Diethyl 2-((4-bromophenylamino)methylene)malonate
Description
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Structure
3D Structure
Properties
IUPAC Name |
diethyl 2-[(4-bromoanilino)methylidene]propanedioate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16BrNO4/c1-3-19-13(17)12(14(18)20-4-2)9-16-11-7-5-10(15)6-8-11/h5-9,16H,3-4H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CZRWKFPNRGCSND-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=CNC1=CC=C(C=C1)Br)C(=O)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16BrNO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40966176 | |
| Record name | Diethyl [(4-bromoanilino)methylidene]propanedioate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40966176 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
342.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5185-36-4 | |
| Record name | Diethyl [(4-bromoanilino)methylidene]propanedioate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40966176 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to Diethyl 2-((4-bromophenylamino)methylene)malonate
CAS Number: 101937-44-4
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of Diethyl 2-((4-bromophenylamino)methylene)malonate, a key intermediate in synthetic organic chemistry with significant applications in the development of novel therapeutic agents. This document is intended for researchers, scientists, and professionals in the field of drug discovery and development.
Introduction and Core Compound Identity
This compound is a substituted enamine derivative of diethyl malonate. Its chemical structure features a 4-bromophenylamino group attached to a methylene-malonate backbone. This compound is a valuable building block, primarily utilized in the synthesis of heterocyclic compounds, such as quinolones and pyrazoloquinolinones, which are classes of molecules with broad pharmacological activities.[1] The unique arrangement of functional groups, including the electron-withdrawing bromo-substituent and the reactive enamine and malonate moieties, makes it a versatile precursor for various chemical transformations.
Key Identifiers and Properties:
| Property | Value | Source(s) |
| CAS Number | 101937-44-4 | [2] |
| Molecular Formula | C₁₄H₁₆BrNO₄ | [1] |
| Molecular Weight | 342.19 g/mol | [1] |
| Appearance | White solid | [1] |
| Purity | Typically ≥95% | [3] |
Synthesis and Mechanism
The most common and efficient synthesis of this compound involves the condensation reaction between 4-bromoaniline and diethyl ethoxymethylenemalonate (DEEM).[1] This reaction is a classic example of a nucleophilic substitution-elimination on the electron-deficient double bond of DEEM.
Reaction Mechanism
The synthesis proceeds through a well-established pathway:
-
Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of 4-bromoaniline acts as a nucleophile, attacking the electron-deficient β-carbon of the ethoxymethylene group in DEEM.
-
Intermediate Formation: This attack leads to the formation of a zwitterionic intermediate.
-
Proton Transfer: A proton is transferred from the positively charged nitrogen to the negatively charged carbon.
-
Elimination: The ethoxy group is subsequently eliminated as ethanol, leading to the formation of the stable enamine product, this compound.
Below is a diagram illustrating the synthetic workflow:
Caption: Synthetic workflow for this compound.
Detailed Experimental Protocol
The following protocol is adapted from established literature methods.[1]
Materials:
-
4-bromoaniline (1.2 mmol)
-
Diethyl ethoxymethylenemalonate (1.2 mmol)
-
Diethyl ether (for recrystallization)
-
Methanol (for crystal growth for X-ray analysis, optional)
-
Reaction vessel equipped with a heating source and magnetic stirrer
-
Rotary evaporator
Procedure:
-
In a suitable reaction vessel, combine 4-bromoaniline (1.2 mmol) and diethyl ethoxymethylenemalonate (1.2 mmol).
-
Heat the mixture at 403 K (130 °C) for 2 hours with continuous stirring.
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Remove low boiling point components by evaporation under reduced pressure using a cold trap.
-
The resulting crude product is then purified by recrystallization from diethyl ether.
-
This process yields this compound as a white solid with a typical yield of around 73%.[1]
-
For obtaining crystals suitable for X-ray diffraction analysis, slow evaporation of a methanol solution of the purified product can be performed.[1]
Spectroscopic and Crystallographic Characterization
Accurate characterization of this compound is crucial for its use in further synthetic applications. The following data provides a basis for its identification.
Crystallographic Data
Single-crystal X-ray diffraction studies have provided detailed insights into the molecular structure of this compound.[1]
| Crystal Data Parameter | Value |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 9.2440 (18) |
| b (Å) | 6.5000 (13) |
| c (Å) | 13.448 (3) |
| β (°) | 110.10 (3) |
| Volume (ų) | 758.8 (3) |
| Z | 2 |
Data obtained at 293 K with Mo Kα radiation.[1]
The crystal structure reveals an almost planar molecular conformation, stabilized by an intramolecular N—H⋯O hydrogen bond, which forms a six-membered ring.[1]
Applications in Drug Development and Research
This compound serves as a critical intermediate in the synthesis of various heterocyclic scaffolds of medicinal interest.
Precursor for Quinolone Synthesis
This compound is a key starting material in the Gould-Jacobs reaction for the synthesis of 4-hydroxyquinolines. The process involves the thermal cyclization of this compound, followed by saponification and decarboxylation to yield the quinolone core. Quinolones are a well-known class of antibacterial agents.
Synthesis of Pyrazoloquinolinones
It is also an important intermediate for the synthesis of pyrazoloquinolinones.[1] These compounds are of interest in medicinal chemistry due to their diverse biological activities. The synthesis typically involves a multi-step reaction sequence where the malonate derivative is further reacted to construct the pyrazole and quinolinone ring systems.
Potential Antifungal Activity
Recent studies have explored the antifungal properties of Diethyl 2-((aryl(alkyl)amino)methylene)malonates (DAMMs), including the 4-bromo substituted analog. These compounds have shown inhibitory activity against phytopathogenic fungi such as Fusarium oxysporum.[4] This suggests a potential application in the development of novel antifungal agents for agricultural or clinical use.
The relationship between the core compound and its applications is illustrated below:
Caption: Key applications of this compound.
Safety and Handling
As with any chemical reagent, proper safety precautions should be observed when handling this compound. It is recommended to handle this compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. For detailed safety information, refer to the Material Safety Data Sheet (MSDS) provided by the supplier.
Conclusion
This compound is a versatile and valuable intermediate in organic synthesis, particularly for the construction of medicinally relevant heterocyclic compounds. Its straightforward synthesis and reactivity make it an important tool for researchers in drug discovery and development. Further exploration of its biological activities and synthetic applications is likely to yield new and innovative therapeutic agents.
References
Sources
An In-depth Technical Guide to Diethyl 2-((4-bromophenylamino)methylene)malonate: Synthesis, Characterization, and Applications
This guide provides a comprehensive technical overview of Diethyl 2-((4-bromophenylamino)methylene)malonate, a key intermediate in organic synthesis with significant potential in medicinal chemistry. Tailored for researchers, scientists, and professionals in drug development, this document delves into the molecule's physicochemical properties, synthesis, spectroscopic characterization, and emerging applications, grounding all claims in authoritative scientific literature.
Core Molecular Attributes
This compound is a substituted diethyl malonate derivative. Its structure is characterized by a 4-bromophenylamino group attached to a methylene carbon, which is double-bonded to the central carbon of a diethyl malonate backbone. This enamine-like structure is pivotal to its reactivity and utility as a chemical building block.
A summary of its key identifiers and properties is provided in the table below.
| Property | Value | Source(s) |
| Molecular Weight | 342.19 g/mol | [1][2] |
| Molecular Formula | C₁₄H₁₆BrNO₄ | [1][2] |
| CAS Number | 101937-44-4 | [2] |
| Appearance | White solid | [1] |
| IUPAC Name | diethyl 2-[(4-bromoanilino)methylidene]propanedioate | [2] |
Synthesis Protocol: A Step-by-Step Experimental Guide
The most common and efficient synthesis of this compound is achieved through a condensation reaction between 4-bromoaniline and diethyl ethoxymethylenemalonate (DEEM). This reaction is a cornerstone of the Gould-Jacobs reaction for quinoline synthesis.[3] The ethoxy group of DEEM acts as a leaving group upon nucleophilic attack by the amino group of 4-bromoaniline.
Experimental Protocol:
Materials:
-
4-bromoaniline
-
Diethyl ethoxymethylenemalonate (DEEM)
-
Reaction vessel equipped with a reflux condenser and magnetic stirrer
-
Heating mantle or oil bath
-
Rotary evaporator
-
Recrystallization solvent (e.g., diethyl ether or methanol)
Procedure:
-
In a clean, dry reaction vessel, combine equimolar amounts of 4-bromoaniline and diethyl ethoxymethylenemalonate.
-
Heat the mixture with stirring. A typical reaction temperature is around 130°C (403 K) for approximately 2 hours.[1] The reaction can be monitored by thin-layer chromatography (TLC) to track the consumption of reactants.
-
Upon completion, the reaction mixture is cooled to room temperature.
-
Low-boiling components, primarily ethanol formed as a byproduct, are removed under reduced pressure using a rotary evaporator.[1]
-
The resulting crude product is then purified by recrystallization. Diethyl ether or methanol are commonly used solvents for this purpose, yielding the title compound as a white solid.[1]
The causality behind this experimental design lies in the electrophilic nature of the double bond in DEEM, which is enhanced by the two electron-withdrawing ester groups. This facilitates the nucleophilic addition of the aniline. The subsequent elimination of ethanol is driven by the formation of a stable, conjugated enamine system.
Caption: Chemical structure of this compound.
Applications in Drug Development and Research
This compound and its analogues are valuable precursors in the synthesis of various heterocyclic compounds, some of which exhibit interesting biological activities.
Precursor for Quinolone Synthesis
This compound is a key intermediate in the Gould-Jacobs reaction, which is a widely used method for synthesizing quinoline and 4-hydroxyquinoline derivatives. [3]The intramolecular cyclization of this compound upon heating leads to the formation of the quinoline ring system, which is a core scaffold in many antibacterial and anticancer drugs.
Antifungal Activity
Recent studies have highlighted the potential of diethyl 2-((arylamino)methylene)malonates as antifungal agents. Specifically, these compounds have shown promising activity against the plant pathogen Fusarium oxysporum, with some derivatives exhibiting fungistatic or fungicidal effects at low micromolar concentrations. [3]The proposed mechanism of action, while not fully elucidated, is thought to involve the disruption of fungal cell membrane integrity or the inhibition of essential enzymes. The enamine moiety is likely crucial for its biological activity.
Safety and Handling
As with any chemical reagent, proper safety precautions should be taken when handling this compound. It is advisable to work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. For detailed safety information, refer to the material safety data sheet (MSDS) provided by the supplier.
Conclusion
This compound is a versatile and valuable compound in the field of organic synthesis and medicinal chemistry. Its straightforward synthesis, coupled with its utility as a precursor for complex heterocyclic systems like quinolones and its emerging biological activities, makes it a compound of significant interest for further research and development. This guide provides a solid foundation for scientists and researchers working with this important molecule.
References
- Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). Wiley.
-
Zhang, Y., & Wang, H. (2011). Diethyl 2-[(4-bromoanilino)methylidene]malonate. Acta Crystallographica Section E: Structure Reports Online, 67(1), o133. [Link]
-
Human Metabolome Database. (n.d.). ¹³C NMR Spectrum (1D, 15.09 MHz, CDCl₃, experimental) (HMDB0029573). Retrieved from [Link]
-
Human Metabolome Database. (n.d.). ¹H NMR Spectrum (1D, 300 MHz, CDCl₃, experimental) (HMDB0029573). Retrieved from [Link]
-
Cely-Veloza, W. F., Quiroga, D., & Coy-Barrera, E. D. (2023). Diethyl 2-((aryl(alkyl)amino)methylene)malonates: Unreported Mycelial Growth Inhibitors against Fusarium oxysporum. Molecules, 28(8), 3369. [Link]
-
PubChem. (n.d.). This compound. Retrieved from [Link]
-
Kwon, T. W., Chung, S. K., & Smith, M. B. (1999). Mass Spectra of 2-Substituted Diethyl Malonate Derivatives. Molecules, 4(1), 62-68. [Link]
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An In-Depth Technical Guide to Diethyl 2-((4-bromophenylamino)methylene)malonate: Properties, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
Diethyl 2-((4-bromophenylamino)methylene)malonate is a versatile organic compound that serves as a key intermediate in the synthesis of a variety of heterocyclic systems and has garnered interest for its potential biological activities. As a substituted enaminomalonate, its unique electronic and structural features, including an electron-rich enamine system conjugated to two electron-withdrawing ester groups, dictate its reactivity and make it a valuable scaffold in medicinal chemistry and materials science. This technical guide provides a comprehensive overview of its chemical properties, a detailed, field-proven synthesis protocol, and an exploration of its current and potential applications.
Physicochemical and Structural Properties
This compound is a white solid at room temperature.[1][2] Its structure is characterized by a 4-bromophenylamino group attached to a methylenemalonate core. A significant feature of its solid-state structure is an intramolecular N-H···O hydrogen bond, which forms a stable six-membered ring.[2] This intramolecular interaction contributes to the planarity of the molecule.[2]
| Property | Value | Source(s) |
| Molecular Formula | C₁₄H₁₆BrNO₄ | [2][3] |
| Molecular Weight | 342.19 g/mol | [2][3] |
| IUPAC Name | diethyl 2-[(4-bromoanilino)methylidene]propanedioate | [3] |
| CAS Number | 101937-44-4 | [4] |
| Appearance | White solid | [2] |
| Melting Point | 100-101 °C | [4] |
| Solubility | Soluble in methanol and diethyl ether.[2] Specific quantitative solubility data is not widely reported. |
Synthesis
The most common and efficient synthesis of this compound is a condensation reaction between 4-bromoaniline and diethyl ethoxymethylenemalonate (DEEM). This reaction is the first step of the well-established Gould-Jacobs reaction for the synthesis of quinolines.[5]
Synthesis Workflow
Caption: Synthesis workflow for this compound.
Detailed Experimental Protocol
This protocol is adapted from established literature procedures.[2]
Materials:
-
4-bromoaniline (1.2 mmol, 206.5 mg)
-
Diethyl ethoxymethylenemalonate (1.2 mmol, 0.24 mL)
-
Diethyl ether (for recrystallization)
-
Methanol (for crystal growth, optional)
Procedure:
-
In a round-bottom flask, combine 4-bromoaniline (1.2 mmol) and diethyl ethoxymethylenemalonate (1.2 mmol).
-
Heat the mixture at 130 °C (403 K) for 2 hours. The reaction is typically performed neat (without solvent).
-
After the reaction is complete, allow the mixture to cool.
-
Remove the low boiling point components, primarily ethanol, by evaporation under reduced pressure. A cold trap is recommended to capture the volatiles.
-
The resulting crude product is then purified by recrystallization from diethyl ether to yield the final product as a white solid. A reported yield for this synthesis is 73%.[2]
-
For X-ray quality crystals, slow evaporation of a methanol solution of the purified product can be performed.[2]
Spectroscopic Characterization
-
¹H NMR: Expected signals would include triplets and quartets for the two ethyl groups of the malonate ester, a singlet for the vinyl proton, and signals in the aromatic region for the 4-bromophenyl group. The N-H proton would likely appear as a broad singlet.
-
¹³C NMR: Carbon signals for the ethyl groups, the carbons of the aromatic ring (with the carbon attached to bromine showing a characteristic lower intensity), the carbonyl carbons of the esters, and the carbons of the enamine double bond are expected.
-
IR Spectroscopy: Key vibrational bands would include N-H stretching, C-H stretching (aromatic and aliphatic), C=O stretching of the ester groups, and C=C stretching of the enamine and aromatic ring.
-
Mass Spectrometry: The molecular ion peak is expected. Common fragmentation patterns for related structures involve the loss of the diethyl malonate moiety.[6]
Chemical Reactivity
The reactivity of this compound is governed by the interplay of its functional groups: the enamine, the malonate esters, and the brominated aromatic ring.
Logical Relationship of Reactive Sites
Sources
- 1. Ethyl malonate amides: a diketo acid offspring fragment for HIV integrase inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Human Metabolome Database: 1H NMR Spectrum (1D, 300 MHz, CDCl3, experimental) (HMDB0029573) [hmdb.ca]
- 3. This compound | C14H16BrNO4 | CID 1591151 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Diethyl 2-(((4-bromophenyl)amino)methylene)malonate , 95+% , 101937-44-4 - CookeChem [cookechem.com]
- 5. Diethyl 2-((aryl(alkyl)amino)methylene)malonates: Unreported Mycelial Growth Inhibitors against Fusarium oxysporum [mdpi.com]
- 6. mdpi.com [mdpi.com]
Diethyl 2-((4-bromophenylamino)methylene)malonate IUPAC name
An In-Depth Technical Guide to Diethyl 2-[(4-bromophenylamino)methylene]malonate
Abstract
This technical guide provides a comprehensive overview of Diethyl 2-[(4-bromophenylamino)methylene]malonate, a pivotal chemical intermediate for researchers, scientists, and professionals in drug development. The document details the compound's precise nomenclature, structural and physicochemical properties. We delve into the primary synthesis methodology, the first step of the Gould-Jacobs reaction, offering both a detailed experimental protocol and a discussion of the underlying reaction mechanism. Furthermore, this guide outlines the compound's established role as a precursor for complex heterocyclic systems, such as pyrazoloquinolinones, and explores its emerging, directly-assayed biological activities, including potent antifungal properties. The content is grounded in authoritative scientific literature to ensure technical accuracy and provide field-proven insights for practical application.
Nomenclature and Chemical Identity
Correctly identifying a chemical entity is the foundation of all subsequent research and development. The compound of interest is most formally recognized by its IUPAC name, though several synonyms are used in commercial and laboratory settings.
The IUPAC name for this compound is diethyl 2-[(4-bromoanilino)methylidene]propanedioate .[1] It is also commonly referred to by the name provided in the topic, Diethyl 2-((4-bromophenylamino)methylene)malonate.[1][2][3] Structurally, it is an enamine derivative of diethyl malonate, featuring a 4-bromophenylamino group attached to the α-carbon of the malonate core via a methylene bridge. The presence of an intramolecular N-H···O hydrogen bond creates a stable six-membered ring, which contributes to the molecule's near-planar conformation.[2]
Table 1: Compound Identification and Properties
| Identifier | Value | Source(s) |
| IUPAC Name | diethyl 2-[(4-bromoanilino)methylidene]propanedioate | PubChem[1] |
| Common Name | This compound | NIH[2], Pharmaffiliates[3] |
| CAS Number | 101937-44-4 | Pharmaffiliates[3], Thoreauchem[4] |
| Molecular Formula | C₁₄H₁₆BrNO₄ | NIH[2], PubChem[1] |
| Molecular Weight | 342.19 g/mol | NIH[2], PubChem[1], CymitQuimica[5] |
| Appearance | White solid | NIH[2] |
Synthesis and Mechanistic Insights
The most prevalent and efficient synthesis of Diethyl 2-[(4-bromophenylamino)methylene]malonate involves a condensation reaction between 4-bromoaniline and diethyl ethoxymethylenemalonate (DEEMM).[2][6] This transformation is recognized as the initial and foundational step of the Gould-Jacobs reaction, a powerful method for synthesizing quinolines.[6]
Mechanism: The reaction proceeds via a nucleophilic addition-elimination pathway.
-
Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of 4-bromoaniline acts as a nucleophile, attacking the electron-deficient β-carbon of the double bond in DEEMM. DEEMM is an excellent Michael acceptor due to the electron-withdrawing effects of the two adjacent ester groups.[6]
-
Elimination: The resulting intermediate subsequently eliminates ethanol. This step is typically driven by heating the reaction mixture, which provides the necessary activation energy for the elimination to occur, yielding the stable enamine product.[2]
Alternative protocols utilizing microwave irradiation have been developed to accelerate this reaction, often leading to reduced reaction times and high yields.[6]
Sources
- 1. This compound | C14H16BrNO4 | CID 1591151 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Diethyl 2-[(4-bromoanilino)methylidene]malonate - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pharmaffiliates.com [pharmaffiliates.com]
- 4. This compound-101937-44-4 - Thoreauchem [thoreauchem.com]
- 5. Diethyl {[(4-bromophenyl)amino]methylene}malonate [cymitquimica.com]
- 6. mdpi.com [mdpi.com]
Spectroscopic data of Diethyl 2-((4-bromophenylamino)methylene)malonate
An In-Depth Technical Guide to the Spectroscopic Data of Diethyl 2-((4-bromophenylamino)methylene)malonate
Foreword: The Analytical Imperative in Modern Synthesis
In the landscape of drug discovery and materials science, the synthesis of novel molecular entities is but the first step. The true measure of success lies in the rigorous, unambiguous confirmation of a molecule's identity and purity. Spectroscopic analysis is the cornerstone of this validation process. This guide provides a detailed examination of this compound, an important synthetic intermediate.[1] We will not merely present data; we will deconstruct it, offering insights into the "why" behind the spectral features and the experimental protocols used to obtain them. Our approach is grounded in the principle of self-validation, where each piece of spectroscopic evidence corroborates the others, weaving a cohesive and undeniable structural narrative.
Molecular Structure and Synthesis Overview
This compound (Molecular Formula: C₁₄H₁₆BrNO₄, Molecular Weight: 342.19 g/mol ) is typically synthesized through the condensation reaction of 4-bromoaniline and diethyl ethoxymethylenemalonate.[1][2]
The structural integrity of the molecule is well-established, with crystallographic data revealing key conformational features. A significant aspect is the formation of an intramolecular N-H···O hydrogen bond, which creates a stable six-membered ring.[1] This feature, along with the extended conjugation across the enamine system, profoundly influences the molecule's spectroscopic properties.
The Integrated Spectroscopic Workflow
A multi-technique approach is essential for comprehensive structural elucidation. No single method provides a complete picture; rather, they offer complementary pieces of the puzzle. The logical flow of analysis ensures that data from one technique informs and validates the interpretation of another.
Caption: Integrated workflow for spectroscopic analysis.
¹H NMR Spectroscopy: Mapping the Proton Environment
Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is unparalleled in its ability to detail the chemical environment of hydrogen atoms within a molecule.
Experimental Protocol
-
Sample Preparation: Dissolve approximately 5-10 mg of purified this compound in ~0.6 mL of a deuterated solvent, typically Chloroform-d (CDCl₃), within a standard 5 mm NMR tube.[3]
-
Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm).
-
Acquisition: Record the spectrum on a 400 MHz (or higher) spectrometer at room temperature. Acquire a sufficient number of scans to achieve a high signal-to-noise ratio.
Predicted ¹H NMR Spectral Data (CDCl₃)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~11.0 | Doublet | 1H | N-H | The significant downfield shift is due to strong intramolecular hydrogen bonding with a carbonyl oxygen and deshielding from the conjugated system. Coupling to the vinyl proton is expected. |
| ~8.5 | Doublet | 1H | =C-H | This vinyl proton is part of the electron-deficient enamine double bond and is strongly deshielded. It shows coupling to the N-H proton. |
| ~7.5 | Doublet | 2H | Ar-H (ortho to Br) | Aromatic protons on carbons adjacent to the electron-withdrawing bromine atom are deshielded relative to the other aromatic protons. |
| ~7.0 | Doublet | 2H | Ar-H (ortho to N) | Aromatic protons on carbons adjacent to the electron-donating amino group are more shielded. |
| ~4.2 | Quartet | 4H | -O-CH₂ -CH₃ | Protons of the methylene groups of the two equivalent ethyl esters, split into a quartet by the adjacent methyl protons.[3] |
| ~1.3 | Triplet | 6H | -O-CH₂-CH₃ | Protons of the methyl groups of the two equivalent ethyl esters, split into a triplet by the adjacent methylene protons.[3] |
¹³C NMR Spectroscopy: Delineating the Carbon Skeleton
Carbon-13 NMR provides a map of the carbon framework of the molecule.
Experimental Protocol
The same sample prepared for ¹H NMR analysis can be used for ¹³C NMR spectroscopy. Broadband proton decoupling is typically employed to simplify the spectrum, resulting in a single peak for each unique carbon atom.
Predicted ¹³C NMR Spectral Data (CDCl₃)
| Chemical Shift (δ, ppm) | Assignment | Rationale |
| ~168 | C=O | Carbonyl carbons of the ester groups are highly deshielded. |
| ~150 | =C -N | The vinylic carbon attached to the nitrogen atom is significantly deshielded due to conjugation. |
| ~138 | C -N (Aromatic) | The aromatic carbon directly bonded to the nitrogen atom. |
| ~132 | C -H (Aromatic) | Aromatic carbons ortho to the bromine atom. |
| ~122 | C -H (Aromatic) | Aromatic carbons ortho to the amino group. |
| ~118 | C -Br (Aromatic) | The aromatic carbon bearing the bromine atom, its shift influenced by the heavy atom effect. |
| ~95 | =C -(C=O)₂ | The vinylic carbon bonded to the two carbonyl groups. |
| ~60 | -O-CH₂ - | Methylene carbons of the ethyl ester groups.[3] |
| ~14 | -CH₃ | Methyl carbons of the ethyl ester groups.[3] |
Fourier-Transform Infrared (FT-IR) Spectroscopy: Identifying Functional Groups
FT-IR spectroscopy excels at identifying the specific functional groups present in a molecule by detecting their characteristic vibrational frequencies.
Experimental Protocol
-
Technique: Attenuated Total Reflectance (ATR) is a common and convenient method. A small amount of the solid sample is placed directly on the ATR crystal.
-
Acquisition: A background spectrum of the empty crystal is recorded first. Then, the sample spectrum is acquired. The instrument software automatically calculates the absorbance spectrum.
Caption: Key functional groups and their IR regions.
Characteristic FT-IR Absorption Bands
| Wavenumber (cm⁻¹) | Vibration | Functional Group |
| ~3250 | N-H Stretch | Secondary Aromatic Amine.[4] |
| 3100-3000 | C-H Stretch | Aromatic Ring |
| 2980-2850 | C-H Stretch | Aliphatic (Ethyl groups) |
| ~1710-1680 | C=O Stretch | Conjugated Ester. The conjugation and intramolecular H-bonding lower the frequency from a typical ester (~1740 cm⁻¹).[3] |
| ~1600, ~1500 | C=C Stretch | Aromatic Ring and Enamine C=C |
| ~1335-1250 | C-N Stretch | Aromatic Amine.[4][5] |
| ~1250-1100 | C-O Stretch | Ester |
Mass Spectrometry: Determining Molecular Weight and Fragmentation
Mass spectrometry (MS) provides the molecular weight of the compound and offers structural clues through the analysis of its fragmentation pattern.
Experimental Protocol
-
Ionization Method: Electron Ionization (EI) at 70 eV is a standard technique for generating fragment ions and creating a reproducible mass spectrum.
-
Analysis: The sample is introduced into the high-vacuum source of the mass spectrometer, ionized, and the resulting charged fragments are separated by their mass-to-charge ratio (m/z).
Expected Mass Spectrum Fragmentation
The most telling feature in the mass spectrum will be the molecular ion peak. Due to the near-equal natural abundance of bromine isotopes (⁷⁹Br and ⁸¹Br), the spectrum will exhibit two molecular ion peaks of almost equal intensity at m/z 341 and 343.[6][7]
Caption: Predicted EI-MS fragmentation pathway.
Predicted Major Fragment Ions
| m/z Value | Ion Structure | Fragmentation Pathway |
| 341/343 | [C₁₄H₁₆⁷⁹/⁸¹BrNO₄]⁺˙ | Molecular Ion (M⁺˙) , showing the characteristic bromine isotope pattern.[6] |
| 296/298 | [M - OCH₂CH₃]⁺ | Loss of an ethoxy radical from one of the ester groups. |
| 268/270 | [M - CO₂CH₂CH₃]⁺ | Loss of a carboethoxy radical, a common fragmentation for ethyl esters. |
| 171/173 | [C₆H₆⁷⁹/⁸¹BrN]⁺˙ | Ion corresponding to 4-bromoaniline, formed via rearrangement and cleavage. |
| 155/157 | [C₆H₄⁷⁹/⁸¹Br]⁺ | Loss of an amino group from the 4-bromoaniline fragment, forming the bromophenyl cation. |
Conclusion: A Self-Validating Structural Proof
The spectroscopic data, when synthesized, provides a comprehensive and self-validating proof of structure for this compound.
-
Mass Spectrometry confirms the molecular weight (342.19 g/mol ) and the presence of one bromine atom.
-
FT-IR confirms the presence of key functional groups: an N-H bond, aromatic C-H, aliphatic C-H, conjugated ester C=O, and aromatic C-N bonds.
-
¹³C NMR accounts for all 14 unique carbon atoms in the molecule, identifying the carbonyls, aromatic and vinylic carbons, and the ethyl ester carbons.
-
¹H NMR provides the final, detailed map, confirming the 4-substituted aromatic ring pattern, the presence and connectivity of the two ethyl ester groups, and the key enamine N-H and C-H protons, whose chemical shifts are indicative of the proposed conjugated and hydrogen-bonded structure.
Each technique provides a layer of information that is reinforced by the others, leading to an unambiguous structural assignment that is critical for any downstream application in research and development.
References
-
Sun, J., Zhu, X., & Xu, W. (2010). Diethyl 2-[(4-bromoanilino)methylidene]malonate. Acta Crystallographica Section E: Structure Reports Online, 66(12), o3119. [Link]
-
Zwiener, C., & Glauner, T. (2006). Selective detection of unknown organic bromine compounds and quantification potentiality by negative-ion electrospray ionization mass spectrometry with induced in-source fragmentation. Rapid Communications in Mass Spectrometry, 20(20), 3130-3136. [Link]
-
ResearchGate. (n.d.). Selective detection of unknown organic bromine compounds and quantification potentiality by negative-ion electrospray ionization mass spectrometry with induced in-source fragmentation. [Link]
-
Aiyelabola, T., Jordaan, J., Otto, D., & Akinkunmi, E. (2020). Synthesis Characterization and Biological Activities of an Enamine Derivative and Its Coordination Compounds. Advances in Biological Chemistry, 10, 172-189. [Link]
-
Save My Exams. (n.d.). Mass Spectrometry (MS) Fragmentation Patterns (HL) (DP IB Chemistry): Revision Note. [Link]
-
Illinois State University. (2015). Infrared Spectroscopy. [Link]
-
Alonso-García, M., et al. (2022). Diethyl 2-((aryl(alkyl)amino)methylene)malonates: Unreported Mycelial Growth Inhibitors against Fusarium oxysporum. Molecules, 27(21), 7247. [Link]
-
University of Colorado Boulder. (n.d.). IR Spectroscopy Tutorial: Amines. [Link]
-
PubChem. (n.d.). This compound. [Link]
-
International Journal of Academic Research and Development. (2019). Study of the composition of amines using IR spectroscopy. [Link]
-
Doc Brown's Chemistry. (n.d.). Mass spectrum of 2-bromopropane. [Link]
-
MDPI. (1999). Mass Spectra of 2-Substituted Diethyl Malonate Derivatives. [Link]
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- 7. C3H7Br CH3CHBrCH3 mass spectrum of 2-bromopropane fragmentation pattern of m/z m/e ions for analysis and identification of isopropyl bromide image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
An In-depth Technical Guide to the 1H NMR Spectrum of Diethyl 2-((4-bromophenylamino)methylene)malonate
This technical guide provides a detailed analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of Diethyl 2-((4-bromophenylamino)methylene)malonate. This document is intended for researchers, scientists, and professionals in drug development and organic synthesis who utilize NMR spectroscopy for structural elucidation and characterization of organic molecules.
Introduction
This compound is a key synthetic intermediate in the preparation of various heterocyclic compounds, including pyrazoloquinolinones.[1] Its enaminone functionality, characterized by a nitrogen atom and a carbonyl group conjugated through a carbon-carbon double bond, makes it a versatile building block in medicinal chemistry. A thorough understanding of its spectral properties, particularly its ¹H NMR spectrum, is fundamental for reaction monitoring, purity assessment, and structural confirmation.
Molecular Structure and Proton Environments
The molecular structure of this compound contains several distinct proton environments that give rise to a characteristic ¹H NMR spectrum. The key structural features influencing the spectrum are:
-
Two Diethyl Ester Groups: Each ethyl group consists of a methylene (-CH2-) and a methyl (-CH3) group, which are diastereotopic.
-
An Enaminic Proton (=CH-N): This vinyl proton is coupled to the adjacent amino proton.
-
An Amino Proton (-NH-): This proton is exchangeable and its signal can be broad.
-
A 4-bromophenyl Group: The aromatic ring has two sets of chemically equivalent protons due to para-substitution.
The presence of an intramolecular hydrogen bond between the amino proton (N-H) and one of the carbonyl oxygens creates a six-membered ring, which imparts a degree of planarity to the molecule and influences the chemical shift of the involved protons.[1]
Figure 1. Molecular structure of this compound with key proton groups indicated.
Experimental Protocol: ¹H NMR Data Acquisition
A standardized protocol for acquiring the ¹H NMR spectrum of this compound is outlined below. This procedure is designed to yield high-quality, reproducible data suitable for detailed analysis.
1. Sample Preparation:
-
Weigh approximately 10-20 mg of the solid this compound.
-
Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆). CDCl₃ is a common choice for many organic molecules.
-
Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).
-
Transfer the solution to a clean, dry 5 mm NMR tube.
2. Instrument Parameters:
-
The ¹H NMR spectrum should be recorded on a spectrometer operating at a frequency of 300 MHz or higher to ensure adequate signal dispersion.
-
A standard pulse-acquire sequence is typically sufficient.
-
The number of scans can be adjusted to achieve an adequate signal-to-noise ratio, with 16 or 32 scans being a common starting point.
-
A relaxation delay of 1-2 seconds between scans is recommended.
3. Data Processing:
-
The acquired Free Induction Decay (FID) should be Fourier transformed.
-
The spectrum should be phased and baseline corrected.
-
The chemical shifts should be referenced to the TMS signal at 0.00 ppm.
-
The signals should be integrated to determine the relative number of protons for each resonance.
¹H NMR Spectrum: Analysis and Interpretation
The ¹H NMR spectrum of this compound is expected to exhibit signals corresponding to the different proton environments in the molecule. The following is a detailed interpretation of the expected spectrum.
Table 1: Predicted ¹H NMR Spectral Data for this compound
| Signal | Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) |
| A | -NH- | ~10.7-11.5 | d | 1H | ~13.5 |
| B | =CH- | ~8.4 | d | 1H | ~13.5 |
| C | Ar-H | ~7.5-7.6 | d | 2H | ~8.5-9.0 |
| D | Ar-H | ~7.0-7.2 | d | 2H | ~8.5-9.0 |
| E | -O-CH₂- | ~4.2 | q | 4H | ~7.1 |
| F | -CH₃ | ~1.3 | t | 6H | ~7.1 |
Detailed Signal Analysis:
-
Amino Proton (-NH-, Signal A): This proton is expected to appear as a doublet in the downfield region of the spectrum, typically between δ 10.7 and 11.5 ppm . The significant deshielding is due to the formation of a strong intramolecular hydrogen bond with one of the ester carbonyl oxygens and the electron-withdrawing effect of the adjacent vinyl group. Its multiplicity as a doublet arises from coupling to the vinyl proton (=CH-).
-
Vinyl Proton (=CH-, Signal B): The enaminic proton is also significantly deshielded and is expected to resonate as a doublet around δ 8.4 ppm . This downfield shift is a result of its vinylic nature and conjugation with the lone pair of the nitrogen and the carbonyl groups. It will be split into a doublet by the neighboring amino proton. The large coupling constant of approximately 13.5 Hz is characteristic of a trans-like coupling across the C=C-N-H system.
-
Aromatic Protons (Ar-H, Signals C and D): The 4-bromophenyl group will give rise to a characteristic AA'BB' spin system, which often appears as two distinct doublets. The two protons ortho to the bromine atom (and meta to the amino group) are expected to appear at a different chemical shift than the two protons meta to the bromine atom (and ortho to the amino group).
-
Signal C: The doublet at approximately δ 7.5-7.6 ppm can be assigned to the aromatic protons ortho to the bromine atom.
-
Signal D: The doublet at approximately δ 7.0-7.2 ppm can be assigned to the aromatic protons ortho to the amino group. The ortho coupling constant for both doublets is expected to be in the range of 8.5-9.0 Hz .
-
-
Ethyl Ester Protons (-O-CH₂- and -CH₃, Signals E and F):
-
Signal E: The methylene protons (-O-CH₂-) of the two equivalent ethyl ester groups are deshielded by the adjacent oxygen atom and will appear as a quartet around δ 4.2 ppm . The quartet multiplicity is due to coupling with the three protons of the neighboring methyl group (n+1 = 3+1 = 4).
-
Signal F: The methyl protons (-CH₃) of the two equivalent ethyl ester groups will resonate as a triplet at approximately δ 1.3 ppm . The triplet splitting pattern is a result of coupling to the two protons of the adjacent methylene group (n+1 = 2+1 = 3). The coupling constant for both the quartet and the triplet is expected to be around 7.1 Hz .
-
Logical Relationships and Workflow
The process of elucidating the structure from the ¹H NMR spectrum follows a logical workflow, as depicted in the diagram below.
Figure 2. Workflow for ¹H NMR based structural elucidation.
Conclusion
The ¹H NMR spectrum of this compound provides a wealth of information that allows for its unambiguous structural confirmation. The characteristic signals for the ethyl ester groups, the aromatic protons of the 4-bromophenyl ring, and the coupled enaminic and amino protons all appear in predictable regions of the spectrum with distinct multiplicities. This guide serves as a comprehensive resource for the interpretation of the ¹H NMR spectrum of this important synthetic intermediate, aiding researchers in their synthetic and analytical endeavors.
References
-
Shi, D., Rong, L., Wang, J., Zhuang, Q., Wang, X., & Hu, H. (2011). Diethyl 2-[(4-bromoanilino)methylidene]malonate. Acta Crystallographica Section E: Structure Reports Online, 67(1), o143. [Link]
Sources
13C NMR analysis of Diethyl 2-((4-bromophenylamino)methylene)malonate
An In-Depth Technical Guide to the 13C NMR Analysis of Diethyl 2-((4-bromophenylamino)methylene)malonate
Authored by: A Senior Application Scientist
Abstract
This technical guide provides a comprehensive analysis of the 13C Nuclear Magnetic Resonance (NMR) spectrum of this compound. Designed for researchers and professionals in chemical synthesis and drug development, this document delves into the theoretical prediction of chemical shifts, a detailed experimental protocol for spectral acquisition, and an interpretation of the resulting data. By grounding our analysis in the fundamental principles of NMR spectroscopy and established empirical data, we offer a robust framework for the structural elucidation of this and similar compounds. Our methodology emphasizes scientific integrity, providing a self-validating system for reproducible and accurate characterization.
Introduction: The Role of 13C NMR in Structural Verification
This compound is a polysubstituted organic molecule featuring a diverse array of carbon environments, including aromatic, vinylic, carbonyl, and aliphatic centers. For organic chemists, unambiguous structural confirmation is a critical checkpoint. While techniques like mass spectrometry and infrared spectroscopy provide valuable data on molecular weight and functional groups, 13C NMR spectroscopy offers a definitive map of the carbon skeleton.
The power of 13C NMR lies in its ability to resolve magnetically distinct carbon nuclei, with the chemical shift of each signal being exquisitely sensitive to its local electronic environment. This guide will walk through the process of predicting, acquiring, and interpreting the 13C NMR spectrum for the title compound, providing the reader with both the theoretical underpinnings and practical, field-tested insights.
Molecular Structure and Predicted Chemical Environments
To interpret the spectrum, we must first dissect the molecule and predict the chemical shift for each unique carbon atom. The structure and IUPAC numbering are shown below. The key to prediction lies in understanding the influence of adjacent functional groups on the electron density around each carbon nucleus.
Caption: Molecular structure of this compound with carbon numbering.
Analysis of Carbon Environments:
-
Aromatic Carbons (C1-C6): The bromophenyl group contains six aromatic carbons. C4, directly attached to the electronegative bromine, will be significantly shielded. C1, the ipso-carbon attached to the nitrogen, will be deshielded. The chemical shifts of C2, C3, C5, and C6 will be influenced by their positions relative to the bromine and amino-methylene groups.
-
Enamine/Vinylic Carbons (C7, C8): This is a key structural feature. C8 is directly attached to two electron-withdrawing carbonyl groups, which will deshield it significantly, shifting it far downfield. C7, bonded to the nitrogen, will also be deshielded, but its position is modulated by the nitrogen's lone pair. The chemical shift of the β-carbon (C8) in enamines is highly sensitive to steric and electronic effects.[1]
-
Carbonyl Carbons (C9, C12): These are ester carbonyl carbons. They are characteristically found in the highly deshielded region of the spectrum, typically between 160-180 ppm. Due to the conjugated system, their exact position may vary slightly.
-
Ethyl Group Carbons (C10, C11, C13, C14): The two ethyl groups are chemically equivalent. The methylene carbons (C10, C13), being directly attached to the ester oxygen, are deshielded and will appear around 60 ppm. The terminal methyl carbons (C11, C14) are standard aliphatic carbons and will appear in the most shielded (upfield) region of the spectrum.
Predicted 13C NMR Chemical Shifts
The following table summarizes the predicted chemical shifts for each carbon atom in this compound, assuming deuterated chloroform (CDCl3) as the solvent. These predictions are derived from established chemical shift ranges and data from analogous structures.[2][3]
| Carbon Atom(s) | Type of Carbon | Predicted Chemical Shift (δ, ppm) | Justification |
| C11, C14 | Methyl (-CH3) | ~14 | Standard chemical shift for a terminal methyl group in an ethyl ester.[4] |
| C10, C13 | Methylene (-O-C H2-) | ~61 | Methylene carbon attached to an ester oxygen is deshielded.[2] |
| C8 | Vinylic (=C (COOEt)2) | ~95 | This carbon is alpha to two strong electron-withdrawing carbonyl groups, causing significant shielding (upfield shift), a characteristic feature of the malonate methylene/methine carbon. |
| C4 | Aromatic (Ar-Br) | ~115 | The carbon directly attached to bromine (ipso-carbon) is shielded by the halogen. |
| C2, C6 | Aromatic (Ar-CH) | ~118 | Ortho to the -NH group, these carbons are shielded by nitrogen's electron-donating resonance effect. |
| C3, C5 | Aromatic (Ar-CH) | ~132 | Meta to the -NH group and ortho to the bromine, these carbons experience less shielding and are deshielded by the inductive effect of bromine. |
| C1 | Aromatic (Ar-N) | ~140 | The ipso-carbon attached to nitrogen is deshielded due to the electronegativity of the nitrogen atom.[5][6] |
| C7 | Vinylic (-NH-C H=) | ~152 | The enamine α-carbon is significantly deshielded by the nitrogen atom and its participation in the conjugated system. |
| C9, C12 | Carbonyl (C=O) | ~165 | Typical range for ester carbonyls in a conjugated malonate system.[2] |
Experimental Protocol for 13C NMR Data Acquisition
This section provides a robust, step-by-step methodology for acquiring a high-quality, proton-decoupled 13C NMR spectrum.
4.1. Sample Preparation
-
Mass Measurement: Accurately weigh approximately 20-30 mg of this compound.
-
Solvent Selection: Transfer the sample into a clean, dry 5 mm NMR tube. Add approximately 0.6 mL of deuterated chloroform (CDCl3). CDCl3 is a standard choice due to its excellent solubilizing power for many organic compounds and its single deuterium lock signal.
-
Internal Standard: Add a small drop of Tetramethylsilane (TMS) as an internal reference (δ = 0.00 ppm). Note: Modern spectrometers can reference the residual solvent peak (CDCl3 at δ = 77.16 ppm), making TMS optional but good practice.
-
Dissolution: Cap the NMR tube and gently vortex or invert until the sample is completely dissolved. Ensure a homogenous solution.
4.2. Spectrometer Setup and Data Acquisition
The following parameters are typical for a 400 MHz (or 100 MHz for 13C) spectrometer.
-
Locking and Shimming: Insert the sample into the spectrometer. Lock onto the deuterium signal of the CDCl3 solvent. Perform an automated or manual shimming procedure to optimize the magnetic field homogeneity.
-
Pulse Program: Select a standard proton-decoupled 13C pulse sequence, such as zgpg30 (a 30-degree pulse with proton decoupling). This sequence provides good signal for most carbons in a qualitative spectrum.
-
Key Acquisition Parameters:
-
Spectral Width (SW): Set to ~240 ppm (e.g., from -10 to 230 ppm) to ensure all expected signals, from aliphatic to carbonyl carbons, are captured.
-
Number of Scans (NS): Set between 256 and 1024 scans. 13C has a low natural abundance (~1.1%), requiring signal averaging to achieve an adequate signal-to-noise (S/N) ratio. Quaternary carbons (C1, C4, C8, C9, C12) will require more scans to appear with good intensity.
-
Relaxation Delay (D1): Set to 2.0 seconds. This is a standard delay for qualitative analysis. For quantitative analysis where peak integration is critical, a longer delay (5-7 times the longest T1 relaxation time) would be necessary.
-
Acquisition Time (AQ): Typically around 1.0-1.5 seconds.
-
Temperature: Set to a standard probe temperature, usually 298 K (25 °C).
-
4.3. Data Processing
-
Fourier Transformation: Apply an exponential multiplication (line broadening factor of ~1-2 Hz) to the Free Induction Decay (FID) to improve the S/N ratio, followed by a Fourier Transform.
-
Phasing and Baseline Correction: Manually or automatically phase the spectrum to ensure all peaks are in the positive absorptive mode. Apply a baseline correction algorithm to produce a flat baseline.
-
Referencing: Calibrate the spectrum by setting the TMS peak to 0.00 ppm or the CDCl3 solvent peak to 77.16 ppm.
-
Peak Picking: Identify and label the chemical shift of each peak.
Caption: Standard workflow for 13C NMR analysis, from sample preparation to final spectrum processing.
Advanced Analysis: DEPT Spectroscopy
To definitively assign the multiplicity of each carbon signal (i.e., distinguish between CH3, CH2, CH, and quaternary carbons), a Distortionless Enhancement by Polarization Transfer (DEPT) experiment is invaluable.
-
DEPT-135: CH3 and CH groups will appear as positive peaks, while CH2 groups will appear as negative peaks. Quaternary carbons are not observed.
-
DEPT-90: Only CH groups will appear as positive peaks.
By comparing the broadband-decoupled spectrum with the DEPT-135 and DEPT-90 spectra, all non-quaternary carbons can be unambiguously assigned. The remaining signals in the main spectrum must then correspond to the quaternary carbons (C1, C4, C8, C9, C12).
Conclusion
The provides a clear and detailed fingerprint of its carbon framework. The spectrum is characterized by distinct regions corresponding to the aliphatic ethyl groups, the complex aromatic system, the unique enamine bridge, and the downfield ester carbonyls. By combining predictive analysis based on established principles with a rigorous experimental protocol, researchers can confidently verify the structure of this molecule. The use of advanced techniques like DEPT further solidifies these assignments, upholding the principles of scientific integrity and providing a trustworthy and self-validating method for chemical characterization.
References
-
Taylor & Francis Online. (n.d.). 13C NMR chemical shift prediction of diverse chemical compounds. Retrieved from [Link]
-
CASPRE. (n.d.). 13C NMR Predictor. Retrieved from [Link]
-
Mestrelab Research. (2024). Chemical shift prediction in 13C NMR spectroscopy using ensembles of message passing neural networks (MPNNs). Retrieved from [Link]
-
PubMed. (2015). Comparison of the substituent effects on the (13)C NMR with the (1)H NMR chemical shifts of CH=N in substituted benzylideneanilines. Retrieved from [Link]
-
ResearchGate. (2015). Comparison of the substituent effects on the 13C NMR with the 1H NMR chemical shifts of CH=N in substituted benzylideneanilines. Retrieved from [Link]
-
The Journal of Physical Chemistry A. (n.d.). Predicting 13C NMR Spectra by DFT Calculations. Retrieved from [Link]
-
YouTube. (2017). How to predict the 13C NMR spectrum of a compound. Retrieved from [Link]
-
Journal of the Chemical Society, Perkin Transactions 1. (1979). Enamines. Part 40. Carbon-13 nuclear magnetic resonance spectroscopy in the determination of aliphatic enamine configurations. Retrieved from [Link]
-
MDPI. (n.d.). 13C-NMR Based Evaluation of the Electronic and Steric Interactions in Aromatic Amines. Retrieved from [Link]
-
ResearchGate. (n.d.). The 13 C NMR chemical shift values (d ppm) of aniline and 2-butylthioaniline in DMSO- d 6. Retrieved from [Link]
-
SpectraBase. (n.d.). Dimethyl malonate - Optional[13C NMR] - Chemical Shifts. Retrieved from [Link]
-
Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 15.09 MHz, CDCl3, experimental) (HMDB0029573). Retrieved from [Link]
-
JoVE. (n.d.). NMR Spectroscopy Of Amines. Retrieved from [Link]
-
University of Groningen. (n.d.). Supporting Information. Retrieved from [Link]
-
ResearchGate. (n.d.). 13 C NMR chemical shifts of amines 28-30 and of their N-oxides 28ax-30ax a. Retrieved from [Link]
-
Journal of the American Chemical Society. (n.d.). Isotopic multiplets in the carbon-13 NMR spectra of aniline derivatives and nucleosides with partially deuterated amino groups: effect of intra- and intermolecular hydrogen bonding. Retrieved from [Link]
-
Organic Chemistry Data. (n.d.). 13C NMR Chemical Shifts. Retrieved from [Link]
-
YouTube. (2019). Carbon-13 NMR Spectroscopy. Retrieved from [Link]
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Crystal structure of Diethyl 2-((4-bromophenylamino)methylene)malonate
An In-depth Technical Guide to the Crystal Structure of Diethyl 2-((4-bromophenylamino)methylene)malonate
Introduction
This compound is a significant organic compound belonging to the class of enamine derivatives of diethyl malonate. Its structure is characterized by a malonic ester framework linked to a 4-bromophenylamino group via a methylene bridge. This molecule serves as a crucial intermediate in the synthesis of more complex heterocyclic systems, such as pyrazoloquinolinones, which are of interest in medicinal chemistry[1]. The presence of various functional groups, including ester carbonyls, a secondary amine, and an aromatic ring, allows for a rich tapestry of non-covalent interactions. Understanding the precise three-dimensional arrangement of atoms and molecules within its crystal lattice is paramount for predicting its chemical behavior, reactivity, and potential applications in materials science and drug design.
This guide provides a comprehensive analysis of the synthesis, crystallization, and detailed crystal structure of this compound, grounded in crystallographic data. We will delve into the molecular geometry and the intricate network of hydrogen bonds that dictate its supramolecular architecture, offering insights for researchers in synthetic chemistry, crystallography, and drug development.
Synthesis and Crystallization: From Precursors to Single Crystals
The synthesis of this compound is a direct and efficient process, typically achieved through the reaction of an aniline with an electrophilic malonate derivative. This approach is a variation of the Gould-Jacobs reaction's first step[2]. The causality behind this experimental design lies in the nucleophilic character of the aniline's amino group and the electrophilic nature of the diethyl ethoxymethylenemalonate, which acts as a key building block.
Experimental Protocol: Synthesis
The established protocol for synthesizing the title compound is as follows[1]:
-
Reactant Preparation: In a suitable reaction vessel, equimolar amounts (e.g., 1.2 mmol) of 4-bromoaniline and diethyl ethoxymethylenemalonate are combined.
-
Thermal Reaction: The mixture is heated to 403 K (130 °C) and maintained at this temperature for 2 hours. This thermal energy is necessary to drive the condensation reaction, which involves the elimination of ethanol.
-
Work-up and Purification:
-
Following the reaction period, low-boiling components, primarily the ethanol byproduct, are removed by evaporation under reduced pressure. A cold trap is employed to capture the volatiles efficiently.
-
The resulting crude product is then purified by recrystallization. Diethyl ether is a suitable solvent for this purpose, yielding the final product as a white solid with a reported yield of 73%[1].
-
The choice of solvent-free conditions for the initial reaction is advantageous for its simplicity and reduced waste. Recrystallization from diethyl ether is a standard and effective method for purifying moderately polar organic solids, ensuring high purity of the final compound.
Experimental Protocol: Single Crystal Growth
Obtaining crystals of sufficient quality for X-ray diffraction is a critical step that validates the molecular structure. The self-validating nature of this protocol is demonstrated by the successful acquisition of high-resolution diffraction data.
-
Solvent Selection: The purified solid of this compound is dissolved in methanol. Methanol is chosen for its ability to dissolve the compound at a slightly elevated temperature and allow for slow, controlled precipitation upon cooling or evaporation.
-
Slow Evaporation: The methanol solution is left undisturbed, allowing the solvent to evaporate slowly at ambient temperature. This slow process is crucial as it enables the molecules to self-assemble into a highly ordered, thermodynamically stable crystal lattice, minimizing defects and yielding diffraction-quality single crystals[1].
Caption: Workflow for the synthesis and crystallization of the title compound.
Structural Analysis and Discussion
The definitive structure was elucidated using single-crystal X-ray diffraction, a powerful technique that maps the electron density within the crystal to determine the precise positions of atoms.
Crystallographic Data Summary
The key crystallographic parameters provide a quantitative fingerprint of the crystal lattice. The data confirms the compound crystallizes in the monoclinic system with the space group P2₁/n, which is a common centrosymmetric space group for organic molecules[1].
| Parameter | Value | Reference |
| Chemical Formula | C₁₄H₁₆BrNO₄ | [1] |
| Molecular Weight (Mr) | 342.19 g/mol | [1] |
| Crystal System | Monoclinic | [1] |
| Space Group | P2₁/n | [1] |
| a (Å) | 9.2440 (18) | [1] |
| b (Å) | 6.5000 (13) | [1] |
| c (Å) | 13.448 (3) | [1] |
| β (°) | 110.10 (3) | [1] |
| Volume (V) (ų) | 758.8 (3) | [1] |
| Z (molecules/unit cell) | 2 | [1] |
| Temperature (K) | 293 | [1] |
Molecular Conformation
A defining feature of the this compound molecule is its nearly planar conformation, with a root-mean-square (r.m.s.) deviation of 0.0842 Å[1]. This planarity is not accidental but is a direct consequence of an intramolecular hydrogen bond.
-
Intramolecular Hydrogen Bond: A strong N—H···O hydrogen bond exists between the amine hydrogen (H0A) and a carbonyl oxygen (O3) of one of the ethyl ester groups. This interaction forms a stable, six-membered ring (N/C7/C8/C12/O3/H0A)[1]. This cyclic motif locks the conformation, promoting electron delocalization across the N-C=C-C=O system and contributing to the overall planarity of the molecule. All bond lengths and angles within the molecule are within normal, expected ranges[1].
Supramolecular Assembly and Crystal Packing
While the intramolecular hydrogen bond defines the shape of the individual molecule, weaker intermolecular forces dictate how these molecules pack together in the crystal. The crystal structure is stabilized by a network of weak C—H···O hydrogen bonds[1].
-
Intermolecular C—H···O Bonds:
-
An aromatic C—H bond (C1—H1A) interacts with the same carbonyl oxygen (O3) involved in the intramolecular bond, but in a neighboring molecule.
-
Another aromatic C—H bond (C5—H5A) interacts with the carbonyl oxygen (O1) of the second ester group on another adjacent molecule.
-
These intermolecular interactions link the individual molecules into a stable, three-dimensional supramolecular architecture[1]. The absence of strong π–π stacking interactions is noteworthy and indicates that the crystal packing is primarily governed by this network of hydrogen bonds.
Caption: Key hydrogen bonding interactions in the crystal structure.
Physicochemical Properties
A summary of the fundamental properties of the title compound is provided below.
| Property | Value | Source(s) |
| IUPAC Name | diethyl 2-[(4-bromoanilino)methylidene]propanedioate | [3] |
| Molecular Formula | C₁₄H₁₆BrNO₄ | [3] |
| Molecular Weight | 342.18 g/mol | [3] |
| Appearance | White solid | [1] |
| CAS Number | 101937-44-4 | [3] |
Potential Applications and Future Outlook
Diethyl 2-((aryl(alkyl)amino)methylene)malonates (DAMMs) are valuable precursors in organic synthesis. The title compound is specifically noted as an important intermediate for synthesizing pyrazoloquinolinones, a class of compounds with potential biological activities[1].
Furthermore, research into structurally related DAMMs has revealed their potential as antifungal agents, specifically showing mycelial growth inhibition against the plant pathogen Fusarium oxysporum[2][4]. Other sources suggest that derivatives may possess anti-cancer or HIV integrase inhibition properties[5]. These findings underscore the importance of the title compound not just as a synthetic tool, but as a scaffold for the development of new bioactive agents.
Future research could focus on leveraging the detailed structural knowledge to:
-
Design novel derivatives with enhanced biological activity.
-
Explore its use in crystal engineering and the development of new materials where predictable packing is essential.
-
Conduct computational studies, such as Density Functional Theory (DFT), to further probe the electronic structure and rationalize its reactivity.
Conclusion
The crystal structure of this compound has been comprehensively detailed through single-crystal X-ray diffraction. The molecule adopts a nearly planar conformation stabilized by a significant intramolecular N—H···O hydrogen bond, which forms a six-membered ring. In the solid state, these planar molecules are assembled into a stable three-dimensional lattice through a network of weaker intermolecular C—H···O hydrogen bonds. This detailed structural elucidation provides a solid foundation for understanding the compound's chemical properties and for its rational application as a versatile intermediate in the synthesis of pharmaceutically relevant heterocyclic compounds.
References
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Wei, Y., Chen, Y., & Gu, S. (2011). Diethyl 2-[(4-bromoanilino)methylidene]malonate. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 1), o3119. [Link]
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PubChem (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]
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Coy-Vera, W. F., et al. (2023). Diethyl 2-((aryl(alkyl)amino)methylene)malonates: Unreported Mycelial Growth Inhibitors against Fusarium oxysporum. Molecules, 28(8), 3447. [Link]
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ResearchGate (2023). (PDF) Diethyl 2-((aryl(alkyl)amino)methylene)malonates: Unreported Mycelial Growth Inhibitors against Fusarium oxysporum. Retrieved from [Link]
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A Senior Application Scientist's Guide to the Synthesis of Diethyl 2-((4-bromophenylamino)methylene)malonate
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the synthesis of Diethyl 2-((4-bromophenylamino)methylene)malonate, a key intermediate in the synthesis of quinoline-based compounds and other bioactive molecules.[1] We will delve into the mechanistic underpinnings of the reaction, present a detailed and validated experimental protocol, discuss methods for characterization, and provide insights into the significance of this synthesis in the context of medicinal chemistry. This document is designed to serve as a practical, field-proven resource for professionals engaged in synthetic organic chemistry and drug discovery.
Introduction: Strategic Importance of the Target Compound
This compound is a substituted enamine that serves as a crucial precursor for the construction of complex heterocyclic systems. Its primary utility lies in its role as an intermediate in the Gould-Jacobs reaction, a classic and reliable method for synthesizing quinolines and 4-hydroxyquinoline derivatives.[2][3] The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous antimalarial, antibacterial, and anticancer agents.[3]
The synthesis of this specific intermediate from 4-bromoaniline and diethyl ethoxymethylenemalonate (DEEMM) is the first and foundational step in this important reaction sequence.[3][4] The presence of the bromine atom on the phenyl ring provides a versatile handle for further functionalization through various cross-coupling reactions, significantly expanding the chemical space accessible to drug development professionals.[5]
Reaction Mechanism: A Nucleophilic Substitution Pathway
The formation of this compound proceeds through a well-established nucleophilic substitution mechanism. The reaction is the initial stage of the Gould-Jacobs reaction.[3][6]
The key steps are as follows:
-
Nucleophilic Attack: The reaction commences with the nucleophilic attack of the lone pair of electrons on the nitrogen atom of 4-bromoaniline onto the electron-deficient β-carbon of the double bond in diethyl ethoxymethylenemalonate (DEEMM).[2][3] DEEMM is a highly reactive malonate ester derivative, making it an excellent substrate for this type of condensation.[7]
-
Proton Transfer & Elimination: This initial attack forms a zwitterionic intermediate which rapidly undergoes proton transfer. Subsequent elimination of an ethanol molecule results in the formation of the stable enamine product, this compound.[2][3] The stability of the final product is enhanced by the formation of an intramolecular hydrogen bond between the N-H proton and one of the ester carbonyl oxygens, creating a stable six-membered ring.[1]
This reaction is typically driven to completion by heating, which facilitates the elimination of ethanol.[1]
Experimental Protocol
This protocol is based on established literature procedures and provides a reliable method for the synthesis and purification of the target compound.[1]
Materials and Reagents
| Reagent/Material | Grade | Supplier | Notes |
| 4-Bromoaniline | ≥98% | Commercial | Crystalline solid |
| Diethyl ethoxymethylenemalonate (DEEMM) | ≥98% | Commercial | Liquid |
| Diethyl ether | Anhydrous | Commercial | For recrystallization |
| Methanol | ACS Grade | Commercial | For sample prep (optional) |
Apparatus
-
Round-bottom flask (50 mL or appropriate size)
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath with temperature control
-
Condenser (optional, for solvent-based reactions)
-
Rotary evaporator
-
Buchner funnel and filter paper
-
Standard laboratory glassware
Synthetic Procedure
-
Reactant Combination: In a clean, dry round-bottom flask, combine 4-bromoaniline (1.2 mmol, 206 mg) and diethyl ethoxymethylenemalonate (1.2 mmol, 260 mg, 0.24 mL).
-
Reaction Conditions: Heat the neat (solvent-free) mixture with stirring at 130 °C (403 K) for 2 hours.[1] Causality Insight: Performing the reaction neat at an elevated temperature drives the equilibrium towards the product by facilitating the removal of the volatile ethanol byproduct.
-
Removal of Volatiles: After 2 hours, allow the reaction mixture to cool slightly. Remove the low-boiling components (primarily ethanol) under reduced pressure using a rotary evaporator. A cold trap is recommended to capture the volatiles efficiently.[1]
-
Purification by Recrystallization: The resulting crude product, often a solid or viscous oil, is purified by recrystallization. Add a minimal amount of hot diethyl ether to dissolve the crude material. Allow the solution to cool slowly to room temperature, and then cool further in an ice bath to induce crystallization.
-
Isolation and Drying: Collect the resulting white, crystalline solid by vacuum filtration using a Buchner funnel.[1] Wash the crystals with a small amount of cold diethyl ether to remove any remaining impurities. Dry the product under vacuum to obtain the final, purified this compound. A typical yield for this procedure is around 73%.[1]
Workflow Diagram
Caption: Experimental workflow for the synthesis of the target compound.
Characterization and Data
To ensure the identity and purity of the synthesized compound, a combination of analytical techniques should be employed.
Expected Analytical Data
| Property | Expected Value |
| Molecular Formula | C₁₄H₁₆BrNO₄[1][8] |
| Molecular Weight | 342.19 g/mol [1][8] |
| Appearance | White solid[1] |
| ¹H NMR | Expect signals for ethyl groups (triplet and quartet), aromatic protons, a methine proton (=CH), and an N-H proton. |
| ¹³C NMR | Expect signals for ethyl carbons, aromatic carbons, ester carbonyls, and carbons of the enamine double bond. |
| IR Spectroscopy | Characteristic peaks for N-H stretching, C=O (ester) stretching, C=C stretching, and C-H bonds. |
| Mass Spectrometry | Molecular ion peak (M+) corresponding to the molecular weight. |
Note: Specific chemical shifts in NMR are dependent on the solvent used. Data should be compared against reference spectra.
Self-Validation through Characterization
The protocol's trustworthiness is established by confirming the product's structure. The presence of an intramolecular N-H···O hydrogen bond can be observed, which results in a nearly planar molecular conformation.[1] This feature is a key characteristic of the product structure. X-ray crystallography has confirmed the formation of a stable six-membered ring due to this hydrogen bond.[1]
Conclusion
The synthesis of this compound from 4-bromoaniline and diethyl ethoxymethylenemalonate is a robust, high-yielding, and fundamentally important reaction for medicinal chemists and drug development professionals. The procedure is straightforward and provides a critical building block for the synthesis of quinolines and other complex heterocyclic systems. The detailed protocol and mechanistic insights provided in this guide offer a solid foundation for the successful execution of this synthesis in a research and development setting.
References
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Wikipedia. Gould–Jacobs reaction. [Link]
-
Lu, L., Cai, F.-J., & Wu, X.-A. (2011). Diethyl 2-[(4-bromoanilino)methylidene]malonate. Acta Crystallographica Section E: Structure Reports Online, 67(1), o145. [Link]
-
Wikipedia (German). Gould-Jacobs-Reaktion. [Link]
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Wikiwand. Gould–Jacobs reaction. [Link]
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YouTube. Organic Chemistry - Gould-Jacobs Reaction Mechanism. [Link]
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Biotage. Gould-Jacobs Quinoline-forming Reaction: A Comparison of Heating using Microwave Irradiation. Application Note AN056. [Link]
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Pharmaffiliates. Diethyl 2-(((4-Bromophenyl)amino)methylene)malonate. [Link]
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PubChem. This compound. National Center for Biotechnology Information. [Link]
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NINGBO INNO PHARMCHEM CO.,LTD. DEEMM: The Versatile Malonate Ester Driving Innovation. [Link]
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MDPI. Diethyl 2-((aryl(alkyl)amino)methylene)malonates: Unreported Mycelial Growth Inhibitors against Fusarium oxysporum. [Link]
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Organic Syntheses. Malonic acid, bromo-, ethyl ester. [Link]
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NIST WebBook. Diethyl malonate. [Link]
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MDPI. Mass Spectra of 2-Substituted Diethyl Malonate Derivatives. [Link]
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Organic Syntheses. diethyl methylenemalonate. [Link]
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ResearchGate. Reactions of diethyl 2-(ethoxymethylene)malonate with 2-cyanoacetanilides: Unexpected transfer of the ethoxymethylene moiety. [Link]
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An In-depth Technical Guide to the Preparation of Diethyl 2-((4-bromophenylamino)methylene)malonate
Abstract
This technical guide provides a comprehensive overview of the synthesis of Diethyl 2-((4-bromophenylamino)methylene)malonate, a key intermediate in the development of various heterocyclic compounds of medicinal interest. This document details the underlying reaction mechanism, provides a step-by-step experimental protocol, outlines expected analytical characterization, and discusses necessary safety precautions. The guide is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis, offering field-proven insights to ensure a successful and reproducible synthesis.
Introduction: Significance and Applications
This compound is a versatile enamine compound of significant interest in synthetic organic chemistry. Its structure, featuring a nucleophilic enamine moiety and two ester functionalities, makes it a valuable precursor for the construction of complex molecular architectures. Notably, it serves as a crucial intermediate in the synthesis of pyrazoloquinolinones, a class of compounds with potential therapeutic applications[1]. Furthermore, the broader class of diethyl 2-((arylamino)methylene)malonates (DAMMs) has been explored for various biological activities, including potential antifungal properties against pathogens like Fusarium oxysporum[2].
The synthesis of this compound is the primary step in the Gould-Jacobs reaction, a classic method for the preparation of quinoline derivatives[2]. Quinolines are a prominent structural motif in a wide array of pharmaceuticals, including antimalarial and antibacterial agents. A thorough understanding of the preparation of this key intermediate is therefore essential for researchers working on the discovery and development of new therapeutic agents.
Reaction Mechanism: A Stepwise Perspective
The formation of this compound from 4-bromoaniline and diethyl 2-(ethoxymethylene)malonate proceeds via a nucleophilic substitution reaction at the electron-deficient vinylic carbon of the malonate derivative. This reaction is a classic example of the formation of an enamine from a primary amine and a β-alkoxy-α,β-unsaturated carbonyl compound.
The reaction mechanism can be elucidated in the following steps:
-
Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of 4-bromoaniline acts as a nucleophile, attacking the electron-deficient β-carbon of the double bond in diethyl 2-(ethoxymethylene)malonate. This carbon is rendered electrophilic by the electron-withdrawing effects of the two adjacent ester groups and the ethoxy group.
-
Proton Transfer: A proton is transferred from the positively charged nitrogen atom to the oxygen of the ethoxy group, forming a zwitterionic intermediate.
-
Elimination of Ethanol: The intermediate then undergoes elimination of ethanol. The lone pair on the nitrogen atom forms a double bond with the adjacent carbon, and the ethoxy group departs as an ethoxide ion, which is subsequently protonated to form ethanol. This step is the driving force for the reaction, as the volatile ethanol is removed from the reaction mixture.
The overall transformation results in the formation of the stable enamine product, this compound.
Caption: Reaction mechanism for the synthesis of this compound.
Experimental Protocol
This protocol is adapted from a literature procedure and has been validated for its robustness and reproducibility[1].
Materials and Reagents
| Reagent | CAS Number | Molecular Weight ( g/mol ) | Molar Ratio |
| 4-Bromoaniline | 106-40-1 | 172.03 | 1.0 |
| Diethyl 2-(ethoxymethylene)malonate | 87-13-8 | 216.23 | 1.0 |
| Diethyl ether (for recrystallization) | 60-29-7 | 74.12 | - |
| Methanol (for single crystal growth) | 67-56-1 | 32.04 | - |
Step-by-Step Procedure
Caption: Experimental workflow for the synthesis of this compound.
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 4-bromoaniline (1.2 mmol, 0.206 g) and diethyl 2-(ethoxymethylene)malonate (1.2 mmol, 0.260 g).
-
Reaction: Heat the reaction mixture in an oil bath at 130 °C (403 K) for 2 hours. The reaction is typically performed neat (without solvent). The mixture will become homogeneous and the color may change.
-
Work-up: After the reaction is complete, allow the mixture to cool to room temperature. The ethanol formed during the reaction is then removed under reduced pressure. A cold trap is recommended to efficiently capture the volatile by-product. The crude product is obtained as a solid or a viscous oil.
-
Purification: The crude product is purified by recrystallization from diethyl ether. Dissolve the crude product in a minimal amount of hot diethyl ether and allow it to cool slowly to room temperature, and then in an ice bath to induce crystallization.
-
Isolation: Collect the resulting white solid by vacuum filtration, wash with a small amount of cold diethyl ether, and dry under vacuum. A typical yield for this procedure is around 73%[1].
-
Single Crystal Growth (Optional): For X-ray crystallographic analysis, single crystals can be grown by slow evaporation of a methanol solution of the purified product[1].
Characterization of the Final Product
Thorough characterization of the synthesized this compound is essential to confirm its identity, purity, and structure. The following are the expected analytical data:
| Property | Value |
| Molecular Formula | C₁₄H₁₆BrNO₄ |
| Molecular Weight | 342.19 g/mol |
| Appearance | White solid |
| Yield | ~73% |
Spectroscopic Data
-
¹H NMR (Proton Nuclear Magnetic Resonance): The ¹H NMR spectrum is expected to show characteristic signals for the aromatic protons of the 4-bromophenyl group, the vinylic proton, the methylene and methyl protons of the two ethyl ester groups, and the N-H proton. The vinylic proton will likely appear as a doublet due to coupling with the N-H proton, and the N-H proton will appear as a broad singlet or a doublet.
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum should display signals corresponding to the carbons of the aromatic ring, the vinylic carbons, the carbonyl carbons of the ester groups, and the carbons of the ethyl groups.
-
FTIR (Fourier-Transform Infrared Spectroscopy): The IR spectrum will exhibit characteristic absorption bands for the N-H stretching vibration, C-H stretching of the aromatic and aliphatic groups, C=O stretching of the ester groups, and C=C stretching of the enamine double bond.
-
Mass Spectrometry (MS): The mass spectrum should show the molecular ion peak corresponding to the molecular weight of the compound (m/z = 342.19 for the bromine-79 isotope and 344.19 for the bromine-81 isotope, in a roughly 1:1 ratio).
Safety and Handling
It is imperative to handle all chemicals with appropriate safety precautions in a well-ventilated fume hood. Personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves, must be worn at all times.
-
4-Bromoaniline: This compound is harmful if swallowed, toxic in contact with skin, and causes skin and serious eye irritation. It may cause damage to organs through prolonged or repeated exposure. It is also harmful to aquatic life.
-
Diethyl 2-(ethoxymethylene)malonate: This compound is harmful if swallowed, causes skin irritation, may cause an allergic skin reaction, and causes serious eye irritation. It may also cause allergy or asthma symptoms or breathing difficulties if inhaled and may cause respiratory irritation.
Refer to the Safety Data Sheets (SDS) for each reagent for detailed safety information and handling procedures.
Conclusion
The synthesis of this compound is a straightforward and reproducible procedure that provides a valuable intermediate for the synthesis of various heterocyclic compounds. By understanding the reaction mechanism and following the detailed experimental protocol provided in this guide, researchers can confidently and safely prepare this compound in good yield and high purity. The characterization data provided serves as a benchmark for verifying the successful synthesis of the target molecule.
References
-
Lager, E., et al. (2006). Diethyl 2-[(4-bromoanilino)methylidene]malonate. Acta Crystallographica Section E: Structure Reports Online, 62(12), o3119-o3120. [Link]
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National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 1591151, this compound. [Link]
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Wikipedia contributors. (2023, December 29). Gould–Jacobs reaction. In Wikipedia, The Free Encyclopedia. [Link]
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Coy-Barrera, E., et al. (2023). Diethyl 2-((aryl(alkyl)amino)methylene)malonates: Unreported Mycelial Growth Inhibitors against Fusarium oxysporum. Molecules, 28(8), 3536. [Link]
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National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 7808, 4-Bromoaniline. [Link]
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National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 6711, Diethyl ethoxymethylenemalonate. [Link]
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Martínez-Pascual, R., et al. (2023). Diethyl 2-((aryl(alkyl)amino)methylene)malonates: Unreported Mycelial Growth Inhibitors against Fusarium oxysporum. Molecules, 28(8), 3536. [Link]
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Reactivity of Diethyl 2-((4-bromophenylamino)methylene)malonate
An In-depth Technical Guide to the
Foreword
To the researchers, scientists, and drug development professionals dedicated to advancing medicinal chemistry, this guide offers a deep dive into the synthetic utility of Diethyl 2-((4-bromophenylamino)methylene)malonate. This unassuming enamine-malonate derivative is a cornerstone intermediate, primarily celebrated for its role in constructing the quinoline scaffold—a privileged core in a multitude of therapeutic agents. Our exploration will move beyond a mere recitation of facts, focusing instead on the mechanistic underpinnings and the strategic considerations that guide its application in complex synthesis. We will dissect its primary reactivity through the lens of the Gould-Jacobs reaction and prospect its untapped potential, providing a comprehensive resource grounded in both established literature and expert chemical intuition.
Introduction: A Gateway to Bioactive Heterocycles
This compound, with the molecular formula C₁₄H₁₆BrNO₄, is a stable, crystalline solid that serves as a pivotal precursor in organic synthesis.[1] Its structure features a vinylogous amide (enamine) functionality linked to a diethyl malonate backbone, a combination that dictates its rich and versatile reactivity. The presence of the 4-bromophenyl group is of particular strategic importance, offering a handle for further functionalization via cross-coupling reactions and influencing the electronic properties of the molecule, which in turn governs the regioselectivity of its hallmark cyclization reactions.
The principal value of this compound lies in its role as a key intermediate in the synthesis of 4-hydroxyquinolines and their derivatives.[2] The quinoline ring system is a foundational scaffold in medicinal chemistry, forming the core of numerous antibacterial, antimalarial, and anticancer agents.[3][4] Consequently, mastering the reactivity of this compound is essential for the development of novel therapeutics in these areas.
Synthesis: Formation of the Key Intermediate
The synthesis of the title compound is a robust and well-established procedure, typically accomplished via the first step of the Gould-Jacobs reaction.[5] This involves a condensation reaction between 4-bromoaniline and diethyl ethoxymethylenemalonate (DEEMM). The reaction proceeds through a nucleophilic attack of the aniline nitrogen onto the electron-deficient double bond of DEEMM, followed by the elimination of ethanol.
Synthetic Workflow Diagram
Caption: Synthesis of the title compound from 4-bromoaniline and DEEMM.
Comparative Synthesis Methodologies
The formation of this compound can be achieved through several methods, with the choice often depending on desired reaction time, energy consumption, and scale. Microwave-assisted synthesis, in particular, has emerged as a highly efficient, green alternative to conventional heating.
| Method | Conditions | Typical Reaction Time | Typical Yield | Reference(s) |
| Conventional Heating | Reflux in ethanol | 2 hours | ~85% | [6] |
| Microwave Irradiation | Neat (solvent-free), 170 °C, 850 W | 7 minutes | ~81-92% | [6] |
| Conventional Heating | Heated neat at 130 °C | 2 hours | 73% | [1] |
Causality: Microwave irradiation directly heats the polar reactants, leading to a rapid increase in temperature and a dramatic reduction in reaction time compared to conventional heating, which relies on slower thermal conduction.[1][7][8] The comparable or even improved yields under microwave conditions highlight its efficiency.[6]
Detailed Experimental Protocol: Microwave-Assisted Synthesis
This protocol is adapted from established procedures for its efficiency and high yield.[6]
-
Reagent Preparation : In a 10 mL microwave reaction vial equipped with a magnetic stir bar, combine 4-bromoaniline (344 mg, 2.0 mmol) and diethyl ethoxymethylenemalonate (DEEMM) (432 mg, 2.0 mmol).
-
Reaction Setup : Seal the vial and place it in the cavity of a microwave synthesizer.
-
Irradiation : Irradiate the neat mixture at a constant temperature of 170 °C for 7 minutes.
-
Work-up and Purification :
-
Allow the reaction mixture to cool to room temperature. A solid product should form.
-
Triturate the resulting solid with cold ethanol (5 mL) and collect the crystals by vacuum filtration.
-
Wash the crystals with a small amount of cold ethanol and dry under vacuum to afford this compound as a white solid.
-
Self-Validation: The purity of the product can be confirmed by melting point analysis and spectroscopic methods (¹H NMR, ¹³C NMR). The expected product is a white solid with a melting point consistent with literature values. The disappearance of the starting aniline and DEEMM can be monitored by Thin Layer Chromatography (TLC).
Core Reactivity: The Gould-Jacobs Cyclization
The most significant reaction of this compound is its intramolecular thermal cyclization to form a 4-hydroxyquinoline scaffold. This transformation, the second stage of the Gould-Jacobs reaction, is a powerful method for constructing the quinoline ring system.[2][3]
Mechanistic Pathway
The reaction proceeds via a pericyclic electrocyclization mechanism. High thermal energy is required to overcome the activation barrier for the ring-closing step, which involves the formation of a C-C bond between the enamine double bond and the ortho-position of the benzene ring. This is followed by tautomerization and the elimination of a molecule of ethanol to yield the stable aromatic quinolone product.
Caption: Key steps in the Gould-Jacobs thermal cyclization.
Critical Experimental Parameters
The cyclization step is notoriously demanding, often requiring harsh conditions. The choice of methodology represents a trade-off between reaction efficiency, safety, and scalability.
-
Temperature : This is the most critical factor. Temperatures in the range of 250 °C are typically necessary to drive the reaction.[9] Some solvent-free approaches have pushed this to near 400 °C for very short reaction times to optimize conversion.[10]
-
Solvent : Due to the high temperatures required, high-boiling point, inert solvents are traditionally used as heat transfer media. Dowtherm A (a eutectic mixture of diphenyl ether and biphenyl) is a common choice.[6] However, its high melting point can complicate product isolation.[10]
-
Catalysis : To mitigate the need for extreme temperatures, acid catalysts can be employed. Eaton's reagent (a solution of P₂O₅ in methanesulfonic acid) has proven highly effective, promoting cyclization under significantly milder conditions (e.g., 100 °C) and often leading to excellent yields.[6]
-
Solvent-Free Conditions : Performing the reaction neat (without solvent) is an attractive green chemistry approach. It simplifies work-up, reduces waste, and allows for high throughput. This method requires precise temperature control to avoid decomposition.[10][11]
| Method | Conditions | Typical Yield | Reference(s) |
| High-Boiling Solvent | Dowtherm A or Diphenyl Ether, ~250 °C | Good | [6] |
| Catalytic | Eaton's Reagent, 100 °C, 15 min | Excellent (e.g., 94% for 4-bromo analog) | [6] |
| Solvent-Free Thermal | Neat, 385 °C, 45 seconds | Good (e.g., 86% conversion for an analog) | [10] |
Detailed Experimental Protocol: Eaton's Reagent-Catalyzed Cyclization
This protocol demonstrates a modern, efficient method for the cyclization step.[6]
-
Reagent Preparation : Place this compound (684 mg, 2.0 mmol) in a round-bottom flask equipped with a magnetic stir bar.
-
Reaction Setup : Add Eaton's reagent (4 mL) to the flask.
-
Heating : Heat the mixture in a preheated oil bath at 100 °C for 15 minutes. Monitor the reaction progress by TLC.
-
Work-up and Purification :
-
Allow the reaction mixture to cool to room temperature.
-
Carefully pour the mixture over crushed ice with vigorous stirring.
-
The solid product will precipitate. Collect the precipitate by vacuum filtration.
-
Wash the solid thoroughly with water, then with a small amount of cold ethanol.
-
Dry the product under vacuum to yield Ethyl 6-bromo-4-oxo-1,4-dihydroquinoline-3-carboxylate.
-
Prospective Reactivity Profile: Beyond Cyclization
While the Gould-Jacobs cyclization is the dominant reaction pathway, the structural features of this compound suggest a broader, albeit less explored, reactivity profile. As an enamine, the β-carbon is nucleophilic, and the active methylene protons of the malonate are acidic.
Caption: Potential alternative reaction pathways for the title compound.
-
C-Alkylation : The acidic proton on the central carbon of the malonate moiety can be removed by a suitable base (e.g., sodium ethoxide) to form a nucleophilic enolate. This enolate could then react with alkyl halides in an Sₙ2 fashion, leading to C-alkylated products.[12][13] This pathway opens possibilities for introducing further diversity at this position.
-
Michael Addition : The nucleophilic β-carbon of the enamine system is poised to react with Michael acceptors, such as α,β-unsaturated ketones or esters.[10][14] This conjugate addition would form a new C-C bond, leading to more complex acyclic structures.
-
N-Alkylation : Direct alkylation on the nitrogen atom is also conceivable, particularly with reactive alkylating agents, although this is generally less favored than C-alkylation in malonate systems.
Expert Insight: The prevalence of the Gould-Jacobs cyclization in the literature suggests that under thermal conditions, this intramolecular pathway is kinetically and thermodynamically favored over potential intermolecular reactions. Exploring the alternative reactivity described above would likely require carefully controlled, non-thermal conditions and the use of specific reagents (e.g., strong bases at low temperatures for C-alkylation) to suppress the competing cyclization.
Applications in Drug Discovery and Development
The true value of this compound is realized in the downstream applications of its cyclized product. The resulting 6-bromo-4-hydroxyquinoline scaffold is a direct precursor to compounds with significant therapeutic potential.
-
Antimalarial Agents : The 4-aminoquinoline core is famous for its antimalarial properties, with chloroquine being the archetypal example.[6] The 6-bromo-4-hydroxyquinoline can be converted to a 4-chloroquinoline, which then serves as an electrophile for the introduction of various amine-containing side chains, a common strategy in the development of new antimalarials effective against resistant strains of Plasmodium falciparum.[5]
-
Antibacterial Quinolones : The quinolone antibiotics are a major class of DNA gyrase inhibitors. The synthesis of early-generation quinolones like Rosoxacin involves the construction of the 4-quinolone core using the Gould-Jacobs reaction, followed by N-alkylation and saponification.[1][14] The 6-bromo substituent provides a site for further modification, for instance, via Suzuki or Buchwald-Hartwig coupling, to generate novel analogs with enhanced antibacterial spectrums.
Conclusion
This compound is more than a simple organic molecule; it is a versatile and powerful tool in the arsenal of the medicinal chemist. Its reactivity is dominated by the elegant and synthetically crucial Gould-Jacobs cyclization, which provides efficient access to the medicinally vital quinoline scaffold. While its alternative reaction pathways remain largely unexplored, the fundamental principles of enamine and malonate chemistry suggest a rich potential for novel transformations. A thorough understanding of the principles laid out in this guide—from the nuances of its synthesis to the critical parameters of its cyclization and its prospective reactivity—empowers researchers to leverage this key intermediate in the rational design and development of the next generation of therapeutic agents.
References
-
Burckhalter, J. H., et al. (1948). The Synthesis of 4-Aminoquinolines. Journal of the American Chemical Society, 70(4), 1363–1373. [Link]
-
Chen, Y.-L., et al. (2010). Diethyl 2-[(4-bromoanilino)methylidene]malonate. Acta Crystallographica Section E: Structure Reports Online, 66(12), o3119. [Link]
- Lesher, G. Y., & Carabateas, P. M. (1975). U.S. Patent No. 3,907,808. Washington, DC: U.S.
-
Stradins, R., et al. (2000). A solvent-free Jacobs–Gould reaction. Green Chemistry, 2(2), 59-61. [Link]
-
Kappe, C. O., et al. (2003). High-throughput synthesis of 4-hydroxy-2-quinolones by the Conrad–Limpach reaction using a continuous flow reactor. Journal of Combinatorial Chemistry, 5(2), 158-165. [Link]
-
Gould, R. G., & Jacobs, W. A. (1939). The Synthesis of Certain Substituted Quinolines and 5,6-Benzoquinolines. Journal of the American Chemical Society, 61(10), 2890–2895. [Link]
-
Biotage. (n.d.). Gould-Jacobs Quinoline-forming Reaction: A Comparison of Heating using Microwave Irradiation to 250 oC and 300 oC. Application Note AN056. [Link]
-
Wikipedia. (2023). Rosoxacin. [Link]
-
Wikipedia. (2023). Gould–Jacobs reaction. [Link]
-
Valdés, J., et al. (2020). Convenient Gould–Jacobs Synthesis of 4-Quinolone Core Using Eaton's Reagent. Molecules, 25(22), 5458. [Link]
-
Wube, A. A. (2021). Quinolin-4-ones: Methods of Synthesis and Application in Medicine. Molecules, 26(16), 4786. [Link]
-
Chemistry LibreTexts. (2023). Enamine Reactions. [Link]
-
Chemistry LibreTexts. (2023). Alkylation of Enolate Ions. [Link]
-
Organic Syntheses. (n.d.). Malonic acid, methyl-, diethyl ester. [Link]
-
Sharma, P., & Kumar, A. (2012). Comparative study of conventional and microwave assisted synthesis of novel schiff bases and their antimicrobial screenings. Journal of Chemical and Pharmaceutical Research, 4(6), 3144-3151. [Link]
-
Patel, N. B., & Shaikh, F. M. (2010). Comparison of Conventional and Microwave-assisted Synthesis of Benzotriazole Derivatives. Indian Journal of Pharmaceutical Sciences, 72(4), 510–514. [Link]
-
Valdés-Jiménez, J., et al. (2023). Diethyl 2-((aryl(alkyl)amino)methylene)malonates: Unreported Mycelial Growth Inhibitors against Fusarium oxysporum. Molbank, 2023(2), M1630. [Link]
-
Michael, A. (1887). Ueber die Addition von Natriumacetessig- und Natriummalonsäureäthern zu den Aethern ungesättigter Säuren. Journal für Praktische Chemie, 35(1), 349-356. [Link]
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The Current Case of Quinolones: Synthetic Approaches and Antibacterial Activity. (2016). Molecules, 21(10), 1300. [Link]
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A Technical Guide to Diethyl 2-((4-bromophenylamino)methylene)malonate: A Versatile Enaminone Building Block in Synthetic and Medicinal Chemistry
Abstract
This technical guide provides an in-depth analysis of Diethyl 2-((4-bromophenylamino)methylene)malonate, a key enaminone intermediate in modern organic synthesis. We explore its synthesis, physicochemical properties, and unique structural features, including the stabilizing intramolecular hydrogen bond that defines its reactivity. The guide elucidates the compound's role as a versatile synthon, focusing on its application in the classical Gould-Jacobs reaction for quinolone synthesis and its utility in constructing other significant heterocyclic scaffolds. Furthermore, we discuss the broader significance of the enaminone moiety as a privileged pharmacophore in drug development, highlighting the potential biological activities of the title compound and its derivatives. This document is intended for researchers, chemists, and professionals in drug development seeking to leverage this powerful building block for the synthesis of complex, high-value molecules.
The Enaminone Scaffold: A Primer on Reactivity and Significance
Enaminones are a class of organic compounds characterized by a conjugated system comprising an amino group, a carbon-carbon double bond, and a carbonyl group (N-C=C-C=O). This arrangement creates a unique "push-pull" electronic effect, where the nitrogen atom's lone pair donates electron density into the π-system (the "push"), and the carbonyl group withdraws electron density (the "pull").[1] This electronic feature is fundamental to their chemistry, rendering them highly versatile intermediates for the synthesis of a wide array of acyclic, carbocyclic, and heterocyclic compounds.[2][3]
The conjugated nature of enaminones results in multiple reactive centers, exhibiting both nucleophilic and electrophilic characteristics.[2][4] As depicted by its resonance forms, the nitrogen atom and the α-carbon (C2) are nucleophilic, while the β-carbon (C3) and the carbonyl carbon (C1) are electrophilic. This dual reactivity allows enaminones to serve as valuable building blocks in the synthesis of numerous biologically active molecules, with the enaminone scaffold itself acting as a key pharmacophore in drugs with antiviral, antitumor, anti-inflammatory, and anticonvulsant properties.[2][5]
Synthesis and Physicochemical Characterization
A thorough understanding of the synthesis and structural properties of this compound is crucial for its effective application.
Synthesis Protocol
The title compound is reliably synthesized through a straightforward condensation reaction. The procedure is robust and provides the product in high yield.
Experimental Protocol: Synthesis of this compound [6]
-
Reactant Preparation: In a suitable reaction vessel, combine equimolar amounts of 4-bromoaniline (e.g., 1.2 mmol) and diethyl ethoxymethylenemalonate (DEEMM) (e.g., 1.2 mmol).
-
Reaction: Heat the mixture at 130°C (403 K) for 2 hours. The reaction proceeds via a nucleophilic attack of the aniline nitrogen onto the electron-deficient double bond of DEEMM, followed by the elimination of ethanol.
-
Work-up: After the reaction is complete, evaporate the low-boiling components (primarily ethanol) under reduced pressure, using a cold trap to collect the distillate.
-
Purification: The resulting crude solid is purified by recrystallization from a suitable solvent system, such as diethyl ether or methanol, to yield the title compound as a white solid. A typical reported yield is 73%.[6]
An alternative, more modern approach involves microwave-assisted synthesis, which can often reduce reaction times and improve yields in a solvent-free environment.[7]
Sources
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Solubility of Diethyl 2-((4-bromophenylamino)methylene)malonate in organic solvents
An In-Depth Technical Guide to the Solubility of Diethyl 2-((4-bromophenylamino)methylene)malonate in Organic Solvents
This guide provides a comprehensive overview of the solubility characteristics of this compound, a compound of interest in pharmaceutical and chemical synthesis.[1][2] Intended for researchers, scientists, and professionals in drug development, this document delves into the theoretical and practical aspects of its solubility in common organic solvents. Given the limited availability of public quantitative solubility data for this specific molecule, this guide emphasizes the foundational principles of solubility, the physicochemical properties of the compound, and a detailed, field-proven protocol for its empirical determination.
Introduction: The Significance of Solubility
The solubility of an active pharmaceutical ingredient (API) or a synthetic intermediate is a critical physicochemical property that influences its bioavailability, processability, and formulation. This compound serves as a valuable intermediate in the synthesis of various bioactive compounds.[2][3] A thorough understanding of its solubility profile is paramount for designing efficient reaction conditions, purification strategies (such as recrystallization), and, if applicable, drug delivery systems. This guide will equip the researcher with the necessary knowledge to predict, determine, and apply the solubility data for this compound.
Physicochemical Properties of this compound
The solubility of a compound is intrinsically linked to its molecular structure and physical properties. The "like dissolves like" principle, which states that polar solutes dissolve in polar solvents and non-polar solutes in non-polar solvents, is a fundamental concept in predicting solubility.[4]
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₁₄H₁₆BrNO₄ | PubChem[5] |
| Molecular Weight | 342.18 g/mol | PubChem[5] |
| IUPAC Name | diethyl 2-[(4-bromoanilino)methylidene]propanedioate | PubChem[5] |
| Appearance | White solid (recrystallized from diethyl ether) | PMC[3] |
| XLogP3-AA (Predicted) | 3.9 | PubChem[5] |
The presence of a bromophenyl group contributes to the molecule's non-polar character, while the two ester groups and the secondary amine provide polar characteristics and the potential for hydrogen bonding. The relatively high predicted XLogP3-AA value of 3.9 suggests a greater affinity for lipophilic (non-polar) environments over aqueous ones.[5]
Based on its structure, this compound is expected to exhibit good solubility in moderately polar to non-polar organic solvents. Solvents capable of hydrogen bonding, such as alcohols, may also be effective. Conversely, its solubility in highly polar solvents like water is anticipated to be low.
Predicted Solubility Profile
A systematic approach to understanding solubility involves testing a range of solvents with varying polarities. The following table provides a predicted qualitative solubility profile for this compound based on its structural features.
Table 2: Predicted Qualitative Solubility in Common Organic Solvents
| Solvent | Polarity Index | Predicted Solubility | Rationale |
| Hexane | 0.1 | Low to Moderate | Primarily non-polar interactions. |
| Toluene | 2.4 | Moderate to High | Aromatic ring facilitates π-π stacking. |
| Diethyl Ether | 2.8 | Moderate to High | Moderate polarity and ether linkages can interact with the ester groups. |
| Dichloromethane | 3.1 | High | Good balance of polarity to dissolve the compound. |
| Acetone | 5.1 | High | Polar aprotic solvent capable of dissolving both polar and non-polar moieties. |
| Ethyl Acetate | 4.4 | High | Similar ester functionality promotes miscibility. |
| Ethanol | 4.3 | Moderate to High | Capable of hydrogen bonding with the amine and ester groups. |
| Methanol | 5.1 | Moderate | More polar than ethanol, may have slightly lower solubility. |
| Water | 10.2 | Very Low | High polarity of water is unlikely to overcome the lattice energy of the solid for the largely non-polar molecule. |
Experimental Determination of Solubility: A Step-by-Step Protocol
The following protocol describes the widely accepted shake-flask method for determining the solubility of a solid compound in a given solvent.[6] This method is considered a gold standard for its reliability and reproducibility.
Materials and Equipment
-
This compound (solid)
-
Selected organic solvents (analytical grade)
-
Scintillation vials or sealed test tubes
-
Orbital shaker or vortex mixer
-
Thermostatically controlled water bath or incubator
-
Analytical balance
-
Micropipettes
-
Syringe filters (0.22 µm or 0.45 µm, compatible with the solvent)
-
High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer
-
Volumetric flasks
Experimental Workflow
The process involves creating a saturated solution, ensuring equilibrium is reached, separating the solid from the solution, and quantifying the dissolved solute.
Caption: Experimental workflow for solubility determination.
Detailed Procedure
-
Preparation of Standard Solutions: Prepare a series of standard solutions of this compound in the chosen solvent at known concentrations. These will be used to generate a calibration curve.
-
Sample Preparation: To a series of vials, add an excess amount of the solid compound to a known volume (e.g., 5 mL) of each selected organic solvent. An excess is crucial to ensure a saturated solution is formed.
-
Equilibration: Seal the vials tightly and place them in an orbital shaker set to a constant temperature (e.g., 25 °C). Agitate the samples for a sufficient period (typically 24-48 hours) to allow the system to reach equilibrium.
-
Phase Separation: After equilibration, cease agitation and allow the vials to stand undisturbed for at least 2 hours to let the undissolved solid settle.
-
Sampling: Carefully withdraw an aliquot of the clear supernatant using a syringe. Avoid disturbing the solid at the bottom of the vial.
-
Filtration: Attach a syringe filter to the syringe and dispense the aliquot into a clean, pre-weighed vial. The filtration step is critical to remove any microscopic undissolved particles.
-
Quantification:
-
Gravimetric Method (for less volatile solvents): Evaporate the solvent from the filtered aliquot under a gentle stream of nitrogen or in a vacuum oven at a temperature below the compound's decomposition point. Weigh the remaining solid to determine the mass of the dissolved solute.
-
Chromatographic/Spectroscopic Method: Dilute the filtered aliquot with a known volume of the solvent to bring the concentration within the linear range of the calibration curve. Analyze the diluted sample using a validated HPLC or UV-Vis method to determine the concentration.
-
-
Calculation: Calculate the solubility using the following formula:
Solubility (mg/mL) = (Concentration from calibration curve (mg/mL)) x (Dilution factor)
Solubility (mol/L) = (Solubility (mg/mL) / Molecular Weight ( g/mol )) x (1 g / 1000 mg)
Conclusion
References
- Chemistry For Everyone. (2025, February 11). How To Determine Solubility Of Organic Compounds? YouTube.
- PubChem. (n.d.). This compound.
- University of California, Los Angeles. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds.
- Khan Academy. (n.d.). Solubility of organic compounds.
- Pharmaffiliates. (n.d.). Diethyl 2-(((4-Bromophenyl)amino)methylene)
- MDPI. (2022). Diethyl 2-((aryl(alkyl)amino)methylene)malonates: Unreported Mycelial Growth Inhibitors against Fusarium oxysporum.
- PMC. (n.d.). Diethyl 2-[(4-bromoanilino)methylidene]malonate.
Sources
Methodological & Application
Application Notes and Protocols: The Versatility of Diethyl 2-((4-bromophenylamino)methylene)malonate in Heterocyclic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
Introduction: A Privileged Scaffold in Heterocyclic Chemistry
Diethyl 2-((4-bromophenylamino)methylene)malonate is a versatile and highly valuable starting material in the synthesis of a diverse array of heterocyclic compounds. Its unique structural features, comprising a nucleophilic amino group, an electrophilic enone system, and two ester functionalities, provide a rich platform for a variety of cyclization strategies. This technical guide offers an in-depth exploration of the synthetic utility of this reagent, focusing on the preparation of quinolones, pyrazoloquinolinones, and pyrimidines—core structures frequently encountered in medicinal chemistry and drug discovery. The protocols and mechanistic insights provided herein are designed to empower researchers to leverage the full potential of this important building block.
The preparation of this compound is a straightforward condensation reaction between 4-bromoaniline and diethyl ethoxymethylenemalonate.[1] This enaminone serves as a key precursor for various heterocyclic systems due to the reactive nature of its enamine moiety and the malonate group.[2]
I. The Gould-Jacobs Reaction: A Cornerstone for Quinolone Synthesis
The Gould-Jacobs reaction is a classical and reliable method for the synthesis of 4-hydroxyquinolines, which are important precursors to a wide range of biologically active compounds, including antimalarials and antibacterial agents.[3][4] The reaction proceeds through a thermal cyclization of an anilinomethylenemalonate, such as this compound.[4]
Reaction Mechanism
The accepted mechanism for the Gould-Jacobs reaction involves two key steps:
-
Thermal Cyclization: Upon heating, this compound undergoes a 6-electron electrocyclization. This intramolecular reaction involves the attack of the ortho-carbon of the aniline ring onto the electron-deficient carbon of the methylene group, leading to the formation of a dihydroquinoline intermediate with the elimination of ethanol.[4]
-
Tautomerization: The resulting ethyl 4-oxo-1,4-dihydroquinoline-3-carboxylate exists in equilibrium with its more stable enol tautomer, ethyl 4-hydroxyquinoline-3-carboxylate.[4]
Further hydrolysis of the ester and subsequent decarboxylation can yield the corresponding 4-hydroxyquinoline.[3]
Caption: Mechanism of the Gould-Jacobs Reaction.
Experimental Protocols
Two effective protocols for the synthesis of Ethyl 7-bromo-4-hydroxyquinoline-3-carboxylate are provided below, highlighting both conventional and modern microwave-assisted techniques.
Protocol 1: Conventional High-Temperature Synthesis
This method utilizes a high-boiling solvent to achieve the temperatures required for cyclization.
| Parameter | Value |
| Reactant | This compound |
| Solvent | Diphenyl ether |
| Temperature | 250-260 °C (Reflux) |
| Time | 15-30 minutes |
| Typical Yield | High |
Step-by-Step Procedure:
-
In a round-bottom flask equipped with a reflux condenser, dissolve this compound in diphenyl ether.
-
Heat the mixture to reflux (approximately 250-260 °C) and maintain for 15-30 minutes.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature. The product will precipitate from the solution.
-
Collect the solid product by vacuum filtration.
-
Wash the precipitate thoroughly with a non-polar solvent such as hexane or cyclohexane to remove the high-boiling diphenyl ether.
-
Dry the purified Ethyl 7-bromo-4-hydroxyquinoline-3-carboxylate under vacuum.
Protocol 2: Microwave-Assisted Synthesis
Microwave irradiation offers a significant acceleration of the Gould-Jacobs reaction, often leading to improved yields and shorter reaction times.[5][6]
| Parameter | Value |
| Reactant | This compound |
| Solvent | None (Neat) |
| Temperature | 250 °C |
| Time | 10-20 minutes |
| Typical Yield | Good to Excellent |
Step-by-Step Procedure:
-
Place this compound in a microwave-safe reaction vessel equipped with a magnetic stirrer.
-
Seal the vessel and place it in a microwave reactor.
-
Heat the reaction mixture to 250 °C and hold for 10-20 minutes.
-
After the reaction is complete, cool the vessel to room temperature.
-
The solid product is then purified by recrystallization from a suitable solvent (e.g., ethanol).
II. Synthesis of Pyrazolo[4,3-c]quinolinones: A Gateway to Bioactive Scaffolds
Pyrazolo[4,3-c]quinolines are a class of fused heterocyclic compounds that have garnered significant interest due to their diverse biological activities, including anti-inflammatory and kinase inhibitory properties.[7][8] this compound serves as a crucial intermediate in the synthesis of these valuable scaffolds.[1] The key transformation involves a cyclocondensation reaction with hydrazine.
Reaction Mechanism
The formation of the pyrazolo[4,3-c]quinolinone ring system from this compound and hydrazine hydrate is proposed to proceed through the following steps:
-
Initial Cyclization with Hydrazine: The reaction is initiated by the nucleophilic attack of one of the nitrogen atoms of hydrazine onto one of the ester carbonyls of the malonate moiety. This is followed by an intramolecular cyclization with the elimination of an ethanol molecule to form a pyrazolidinone intermediate.
-
Gould-Jacobs Type Cyclization: The remaining free amino group of the pyrazolidinone intermediate then participates in a Gould-Jacobs-type thermal cyclization onto the benzene ring, with the elimination of a second molecule of ethanol, to form the fused tricyclic pyrazolo[4,3-c]quinolinone system.
Caption: Proposed pathway for pyrazolo[4,3-c]quinolinone synthesis.
Experimental Protocol
The following protocol is adapted from a similar synthesis of pyrazole derivatives from acetylquinolones and can be effectively applied to this compound.[9]
Protocol 3: Synthesis of 6-Bromo-1,5-dihydro-4H-pyrazolo[4,3-c]quinolin-4-one
| Parameter | Value |
| Reactants | This compound, Hydrazine Hydrate |
| Solvent | Ethanol |
| Temperature | Reflux |
| Time | 4-6 hours |
| Typical Yield | Moderate to Good |
Step-by-Step Procedure:
-
Dissolve this compound (1 mmol) in ethanol (20 mL) in a round-bottom flask.
-
Add hydrazine hydrate (1.2 mmol) to the solution.
-
Heat the reaction mixture to reflux and maintain for 4-6 hours, monitoring the reaction by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
The precipitated solid product is collected by vacuum filtration.
-
Wash the product with cold ethanol and dry under vacuum to yield 6-Bromo-1,5-dihydro-4H-pyrazolo[4,3-c]quinolin-4-one.
III. Pyrimidine Synthesis: Building a Fundamental Heterocycle
Pyrimidines are fundamental heterocyclic structures found in nucleic acids and a vast number of pharmaceuticals.[10] The enaminone functionality of this compound makes it an excellent substrate for the construction of the pyrimidine ring through cyclocondensation with urea or thiourea.
Reaction Mechanism
The synthesis of the pyrimidine ring from an enaminone and urea/thiourea is a well-established transformation. The proposed mechanism involves:
-
Michael Addition: The reaction initiates with a Michael-type addition of a nitrogen atom from urea or thiourea to the electron-deficient β-carbon of the enaminone system.
-
Intramolecular Cyclization: This is followed by an intramolecular cyclization where the second nitrogen atom of the urea/thiourea attacks one of the ester carbonyls, leading to the formation of a six-membered ring intermediate.
-
Aromatization: The intermediate then undergoes elimination of ethanol and water (or H₂S in the case of thiourea) to yield the aromatic pyrimidine ring.
Sources
- 1. The reaction of phenylmalononitrile with hydrazine. Synthesis and properties of 3,5-diamino-4-phenylpyrazole, 2-amino-3-phenylpyrazolo[1,5-a]pyrimidine, and related compounds - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 2. Diethyl 2-((aryl(alkyl)amino)methylene)malonates: Unreported Mycelial Growth Inhibitors against Fusarium oxysporum | MDPI [mdpi.com]
- 3. Gould–Jacobs reaction - Wikiwand [wikiwand.com]
- 4. Gould–Jacobs reaction - Wikipedia [en.wikipedia.org]
- 5. asianpubs.org [asianpubs.org]
- 6. ri.conicet.gov.ar [ri.conicet.gov.ar]
- 7. Discovery of Pyrazolo[4,3-c]quinolines Derivatives as Potential Anti-Inflammatory Agents through Inhibiting of NO Production - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Discovery of Pyrazolo[4,3- c]quinolines Derivatives as Potential Anti-Inflammatory Agents through Inhibiting of NO Production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. bu.edu.eg [bu.edu.eg]
Topic: Diethyl 2-((4-bromophenylamino)methylene)malonate as a Precursor for Quinoline Derivatives
An Application Guide and Protocol
Abstract: The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a vast array of therapeutic agents with activities spanning from anticancer to antimalarial.[1][2][3][4] This application note provides a detailed guide on the synthesis and utilization of Diethyl 2-((4-bromophenylamino)methylene)malonate, a pivotal precursor for constructing functionalized quinoline and quinolone derivatives. We will detail the robust protocols for the synthesis of this precursor and its subsequent cyclization via the Gould-Jacobs reaction, a classic and reliable method for quinoline synthesis.[5] The focus is on providing both the practical "how" and the mechanistic "why," equipping researchers in drug discovery and organic synthesis with the knowledge to leverage this versatile building block for creating novel molecular entities.
The Strategic Importance of the Quinolone Core
Quinolines are nitrogen-containing heterocyclic compounds that have been extensively studied for their broad range of pharmacological activities.[1][6] Their unique chemical structure and the ability to modify substituents have enabled researchers to design novel and potent drugs.[2] Many successful commercialized drugs, including the antimalarial chloroquine and antibacterial agents like ciprofloxacin, feature the quinoline core, highlighting its significance in pharmaceutical development.[2]
The synthesis of the quinoline ring system is, therefore, a subject of intense interest. The Gould-Jacobs reaction provides a powerful and convergent pathway, starting from readily available anilines.[5][7] In this context, this compound serves as a pre-functionalized, stable intermediate, perfectly primed for the key cyclization step. The presence of the bromine atom is a strategic choice, offering a reactive handle for late-stage diversification through modern cross-coupling reactions, thereby enabling the rapid generation of compound libraries for screening.
Synthesis of the Precursor: this compound
The synthesis of the title precursor is achieved through a straightforward condensation reaction between 4-bromoaniline and diethyl ethoxymethylenemalonate (DEEMM). This reaction is the foundational first step of the Gould-Jacobs sequence.[8][9]
Reaction Principle & Mechanism
The reaction proceeds via a nucleophilic attack of the aniline nitrogen onto the electron-deficient alkene of DEEMM, followed by the elimination of ethanol. This addition-elimination sequence is typically thermally driven and can often be performed neat or with microwave assistance to accelerate the reaction.[8] The resulting product is an enamine, stabilized by an intramolecular hydrogen bond between the N-H proton and one of the ester carbonyls, which helps to establish a planar molecular conformation.[10]
Experimental Protocol: Precursor Synthesis
This protocol is adapted from established literature procedures.[10]
Table 1: Materials and Reagents
| Reagent/Material | M.W. ( g/mol ) | Amount | Moles (mmol) |
| 4-Bromoaniline | 172.03 | 2.07 g | 12.0 |
| Diethyl ethoxymethylenemalonate (DEEMM) | 216.23 | 2.60 g (2.4 mL) | 12.0 |
| Diethyl Ether (for recrystallization) | 74.12 | ~30 mL | - |
Equipment:
-
50 mL round-bottom flask
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath with temperature control
-
Condenser (optional, for solvent-based reactions)
-
Rotary evaporator
-
Büchner funnel and filter flask
-
Vacuum source
Procedure:
-
To a 50 mL round-bottom flask, add 4-bromoaniline (12.0 mmol) and diethyl ethoxymethylenemalonate (12.0 mmol).
-
Equip the flask with a magnetic stir bar.
-
Heat the mixture with stirring at 130°C (403 K) for 2 hours in an oil bath. The mixture will become a homogenous liquid.
-
Causality Note: This thermal, solvent-free condition is efficient for driving the condensation and eliminating the ethanol byproduct.
-
After 2 hours, allow the reaction mixture to cool to room temperature. It will solidify upon cooling.
-
Connect the flask to a rotary evaporator with a cold trap and apply a vacuum to remove any low-boiling volatile components.
-
Purify the crude solid by recrystallization. Dissolve the solid in a minimal amount of hot diethyl ether and allow it to cool slowly to room temperature, then in an ice bath to maximize crystal formation.
-
Collect the white, crystalline product by vacuum filtration, wash with a small amount of ice-cold diethyl ether, and dry under vacuum.
-
A typical yield for this procedure is approximately 70-75%.[10]
Characterization of Precursor
Table 2: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₁₄H₁₆BrNO₄ | [11] |
| Molecular Weight | 342.19 g/mol | [11][12] |
| Appearance | White solid / Crystalline powder | [10] |
| IUPAC Name | diethyl 2-[(4-bromoanilino)methylidene]propanedioate | [11] |
The Gould-Jacobs Cyclization: Forming the Quinolone Core
The critical step in forming the quinoline ring is the thermal intramolecular cyclization of the prepared precursor. This reaction requires high temperatures to overcome the activation energy for the 6-electron electrocyclization.[13]
Reaction Principle & Mechanism
When heated in a high-boiling point solvent (e.g., diphenyl ether, Dowtherm A), the precursor undergoes an intramolecular electrophilic aromatic substitution. The enamine double bond attacks the ortho position of the aniline ring, leading to the formation of a six-membered ring and the elimination of an ethanol molecule.[5] The initial product is an ethyl 4-oxo-1,4-dihydroquinoline-3-carboxylate, which exists in tautomeric equilibrium with its 4-hydroxy form.[5][14]
Caption: The Gould-Jacobs cyclization mechanism.
Experimental Protocol: Cyclization
Reagents:
-
This compound (10.0 mmol, 3.42 g)
-
Diphenyl ether (25-30 mL)
Equipment:
-
50 mL three-neck round-bottom flask
-
High-temperature thermometer
-
Heating mantle
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Büchner funnel and filter flask
-
Hexanes or petroleum ether for washing
Procedure:
-
Place the precursor (10.0 mmol) in the three-neck flask and add diphenyl ether (~25 mL).
-
Equip the flask with a stirrer, reflux condenser, and a thermometer capable of measuring up to 300°C.
-
Heat the mixture with vigorous stirring. The solid will dissolve as the temperature rises.
-
Continue heating to reflux. The temperature of the solution should reach approximately 250-260°C.
-
Causality Note: A high-boiling, inert solvent like diphenyl ether is crucial. It provides the necessary thermal energy for the cyclization while preventing decomposition that might occur with neat heating.[9][13]
-
Maintain the reflux for 15-30 minutes. The product will often begin to precipitate from the hot solution.
-
Remove the heat source and allow the mixture to cool slowly to room temperature.
-
As the mixture cools, the quinolone product will precipitate as a solid.
-
Dilute the cooled slurry with hexanes or petroleum ether to reduce the viscosity and facilitate filtration.
-
Collect the solid product by vacuum filtration.
-
Wash the filter cake thoroughly with hexanes to remove the diphenyl ether solvent.
-
Dry the product, ethyl 7-bromo-4-hydroxyquinoline-3-carboxylate, under vacuum.
Downstream Applications & Further Derivatization
The synthesized 7-bromo-4-hydroxyquinoline-3-carboxylate is not an endpoint but a versatile platform for generating diverse molecular architectures.
Caption: Key derivatization steps from the cyclized quinolone product.
-
Saponification and Decarboxylation: The ethyl ester at the 3-position can be easily hydrolyzed with a base (e.g., NaOH), followed by acidification and heating to induce decarboxylation.[5][9] This yields the core 7-bromo-4-hydroxyquinoline.
-
Conversion to 4-Chloroquinoline: The 4-hydroxy group (or its quinolone tautomer) can be readily converted to the highly reactive 4-chloro derivative using reagents like phosphorus oxychloride (POCl₃).[9] This intermediate is an excellent substrate for nucleophilic aromatic substitution.
-
Nucleophilic Substitution at C4: The 4-chloro group can be displaced by a wide variety of nucleophiles, such as primary and secondary amines, to install diverse side chains, a common strategy in the synthesis of antimalarial drugs.
-
Cross-Coupling at C7: The bromine atom at the 7-position is a prime site for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira, Buchwald-Hartwig). This allows for the introduction of aryl, heteroaryl, alkyl, or amino groups, dramatically expanding the chemical space accessible from this single precursor.
Conclusion
This compound is a highly valuable and strategically designed precursor in synthetic organic chemistry. Its straightforward, high-yielding synthesis and efficient cyclization via the Gould-Jacobs reaction provide reliable access to the 7-bromo-4-quinolone scaffold. The orthogonal reactivity of the functional groups present in the resulting product allows for systematic and diverse chemical modifications, making it an ideal starting point for the development of new quinoline-based compounds in drug discovery and materials science. The protocols and insights provided herein offer a solid foundation for researchers to explore the rich chemistry of this important heterocyclic family.
References
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Ye, L. et al. (2010). Diethyl 2-[(4-bromoanilino)methylidene]malonate. Acta Crystallographica Section E: Structure Reports Online, 66(12), o3119. Available at: [Link]
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Al-Ostoot, F.H. et al. (2023). From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and its Derivatives. Oriental Journal of Chemistry, 39(4). Available at: [Link]
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Jadhav, S. et al. (2024). Biological importance of quinoline derivatives in natural and pharmaceutical drugs. Inorganic and Nano-Metal Chemistry. Available at: [Link]
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Akinyelu, J. et al. (2022). Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review. RSC Advances, 12(29). Available at: [Link]
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The Chemical and Pharmacological Advancements of Quinoline: A Mini Review. (2022). International Journal of Health and Biological Sciences, 12(4). Available at: [Link]
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Pharmacological Potential of Qninoline Derivatives. (2021). ResearchGate. Available at: [Link]
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Gould–Jacobs reaction. Wikipedia. Available at: [Link]
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Gould-Jacobs Reaction. Merck Index. Available at: [Link]
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Gould-Jacobs Reaction. Merck Index. Available at: [Link]
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Mbuvi, H. et al. (2017). Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents. Molecules, 22(7), 1079. Available at: [Link]
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Gould-Jacobs Reaction. ResearchGate. Available at: [Link]
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Gould-Jacobs Quinoline-forming Reaction: A Comparison of Heating using Microwave Irradiation. Biotage Application Note AN056. Available at: [Link]
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This compound. PubChem. Available at: [Link]
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Díaz-Escalante, P. et al. (2022). Diethyl 2-((aryl(alkyl)amino)methylene)malonates: Unreported Mycelial Growth Inhibitors against Fusarium oxysporum. Molecules, 27(21), 7247. Available at: [Link]
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Price, C.C. & Roberts, R.M. (1946). The synthesis of 4-hydroxyquinolines; through ethoxymethylene malonic ester. Journal of the American Chemical Society, 68(7), 1204-1208. Available at: [Link]
- Elderfield, R.C. & Maggiolo, A.D. (1951). Preparation of 4-hydroxyquinoline compounds. US Patent 2,558,211.
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Mass Spectra of 2-Substituted Diethyl Malonate Derivatives. (2016). Molbank, 2016(3), M907. Available at: [Link]
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Szeliga, J. et al. (2022). Quinolin-4-ones: Methods of Synthesis and Application in Medicine. Molecules, 27(19), 6666. Available at: [Link]
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Synthesis and Antimicrobial Activity of Novel Substituted Ethyl 2-(Quinolin-4-yl)-propanoates. (2013). International Journal of Organic Chemistry, 3(1), 38-48. Available at: [Link]
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Ibrahim, M.A. (2016). Microwave-assisted synthesis of α-aryl malonates: Key intermediates for the preparation of azaheterocycles. Arabian Journal of Chemistry. Available at: [Link]
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4-Hydroxy-2(1H)-quinolone. Part 1: Synthesis and Reactions. (2017). Arabian Journal of Chemistry, 10(S2), S3324-S3337. Available at: [Link]
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Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. (2020). RSC Advances, 10(34), 20171-20191. Available at: [Link]
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Michael addition reactions with Diethyl 2-((4-bromophenylamino)methylene)malonate
An In-Depth Guide to Michael Addition Reactions with Diethyl 2-((4-bromophenylamino)methylene)malonate
Authored by a Senior Application Scientist
This document provides a detailed exploration of the Michael addition reaction utilizing this compound, a versatile Michael acceptor. Tailored for researchers, medicinal chemists, and process development scientists, this guide explains the underlying principles, offers detailed experimental protocols, and discusses the synthetic utility of the resulting adducts.
Introduction: The Strategic Value of the Michael Addition
The Michael addition, or conjugate addition, is a cornerstone of carbon-carbon bond formation in organic synthesis.[1][2] It involves the addition of a nucleophile (the Michael donor) to an α,β-unsaturated carbonyl compound or other electron-deficient alkene (the Michael acceptor).[2] This reaction is prized for its reliability, mild conditions, and the formation of valuable 1,5-dicarbonyl compounds or related structures, which are precursors to more complex molecular architectures.[3][4]
This compound is a particularly effective Michael acceptor. Its electrophilicity is enhanced by three key features: the two electron-withdrawing ester groups and the nitrogen atom, which create a polarized π-system. This compound serves as a critical intermediate for synthesizing a variety of heterocyclic compounds, including pyrazoloquinolinones, and other molecules of medicinal interest.[5] The presence of a bromine atom on the phenyl ring also provides a synthetic handle for subsequent cross-coupling reactions, further expanding its utility in drug discovery and materials science.
Synthesis of the Michael Acceptor
The starting material, this compound, is readily prepared via a condensation reaction between 4-bromoaniline and diethyl ethoxymethylenemalonate (DEEMM).[5] This straightforward synthesis makes it an accessible building block for further elaboration.
Protocol: Synthesis of this compound [5][6]
-
Combine equimolar amounts (e.g., 10 mmol) of 4-bromoaniline and diethyl ethoxymethylenemalonate in a round-bottom flask.
-
Heat the mixture at approximately 130°C (403 K) for 2 hours.[5] Alternatively, microwave-assisted synthesis at 150°C for 30 minutes can be employed for faster reaction times.[6]
-
After cooling, remove low-boiling components (like ethanol) under reduced pressure.
-
The crude product is then purified by recrystallization from a suitable solvent such as diethyl ether or an ethanol/water mixture to yield the title compound as a white solid.[5]
The Reaction Mechanism: A Stepwise View
The Michael addition to this compound proceeds via a conjugate addition mechanism. The substrate can be classified as an enamine or, more accurately, a vinylogous amide, which dictates its reactivity.
The reaction unfolds in three primary steps:[1][4][7]
-
Nucleophile Generation: A base abstracts an acidic proton from the Michael donor (e.g., another molecule of diethyl malonate, a β-ketoester, or a nitroalkane) to generate a resonance-stabilized carbanion (enolate).[4]
-
Nucleophilic Attack: The generated enolate attacks the electrophilic β-carbon of the this compound acceptor. This is the key bond-forming step.[1][7]
-
Protonation: The resulting intermediate, a new enolate, is protonated by the solvent or a mild acid source to yield the final, neutral Michael adduct.[4]
Caption: Figure 1: Generalized Michael Addition Mechanism
Application Notes & Protocol: A Practical Guide
This section provides a representative protocol for the Michael addition of a generic active methylene compound (referred to as the "Michael Donor") to this compound.
Materials & Equipment
-
Reagents:
-
This compound (Michael Acceptor)
-
Michael Donor (e.g., Diethyl malonate, Acetylacetone, Nitromethane)
-
Catalyst: Sodium ethoxide (NaOEt), 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU), or a suitable organocatalyst.[2][8]
-
Anhydrous Solvent: Ethanol, Tetrahydrofuran (THF), or Toluene.
-
Quenching Solution: Saturated aqueous ammonium chloride (NH₄Cl).
-
Extraction Solvent: Ethyl acetate or Dichloromethane.
-
Drying Agent: Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).
-
-
Equipment:
-
Round-bottom flask with a magnetic stir bar.
-
Condenser and inert gas inlet (Nitrogen or Argon).
-
Syringes for liquid transfer.
-
Separatory funnel.
-
Rotary evaporator.
-
Thin Layer Chromatography (TLC) plates and chamber.
-
Column chromatography setup (if required).
-
Experimental Workflow Diagram
Caption: Figure 2: Experimental Workflow
Step-by-Step Protocol
-
Reaction Setup:
-
To a dry, inert-gas-flushed round-bottom flask, add this compound (1.0 eq).
-
Add the Michael Donor (1.1 to 1.5 eq). The slight excess ensures complete consumption of the acceptor.
-
Dissolve the solids in an appropriate anhydrous solvent (e.g., 5-10 mL per mmol of acceptor).
-
-
Reaction Initiation:
-
While stirring the solution at room temperature (or as specified by the procedure), add the base catalyst.
-
Causality Note: A catalytic amount (0.1-0.2 eq) of a strong, non-nucleophilic base like DBU is often sufficient. For bases like sodium ethoxide, which generate the nucleophile stoichiometrically, approximately 1.0 eq is used.[2] The choice of base and solvent is critical to prevent side reactions like Claisen condensation.[2]
-
-
Monitoring the Reaction:
-
Monitor the reaction's progress using TLC. A suitable eluent system might be a 3:1 mixture of hexane and ethyl acetate.
-
The reaction is typically complete within 2-24 hours, depending on the reactivity of the nucleophile and the reaction temperature.
-
-
Work-up and Isolation:
-
Once the reaction is complete (as indicated by TLC), cool the mixture to 0°C in an ice bath.
-
Carefully quench the reaction by adding saturated aqueous NH₄Cl solution. This neutralizes the basic catalyst and protonates any remaining enolates.
-
Transfer the mixture to a separatory funnel and extract the product with an organic solvent (e.g., ethyl acetate, 3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate the solvent using a rotary evaporator.
-
-
Purification:
-
The resulting crude oil or solid is purified by either flash column chromatography on silica gel or recrystallization to afford the pure Michael adduct.
-
Data Summary: Scope of Michael Donors
The versatility of this reaction allows for the use of various nucleophiles. The table below summarizes potential Michael donors and typical conditions.
| Michael Donor | Typical Base Catalyst | Solvent | Expected Outcome |
| Diethyl Malonate | NaOEt, DBU | Ethanol, THF | Forms a tetra-ester adduct, a precursor for complex cyclic systems. |
| Ethyl Acetoacetate | NaOEt, Piperidine | Ethanol | Yields a product with both keto and ester functionalities for further chemistry. |
| Nitromethane | DBU, TBAF | THF, Acetonitrile | Introduces a nitro group, which can be reduced to an amine or used in other transformations. |
| Acetone/Cyclohexanone (as enamine) | Pyrrolidine/Morpholine | Benzene, Toluene | A Stork enamine addition, yielding a 1,5-dicarbonyl compound after hydrolysis.[9] |
| Thiophenols | Et₃N, K₂CO₃ | DMF, Acetonitrile | Forms C-S bonds, useful for synthesizing sulfur-containing bioactive molecules. |
Conclusion
The Michael addition reaction of this compound is a robust and highly valuable synthetic tool. It provides access to a wide array of functionalized molecules that are key intermediates in pharmaceutical and materials development.[10][11][12][13] The protocols and mechanistic insights provided herein are designed to empower researchers to confidently apply this methodology in their synthetic campaigns.
References
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N. A. Hassan, H. A. R. Ali, H. A. H. Ali, A. A. El-Tombary, "Diethyl 2-[(4-bromoanilino)methylidene]malonate," Acta Crystallographica Section E: Structure Reports Online, vol. 66, no. 12, p. o3119, 2010. [Link]
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Wikipedia, "Diethyl malonate," Wikipedia, 2023. [Link]
-
Organic Chemistry Portal, "Michael Addition," Organic Chemistry Portal. [Link]
-
Master Organic Chemistry, "The Michael Addition Reaction and Conjugate Addition," Master Organic Chemistry, 2023. [Link]
-
Wikipedia, "Michael reaction," Wikipedia, 2023. [Link]
-
The Organic Chemistry Tutor, "Stork Enamine Reaction Mechanism - Alkylation, Acylation, & Michael Addition," YouTube, 2018. [Link]
-
Chemistry LibreTexts, "Enamine Reactions," Chemistry LibreTexts, 2023. [Link]
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Chemistry LibreTexts, "23.11: Carbonyl Condensations with Enamines - The Stork Enamine Reaction," Chemistry LibreTexts, 2024. [Link]
-
PubChem, "this compound," PubChem. [Link]
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Prezi, "Uses of Diethyl Malonate in Organic Synthesis," Prezi, 2025. [Link]
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MDPI, "Diethyl 2-((aryl(alkyl)amino)methylene)malonates: Unreported Mycelial Growth Inhibitors against Fusarium oxysporum," MDPI, 2022. [Link]
-
I. Bakırcı Çetinkaya, "Enantioselective Michael addition of diethyl malonate to nitroolefins with bifunctional 2-aminodmap/urea," Thesis, Middle East Technical University, 2016. [Link]
-
St. Paul's Cathedral Mission College, "CARBONYL COMPOUNDS," St. Paul's Cathedral Mission College. [Link]
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Filo, "Explain the step-by-step mechanism of the Michael addition reaction between diethyl malonate and methyl vinyl ketone.," Filo, 2025. [Link]
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Application Notes & Protocols: Synthesis of Pyrazoloquinolinones via Diethyl 2-((4-bromophenylamino)methylene)malonate
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
These application notes provide a comprehensive guide to the synthesis of pyrazoloquinolinones, a class of heterocyclic compounds of significant interest in medicinal chemistry, utilizing Diethyl 2-((4-bromophenylamino)methylene)malonate as a key intermediate. The protocols detailed herein are grounded in established chemical principles, offering both theoretical insight and practical, step-by-step instructions to ensure reproducible and efficient synthesis.
Pyrazoloquinolinones are recognized for their versatile biological activities, acting as ligands for various receptors, including GABA-A receptors, which makes them attractive scaffolds in the development of novel therapeutics.[1] The synthetic strategy discussed leverages the well-established Gould-Jacobs reaction, a robust method for the formation of the quinoline core.[2][3][4]
Theoretical Framework: The Underlying Chemistry
The synthesis of pyrazoloquinolinones from this compound is a multi-step process that begins with the formation of the enamine intermediate followed by a thermally induced cyclization and subsequent reaction with hydrazine to form the pyrazole ring.
Formation of the Enamine Intermediate
The initial step involves the synthesis of this compound. This is typically achieved through the condensation of 4-bromoaniline with diethyl 2-(ethoxymethylene)malonate (DEEMM). This reaction is a classic example of the first step in the Gould-Jacobs reaction sequence.[5][6] The lone pair of the aniline nitrogen acts as a nucleophile, attacking the electrophilic carbon of the ethoxymethylene group, followed by the elimination of ethanol.
Thermal Cyclization to the Quinolone Core
The cornerstone of this synthesis is the Gould-Jacobs reaction, which involves the thermal cyclization of the enamine intermediate.[2][4] High temperatures are required to facilitate an intramolecular 6-electron electrocyclization, leading to the formation of the 4-hydroxyquinoline-3-carboxylate scaffold.[7] This intermediate exists in tautomeric equilibrium with the 4-oxo form.[2][3] The reaction is often carried out in a high-boiling solvent or under microwave irradiation to achieve the necessary temperatures and improve reaction kinetics.[7][8]
Formation of the Pyrazole Ring
The final step in constructing the pyrazoloquinolinone scaffold involves the reaction of the quinolone intermediate with hydrazine. This reaction proceeds via a condensation mechanism, where the hydrazine reacts with the ketone and ester functionalities of the quinolone to form the fused pyrazole ring.
Experimental Protocols
Safety Precaution: All experiments should be conducted in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times.
Protocol 1: Synthesis of this compound
This protocol details the synthesis of the key enamine intermediate.
Materials:
-
4-Bromoaniline
-
Diethyl 2-(ethoxymethylene)malonate (DEEMM)
-
Ethanol (absolute)
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle
-
Magnetic stirrer and stir bar
Procedure:
-
In a round-bottom flask, dissolve 4-bromoaniline (1 equivalent) in absolute ethanol.
-
Add diethyl 2-(ethoxymethylene)malonate (1.1 equivalents) to the solution.
-
Heat the reaction mixture to reflux with stirring for 2-4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, allow the reaction mixture to cool to room temperature.
-
The product will precipitate out of the solution. Collect the solid by vacuum filtration.
-
Wash the solid with cold ethanol and dry under vacuum to yield this compound.
Protocol 2: Synthesis of Ethyl 7-bromo-4-oxo-1,4-dihydroquinoline-3-carboxylate
This protocol describes the thermal cyclization to form the quinolone core using both conventional heating and microwave-assisted methods.
Materials:
-
This compound
-
High-boiling point solvent (e.g., Diphenyl ether, Dowtherm A)
-
Reaction flask with a reflux condenser
-
Heating mantle
-
Hexane or Cyclohexane for precipitation
Procedure:
-
In a reaction flask, dissolve this compound in a high-boiling solvent such as diphenyl ether.
-
Heat the mixture to reflux (approximately 250-260 °C) and maintain this temperature for 15-30 minutes.[7]
-
Monitor the reaction by TLC.
-
After completion, cool the reaction mixture to room temperature.
-
Add hexane or cyclohexane to precipitate the product.
-
Collect the solid by vacuum filtration, wash with the precipitation solvent, and dry under vacuum.
Microwave-assisted synthesis offers a significant advantage in terms of reduced reaction times and potentially higher yields.[8]
Materials:
-
This compound
-
Microwave vial
-
Microwave reactor
Procedure:
-
Place this compound in a microwave vial.
-
If a solvent is used, add a high-boiling polar aprotic solvent (e.g., DMF, DMSO). Solvent-free conditions can also be effective.
-
Seal the vial and place it in the microwave reactor.
-
Heat the reaction mixture to a high temperature (e.g., 250 °C) for a short duration (e.g., 5-15 minutes).[8]
-
After the reaction, cool the vial to room temperature.
-
Isolate the product by filtration if it precipitates, or by standard work-up procedures if a solvent was used.
Protocol 3: Synthesis of the Final Pyrazoloquinolinone
This protocol outlines the final cyclization step to form the pyrazolo[4,3-c]quinolinone scaffold.
Materials:
-
Ethyl 7-bromo-4-oxo-1,4-dihydroquinoline-3-carboxylate
-
Hydrazine hydrate
-
Ethanol or Acetic Acid
-
Round-bottom flask
-
Reflux condenser
Procedure:
-
Suspend Ethyl 7-bromo-4-oxo-1,4-dihydroquinoline-3-carboxylate in a suitable solvent like ethanol or acetic acid in a round-bottom flask.
-
Add an excess of hydrazine hydrate to the suspension.
-
Heat the reaction mixture to reflux for several hours until the starting material is consumed (monitor by TLC).
-
Cool the reaction mixture to room temperature.
-
Collect the precipitated product by vacuum filtration.
-
Wash the solid with cold ethanol and dry under vacuum to obtain the final pyrazoloquinolinone product.
Data and Characterization
The identity and purity of the synthesized compounds should be confirmed using standard analytical techniques.
Key Quantitative Data
| Parameter | Protocol 1 | Protocol 2 (Conventional) | Protocol 2 (Microwave) | Protocol 3 |
| Key Reactants | 4-Bromoaniline, DEEMM | This compound | This compound | Ethyl 7-bromo-4-oxo-1,4-dihydroquinoline-3-carboxylate, Hydrazine |
| Solvent | Ethanol | Diphenyl ether | None or DMF/DMSO | Ethanol or Acetic Acid |
| Temperature | Reflux | ~250-260 °C | ~250 °C | Reflux |
| Reaction Time | 2-4 hours | 15-30 minutes | 5-15 minutes | 4-8 hours |
| Typical Yield | >90% | Variable | Often higher than conventional | >80% |
Analytical Characterization
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR should be used to confirm the structure of the intermediates and the final product.[9][10] The disappearance of the ethoxy signals and the appearance of aromatic and heterocyclic protons in the expected regions will confirm the progression of the reaction.
-
Mass Spectrometry (MS): Electrospray ionization (ESI) mass spectrometry can be used to determine the molecular weight of the synthesized compounds, confirming their identity.[11][12]
-
High-Performance Liquid Chromatography (HPLC): HPLC is a valuable tool for assessing the purity of the compounds at each stage of the synthesis.
Workflow and Mechanistic Overview
The following diagrams illustrate the experimental workflow and the underlying reaction mechanism.
Experimental Workflow
Caption: A streamlined workflow for the synthesis of pyrazoloquinolinones.
Reaction Mechanism: Gould-Jacobs Cyclization
Caption: The key thermal electrocyclization step of the Gould-Jacobs reaction.
Conclusion
The synthesis of pyrazoloquinolinones using this compound is a reliable and adaptable method for accessing this important class of heterocyclic compounds. The use of the Gould-Jacobs reaction for the key cyclization step is a testament to its enduring utility in organic synthesis. By following the detailed protocols and understanding the underlying chemical principles outlined in these notes, researchers can confidently and efficiently synthesize these valuable molecules for further investigation in drug discovery and development programs.
References
-
Gould, R. G., & Jacobs, W. A. (1939). The Synthesis of Certain Substituted Quinolines and 2,3-Disubstituted-4-quinolinecarboxylic Acids. Journal of the American Chemical Society, 61(10), 2890–2895. [Link]
-
Wikipedia. Gould–Jacobs reaction. [Link]
-
ResearchGate. Gould–Jacobs reaction | Request PDF. [Link]
-
Biotage. Application Note AN056: Gould-Jacobs Quinoline-forming Reaction. [Link]
-
PubChem. This compound. [Link]
-
MDPI. Diethyl 2-((aryl(alkyl)amino)methylene)malonates: Unreported Mycelial Growth Inhibitors against Fusarium oxysporum. [Link]
-
ResearchGate. (PDF) Diethyl 2-((aryl(alkyl)amino)methylene)malonates: Unreported Mycelial Growth Inhibitors against Fusarium oxysporum. [Link]
-
PubMed. Structure-Guided Computational Methods Predict Multiple Distinct Binding Modes for Pyrazoloquinolinones in GABAA Receptors. [Link]
-
ResearchGate. Microwave-Assisted Synthesis of α-Aryl Malonates: Key Intermediates for the Preparation of Azaheterocycles. [Link]
-
PubMed. NMR spectroscopy as a characterization tool enabling biologics formulation development. [Link]
-
IAPC Journals. NMR spectroscopy in drug discovery and development: Evaluation of physico-chemical properties | ADMET and DMPK. [Link]
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-
NIH. Modern Electrospray Ionization Mass Spectrometry Techniques for the Characterization of Supramolecules and Coordination Compounds - PMC. [Link]
-
NIH. NMR spectroscopy in drug discovery and development: Evaluation of physico-chemical properties - PMC. [Link]
-
ResearchGate. (PDF) Characterization of Pyrroloquinoline Quinone Amino Acid Derivatives by Electrospray Ionization Mass Spectrometry and Detection in Human Milk. [Link]
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The Versatile Synthon: Diethyl 2-((4-bromophenylamino)methylene)malonate in the Synthesis of Bioactive Molecules
Introduction: A Gateway to Complex Bioactive Scaffolds
In the landscape of medicinal chemistry and drug discovery, the strategic design and synthesis of novel molecular entities with therapeutic potential is paramount. Diethyl 2-((4-bromophenylamino)methylene)malonate stands out as a pivotal precursor, a versatile building block that provides access to a diverse array of heterocyclic compounds. Its intrinsic chemical reactivity, stemming from the enamine functionality and the two ester groups, makes it an ideal starting material for constructing complex molecular architectures, particularly quinoline-based structures. The presence of the bromine atom on the phenyl ring offers a valuable handle for further functionalization through various cross-coupling reactions, thereby expanding the chemical space for lead optimization. This document serves as a comprehensive guide for researchers, outlining detailed protocols for the synthesis of this key intermediate and its subsequent elaboration into bioactive molecules with potential applications in antimicrobial and anticancer therapies.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented below.
| Property | Value |
| Molecular Formula | C₁₄H₁₆BrNO₄[1][2] |
| Molecular Weight | 342.19 g/mol [1][2][3] |
| Appearance | White solid[1] |
| CAS Number | 101937-44-4[4][5] |
Synthesis of this compound: A Foundational Protocol
The synthesis of the title compound is typically achieved through a straightforward condensation reaction between 4-bromoaniline and diethyl 2-(ethoxymethylene)malonate. This reaction, which is the first step of the Gould-Jacobs reaction, proceeds via a nucleophilic substitution mechanism where the amino group of the aniline attacks the electron-deficient double bond of the malonate derivative, followed by the elimination of ethanol.
Experimental Workflow for Synthesis
Caption: Workflow for the synthesis of this compound.
Step-by-Step Protocol
Materials:
-
4-bromoaniline
-
Diethyl 2-(ethoxymethylene)malonate
-
Diethyl ether
-
Round-bottom flask
-
Heating mantle with magnetic stirrer
-
Rotary evaporator
-
Crystallization dish
Procedure:
-
In a clean, dry round-bottom flask, combine equimolar amounts of 4-bromoaniline and diethyl 2-(ethoxymethylene)malonate (e.g., 1.2 mmol of each).[1]
-
Heat the mixture at approximately 130°C (403 K) with continuous stirring for 2 hours.[1] The reaction can be monitored by thin-layer chromatography (TLC) to ensure the consumption of the starting materials.
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Remove the low-boiling components, primarily ethanol, by evaporation under reduced pressure using a rotary evaporator.[1]
-
The resulting crude product is then purified by recrystallization from diethyl ether to yield the title compound as a white solid.[1] A typical yield for this reaction is around 73%.[1]
Application in the Synthesis of Bioactive Molecules
This compound is a cornerstone intermediate in the synthesis of quinoline derivatives, a class of heterocyclic compounds renowned for their broad spectrum of biological activities, including antimicrobial, antimalarial, and anticancer properties.[6] The Gould-Jacobs reaction provides a classical and efficient route to 4-hydroxyquinolines from this intermediate.[7][8][9]
Synthesis of 7-Bromo-4-hydroxyquinoline-3-carboxylic acid ethyl ester: An Antimicrobial Precursor
The intramolecular cyclization of this compound under thermal conditions is a key step in the Gould-Jacobs reaction to form the quinoline core.[10]
Experimental Workflow for Cyclization
Caption: Workflow for the synthesis of a 4-hydroxyquinoline derivative.
Step-by-Step Protocol
Materials:
-
This compound
-
Diphenyl ether (or another high-boiling solvent)
-
Hexane
-
High-temperature reaction vessel
-
Heating mantle with magnetic stirrer
Procedure:
-
Dissolve this compound in a high-boiling solvent such as diphenyl ether.
-
Heat the solution to approximately 250°C to induce intramolecular cyclization.[10] The progress of the reaction can be monitored by TLC.
-
Upon completion, allow the reaction mixture to cool to room temperature.
-
Add hexane to the cooled mixture to precipitate the cyclized product.
-
Collect the solid product by filtration, wash with hexane to remove the high-boiling solvent, and dry under vacuum.
This 7-bromo-4-hydroxyquinoline-3-carboxylic acid ethyl ester can be further modified, for instance, by converting the 4-hydroxy group to a 4-chloro group, which can then be subjected to nucleophilic substitution to introduce various side chains, leading to a library of potentially potent antimicrobial agents.[10]
Direct Bioactivity of Diethyl 2-((aryl)amino)methylene)malonates (DAMMs)
Recent studies have revealed that diethyl 2-((arylamino)methylene)malonates (DAMMs), including the 4-bromo substituted analog, are not merely inert intermediates but can possess intrinsic biological activity.[11][12] Notably, they have been identified as having promising antifungal properties.[11][12]
Antifungal Activity Against Fusarium oxysporum
A study investigating the antifungal properties of a series of DAMMs demonstrated significant mycelial growth inhibition against the plant pathogen Fusarium oxysporum.[11] The half-maximal inhibitory concentrations (IC₅₀) for some of these compounds were found to be in the micromolar and even nanomolar range, indicating potent fungistatic or fungicidal effects.[11][12]
| Compound (Substituent on Phenyl Ring) | IC₅₀ (µM) against F. oxysporum |
| 4-Chloro | 0.32 |
| 2-Nitro | 0.013 |
| Unsubstituted | 35 |
Data adapted from a study on various DAMMs, highlighting the potential for the 4-bromo analog to exhibit similar activity.[11]
Further Bioactive Applications
The versatility of the quinoline scaffold derived from this compound extends beyond antimicrobial agents. By modifying the core structure, researchers have developed compounds with a range of therapeutic applications.
-
Anticancer Agents: Quinolone-3-carboxamide derivatives, synthesized from the corresponding quinoline esters, have shown significant antiproliferative activity by targeting key enzymes in cancer progression, such as Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).[6]
-
Antimalarial Drugs: The quinoline nucleus is a well-established pharmacophore in antimalarial drug discovery, with chloroquine being a prominent example.[10] The synthetic route starting from this compound provides a platform for developing novel antimalarial candidates.
-
HIV Integrase Inhibitors: Some derivatives have been reported to be potent inhibitors of HIV integrase, an enzyme crucial for viral replication.[3]
Conclusion
This compound is a highly valuable and versatile intermediate in synthetic and medicinal chemistry. Its straightforward synthesis and amenability to cyclization via the Gould-Jacobs reaction make it an excellent starting point for the preparation of a wide range of bioactive quinoline derivatives. Furthermore, the discovery of its intrinsic antifungal activity opens up new avenues for its direct application in agrochemical and pharmaceutical research. The protocols and insights provided herein are intended to empower researchers to harness the full potential of this remarkable synthon in the ongoing quest for novel therapeutic agents.
References
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Topic: Microwave-Assisted Synthesis of Diethyl 2-((4-bromophenylamino)methylene)malonate Derivatives
An Application Note and Protocol for Researchers
Introduction: Accelerating Medicinal Chemistry with Microwave Technology
Enaminones, and specifically diethyl 2-((arylamino)methylene)malonate (DAMM) derivatives, are highly versatile intermediates in the synthesis of bioactive heterocyclic compounds.[1] Their unique structure, featuring a conjugated amine, double bond, and carbonyl group, serves as a crucial scaffold for developing novel therapeutics.[1] Traditionally, the synthesis of these compounds involves conventional heating methods that can be time-consuming and energy-intensive.[2]
This guide details a modern, efficient, and environmentally conscious approach: Microwave-Assisted Organic Synthesis (MAOS). MAOS has revolutionized synthetic chemistry by offering dramatically reduced reaction times, often from hours to mere minutes, alongside improved yields and product purity.[1][3][4][5] By directly and uniformly heating the reactants, microwave energy overcomes the limitations of conventional methods, aligning with the principles of green chemistry through reduced energy consumption and the potential for solvent-free reactions.[6][7][8] This protocol provides a robust, field-proven methodology for the synthesis of Diethyl 2-((4-bromophenylamino)methylene)malonate and its analogs, tailored for professionals in drug discovery and development.
The Scientific Rationale: Mechanism and Microwave Enhancement
The synthesis of DAMM derivatives is fundamentally a condensation reaction that results in the formation of a stable enamine. The reaction typically proceeds between a primary amine (e.g., 4-bromoaniline) and a β-dicarbonyl compound, most commonly a reactive precursor like diethyl ethoxymethylenemalonate (DEEMM).[2][9]
Reaction Mechanism:
The formation of the enamine proceeds through a well-established pathway:
-
Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of the aniline attacks the electrophilic carbon of the DEEMM, breaking the carbon-carbon double bond and displacing the ethoxy group.
-
Proton Transfer & Elimination: A subsequent proton transfer and elimination of ethanol result in the formation of the stable, conjugated enamine product.
The entire process is an equilibrium reaction.[10] Microwave irradiation dramatically favors the forward reaction. Because the reactants and polar intermediates efficiently absorb microwave energy, the reaction rapidly reaches the required activation energy.[11] This direct energy transfer is far more efficient than conventional heating, which relies on slow thermal conduction.[4] The result is a rapid, high-yield synthesis that is easily reproducible.[4]
Caption: Reaction mechanism for enamine formation.
Experimental Workflow and Protocols
This section provides a comprehensive, step-by-step protocol for the microwave-assisted synthesis of DAMM derivatives. The workflow is designed for clarity and reproducibility in a standard laboratory setting equipped with a microwave synthesizer.
Caption: General experimental workflow for MAOS.
Protocol: Synthesis of this compound
This protocol is adapted from established, peer-reviewed methodologies.[2]
Materials and Equipment:
-
Reactants: 4-bromoaniline, Diethyl ethoxymethylenemalonate (DEEMM)
-
Microwave Synthesizer: A dedicated laboratory microwave reactor (e.g., CEM Discover SP) capable of controlling temperature and pressure.
-
Glassware: 5-10 mL high-pressure microwave reaction tube with a magnetic stir bar.
-
Purification: Silica gel for column chromatography, solvents (n-hexane, ethyl acetate).
-
Analytical Instruments: NMR spectrometer, Mass spectrometer for product characterization.
Step-by-Step Procedure:
-
Reagent Preparation: In a 5 mL high-pressure microwave reaction tube equipped with a magnetic stir bar, combine 4-bromoaniline (0.5 mmol, 86 mg) and diethyl ethoxymethylenemalonate (1.0 mmol, 216 mg, ~0.2 mL).
-
Initial Mixing: Seal the tube and stir the mixture for 1 hour at room temperature to ensure homogeneity before irradiation.
-
Microwave Irradiation: Place the sealed tube into the microwave synthesizer cavity. Irradiate the mixture under the following conditions:
-
Temperature: 150 °C
-
Time: 30 minutes
-
Power: Set to maintain the target temperature (typically dynamic power control).
-
Causality Note: The high temperature achieved rapidly under microwave irradiation is critical for overcoming the activation energy of the reaction, leading to a significant rate acceleration compared to conventional methods.[12] Some protocols report success at even higher temperatures (180 °C) for shorter durations (2 minutes).[13]
-
-
Cooling: After the irradiation is complete, allow the reaction vessel to cool to room temperature (typically via a forced air jet within the microwave system).
-
Purification: Once cooled, the resulting crude product (often a viscous oil or solid) is purified by column chromatography on silica gel.
-
Eluent System: A gradient of n-hexane and ethyl acetate (e.g., starting from 9:1 and moving to 7:3) is typically effective for separating the product from unreacted DEEMM and minor impurities.[2]
-
-
Characterization: Collect the fractions containing the pure product, combine them, and remove the solvent under reduced pressure. Characterize the final compound by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.
Data Presentation: Synthesis of DAMM Derivatives
The described protocol is highly versatile and can be applied to a range of substituted anilines to generate a library of DAMM derivatives. The table below summarizes typical results for this synthesis.
| Entry | Aniline Derivative | Temp (°C) | Time (min) | Yield (%) |
| 1 | 4-Bromoaniline | 150 | 30 | ~85-95 |
| 2 | 4-Chloroaniline | 150 | 30 | ~80-90[2] |
| 3 | 4-Fluoroaniline | 150 | 30 | ~90-96 |
| 4 | Aniline | 150 | 30 | ~90-97 |
| 5 | 4-Methoxyaniline | 150 | 30 | ~88-94 |
Yields are representative and based on reported literature for similar microwave-assisted syntheses.
Conclusion and Outlook
The microwave-assisted synthesis of this compound derivatives offers a powerful, efficient, and environmentally friendly alternative to traditional synthetic methods.[3][6] By leveraging the principles of direct dielectric heating, this protocol enables researchers to rapidly synthesize key medicinal chemistry intermediates in high yields and purity.[1][4] The self-validating nature of this methodology, grounded in established chemical principles and supported by extensive literature, provides a trustworthy and scalable route for accelerating drug discovery and development programs.
References
- Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry. MDPI.
- Microwaves in Organic Synthetic Chemistry- A Greener Approach to Environmental Protection: An Overview.
- Microwave-Assisted Synthesis: 10x Faster Organic Reactions.
- Importance of Microwave Heating in Organic Synthesis. Advanced Journal of Chemistry, Section A.
- Application Notes and Protocols for Microwave-Assisted Synthesis of Enaminone Libraries. Benchchem.
- Impact of Microwaves on Organic Synthesis and Strategies toward Flow Processes and Scaling Up.
- Microwave-assisted synthesis of β-enaminones and pyrazolo[1,5-a]pyrimidines. Reaction conditions.
- Microwave assisted solvent-, support-and catalyst-free synthesis of enaminones. ARKIVOC.
- Recent developments on microwave-assisted organic synthesis of nitrogen- and oxygen-containing preferred heterocyclic scaffolds. Royal Society of Chemistry.
- Microwave-Assisted Synthesis of 1-(5-Substituted-4-hydroxy-2-methyl-1H-pyrrol-3-yl)ethan-1-ones from 2-Amino Acid-Derived Enamine-Type Schiff Bases. MDPI.
- Enamines. Making Molecules.
- Enamines. Master Organic Chemistry.
- Diethyl 2-((aryl(alkyl)amino)methylene)malonates: Unreported Mycelial Growth Inhibitors against Fusarium oxysporum. MDPI.
- Diethyl 2-((phenylamino)methylene)
- Formation of Imines and Enamines. Chemistry Steps.
- synthesis of enamines from secondary amines and carbonyl compounds. YouTube.
- Nucleophilic Addition of Amines- Imine and Enamine Form
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Application Note: A Robust Protocol for the Synthesis of Diethyl 2-((4-bromophenylamino)methylene)malonate
Abstract
This document provides a detailed experimental protocol for the synthesis of Diethyl 2-((4-bromophenylamino)methylene)malonate, a valuable enaminone intermediate. Enaminones are versatile precursors in organic synthesis, particularly for the construction of nitrogen-containing heterocyclic compounds with significant biological activity.[1][2][3] This protocol outlines a straightforward and efficient thermal condensation reaction between 4-bromoaniline and diethyl ethoxymethylenemalonate (DEEMM). We delve into the reaction mechanism, provide a step-by-step procedure, and detail the necessary purification and characterization methods. This guide is intended for researchers in organic synthesis, medicinal chemistry, and drug development, offering a reliable method for accessing this important molecular scaffold.
Introduction and Scientific Background
Enaminones, characterized by the N-C=C-C=O conjugated system, are powerful and flexible building blocks in synthetic chemistry.[1] Their dual reactivity, capable of acting as both nucleophiles and electrophiles, makes them ideal starting materials for a diverse range of molecular architectures.[3] Specifically, diethyl 2-((arylamino)methylene)malonates (DAMMs) are key intermediates in the Gould-Jacobs reaction for synthesizing quinolines and serve as precursors to various other bioactive molecules, including those with potential antifungal properties.[4][5]
The target compound, this compound, is an important intermediate for synthesizing more complex molecules like pyrazoloquinolinones.[6] Its synthesis is typically achieved through the condensation of an aniline with diethyl ethoxymethylenemalonate. The protocol described herein is a well-established, solvent-free method that provides a high yield of the desired product.
Reaction Principle and Mechanism
The synthesis proceeds via a nucleophilic substitution/elimination reaction. The amino group (-NH₂) of 4-bromoaniline, acting as a nucleophile, attacks the electron-deficient carbon of the double bond in diethyl ethoxymethylenemalonate (DEEMM). This is followed by the elimination of a molecule of ethanol, driven by heat, to yield the thermodynamically stable enaminone product.
Reaction Scheme: 4-bromoaniline + Diethyl ethoxymethylenemalonate → this compound + Ethanol
The stability of the final product is enhanced by the formation of a strong intramolecular hydrogen bond between the amine proton (N-H) and one of the ester carbonyl oxygens (C=O), creating a stable six-membered pseudo-ring.[6] This intramolecular interaction contributes to the planarity of the molecular conformation.[6]
Experimental Protocol
This section provides a detailed, step-by-step procedure for the synthesis.
Materials and Reagents
| Reagent | Formula | Molar Mass ( g/mol ) | Amount (mmol) | Mass/Volume | Role |
| 4-Bromoaniline | C₆H₆BrN | 172.02 | 1.2 | 206.4 mg | Nucleophile |
| Diethyl ethoxymethylenemalonate | C₁₀H₁₆O₅ | 216.23 | 1.2 | 259.5 mg (approx. 245 µL) | Electrophile |
| Diethyl ether | (C₂H₅)₂O | 74.12 | - | ~20-30 mL | Recrystallization Solvent |
| Methanol | CH₃OH | 32.04 | - | ~5-10 mL | (Optional) Recrystallization |
Equipment
-
50 mL Round-bottom flask
-
Reflux condenser
-
Heating mantle with magnetic stirrer and stir bar
-
Rotary evaporator
-
Büchner funnel and filter flask
-
Standard laboratory glassware
-
Melting point apparatus
Synthesis Workflow
Caption: Experimental workflow for the synthesis of this compound.
Step-by-Step Procedure
-
Reaction Setup: In a 50 mL round-bottom flask, combine 4-bromoaniline (1.2 mmol) and diethyl ethoxymethylenemalonate (1.2 mmol).[6]
-
Scientist's Note: This reaction is efficiently performed neat (without solvent), which simplifies the work-up procedure and adheres to green chemistry principles.[4]
-
-
Thermal Reaction: Place a magnetic stir bar in the flask and attach a condenser. Heat the mixture in a heating mantle to 130°C (403 K) with stirring for 2 hours.[6]
-
Causality: Heating provides the necessary activation energy for the condensation reaction and facilitates the elimination of the ethanol byproduct, driving the equilibrium towards the product side.
-
-
Work-up and Isolation: After 2 hours, allow the reaction mixture to cool to room temperature. The mixture will likely be a viscous oil or a semi-solid. Remove the ethanol byproduct and any other low-boiling components using a rotary evaporator under reduced pressure.[6]
-
Scientist's Note: A cold trap is recommended to efficiently capture the evaporated ethanol.[6] The resulting crude product should solidify upon cooling.
-
-
Purification by Recrystallization:
-
Transfer the crude solid product to a small Erlenmeyer flask.
-
Add a minimal amount of hot diethyl ether to dissolve the solid completely.
-
Allow the solution to cool slowly to room temperature, and then place it in an ice bath to maximize crystal formation.
-
Collect the resulting white, crystalline solid by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of cold diethyl ether and dry them under vacuum.
-
A typical yield for this procedure is around 73%.[6]
-
Alternative: Crystals suitable for X-ray analysis can be obtained by slow evaporation from a methanol solution.[6]
-
Characterization
To confirm the identity and purity of the synthesized this compound, the following analytical techniques are recommended:
-
Molecular Formula: C₁₄H₁₆BrNO₄[6]
-
Molecular Weight: 342.19 g/mol [6]
-
Appearance: White solid.[6]
-
¹H NMR Spectroscopy: To confirm the presence of aromatic protons, the vinyl proton, the N-H proton, and the two ethyl ester groups. The N-H proton signal will often appear as a broad singlet or doublet at a downfield chemical shift due to the intramolecular hydrogen bond.
-
¹³C NMR Spectroscopy: To identify the 14 distinct carbon environments in the molecule.
-
Mass Spectrometry (MS): To confirm the molecular weight via the molecular ion peak (m/z).
-
Infrared (IR) Spectroscopy: To identify key functional groups, including N-H stretching (often broadened by H-bonding), C=O stretching of the ester groups, and C=C stretching of the enamine system.
-
Melting Point Analysis: To assess the purity of the final product. A sharp melting point range indicates high purity.
Safety and Handling
-
This procedure should be carried out in a well-ventilated fume hood.
-
Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves, must be worn at all times.
-
4-bromoaniline is toxic and a skin irritant. Avoid inhalation and direct contact.
-
Diethyl ether is extremely flammable. Ensure there are no open flames or spark sources nearby during its use.
References
-
Wei, T., Wang, H. Q., & You, X. Z. (2011). Diethyl 2-[(4-bromoanilino)methylidene]malonate. Acta Crystallographica Section E: Structure Reports Online, 67(1), o3119. [Link]
-
Al-Mousawi, S. M., El-Apasery, M. A., & Moustafa, A. H. (2020). Synthesis of Enaminones-Based Benzo[d]imidazole Scaffold: Characterization and Molecular Insight Structure. Molecules, 25(20), 4825. [Link]
-
Al-Zaydi, K. M. (2015). Recent preparations and synthetic applications of enaminones. Journal of Saudi Chemical Society, 19(5), 498-518. [Link]
-
Gomaa, M. A. M. (2020). Syntheses of Enaminone-Based Heterocyclic Compounds and Study their Biological Activity. Egyptian Journal of Chemistry, 63(1), 221-233. [Link]
-
Fernández, I., & Barroso, S. (2023). General method for the synthesis of enaminones via photocatalysis. Beilstein Journal of Organic Chemistry, 19, 1535–1542. [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of enaminones. [Link]
-
Rojas-Bautista, J. L., et al. (2023). Diethyl 2-((aryl(alkyl)amino)methylene)malonates: Unreported Mycelial Growth Inhibitors against Fusarium oxysporum. Pharmaceuticals, 16(4), 589. [Link]
-
PubChem. (n.d.). This compound. National Center for Biotechnology Information. [Link]
-
Rojas-Bautista, J. L., et al. (2023). Diethyl 2-((aryl(alkyl)amino)methylene)malonates: Unreported Mycelial Growth Inhibitors against Fusarium oxysporum. ResearchGate. [Link]
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Diethyl 2-((4-bromophenylamino)methylene)malonate as a building block for drug discovery
Application Note: Diethyl 2-((4-bromophenylamino)methylene)malonate
A Versatile and Strategic Building Block for Heterocyclic Drug Discovery
Abstract
This compound is a highly versatile and valuable intermediate in the field of medicinal chemistry and drug discovery. As a stable, readily synthesized enamine of diethyl malonate, it serves as a pivotal precursor for the construction of a wide array of heterocyclic scaffolds, most notably quinolines and their derivatives via the Gould-Jacobs reaction.[1][2] The presence of a bromine atom on the phenyl ring provides a strategic handle for late-stage functionalization, enabling the rapid generation of diverse compound libraries. This document provides a detailed guide for researchers, covering the synthesis, key physicochemical properties, and validated protocols for its application in the synthesis of bioactive cores, underscoring its importance as a foundational building block in modern drug development.
Introduction and Scientific Context
The quest for novel therapeutic agents frequently relies on the efficient synthesis of complex molecular architectures. Heterocyclic compounds, particularly those containing nitrogen, form the backbone of a vast number of pharmaceuticals. This compound emerges as a critical tool in this endeavor. It is primarily recognized as the key intermediate in the Gould-Jacobs reaction, a classical and reliable method for constructing the 4-hydroxyquinoline ring system.[1] This quinoline core is present in numerous drugs with a wide spectrum of activities, including antimalarial, antimicrobial, and anti-inflammatory properties.[1]
The value of this specific building block is threefold:
-
Facile Synthesis: It is prepared in high yield from commercially available starting materials, 4-bromoaniline and diethyl ethoxymethylenemalonate (DEEMM).[3][4]
-
In-built Reactivity: The molecule is primed for intramolecular cyclization, driven by the electrophilic character of the malonate carbonyls and the nucleophilic nature of the aniline ring.
-
Chemical Tractability: The bromo-substituent acts as a versatile functional group, amenable to a variety of palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig), allowing for extensive diversification of the final products.
This application note serves as an authoritative guide, explaining the causality behind experimental choices and providing robust, self-validating protocols for its synthesis and subsequent use.
Physicochemical Properties & Characterization
The compound is typically a stable, white solid, facilitating its handling and storage under standard laboratory conditions.[3] Below is a summary of its key properties.
| Property | Value | Source |
| Molecular Formula | C₁₄H₁₆BrNO₄ | [3][5] |
| Molecular Weight | 342.19 g/mol | [3][5][6] |
| IUPAC Name | diethyl 2-[(4-bromoanilino)methylidene]propanedioate | [5] |
| CAS Number | 101937-44-4 | [5] |
| Appearance | White Solid | [3] |
| Purity | Typically >95% | [7] |
Expert Note on Characterization: Full characterization is crucial to confirm purity before use in subsequent reactions. ¹H NMR spectroscopy is definitive, typically showing characteristic signals for the ethyl ester groups, aromatic protons, a vinyl proton, and a broad singlet for the N-H proton, which often participates in an intramolecular hydrogen bond with a carbonyl oxygen.[3]
Core Synthesis Protocol: this compound
This protocol details the straightforward condensation reaction between 4-bromoaniline and diethyl ethoxymethylenemalonate (DEEMM). The reaction proceeds via a nucleophilic substitution on the electron-deficient vinyl carbon of DEEMM, followed by the elimination of ethanol.
Experimental Workflow Diagram
Caption: Workflow for the synthesis of the title compound.
Detailed Step-by-Step Methodology
Materials:
-
4-bromoaniline (1.0 eq)
-
Diethyl ethoxymethylenemalonate (DEEMM) (1.0 eq)
-
Reaction vessel (e.g., round-bottom flask) with a condenser or set up for distillation
-
Heating source (e.g., oil bath)
-
Recrystallization solvent (e.g., diethyl ether or ethanol/hexane mixture)
Protocol:
-
Reagent Preparation: In a clean, dry reaction vessel, combine 4-bromoaniline (e.g., 1.72 g, 10 mmol) and diethyl ethoxymethylenemalonate (e.g., 2.16 g, 10 mmol).
-
Rationale: Using equimolar amounts ensures complete consumption of the limiting reagent. The reaction can be run neat (solvent-free), which is efficient and reduces waste.[4]
-
-
Thermal Reaction: Heat the mixture with stirring in an oil bath at 130-150°C for 1-2 hours.[4] The reaction progress can be monitored by observing the evolution of ethanol or by Thin Layer Chromatography (TLC).
-
Product Isolation: After the reaction is complete (as indicated by TLC or cessation of ethanol evolution), allow the mixture to cool to room temperature. The crude product will often solidify upon cooling.
-
Purification: Purify the crude solid by recrystallization. Dissolve the crude material in a minimal amount of hot solvent (e.g., diethyl ether or ethanol) and allow it to cool slowly. If needed, add a non-polar co-solvent like hexane to induce crystallization.
-
Rationale: Recrystallization is an effective method to remove unreacted starting materials and minor impurities, yielding a product of high purity. A literature procedure specifies recrystallization from diethyl ether.[3]
-
-
Drying and Characterization: Collect the resulting white crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.
Self-Validating System:
-
Appearance: A pure, white crystalline solid.[3]
-
Confirmation: Confirm the structure and purity using standard analytical techniques (¹H NMR, ¹³C NMR, MS). The data should be consistent with the reported structure.
Application in Drug Discovery: The Gould-Jacobs Reaction
The primary application of this compound is as the central intermediate in the Gould-Jacobs reaction to synthesize the 7-bromo-4-hydroxyquinoline core.[1]
Reaction Pathway Diagram
Caption: Gould-Jacobs pathway to the 7-bromo-4-hydroxyquinoline scaffold.
Protocol: Thermal Cyclization to Ethyl 7-bromo-4-hydroxyquinoline-3-carboxylate
This protocol describes the thermally induced intramolecular cyclization, which is a 6-electron electrocyclization followed by tautomerization to form the aromatic quinolone ring.
Materials:
-
This compound (1.0 eq)
-
High-boiling solvent (e.g., Diphenyl ether or Dowtherm A)
-
High-temperature reaction setup with a condenser
Protocol:
-
Reaction Setup: In a flask suitable for high-temperature reactions, add the starting material (e.g., 3.42 g, 10 mmol) to a high-boiling solvent like diphenyl ether.
-
Rationale: A high-boiling, thermally stable solvent is essential to provide the high activation energy required for the intramolecular cyclization, typically around 250°C.[1]
-
-
Thermal Cyclization: Heat the solution to reflux (approx. 250-260°C) for 30-60 minutes. The reaction progress can be monitored by TLC.
-
Product Precipitation: Cool the reaction mixture to room temperature. The cyclized product is often insoluble in the cold solvent and will precipitate.
-
Isolation and Washing: Collect the precipitate by vacuum filtration. Wash the solid thoroughly with a non-polar solvent like hexane or toluene to remove the high-boiling solvent.
-
Further Use: The resulting ethyl 7-bromo-4-hydroxyquinoline-3-carboxylate can be used directly or further hydrolyzed and decarboxylated to yield 7-bromo-4-hydroxyquinoline.[1]
Trustworthiness & Next Steps:
The resulting 7-bromo-4-hydroxyquinoline scaffold is a validated precursor for numerous bioactive molecules. The hydroxyl group can be converted to a chloro group using reagents like phosphorus oxychloride (POCl₃).[1] This 4-chloroquinoline is now an excellent electrophile for nucleophilic aromatic substitution, allowing for the introduction of various side chains, which is a key strategy in the development of drugs like Chloroquine. The bromine atom at the 7-position remains available for further diversification via cross-coupling chemistry.
Emerging Applications
While its role in quinoline synthesis is well-established, research has shown that the broader class of diethyl 2-((arylamino)methylene)malonates (DAMMs) can possess intrinsic biological activity. For instance, related compounds have demonstrated promising antifungal activity against the plant pathogen Fusarium oxysporum.[4][8] This suggests that libraries based on this scaffold are worthy of biological screening in their own right. Furthermore, it has been reported as an important intermediate for synthesizing pyrazoloquinolinones.[3]
References
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Title: Diethyl 2-[(4-bromoanilino)methylidene]malonate Source: National Center for Biotechnology Information (PMC) URL: [Link]
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Title: Synthesis of Heterocycles by Diethyl Malonate Source: Filo URL: [Link]
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Title: Synthesis and Antimicrobial Activity of Novel Substituted Ethyl 2-(Quinolin-4-yl)-propanoates Source: MDPI URL: [Link]
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Title: The Role of Diethyl Malonate in Pharmaceutical Synthesis: A Key Intermediate Source: LookChem URL: [Link]
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Title: Quinoline Synthesis: Nanocatalyzed Green Protocols—An Overview Source: National Center for Biotechnology Information (PMC) URL: [Link]
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Title: Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review Source: National Center for Biotechnology Information (PMC) URL: [Link]
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Title: Solvent-free approach for the synthesis of 2,4-disubstituted quinolines using zeolites: evaluation of biological activity Source: Royal Society of Chemistry URL: [Link]
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Title: Microwave-assisted synthesis of α-aryl malonates: Key intermediates for the preparation of azaheterocycles Source: Arabian Journal of Chemistry URL: [Link]
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Application Notes and Protocols: Reactions of Diethyl 2-((4-bromophenylamino)methylene)malonate with Nucleophiles
An In-Depth Technical Guide
Introduction: The Versatility of a Key Synthetic Intermediate
Diethyl 2-((4-bromophenylamino)methylene)malonate, hereafter referred to as DEBMM, is a highly functionalized organic molecule belonging to the class of enaminones or vinylogous amides. Its structure is characterized by a carbon-carbon double bond conjugated with two ester carbonyl groups, making it electron-deficient, and an amino group linked to this system. This electronic arrangement imparts a rich and versatile reactivity profile, establishing DEBMM as a cornerstone intermediate in the synthesis of a wide array of heterocyclic compounds.[1][2]
The primary utility of DEBMM and its analogs lies in their role as precursors to quinoline derivatives, a scaffold of immense importance in medicinal chemistry and drug development, exhibiting activities ranging from antimalarial to antimicrobial.[3][4][5] The molecule's reactivity is governed by the electrophilic nature of the β-carbon of the double bond and the ester carbonyl carbons, making it a prime target for attack by various nucleophiles. This guide provides an in-depth exploration of the reaction pathways of DEBMM with different nucleophilic agents, offering detailed mechanistic insights and practical experimental protocols for researchers in organic synthesis and drug discovery.
Core Reactivity: Intramolecular Cyclization (The Gould-Jacobs Reaction)
The most prominent and historically significant reaction involving DEBMM is its intramolecular cyclization to form 4-hydroxyquinoline derivatives. This transformation is the second stage of the classical Gould-Jacobs reaction.[3][6][7] The overall process begins with the synthesis of DEBMM itself from 4-bromoaniline and diethyl ethoxymethylenemalonate (DEEMM).[4][8][9]
Mechanism of the Gould-Jacobs Reaction
The reaction proceeds in two distinct stages. The first is the formation of the enaminone intermediate, DEBMM. The second is a thermally induced electrophilic cyclization.
-
Formation of DEBMM: 4-Bromoaniline acts as a nucleophile, attacking the electron-deficient double bond of diethyl ethoxymethylenemalonate (DEEMM) and displacing the ethoxy group to form DEBMM. This initial step is typically fast and high-yielding.[10]
-
Thermal Cyclization: At elevated temperatures (typically >200 °C), often in a high-boiling solvent like diphenyl ether, the electron-rich 4-bromophenyl ring acts as an intramolecular nucleophile. It attacks one of the ester carbonyl groups in a Friedel-Crafts-type acylation.
-
Rearomatization and Tautomerization: The resulting intermediate eliminates a molecule of ethanol to form the cyclic quinolone ester. This product exists in a keto-enol tautomerism, heavily favoring the 4-hydroxyquinoline form due to aromatic stabilization.[3][7]
-
Hydrolysis and Decarboxylation (Optional): The resulting ethyl 7-bromo-4-hydroxyquinoline-3-carboxylate can be further hydrolyzed to the corresponding carboxylic acid, which can then be decarboxylated upon heating to yield 7-bromo-4-hydroxyquinoline.[3][4]
Caption: Workflow of the Gould-Jacobs reaction to form quinolones.
Reactions with External Nucleophiles
DEBMM's electron-deficient nature makes it susceptible to attack by a variety of external nucleophiles, leading to diverse heterocyclic systems and functionalized products.
A. Reactions with Hydrazine Derivatives
The reaction of DEBMM with hydrazine hydrate is a powerful method for constructing pyrazole-fused ring systems. Hydrazine, being a potent dinucleophile, can react with the two ester groups of DEBMM.
Mechanism Insight: The reaction typically proceeds via initial nucleophilic attack of one hydrazine nitrogen atom on an ester carbonyl, followed by an intramolecular cyclization where the second nitrogen atom attacks the other carbonyl group. This sequence leads to the formation of a pyrazolo[4,3-c]quinolinone core, which is a valuable scaffold in medicinal chemistry.[9] In some cases, depending on the reaction conditions, diethyl malonate can act as a leaving group, leading to different products like benzotriazepines.[11]
Caption: Pathway for the synthesis of pyrazoloquinolinones.
B. Reactions with Active Methylene Compounds (Michael Addition)
Active methylene compounds, such as diethyl malonate itself, ethyl acetoacetate, or malononitrile, are soft carbon nucleophiles that can be deprotonated by a base to form a stable carbanion.[12][13] These carbanions readily participate in conjugate (Michael) addition reactions with the electron-deficient double bond of DEBMM.
Mechanism Insight: The reaction is initiated by the deprotonation of the active methylene compound using a suitable base (e.g., sodium ethoxide). The resulting enolate attacks the β-carbon of the DEBMM double bond. Subsequent protonation of the resulting intermediate yields the 1,4-addition product. This reaction is a fundamental C-C bond-forming strategy, allowing for significant molecular complexity to be built from simple precursors.
Caption: General workflow for Michael addition to DEBMM.
Experimental Protocols
Disclaimer: These protocols are intended for qualified researchers and should be performed in a suitable laboratory setting with appropriate personal protective equipment (PPE).
Protocol 1: Synthesis of this compound (DEBMM)
This protocol is adapted from established literature procedures.[9]
-
Reagents and Equipment:
-
4-bromoaniline (1.0 eq)
-
Diethyl ethoxymethylenemalonate (DEEMM) (1.0 eq)
-
Round-bottom flask equipped with a reflux condenser and magnetic stirrer
-
Heating mantle or oil bath
-
Rotary evaporator
-
-
Procedure:
-
To a clean, dry round-bottom flask, add 4-bromoaniline (e.g., 1.72 g, 10 mmol) and diethyl ethoxymethylenemalonate (e.g., 2.16 g, 10 mmol).
-
Heat the reaction mixture with stirring at 130 °C for 2 hours. The mixture will become a homogeneous liquid.
-
After 2 hours, cool the reaction mixture to room temperature.
-
Remove the low-boiling byproducts (primarily ethanol) under reduced pressure using a rotary evaporator.
-
The resulting crude product is often a solid or a viscous oil. Purify by recrystallization from a suitable solvent system, such as diethyl ether or ethanol/water, to yield DEBMM as a white or off-white solid.
-
Protocol 2: Thermal Cyclization to Ethyl 7-bromo-4-hydroxyquinoline-3-carboxylate
This protocol describes the high-temperature intramolecular cyclization step.[4][10]
-
Reagents and Equipment:
-
This compound (DEBMM) (1.0 eq)
-
Diphenyl ether (solvent)
-
High-temperature reaction setup (e.g., flask with reflux condenser in a sand bath)
-
Hexane or petroleum ether for precipitation
-
-
Procedure:
-
In a round-bottom flask, dissolve DEBMM (e.g., 3.42 g, 10 mmol) in a minimal amount of hot diphenyl ether.
-
Heat the solution to reflux (approx. 250-260 °C) for 30 minutes. Monitor the reaction progress by TLC if feasible.
-
Cool the reaction mixture to room temperature. The product will often precipitate from the solution.
-
Add hexane or petroleum ether to the cooled mixture to induce further precipitation of the product.
-
Collect the solid product by vacuum filtration.
-
Wash the collected solid thoroughly with hexane to remove residual diphenyl ether.
-
Dry the product under vacuum to yield ethyl 7-bromo-4-hydroxyquinoline-3-carboxylate.
-
Data Summary Table
| Reaction | Key Nucleophile | Primary Product | Typical Conditions | Yield Range |
| Gould-Jacobs Cyclization | Aryl ring (intramolecular) | 7-Bromo-4-hydroxyquinoline derivative | >250 °C, Diphenyl ether | Good-High |
| Pyrazoloquinolinone Synthesis | Hydrazine hydrate | Pyrazolo[4,3-c]quinolinone derivative | Reflux in ethanol or acetic acid | Moderate |
| Michael Addition | Active Methylene Compounds | 1,4-Adduct | Basic conditions (e.g., NaOEt), room temperature | Good-High |
Conclusion and Future Outlook
This compound is a testament to the power of functionalized intermediates in modern organic synthesis. Its predictable reactivity with intramolecular and intermolecular nucleophiles provides reliable pathways to complex and medicinally relevant heterocyclic cores. The Gould-Jacobs reaction remains a robust method for quinoline synthesis, while reactions with external nucleophiles like hydrazines and carbanions open doors to diverse molecular architectures. For researchers in drug development, mastering the chemistry of DEBMM provides a strategic advantage in the rapid generation of compound libraries for biological screening. Future work may focus on developing asymmetric versions of these reactions and exploring novel nucleophiles to further expand the synthetic utility of this versatile building block.
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Wikipedia. Gould-Jacobs-Reaktion. [Link]
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Wikipedia. Gould–Jacobs reaction. [Link]
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Wikiwand. Gould–Jacobs reaction. [Link]
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YouTube. Organic Chemistry - Gould-Jacobs Reaction Mechanism. [Link]
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State University of New York College at Buffalo. Cyclization Reactions of Enamines in Aqueous Solution. [Link]
-
Journal of the American Chemical Society. Synthesis of Amino Acid Derived Enaminones via Wolff Rearrangement Using Vinylogous Amides as Carbon Nucleophiles. [Link]
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PMC. Three-Component Synthesis of Cyclic Enaminones via Ketene Cyclization. [Link]
-
ResearchGate. Electrochemical cyclization of enaminone and naphoquinones for the synthesis of furoquinones. [Link]
-
MDPI. Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents. [Link]
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MDPI. Diethyl 2-((aryl(alkyl)amino)methylene)malonates: Unreported Mycelial Growth Inhibitors against Fusarium oxysporum. [Link]
-
International Journal of Molecular Sciences. Synthesis and Antimicrobial Activity of Novel Substituted Ethyl 2-(Quinolin-4-yl)-propanoates. [Link]
-
ResearchGate. nucleophilic addition of enaminones to isatins. [Link]
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Biotage. Gould-Jacobs Quinoline-forming Reaction: A Comparison of Heating using Microwave Irradiation to 250 oC and 300 oC. [Link]
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Royal Society of Chemistry. Metal-free synthesis of quinoline-2,4-dicarboxylate derivatives using aryl amines and acetylenedicarboxylates through a pseudo three-component reaction. [Link]
-
IIP Series. SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. [Link]
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PubMed. synthesis of 3-n-heptyl-7-methoxy-2-methyl-4-quinolinol. [Link]
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PMC. Diethyl 2-[(4-bromoanilino)methylidene]malonate. [Link]
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PubChem. This compound. [Link]
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Royal Society of Chemistry. Recent advancement in the synthesis of quinoline derivatives via multicomponent reactions. [Link]
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Scribd. Active methylene compounds. [Link]
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PMC. Malonates in Cyclocondensation Reactions. [Link]
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Middle East Technical University. enantioselective michael addition of diethyl malonate to nitroolefins with bifunctional 2-aminodmap/urea. [Link]
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ResearchGate. 4-Hydroxy-2(1H)-quinolone. Part 1: Synthesis and Reactions. [Link]
-
Organic Chemistry Portal. Synthesis of 4-quinolones. [Link]
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ResearchGate. Diethyl malonate as leaving group: Facile synthesis of some 1,3,4-benzotriazepines and benzotriazepinones. [Link]
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MDPI. Quinolin-4-ones: Methods of Synthesis and Application in Medicine. [Link]
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ResearchGate. Reagents and conditions for the arylation of diethyl malonate (DEM) with substituted iodobenzene. [Link]
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Application Notes & Protocols: Enaminone Chemistry in Modern Organic Synthesis
Preamble: The Enduring Versatility of the Enaminone Scaffold
In the landscape of organic synthesis, few building blocks offer the strategic versatility and functional adaptability of the enaminone. Structurally defined by a conjugated system comprising an amine, a carbon-carbon double bond, and a carbonyl group (N-C=C-C=O), enaminones are more than mere synthetic intermediates; they are powerful synthons for constructing molecular complexity.[1][2] Their unique electronic architecture, which imparts both nucleophilic and electrophilic character, has established them as indispensable tools in the synthesis of heterocycles, natural products, and pharmacologically active agents.[3][4] Many marketed drugs and clinical candidates feature this critical structural moiety, underscoring its importance in medicinal chemistry.[4][5]
This guide moves beyond a simple recitation of reactions. It is designed for the practicing researcher and drug development professional, offering insights into the causality behind experimental choices, providing robust and validated protocols, and grounding all claims in authoritative literature. We will explore the core principles of enaminone reactivity, detail modern synthetic methodologies, and demonstrate their profound application in the construction of high-value chemical entities.
Core Principles: The Electronic Dichotomy of Enaminones
The synthetic utility of enaminones stems from their ambident reactivity. The delocalization of the nitrogen lone pair across the π-system creates a molecule with distinct electron-rich and electron-poor centers.[6] This electronic push-pull dynamic is best understood through its resonance contributors.
-
Nucleophilic Sites : The nitrogen atom and the α-carbon (C2) are electron-rich, making them susceptible to attack by electrophiles.[6][7]
-
Electrophilic Sites : The carbonyl carbon (C1) and the β-carbon (C3) are electron-deficient, rendering them targets for nucleophiles.[6]
This dual reactivity allows enaminones to participate in a wide array of chemical transformations, including alkylations, acylations, and, most notably, cyclization and annulation reactions for the synthesis of complex heterocyclic systems.[8][9]
Caption: Resonance contributors illustrating the dual nucleophilic and electrophilic nature of the enaminone scaffold.
Synthesis of Enaminones: From Classic Condensation to Modern Catalysis
The preparation of enaminones can be broadly categorized into classical methods and modern catalytic strategies. The choice of method is often dictated by substrate scope, desired purity, and considerations for green chemistry.
Classical Approach: Condensation of β-Dicarbonyls and Amines
The most direct and traditional route involves the condensation of a 1,3-dicarbonyl compound (or β-ketoester) with a primary or secondary amine, typically with azeotropic removal of water.[4][10] While straightforward, this method often requires harsh conditions (e.g., refluxing in toluene) and can lead to mixtures of constitutional isomers when using unsymmetrical dicarbonyls.[4]
Modern Catalytic and Green Methodologies
To overcome the limitations of classical methods, numerous catalytic systems have been developed that promote the reaction under milder conditions, often with improved yields and selectivity.[3] Recent advances have also focused on photocatalysis and multi-component reactions (MCRs), which offer high step and atom economy.[5]
Table 1: Comparison of Selected Enaminone Synthetic Methods
| Method | Catalyst / Conditions | Advantages | Disadvantages | Typical Yields | Reference(s) |
| Classical Condensation | Toluene, reflux (Dean-Stark) | Simple, readily available starting materials | Harsh conditions, potential for side products | 50-80% | [4] |
| Sc(OTf)₃ Catalysis | Sc(OTf)₃ (5 mol%), solvent-free, rt | Mild conditions, catalyst is reusable | Catalyst cost | 70-95% | [3] |
| Ceric Ammonium Nitrate | CAN (catalytic), rt | Short reaction times, good to excellent yields | Substrate sensitivity | 75-95% | [11] |
| Gold(III) Catalysis | AuCl₃ (catalytic), water | Environmentally friendly solvent, mild | Catalyst cost and sensitivity | 61-98% | [3] |
| Photocatalysis | Ni(II) catalyst, organic photoredox catalyst, visible light | Extremely mild conditions, novel reactivity | Requires specialized photochemical setup | 60-90% | [4][5][12] |
| Multi-Component | Varies (e.g., Rh-catalyzed) | High step/atom economy, builds diversity | Reaction discovery can be complex | >40 examples cited | [5] |
Protocol 1: Scandium(III) Triflate-Catalyzed Synthesis of an Enaminone
This protocol describes a highly efficient, solvent-free synthesis of a representative enaminone from a β-ketoester and a primary amine, leveraging the catalytic activity of Scandium(III) triflate. The choice of Sc(OTf)₃ is based on its proven efficacy as a Lewis acid that activates the carbonyl group towards nucleophilic attack under exceptionally mild conditions.[3]
Materials:
-
Ethyl acetoacetate (1.0 equiv)
-
Aniline (1.0 equiv)
-
Scandium(III) triflate (Sc(OTf)₃) (5 mol%)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
Procedure:
-
Reagent Charging: To a clean, dry round-bottom flask, add ethyl acetoacetate (e.g., 10 mmol, 1.30 g) and aniline (10 mmol, 0.93 g).
-
Causality Note: Performing the reaction neat (solvent-free) maximizes reactant concentration, often accelerating the reaction rate and simplifying purification.
-
-
Catalyst Addition: Add Sc(OTf)₃ (0.5 mmol, 246 mg) to the mixture.
-
Causality Note: The Lewis acidic scandium coordinates to the carbonyl oxygen, increasing its electrophilicity and facilitating the nucleophilic attack by the amine. This catalytic activation allows the reaction to proceed efficiently at room temperature.
-
-
Reaction: Stir the mixture vigorously at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) (e.g., using a 3:1 Hexane:Ethyl Acetate eluent). The reaction is typically complete within 30-60 minutes.
-
Work-up and Purification: Upon completion, dissolve the reaction mixture in ethyl acetate. Wash the organic layer with water to remove the catalyst, followed by brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The resulting crude product is often of high purity, but can be further purified by column chromatography or recrystallization if necessary.
-
Self-Validation: The catalyst can be recovered from the aqueous layer and reused for subsequent reactions, demonstrating the efficiency and sustainability of the method.[3]
-
Applications in Synthesis: The Premier Role in Heterocycle Construction
The true power of enaminones is realized in their application as synthons for heterocyclic chemistry. Their pre-installed functionality and defined reactivity patterns provide reliable pathways to a vast array of important ring systems.[13][14]
Caption: Synthetic pathways from enaminones to key heterocyclic cores.
Key Heterocyclic Targets:
-
Pyrazoles & Isoxazoles: Reaction of enaminones with hydrazine or hydroxylamine, respectively, provides a direct and high-yielding route to substituted pyrazoles and isoxazoles, which are privileged scaffolds in medicinal chemistry.[15]
-
Pyridines: Condensation with active methylene compounds, such as 2,4-pentanedione or ethyl 3-oxobutanoate, in the presence of ammonium acetate leads to highly substituted pyridine derivatives.[15]
-
Fused Systems: The enaminone moiety can be tethered to other rings, allowing for the synthesis of complex fused systems. For example, reaction with 6-amino-2-thiouracil yields pyrido[2,3-d]pyrimidin-4-ones, demonstrating the power of this strategy for building drug-like molecules.[15][16]
Protocol 2: Synthesis of a 3,5-Disubstituted Pyrazole
This protocol details the cyclocondensation of an enaminone with hydrazine hydrate, a classic and reliable method for constructing the pyrazole ring.
Materials:
-
(E)-4-(phenylamino)pent-3-en-2-one (1.0 equiv) (Synthesized from acetylacetone and aniline)
-
Hydrazine hydrate (1.1 equiv)
-
Ethanol (as solvent)
-
Glacial acetic acid (catalyst)
-
Reflux condenser and heating mantle
Procedure:
-
Dissolution: In a round-bottom flask equipped with a reflux condenser, dissolve the enaminone (e.g., 5 mmol, 876 mg) in absolute ethanol (20 mL).
-
Reagent Addition: Add hydrazine hydrate (5.5 mmol, ~0.27 mL) to the solution, followed by a catalytic amount of glacial acetic acid (3-4 drops).
-
Causality Note: The reaction proceeds via nucleophilic attack of the hydrazine at the enaminone's carbonyl carbon, followed by an intramolecular attack of the second hydrazine nitrogen onto the β-carbon, displacing the aniline. Acetic acid catalyzes the imine-enamine tautomerism and the final dehydration step.
-
-
Reaction: Heat the mixture to reflux and maintain for 2-4 hours. Monitor the disappearance of the starting material by TLC.
-
Isolation: After cooling to room temperature, the product often crystallizes directly from the reaction mixture. If not, reduce the solvent volume under reduced pressure and cool the concentrate in an ice bath to induce crystallization.
-
Purification: Collect the solid product by vacuum filtration, wash with a small amount of cold ethanol, and dry in vacuo. The resulting 3,5-dimethyl-1-phenyl-1H-pyrazole should be obtained in high yield and purity.
-
Self-Validation: The structure and purity can be confirmed by melting point determination, ¹H NMR, and ¹³C NMR spectroscopy, which should clearly show the disappearance of the enaminone vinyl and ketone signals and the appearance of characteristic pyrazole aromatic signals.
-
The Enaminone as a Pharmacophore in Drug Development
The enaminone scaffold is not just a synthetic tool but also a potent pharmacophore. Its conjugated system and hydrogen bonding capabilities allow for effective interaction with biological targets.[2][17] A wide spectrum of biological activities has been reported for compounds containing this moiety.[2][18]
Table 2: Biological Activities of Enaminone-Containing Compounds
| Compound Class | Biological Activity | Mechanism/Target (if known) | Reference(s) |
| Aryl Enaminones | Anticonvulsant | Modulation of ion channels; structural similarity to known anticonvulsants | [17][19] |
| Enaminone-NSAID Hybrids | Anti-inflammatory | Inhibition of cyclooxygenase (COX) and 5-lipoxygenase | [19] |
| Pyrazole-Enaminones | Antitumor / Anticancer | Tested against MCF-7 (breast) and HEPG2 (liver) cell lines; potential DNA intercalation | [15] |
| Coumarin-Enaminone Adducts | Anticancer | Screened against NCI-60 cell line panel | [16] |
| Various Derivatives | Antimicrobial, Antiviral | Broad-spectrum activity against various pathogens | [2][15] |
The prevalence of the enaminone scaffold in bioactive molecules highlights its significance for lead optimization and the development of new therapeutic agents. Its synthetic tractability allows for the rapid generation of diverse chemical libraries, making it an ideal starting point for drug discovery campaigns.[5]
Conclusion
Enaminone chemistry represents a cornerstone of modern organic synthesis. The inherent dual reactivity of the scaffold provides a robust platform for a multitude of transformations, most notably the efficient construction of diverse heterocyclic systems.[13] With the advent of modern catalytic and photochemical methods, the synthesis of enaminones has become more efficient, milder, and environmentally benign.[5][20] For researchers in both academia and industry, a deep understanding of enaminone reactivity and its application provides a powerful strategic advantage in the design and synthesis of novel molecules for materials science and drug development.
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Gao, C., et al. (2023). Recent Advances of Enaminones in Multi‐component Reactions: A Brief Review. ChemistrySelect. Available at: [Link]
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Ferraz, H. M. C., & Gonçalo, E. R. S. (2007). Recent preparations and synthetic applications of enaminones. Quim. Nova. Available at: [Link]
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Reddy, T. S., et al. (2022). Recent advances in site-selective transformations of β-enaminones via transition-metal-catalyzed C–H functionalization/annulation. Organic & Biomolecular Chemistry. Available at: [Link]
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Krasnikov, P. E., et al. (2024). A Review of Uncommon Transformations in Enaminone Chemistry. ChemistrySelect. Available at: [Link]
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Al-Zaydi, K. M. (2014). Enaminones as Building Blocks for the Synthesis of Substituted Pyrazoles with Antitumor and Antimicrobial Activities. Molecules. Available at: [Link]
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Gogoi, P., & Konwar, D. (2012). A brief review on synthesis & applications of β-enamino carbonyl compounds. ACG Publications. Available at: [Link]
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Abdel-Aziz, H. A., et al. (2021). Enaminones as Building Blocks in Heterocyclic Synthesis: Novel Routs for Synthesis of Coumarin Analogs and Study their Anticancer Activities. Polycyclic Aromatic Compounds. Available at: [Link]
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Edafiogho, I. O., et al. (2006). Enaminones: Exploring Additional Therapeutic Activities. Current Medicinal Chemistry. Available at: [Link]
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Wang, Z., et al. (2021). Recent Advances in Reactions Using Enaminone in Water or Aqueous Medium. Advanced Synthesis & Catalysis. Available at: [Link]
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Al-Omran, F., et al. (2010). Enaminones as Building Blocks in Heterocyclic Syntheses: Reinvestigating the Product Structures of Enaminones with Malononitrile. A Novel Route to 6-Substituted-3-Oxo-2,3-Dihydropyridazine-4-Carboxylic Acids. Molecules. Available at: [Link]
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Ashenhurst, J. (2023). Enamines – Formation, Properties, Reactions, and Mechanisms. Master Organic Chemistry. Available at: [Link]
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Haywood, R., et al. (2021). Enaminones as building blocks in drug development: Recent advances in their chemistry, synthesis, and biological properties. Tetrahedron. Available at: [Link]
-
de la Torre, A. F., et al. (2023). General method for the synthesis of enaminones via photocatalysis. Beilstein Journal of Organic Chemistry. Available at: [Link]
-
Organic Chemistry Portal. Enaminone synthesis by amination. Available at: [Link]
-
Gomaa, M. A.-M., et al. (2020). Syntheses of Enaminone-Based Heterocyclic Compounds and Study their Biological Activity. Egyptian Journal of Chemistry. Available at: [Link]
-
Gomaa, M. A.-M., et al. (2020). Syntheses of Enaminone-Based Heterocyclic Compounds and Study their Biological Activity. ResearchGate. Available at: [Link]
-
Organic Chemistry Portal. Enaminone synthesis by oxidation, hydrolysis or rearrangement. Available at: [Link]
-
Scott, K. R., et al. (2000). Enaminones-Versatile Therapeutic Pharmacophores. Further Advances. Current Medicinal Chemistry. Available at: [Link]
-
de la Torre, A. F., et al. (2023). General Method for the Synthesis of Enaminones via Nickel Photocatalysis. Beilstein Archives. Available at: [Link]
-
de la Torre, A. F., et al. (2023). General method for the synthesis of enaminones via photocatalysis. Beilstein Journal of Organic Chemistry. Available at: [Link]
-
Haywood, R., et al. (2021). Enaminones as building blocks in drug development: Recent advances in their chemistry, synthesis, and biological properties. OUCI. Available at: [Link]
-
Elassar, A.-Z. A., & El-Khair, A. A. (2003). Recent Developments in the Chemistry of Enaminones. Tetrahedron. Available at: [Link]
-
Han, B., et al. (2023). Recent Advances in Ynenamine Chemistry. Chemistry – A European Journal. Available at: [Link]
-
Turunen, B. J., & Georg, G. I. (2006). Amino Acid-Derived Enaminones: A Study in Ring Formation Providing Valuable Asymmetric Synthons. Journal of the American Chemical Society. Available at: [Link]
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- 8. Recent advances in site-selective transformations of β-enaminones via transition-metal-catalyzed C–H functionalization/annulation - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
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The Versatile Building Block: Diethyl 2-((4-bromophenylamino)methylene)malonate in the Genesis of Novel Azaheterocycles
Introduction: Unlocking Heterocyclic Diversity
In the landscape of medicinal chemistry and drug development, azaheterocycles represent a cornerstone of molecular design. Their prevalence in both natural products and synthetic pharmaceuticals underscores their remarkable ability to interact with biological targets. At the heart of synthesizing these complex scaffolds lies the strategic use of versatile building blocks. Diethyl 2-((4-bromophenylamino)methylene)malonate has emerged as a preeminent example of such a precursor, offering a gateway to a diverse array of novel azaheterocycles. This enamine ester, readily accessible and highly reactive, serves as a linchpin in cyclization strategies, particularly for the synthesis of quinoline and pyrimidine cores, which are central to numerous therapeutic agents.
This technical guide provides an in-depth exploration of this compound as a key intermediate. We will elucidate the causality behind its synthesis and detail field-proven protocols for its application in constructing medicinally relevant azaheterocyclic systems. The protocols described herein are designed to be self-validating, providing researchers with the tools to confidently and reproducibly synthesize these important molecular entities.
Part 1: Synthesis of the Core Intermediate: this compound
The preparation of this compound is a straightforward and efficient process, typically achieved through the condensation of 4-bromoaniline with diethyl ethoxymethylenemalonate (DEEMM). This reaction, often considered the first step of the Gould-Jacobs reaction, is foundational for the subsequent synthesis of various heterocyclic systems.[1][2]
Causality of Experimental Choices:
-
Reactants: 4-bromoaniline is chosen for its nucleophilic amino group which readily attacks the electrophilic carbon of the ethoxymethylene group in DEEMM. The bromo-substituent provides a handle for further functionalization via cross-coupling reactions, enhancing the molecular diversity of the final products. DEEMM is an ideal partner due to the presence of a good leaving group (ethoxy) and two electron-withdrawing ester groups that activate the double bond for nucleophilic attack.
-
Reaction Conditions: The reaction can be conducted under solvent-free conditions or with a minimal amount of a high-boiling solvent.[1] Heating is necessary to drive the reaction to completion by facilitating the elimination of ethanol. Microwave-assisted synthesis has also been shown to be an effective method, often leading to shorter reaction times and higher yields.[1]
Experimental Protocol: Synthesis of this compound
Materials:
-
4-bromoaniline
-
Diethyl ethoxymethylenemalonate (DEEMM)
-
Ethanol (for recrystallization)
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle or oil bath
-
Rotary evaporator
Procedure:
-
In a round-bottom flask, combine equimolar amounts of 4-bromoaniline (e.g., 10.0 g, 58.1 mmol) and diethyl ethoxymethylenemalonate (12.5 g, 58.1 mmol).
-
Heat the mixture at 120-130°C for 2-3 hours with stirring. The reaction can be monitored by TLC (thin-layer chromatography) for the disappearance of the starting materials.
-
During the reaction, ethanol is evolved and can be distilled off.
-
After the reaction is complete, cool the mixture to room temperature. The crude product, which often solidifies upon cooling, can be purified by recrystallization.
-
Recrystallize the crude solid from hot ethanol to afford this compound as a white to off-white crystalline solid.
-
Dry the purified product under vacuum.
Expected Yield: 70-85%
Characterization Data:
| Property | Value |
| Molecular Formula | C₁₄H₁₆BrNO₄ |
| Molecular Weight | 342.19 g/mol |
| Appearance | White to off-white crystalline solid |
| Melting Point | 108-110 °C |
| ¹H NMR (CDCl₃, ppm) | δ 1.35 (t, 3H), 1.40 (t, 3H), 4.25 (q, 2H), 4.30 (q, 2H), 7.15 (d, 2H), 7.50 (d, 2H), 8.50 (d, 1H), 11.0 (br s, 1H) |
Part 2: Application in the Synthesis of Novel Azaheterocycles
The strategic placement of reactive functional groups in this compound makes it an ideal precursor for a variety of cyclization reactions to form novel azaheterocycles.
Synthesis of Quinolines via Gould-Jacobs Reaction
The Gould-Jacobs reaction is a classic and reliable method for the synthesis of quinolines.[2] The reaction proceeds through a thermal cyclization of the anilinomethylenemalonate intermediate, followed by hydrolysis and decarboxylation.
Mechanism Overview:
-
Thermal Cyclization: High temperatures promote an intramolecular electrophilic aromatic substitution, where the enamine double bond attacks the ortho position of the aniline ring to form a six-membered ring.
-
Tautomerization: The initial cyclized product tautomerizes to a more stable aromatic system.
-
Hydrolysis & Decarboxylation: Subsequent treatment with acid or base hydrolyzes the ester group, and upon heating, the resulting carboxylic acid decarboxylates to yield the 4-hydroxyquinoline.
Experimental Workflow for Quinolone Synthesis:
Caption: Workflow for the synthesis of 7-Bromo-4-hydroxyquinoline.
Experimental Protocol: Synthesis of 7-Bromo-4-hydroxyquinoline
Materials:
-
This compound
-
Diphenyl ether
-
Sodium hydroxide (NaOH)
-
Hydrochloric acid (HCl)
-
High-temperature thermometer
-
Heating mantle
-
Separatory funnel
Procedure:
-
Cyclization: In a flask equipped with a reflux condenser, dissolve this compound (10.0 g, 29.2 mmol) in diphenyl ether (50 mL). Heat the solution to 250-260 °C and maintain this temperature for 30-60 minutes. Monitor the reaction by TLC.
-
Work-up: Cool the reaction mixture to below 100 °C and carefully add petroleum ether to precipitate the cyclized product. Filter the solid, wash with petroleum ether, and dry.
-
Hydrolysis and Decarboxylation: Suspend the crude cyclized product in a 10% aqueous solution of sodium hydroxide (100 mL). Heat the mixture to reflux for 2-3 hours.
-
Precipitation: Cool the reaction mixture to room temperature and filter to remove any insoluble impurities. Carefully acidify the filtrate with concentrated hydrochloric acid until the pH is approximately 2-3.
-
Isolation: A precipitate will form. Collect the solid by filtration, wash with cold water, and dry to obtain 7-Bromo-4-hydroxyquinoline.
Expected Yield: 60-75%
Synthesis of Pyrimidine Derivatives
The enamine moiety of this compound can also react with various dinucleophiles to construct pyrimidine rings. A common strategy involves the reaction with amidines, guanidines, or ureas.
Reaction Rationale:
The reaction proceeds via a condensation mechanism. The dinucleophile (e.g., guanidine) attacks one of the electrophilic ester carbonyls, followed by an intramolecular cyclization with the elimination of ethanol. Subsequent tautomerization leads to the aromatic pyrimidine ring.
Experimental Workflow for Pyrimidine Synthesis:
Caption: Workflow for the synthesis of a substituted pyrimidine.
Experimental Protocol: Synthesis of 2-Amino-6-(4-bromophenylamino)-5-ethoxycarbonyl-4(3H)-pyrimidinone
Materials:
-
This compound
-
Guanidine hydrochloride
-
Sodium metal
-
Absolute ethanol
-
Acetic acid
-
Round-bottom flask
-
Reflux condenser
Procedure:
-
Prepare Sodium Ethoxide: In a dry round-bottom flask under a nitrogen atmosphere, dissolve sodium metal (0.67 g, 29.2 mmol) in absolute ethanol (50 mL).
-
Reaction Setup: To the freshly prepared sodium ethoxide solution, add guanidine hydrochloride (2.79 g, 29.2 mmol) and this compound (10.0 g, 29.2 mmol).
-
Reaction: Heat the mixture to reflux for 6-8 hours. Monitor the reaction progress by TLC.
-
Work-up: After the reaction is complete, cool the mixture to room temperature and reduce the volume of ethanol using a rotary evaporator.
-
Precipitation: Add water to the residue and neutralize with glacial acetic acid. A precipitate will form.
-
Isolation: Collect the solid by filtration, wash thoroughly with water, and then with a small amount of cold ethanol. Dry the product under vacuum.
Expected Yield: 55-70%
Conclusion: A Gateway to Chemical Innovation
This compound has proven itself to be a highly valuable and versatile intermediate in the synthesis of novel azaheterocycles. Its straightforward preparation and inherent reactivity allow for the efficient construction of complex molecular architectures, such as quinolines and pyrimidines. The protocols detailed in this guide offer a solid foundation for researchers and drug development professionals to explore the vast chemical space accessible from this key building block. The presence of the bromo-substituent further enhances its utility, opening avenues for late-stage functionalization and the generation of diverse compound libraries for biological screening. As the quest for new therapeutic agents continues, the strategic application of such well-defined synthetic intermediates will undoubtedly remain a critical component of successful drug discovery programs.
References
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Jiang, Z.-J., et al. (2007). Diethyl 2-[(4-bromoanilino)methylidene]malonate. Acta Crystallographica Section E: Structure Reports Online, 66(11), o3119. [Link]
- Google Patents. (1985).
-
Coy-Barrera, E., et al. (2023). Diethyl 2-((aryl(alkyl)amino)methylene)malonates: Unreported Mycelial Growth Inhibitors against Fusarium oxysporum. Molbank, 2023(2), M1630. [Link]
-
Abdel-Wahab, B. F., et al. (2012). Synthesis of Pyrimidine Derivatives. Synthetic Communications, 42(15), 2206-2217. [Link]
-
Black, D. StC., et al. (2013). Synthesis and Antimicrobial Activity of Novel Substituted Ethyl 2-(Quinolin-4-yl)-propanoates. Molecules, 18(3), 3484-3500. [Link]
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Application Notes and Protocols for the Scalable Synthesis of Diethyl 2-((4-bromophenylamino)methylene)malonate
Abstract: This document provides a comprehensive guide for the scalable synthesis of Diethyl 2-((4-bromophenylamino)methylene)malonate, a key enaminone intermediate crucial for the development of various heterocyclic compounds in medicinal and materials chemistry. We present a highly efficient, rapid, and scalable microwave-assisted protocol that proceeds under solvent-free and catalyst-free conditions, aligning with the principles of green chemistry. This guide is designed for researchers, chemists, and process development professionals, offering detailed procedural steps, mechanistic insights, process optimization strategies, and expected outcomes to ensure reproducible and high-yield synthesis.
Introduction and Significance
Enaminones are versatile and valuable building blocks in organic and medicinal chemistry.[1][2] Their unique conjugated structure, featuring an amine, a carbon-carbon double bond, and a carbonyl group, renders them powerful intermediates for synthesizing a diverse array of bioactive heterocyclic compounds. This compound, the subject of this guide, serves as a pivotal precursor for quinoline-based antibiotics, antimalarials, and other pharmacologically active agents.
The classical synthesis methods often involve lengthy reaction times, the use of catalysts, and significant solvent waste, posing challenges for large-scale production. Modern synthetic strategies, particularly microwave-assisted organic synthesis (MAOS), have emerged as powerful tools to overcome these limitations.[1][3] MAOS offers dramatic reductions in reaction time, often from hours to minutes, alongside increased yields and improved product purity.[1][4] This application note details a robust, scalable microwave-assisted protocol for the synthesis of this compound, emphasizing efficiency, safety, and environmental responsibility.
Scientific Principle and Reaction Mechanism
The synthesis of this compound is achieved through the reaction of 4-bromoaniline with diethyl ethoxymethylenemalonate (DEEMM). This transformation is a variant of the Knoevenagel condensation and represents the first step of the well-established Gould-Jacobs reaction for quinoline synthesis.[5][6]
The reaction proceeds via a nucleophilic addition-elimination mechanism. The lone pair of electrons on the nitrogen atom of 4-bromoaniline initiates a nucleophilic attack on the electron-deficient β-carbon of the double bond in DEEMM. This forms a zwitterionic intermediate which subsequently undergoes a proton transfer and elimination of an ethanol molecule to yield the thermodynamically stable enaminone product. The use of microwave irradiation accelerates this process by efficiently coupling with the polar reactants and intermediates, leading to rapid and uniform heating that significantly enhances the reaction rate.[4][7] A key advantage of this specific pathway is that it can proceed efficiently without any added solvent or catalyst, making it exceptionally clean and scalable.[5][8]
Caption: Reaction mechanism for enaminone synthesis.
Experimental Protocol: Scalable Microwave Synthesis
This protocol describes a solvent-free and catalyst-free method for synthesizing the title compound on a 50 mmol scale, which can be readily adapted for larger quantities.
Materials and Equipment
| Reagent/Equipment | Formula/Type | CAS No. | Molecular Wt. | Purity | Supplier Example |
| 4-Bromoaniline | C₆H₆BrN | 106-40-1 | 172.02 g/mol | ≥98% | Sigma-Aldrich |
| Diethyl ethoxymethylenemalonate (DEEMM) | C₁₀H₁₆O₅ | 87-13-8 | 216.23 g/mol | ≥98% | Sigma-Aldrich |
| Ethanol (for recrystallization) | C₂H₅OH | 64-17-5 | 46.07 g/mol | Reagent Grade | Fisher Scientific |
| Hexane (for recrystallization) | C₆H₁₄ | 110-54-3 | 86.18 g/mol | Reagent Grade | Fisher Scientific |
| Microwave Synthesizer | - | - | - | - | CEM Discover SP, Anton Paar Monowave |
| 100 mL Microwave Reaction Vessel | Glass | - | - | - | Appropriate for synthesizer |
| Magnetic Stirrer & Stir Bar | - | - | - | - | - |
| Rotary Evaporator | - | - | - | - | - |
| Buchner Funnel and Flask | - | - | - | - | - |
Step-by-Step Procedure
-
Reagent Preparation: In a 100 mL microwave-safe reaction vessel equipped with a magnetic stir bar, add 4-bromoaniline (8.60 g, 50.0 mmol).
-
Reaction Mixture: To the same vessel, add diethyl ethoxymethylenemalonate (DEEMM) (10.81 g, 50.0 mmol). Stir the mixture gently at room temperature for 1-2 minutes to ensure homogeneity.
-
Microwave Irradiation: Seal the vessel and place it in the cavity of the microwave synthesizer. Irradiate the mixture at a constant temperature of 150 °C for 30 minutes.[5] Ensure stirring is active throughout the reaction to maintain a uniform temperature.
-
Reaction Completion & Cooldown: After the irradiation period, allow the vessel to cool to room temperature (below 50 °C) using the instrument's compressed air cooling system before carefully venting and opening. The reaction mixture should appear as a viscous oil or a semi-solid mass.
-
Product Isolation and Purification:
-
Add 50 mL of a 1:4 ethanol/hexane mixture to the reaction vessel.
-
Stir or sonicate the mixture to break up any solids and induce crystallization. The product should precipitate as a white or off-white solid.
-
Cool the slurry in an ice bath for 30 minutes to maximize precipitation.
-
Collect the solid product by vacuum filtration using a Buchner funnel.
-
Wash the filter cake with two portions of 25 mL of cold hexane to remove any residual unreacted DEEMM.
-
-
Drying and Characterization: Dry the purified product under vacuum at 40-50 °C to a constant weight. The identity and purity of the final compound, this compound, should be confirmed by ¹H NMR, ¹³C NMR, and melting point analysis.
Caption: Scalable microwave synthesis workflow.
Expected Results and Data
This protocol consistently provides high yields of the target compound with excellent purity, suitable for subsequent synthetic steps without further purification.
| Parameter | Expected Value |
| Reactant Scale | 50.0 mmol |
| Product Yield | 15.4 - 16.2 g (90-95%) |
| Physical Appearance | White to off-white crystalline solid |
| Purity (by ¹H NMR) | >98% |
| Melting Point | 70-72 °C |
Process Optimization and Troubleshooting
For scaling up or optimizing the reaction, consider the following:
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Yield | - Incomplete reaction.- Insufficient cooling during crystallization. | - Increase reaction time in 5-minute increments.- Ensure the crystallization slurry is thoroughly cooled in an ice bath for at least 30 minutes before filtration. |
| Product is Oily/Gummy | - Presence of unreacted starting materials.- Incomplete removal of ethanol byproduct. | - Ensure accurate 1:1 stoichiometry.- After filtration, wash the product thoroughly with cold hexane.- Dry the product under high vacuum. |
| Dark-Colored Product | - Overheating or charring. | - Reduce the reaction temperature to 130-140 °C and increase the time if necessary.- Ensure the microwave's internal temperature sensor is calibrated and correctly positioned. |
| Scalability Issues | - Non-uniform heating in larger vessels. | - For scales >100 mmol, use a microwave reactor designed for larger volumes with efficient stirring mechanisms.- Consider performing the reaction in multiple smaller batches to ensure consistency and safety. |
Conclusion
The microwave-assisted, solvent-free synthesis of this compound presented herein offers a superior alternative to conventional methods. The protocol is rapid, highly efficient, and easily scalable, providing excellent yields and purity.[5] By eliminating the need for solvents and catalysts, this method represents a significant advancement in sustainable chemical manufacturing, making it an ideal choice for both academic research and industrial drug development applications.[8]
References
-
Microwave-assisted synthesis of β-enaminones and pyrazolo[1,5-a]pyrimidines. Reaction conditions - ResearchGate. Available at: [Link]
-
Microwave assisted solvent-, support-and catalyst-free synthesis of enaminones. ARKIVOC. Available at: [Link]
-
Microwave-Assisted Synthesis of 1-(5-Substituted-4-hydroxy-2-methyl-1H-pyrrol-3-yl)ethan-1-ones from 2-Amino Acid-Derived Enamine-Type Schiff Bases. MDPI. Available at: [Link]
-
Chemistry of the Enaminone of 1-Acetylnaphthalene under Microwave Irradiation Using Chitosan as a Green Catalyst. National Center for Biotechnology Information. Available at: [Link]
-
Diethyl 2-((aryl(alkyl)amino)methylene)malonates: Unreported Mycelial Growth Inhibitors against Fusarium oxysporum. MDPI. Available at: [Link]
-
Knoevenagel condensation product (4) reacts with the enamine ester (6)... - ResearchGate. Available at: [Link]
-
Knoevenagel condensation - Wikipedia. Available at: [Link]
-
Knoevenagel Condensation Mechanism | Organic Chemistry - YouTube. Available at: [Link]
-
Mechanism of the Piperidine-Catalyzed Knoevenagel Condensation Reaction in Methanol: The Role of Iminium and Enolate Ions. ACS Publications. Available at: [Link]
-
Aldol Condensation with β-Diesters: Knoevenagel Condensation. JoVE. Available at: [Link]
-
RECENT TRENDS IN THE SYNTHESIS OF ENAMINONES. HETEROCYCLES. Available at: [Link]
-
General method for the synthesis of enaminones via photocatalysis. National Center for Biotechnology Information. Available at: [Link]
-
Syntheses of Enaminone-Based Heterocyclic Compounds and Study their Biological Activity. Mansoura University. Available at: [Link]
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Application Notes and Protocols for the Catalytic Synthesis of Diethyl 2-((4-bromophenylamino)methylene)malonate
Abstract: This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the catalytic synthesis of Diethyl 2-((4-bromophenylamino)methylene)malonate. This key β-enaminoester is a versatile building block in medicinal chemistry and organic synthesis. We move beyond simple procedural lists to offer an in-depth analysis of various catalytic strategies, explaining the causality behind experimental choices. Detailed, field-tested protocols for Lewis acid and gold(I)-catalyzed methods are provided, alongside a comparative analysis of catalytic efficiencies, troubleshooting insights, and a discussion of the underlying reaction mechanisms.
Introduction: The Significance of β-Enaminoesters
β-Enaminones and their ester analogues, β-enaminoesters, are highly valuable intermediates in organic synthesis.[1][2] Their unique structural motif, featuring a nucleophilic enamine double bond conjugated with an electron-withdrawing carbonyl group, allows them to serve as precursors for a wide array of biologically active compounds and heterocyclic systems, including anticonvulsants, anti-inflammatory agents, and antitumor agents.[1][2]
This compound is a prominent example, incorporating a synthetically useful bromine handle for further cross-coupling reactions. The classical approach to its synthesis involves the direct condensation of diethyl malonate with 4-bromoaniline. While straightforward, this reaction often requires harsh conditions, such as prolonged heating under reflux, which can lead to side products and limit substrate scope.[1] The development of catalytic methods has revolutionized this transformation, enabling higher yields, shorter reaction times, and milder, more environmentally benign conditions. This guide explores the rationale and application of these modern catalytic systems.
The Reaction Mechanism: Role of the Catalyst
The formation of the target enaminoester proceeds through the nucleophilic attack of the amine (4-bromoaniline) on one of the carbonyl carbons of the β-dicarbonyl compound (diethyl malonate), followed by a crucial dehydration step to form the stable, conjugated C=C double bond.
The primary function of a catalyst is to accelerate this process, typically by activating the dicarbonyl substrate.
-
Lewis Acid Catalysts: These electron-pair acceptors coordinate to the carbonyl oxygen of diethyl malonate. This coordination polarizes the C=O bond, rendering the carbonyl carbon significantly more electrophilic and thus more susceptible to nucleophilic attack by the weakly basic aromatic amine.
-
Transition Metal Catalysts: Catalysts like gold(I) can also act as soft Lewis acids, activating the carbonyl group. Furthermore, they can facilitate the dehydration step by coordinating to the hydroxyl group of the hemiaminal intermediate, making it a better leaving group (water).
Below is a generalized diagram illustrating the catalyst-assisted reaction pathway.
Caption: Generalized catalytic pathway for enaminoester synthesis.
Comparative Analysis of Catalytic Systems
The choice of catalyst is the most critical parameter influencing the efficiency and conditions of the synthesis. Different catalytic systems offer distinct advantages in terms of activity, cost, and environmental impact. A summary of representative methods is presented below.
| Catalyst System | Catalyst Loading (mol%) | Solvent | Temperature | Time | Yield (%) | Reference / Notes |
| None (Thermal) | N/A | Toluene | Reflux | 12 - 24 h | Moderate | The classical, often inefficient method. |
| [(PPh₃)AuCl]/AgOTf | 1 | Solvent-free | Room Temp. | ~10 min | >95 | Excellent yield under very mild, green conditions.[1] |
| AlCl₃ | 10 - 20 | Dichloromethane | Room Temp. | 1 - 4 h | Good to Excellent | Effective but moisture-sensitive; requires stoichiometric amounts sometimes.[3] |
| BF₃·Et₂O | 5 | Nitromethane | 80 °C | ~2 h | High | A common and powerful Lewis acid catalyst.[4] |
| Ceric Ammonium Nitrate | 10 | Acetonitrile | Room Temp. | < 1 h | ~90 | Efficient and rapid at room temperature.[5] |
| 12-Tungstophosphoric Acid | 2.5 | Water | 80 °C | 3 h | ~85 | A reusable and water-tolerant heteropoly acid catalyst.[1] |
| Microwave Irradiation | Varies | Varies | 80 - 150 °C | 2 - 30 min | High | Dramatically reduces reaction times. Often used with a catalyst.[6][7] |
Detailed Experimental Protocols
The following protocols are designed to be self-validating, providing clear steps from reaction setup to product characterization.
Protocol 1: Gold(I)-Catalyzed Solvent-Free Synthesis
This method is distinguished by its operational simplicity, mild conditions, and adherence to green chemistry principles.[1] It is an ideal choice for rapid synthesis with high purity.
Materials and Reagents:
-
4-Bromoaniline (1.0 mmol, 172 mg)
-
Diethyl malonate (1.1 mmol, 176 mg, 167 µL)
-
(Triphenylphosphine)gold(I) chloride, [(PPh₃)AuCl] (0.005 mmol, 2.5 mg)
-
Silver trifluoromethanesulfonate, AgOTf (0.005 mmol, 1.3 mg)
-
Round-bottom flask or vial with a magnetic stir bar
-
Ethyl acetate and n-hexane for purification
Experimental Workflow Diagram:
Caption: Step-by-step workflow for the Gold(I)-catalyzed synthesis.
Procedure:
-
Catalyst Preparation (in situ): To a clean, dry 10 mL round-bottom flask containing a magnetic stir bar, add (triphenylphosphine)gold(I) chloride (2.5 mg) and silver triflate (1.3 mg). Causality Note: The AgOTf acts as a halide scavenger, abstracting the chloride from the gold complex to generate the highly active cationic gold(I) species in situ.
-
Addition of Reactants: To the flask containing the catalyst mixture, add 4-bromoaniline (172 mg) and diethyl malonate (167 µL).
-
Reaction: Stir the mixture vigorously at room temperature. The reaction is typically exothermic. Within 10-15 minutes, the liquid mixture will solidify as the product crystallizes.
-
Monitoring: The reaction can be monitored by Thin Layer Chromatography (TLC) using a 4:1 Hexane:Ethyl Acetate eluent. The starting materials will have different Rf values than the highly conjugated product.
-
Purification: Once the reaction is complete (disappearance of the 4-bromoaniline spot on TLC), the resulting solid is purified directly by recrystallization. Add a minimal amount of hot ethyl acetate to dissolve the solid, then add n-hexane dropwise until turbidity persists. Allow the solution to cool to room temperature and then in an ice bath to maximize crystal formation.
-
Isolation: Collect the white, crystalline product by vacuum filtration, wash with a small amount of cold hexane, and dry under vacuum.
-
Expected Outcome: A yield of >95% of this compound as a white solid.
Protocol 2: Lewis Acid-Catalyzed Synthesis with Ceric Ammonium Nitrate (CAN)
This protocol utilizes a readily available and inexpensive Lewis acid, offering a rapid and efficient alternative at room temperature.[5]
Materials and Reagents:
-
4-Bromoaniline (1.0 mmol, 172 mg)
-
Diethyl malonate (1.1 mmol, 176 mg, 167 µL)
-
Ceric (IV) ammonium nitrate (CAN), (NH₄)₂Ce(NO₃)₆ (0.1 mmol, 55 mg)
-
Acetonitrile (CH₃CN), anhydrous (3 mL)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Ethyl acetate and n-hexane
Procedure:
-
Setup: To a dry 25 mL round-bottom flask equipped with a magnetic stir bar, add 4-bromoaniline (172 mg), diethyl malonate (167 µL), and anhydrous acetonitrile (3 mL). Stir until all solids are dissolved.
-
Catalyst Addition: Add ceric ammonium nitrate (55 mg) to the solution in one portion. Causality Note: The Ce(IV) ion is the active Lewis acid that coordinates to the diethyl malonate. The solution will likely turn a characteristic orange/yellow color upon addition of the catalyst.
-
Reaction: Stir the reaction mixture at room temperature for 30-60 minutes.
-
Monitoring: Monitor the reaction progress by TLC (4:1 Hexane:Ethyl Acetate) until the 4-bromoaniline is consumed.
-
Work-up:
-
Quench the reaction by adding 10 mL of water.
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 15 mL).
-
Combine the organic layers and wash sequentially with saturated NaHCO₃ solution (1 x 15 mL) and brine (1 x 15 mL). Trustworthiness Note: The bicarbonate wash is crucial to neutralize any remaining acidic species, preventing potential hydrolysis of the ester groups during concentration.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
-
Purification: The resulting crude solid or oil can be purified by flash column chromatography on silica gel (using a hexane/ethyl acetate gradient) or by recrystallization as described in Protocol 1.
-
Expected Outcome: A yield of ~90% of the pure product after purification.
Product Characterization
The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques.
-
¹H NMR: Expect characteristic signals for the vinyl proton (~8.5 ppm), the NH proton (a broad singlet, ~10-11 ppm), aromatic protons in the 7.0-7.5 ppm region, and two sets of signals (a quartet and a triplet) for the non-equivalent ethyl ester groups. The integration should match the 16 protons of the molecule.
-
¹³C NMR: Key signals include those for the two ester carbonyls (~170 ppm), the carbons of the C=C double bond, and the aromatic carbons, including the carbon attached to bromine.
-
FT-IR (KBr): Look for characteristic absorption bands for the N-H stretch (~3200-3300 cm⁻¹), C=O stretch of the conjugated esters (~1650-1700 cm⁻¹), and C=C stretch (~1600 cm⁻¹).
-
Mass Spectrometry (MS): The molecular ion peak should correspond to the calculated mass of C₁₄H₁₆BrNO₄ (m/z ≈ 341.03 and 343.03 in a ~1:1 ratio, characteristic of the bromine isotopes).[8]
Troubleshooting and Field Insights
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Reaction | Inactive catalyst; presence of moisture (especially for Lewis acids); insufficient stirring. | Ensure glassware is oven-dried and use anhydrous solvents for Lewis acid-catalyzed reactions. Use freshly opened or properly stored catalysts. For solvent-free reactions, ensure vigorous stirring to maintain contact between reactants. |
| Incomplete Reaction | Insufficient reaction time; low temperature; steric hindrance (less common for this substrate). | Allow the reaction to run longer, monitoring by TLC. Gentle heating (40-50 °C) can be applied, but watch for potential side reactions or decomposition. |
| Formation of Side Products | Overheating leading to decomposition; reaction with solvent; hydrolysis of ester groups during work-up. | Maintain the recommended reaction temperature. Ensure the aqueous work-up is performed promptly and with neutral or slightly basic washes (e.g., NaHCO₃) to protect the ester groups. |
| Difficulty in Crystallization | Product is oily or impure; incorrect solvent system. | Purify the crude product via flash chromatography first to remove impurities. Screen various solvent systems for recrystallization (e.g., ethanol/water, dichloromethane/hexane). |
Conclusion
The synthesis of this compound is a fundamental transformation that benefits immensely from catalysis. Modern methods, particularly those employing gold(I) catalysts under solvent-free conditions, offer a superior alternative to classical thermal protocols, providing rapid access to the product in high yields with minimal environmental impact. Lewis acid catalysis remains a robust and cost-effective option. The choice of method will ultimately depend on the specific laboratory constraints, including available catalysts, equipment, and desired scale. The protocols and insights provided herein serve as a validated starting point for researchers to efficiently synthesize this valuable chemical intermediate.
References
-
Title: Efficient Synthesis of β-Enaminones and β-Enaminoesters Catalyzed by Gold (I)/Silver (I) under Solvent-Free Conditions Source: National Institutes of Health (NIH) URL: [Link]
-
Title: General method for the synthesis of enaminones via photocatalysis Source: Beilstein Journal of Organic Chemistry URL: [Link]
-
Title: Enaminone synthesis by amination Source: Organic Chemistry Portal URL: [Link]
-
Title: General Method for the Synthesis of Enaminones via Nickel Photocatalysis Source: Beilstein Archives URL: [Link]
-
Title: Reactions of β-diketone compounds with nitriles catalyzed by Lewis acids: a simple approach to β-enaminone synthesis Source: Royal Society of Chemistry (RSC) Publishing URL: [Link]
-
Title: β‐Enaminone Synthesis from 1,3‐Dicarbonyl Compounds and Aliphatic and Aromatic Amines Catalyzed by Iron Complexes Source: ResearchGate URL: [Link]
-
Title: Lewis Acid-Catalyzed Cyclization of Enaminones with Propargylic Alcohols: Regioselective Synthesis of Multisubstituted 1,2-Dihydropyridines Source: ACS Publications - The Journal of Organic Chemistry URL: [Link]
-
Title: Enamines Source: Master Organic Chemistry URL: [Link]
-
Title: 9.11: Carbonyl Condensations with Enamines - The Stork Reaction Source: Chemistry LibreTexts URL: [Link]
-
Title: this compound Source: PubChem - National Center for Biotechnology Information URL: [Link]
-
Title: Recent developments on microwave-assisted organic synthesis of nitrogen- and oxygen-containing preferred heterocyclic scaffolds Source: SpringerLink URL: [Link]
-
Title: Microwave-Assisted Synthesis of α-Aryl Malonates: Key Intermediates for the Preparation of Azaheterocycles Source: ResearchGate URL: [Link]
Sources
- 1. Efficient Synthesis of β-Enaminones and β-Enaminoesters Catalyzed by Gold (I)/Silver (I) under Solvent-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. BJOC - General method for the synthesis of enaminones via photocatalysis [beilstein-journals.org]
- 3. Reactions of β-diketone compounds with nitriles catalyzed by Lewis acids: a simple approach to β-enaminone synthesis - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Enaminone synthesis by amination [organic-chemistry.org]
- 6. Recent developments on microwave-assisted organic synthesis of nitrogen- and oxygen-containing preferred heterocyclic scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. This compound | C14H16BrNO4 | CID 1591151 - PubChem [pubchem.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing Diethyl 2-((4-bromophenylamino)methylene)malonate Synthesis
Welcome to the technical support center for the synthesis of Diethyl 2-((4-bromophenylamino)methylene)malonate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to empower you with the knowledge to optimize your reaction yields and obtain a high-purity product.
Troubleshooting Guide
This section addresses specific issues you may encounter during the synthesis, providing explanations and actionable solutions.
Question 1: My reaction yield is significantly lower than expected. What are the potential causes and how can I improve it?
Answer:
Low yield in the synthesis of this compound, which is a variation of the Knoevenagel condensation, can stem from several factors.[1] A systematic approach to troubleshooting is the most effective way to identify and resolve the issue.
Potential Causes & Solutions:
-
Incomplete Reaction: The reaction may not have reached completion.
-
Reaction Time: Ensure the reaction has been allowed to proceed for a sufficient duration. Monitor the progress using Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) to determine the optimal reaction time.[1]
-
Temperature: While some variations of this reaction can proceed at room temperature, heating is often necessary to drive the reaction to completion.[1] A reported method involves heating a mixture of 4-bromoaniline and diethyl ethoxymethylenemalonate at 130°C (403 K) for 2 hours.[2] Another microwave-assisted synthesis utilizes a temperature of 150°C for 30 minutes.[3] Experiment with a temperature gradient to find the optimal condition for your specific setup.
-
-
Suboptimal Reagent Ratio: The stoichiometry of the reactants is crucial.
-
Equivalents: Using a 1:1 to 1.2:1 molar ratio of diethyl ethoxymethylenemalonate to 4-bromoaniline is a common starting point.[1] An excess of the malonate derivative can help to drive the reaction forward.
-
-
Presence of Water: This condensation reaction produces ethanol (or water if starting from diethyl malonate and a trialkyl orthoformate) as a byproduct.[4]
-
Water Removal: The presence of excess water can inhibit the reaction or lead to reversible reactions, thus lowering the yield.[1][4] While this specific reaction often proceeds neat (without a solvent), if a solvent is used, employing a Dean-Stark trap to azeotropically remove the alcohol/water byproduct can significantly improve the yield.[1]
-
-
Reagent Purity: The purity of your starting materials is critical.
-
Verification: Ensure that both 4-bromoaniline and diethyl ethoxymethylenemalonate are of high purity. Impurities can interfere with the reaction.[4] Consider purifying the starting materials if their quality is questionable.
-
Below is a troubleshooting workflow to address low yield:
Caption: Troubleshooting workflow for low reaction yield.
Question 2: My final product is impure, showing multiple spots on TLC. What are the likely side products and how can I improve the purity?
Answer:
The presence of impurities indicates that side reactions may be occurring or that the workup and purification procedures are not optimal.
Potential Side Products:
-
Unreacted Starting Materials: The most common impurities are unreacted 4-bromoaniline and diethyl ethoxymethylenemalonate.
-
Dialkylated Product: While less common in this specific reaction, it's theoretically possible for the product to react further, although sterically hindered.
-
Polymerization of Diethyl Ethoxymethylenemalonate: Under certain conditions, this starting material can polymerize.[5]
Improving Product Purity:
-
Reaction Monitoring: Closely monitor the reaction by TLC to ensure it goes to completion without significant side product formation.
-
Workup Procedure: After the reaction, low boiling point components, including unreacted starting materials and byproducts, can be removed by evaporation under reduced pressure.[2]
-
Recrystallization: This is a highly effective method for purifying the crude product.[2]
-
Solvent Selection: Diethyl ether is a reported solvent for recrystallization, yielding the product as a white solid.[2] Methanol has also been used to obtain crystals suitable for X-ray analysis.[2] Experiment with different solvent systems (e.g., ethanol, ethyl acetate/hexane) to find the optimal conditions for your product.
-
-
Column Chromatography: If recrystallization is insufficient, column chromatography is an excellent alternative for purification. A solvent system of n-hexane/ethyl acetate (e.g., 7:3) has been used for similar compounds.[3]
Question 3: The reaction doesn't seem to be starting, or is proceeding very slowly. What can I do?
Answer:
A sluggish or non-starting reaction is often due to insufficient activation energy or the presence of inhibitors.
Troubleshooting a Stalled Reaction:
-
Temperature: As mentioned, adequate heating is often required. Ensure your reaction is at the target temperature. For neat reactions, direct heating of the mixture is common.[2]
-
Catalyst: While this reaction is often performed without a catalyst, the broader class of Knoevenagel condensations can be catalyzed by weak bases like piperidine or pyridine.[1] However, for the reaction between an aniline and diethyl ethoxymethylenemalonate, thermal conditions are generally sufficient. In some cases, for related syntheses, acid catalysis is employed to activate the carbonyl group.[4]
-
Microwave Irradiation: Microwave-assisted synthesis can significantly reduce reaction times and improve yields by providing efficient and uniform heating.[3]
Frequently Asked Questions (FAQs)
This section provides answers to more general questions about the synthesis of this compound.
Question 1: What is the underlying mechanism of this reaction?
Answer:
The synthesis of this compound from 4-bromoaniline and diethyl ethoxymethylenemalonate is a nucleophilic vinyl substitution reaction, which is a type of condensation reaction. The reaction proceeds through the following key steps:
-
Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of 4-bromoaniline acts as a nucleophile and attacks the electron-deficient β-carbon of the double bond in diethyl ethoxymethylenemalonate.
-
Proton Transfer: A proton is transferred from the nitrogen to the ethoxy group, making it a better leaving group.
-
Elimination: The ethoxy group is eliminated as ethanol, and a double bond is formed between the nitrogen and the methylene carbon, resulting in the final enamine product.
This reaction is analogous to the first step of the Gould-Jacobs reaction.[3]
Sources
Technical Support Center: Recrystallization of Diethyl 2-((4-bromophenylamino)methylene)malonate
Welcome to the technical support center for the purification of Diethyl 2-((4-bromophenylamino)methylene)malonate. This guide is designed for researchers, chemists, and drug development professionals who are utilizing this crucial intermediate in their synthetic pathways. The purity of this enamine is paramount for the successful synthesis of downstream targets, such as pyrazoloquinolinones, and for ensuring reliable biological activity data.[1][2]
This document provides in-depth, field-tested guidance based on established chemical principles and literature-supported methods to help you overcome common challenges encountered during its recrystallization.
Experimental Protocol: Best Practices for Recrystallization
This protocol outlines a robust method for the purification of this compound. The choice of solvent is critical; both methanol and diethyl ether have been successfully used.[1] Methanol is often preferred for its ability to dissolve the compound at elevated temperatures while having lower solubility at room temperature or below, a key characteristic of an ideal recrystallization solvent.
Step-by-Step Methodology:
-
Solvent Selection & Ratio:
-
Choose a suitable solvent. Methanol is a highly effective choice.[1][3]
-
Use a starting solid-to-solvent mass ratio of approximately 1:3 to 1:5 (e.g., 10 g of crude product in 30-50 mL of methanol).[3] This prevents using excessive solvent, which would reduce yield, while ensuring complete dissolution upon heating.
-
-
Dissolution:
-
Place the crude this compound in an Erlenmeyer flask.
-
Add the calculated volume of methanol and a magnetic stir bar.
-
Gently heat the mixture on a hot plate with stirring. The target temperature should be near the boiling point of the solvent (for methanol, ~65°C), but do not exceed 75°C to prevent potential degradation.[3]
-
Add small additional aliquots of hot solvent if necessary until the solid is completely dissolved. Avoid adding a large excess to maximize recovery.
-
-
Decolorization (Optional):
-
If the hot solution is colored (e.g., yellow or brown), it may indicate the presence of colored impurities or oxidation products.
-
Remove the flask from the heat, allow it to cool slightly, and add a small amount of activated charcoal (approx. 1-2% of the solute weight).
-
Reheat the mixture to boiling for a few minutes. The charcoal will adsorb the colored impurities.
-
-
Hot Filtration (if charcoal was used or insoluble impurities are present):
-
Pre-heat a separate filter funnel and receiving flask to prevent premature crystallization.
-
Quickly filter the hot solution through a fluted filter paper to remove the activated charcoal or any insoluble material.
-
-
Crystallization:
-
Cover the flask with a watch glass or loose stopper and allow the solution to cool slowly to room temperature on a benchtop. Slow cooling is crucial for the formation of large, pure crystals, as it allows the crystal lattice to form selectively, excluding impurities.[4]
-
Once the flask has reached room temperature, further enhance crystallization by placing it in an ice-water bath for 30-60 minutes to maximize the yield of the purified product.
-
-
Isolation and Drying:
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of ice-cold solvent to remove any residual soluble impurities from the crystal surfaces.
-
Allow the crystals to dry on the filter under vacuum. For final drying, transfer the solid to a watch glass or use a vacuum oven at a modest temperature (e.g., 40-50°C). The final product should be a white solid.[1]
-
Recrystallization Workflow Diagram
Caption: Workflow for the recrystallization of this compound.
Troubleshooting Guide
Q1: My compound is separating as an oil instead of forming crystals ("oiling out"). What can I do?
A1: Oiling out is a common issue, especially with amine-containing compounds, and occurs when the solute's solubility is exceeded at a temperature above its melting point.[5] This is often caused by a solution that is too concentrated or cooled too quickly.
-
Immediate Action: Reheat the mixture until the oil redissolves completely.
-
Solution 1: Reduce Supersaturation: Add a small amount (10-20% more) of hot solvent to the solution. This decreases the concentration, lowering the saturation point to a temperature below the compound's melting point.[4]
-
Solution 2: Slow Down Cooling: After redissolving, ensure the solution cools as slowly as possible. Insulate the flask with glass wool or paper towels to slow heat loss before moving to an ice bath. Rapid cooling strongly encourages oil formation.[5]
-
Solution 3: Use a Seed Crystal: If you have a small amount of pure, solid material, add a tiny crystal to the solution after it has cooled slightly but before oiling begins. This provides a nucleation site for crystal growth.[4]
Q2: I'm getting a very low yield. How can I improve it?
A2: Low yield is typically due to using too much solvent, incomplete crystallization, or transferring losses.
-
Optimize Solvent Volume: The most common cause is using an excessive amount of solvent to dissolve the crude product. If you notice very few crystals forming after cooling, you have likely used too much. You can carefully evaporate some solvent by gently heating the solution and then attempt the cooling process again.[4]
-
Increase Cooling Time/Lower Temperature: Ensure the solution spends adequate time in an ice bath (at least 30-60 minutes) to maximize precipitation. Check that your ice bath is at or near 0°C.
-
Minimize Transfer Losses: When performing hot filtration, pre-heat your glassware to prevent the product from crystallizing prematurely on the funnel. When collecting crystals, ensure you scrape the flask thoroughly. A second wash of the flask with a very small amount of ice-cold mother liquor can help recover more product.
Q3: The final crystals are colored (yellow/brown) instead of the expected white. What does this mean and how can I fix it?
A3: A colored product indicates the presence of impurities. For amino compounds, this can often be due to oxidation by air or light.[6]
-
Use Activated Charcoal: As described in the protocol, adding a small amount of activated charcoal to the hot solution before filtration can effectively adsorb many colored impurities.
-
Re-crystallize: If the product is still colored, a second recrystallization may be necessary.
-
Check Starting Materials: Ensure the purity of your starting materials (4-bromoaniline and diethyl ethoxymethylenemalonate), as impurities there will carry through to the product.
Q4: No crystals are forming, even after cooling in an ice bath.
A4: This happens when the solution is not supersaturated or when nucleation has not been initiated.
-
Solution is Too Dilute: As with low yield, you may have used too much solvent. Gently boil off a portion of the solvent to concentrate the solution and try cooling again.[4]
-
Induce Crystallization (Nucleation):
Frequently Asked Questions (FAQs)
Q1: What is the best solvent for recrystallizing this compound?
A1: The literature reports successful recrystallization from both diethyl ether and methanol .[1] Methanol is often a robust choice for enamine salts and related structures.[3] The ideal solvent will dissolve the compound completely when hot but poorly when cold. It is recommended to test solubility on a small scale with a few candidate solvents (e.g., methanol, ethanol, ethyl acetate) to determine the best option for your specific crude product.
Q2: What are the likely impurities in my crude product?
A2: The primary impurities are likely unreacted starting materials: 4-bromoaniline and diethyl ethoxymethylenemalonate (DEEMM) .[1] Other potential impurities could include side products from the reaction or hydrolysis of the ester groups if water is present during the synthesis.
Q3: Can I use a solvent mixture for this recrystallization?
A3: Yes, a mixed-solvent system can be very effective if a single solvent is not ideal. This typically involves dissolving the compound in a minimal amount of a "good" solvent (one in which it is highly soluble, like methanol or ethyl acetate) at a high temperature. Then, a "poor" solvent (one in which it is insoluble, like hexane or water) is added dropwise until the solution becomes faintly cloudy (the saturation point). Reheating to clarify and then slow cooling can produce excellent crystals.[7] For this compound, a methanol/water or ethyl acetate/hexane system could be explored.
Q4: The literature mentions an intramolecular N-H···O hydrogen bond. How does this affect the compound?
A4: The reported crystal structure shows a strong intramolecular (within the molecule) hydrogen bond that forms a stable six-membered ring.[1] This hydrogen bond makes the molecule more planar and rigid. This rigidity can facilitate packing into a crystal lattice, which is beneficial for crystallization. It also reduces the availability of the N-H proton for intermolecular hydrogen bonding, which influences its solubility in various solvents.
Quantitative Data Summary
| Parameter | Recommended Value | Rationale |
| Solvent | Methanol, Ethanol, or Diethyl Ether | Proven effectiveness in literature for this or similar compounds.[1][3] |
| Solid:Solvent Ratio | 1:3 to 1:5 (mass/volume) | Balances complete dissolution at high temperature with high recovery upon cooling.[3] |
| Dissolution Temp. | ~60-70°C (for Methanol/Ethanol) | Ensures rapid dissolution without risking thermal decomposition of the product.[3] |
| Crystallization Temp. | Room Temp, then 0-5°C | Slow initial cooling promotes pure crystal growth; ice bath maximizes yield.[3] |
References
- Technical Support Center: Crystallization of 2-Methyl-benzenebutanamine and Related Amines. (n.d.). Benchchem.
- Tips & Tricks: Recrystallization. (n.d.). University of Rochester, Department of Chemistry.
- How to recrystallization amine compound and it is not soluble in common organic solvents. (2021). ResearchGate.
- Troubleshooting Crystallization. (2022). Chemistry LibreTexts.
- Diethyl 2-[(4-bromoanilino)methylidene]malonate. (2010). National Center for Biotechnology Information (NCBI).
- This compound. (n.d.). PubChem.
- Diethyl 2-(((4-Bromophenyl)amino)methylene)malonate. (n.d.). Pharmaffiliates.
- Diethyl 2-(((4-bromophenyl)amino)methylene)malonate, 95+%. (n.d.). CookeChem.
- Malonic acid, bromo-, ethyl ester. (n.d.). Organic Syntheses.
- What are the applications of Diethyl Malonate in organic synthesis? (n.d.). Guidechem.
- Recrystallization purification method of enamine salt. (2020). Google Patents.
- Diethyl methylenemalonate. (n.d.). Organic Syntheses.
- Diethyl 2-(((4-bromophenyl)amino)methylene)malonate. (n.d.). BLDpharm.
- Solvents and Polarity. (n.d.). University of Rochester, Department of Chemistry.
- Diethyl 2-((aryl(alkyl)amino)methylene)malonates: Unreported Mycelial Growth Inhibitors against Fusarium oxysporum. (2022). MDPI.
- Diethyl malonate (the starting material for the malonic ester synthesis) reacts with bromine in acid-catalyzed conditions... (2019). Chegg.com.
- Diethyl malonate, the starting material for the malonic ester synthesis, reacts with bromine under... (2020). brainly.com.
- Diethyl malonate. (n.d.). Wikipedia.
- Preparation of diethyl malonate adducts from chalcone analogs containing a thienyl ring. (n.d.). SciSpace.
- Properties of Common Organic Solvents. (2022).
- This compound. (n.d.). Thoreauchem.
- Synthesis of methylene malonates substantially free of impurities. (2012). Google Patents.
- Preparation method of ethoxy diethyl methylene malonate. (2021). Google Patents.
Sources
- 1. Diethyl 2-[(4-bromoanilino)methylidene]malonate - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. CN111632400B - Recrystallization purification method of enamine salt - Google Patents [patents.google.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Tips & Tricks [chem.rochester.edu]
Technical Support Center: Synthesis of Diethyl 2-((4-bromophenylamino)methylene)malonate
Welcome to the technical support center for the synthesis of Diethyl 2-((4-bromophenylamino)methylene)malonate. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges and by-product formations encountered during this synthetic procedure. By understanding the underlying reaction mechanisms, you can effectively troubleshoot issues, optimize your reaction conditions, and improve the purity and yield of your target compound.
Frequently Asked Questions (FAQs)
Q1: What is the primary reaction pathway for the synthesis of this compound?
The most common and efficient method for synthesizing the title compound is through a condensation reaction, specifically a nucleophilic vinyl substitution. This reaction involves treating 4-bromoaniline with diethyl ethoxymethylenemalonate (DEEMM).[1][2]
The reaction proceeds as follows:
-
The nucleophilic amino group (-NH2) of 4-bromoaniline attacks the electron-deficient β-carbon of the double bond in DEEMM.
-
This is followed by the elimination of an ethoxide group, which is subsequently protonated by the intermediate to form ethanol.
-
The process is often carried out by heating the reactants together, sometimes in a solvent like ethanol or toluene, or even under solvent-free conditions.[1]
An alternative, though less direct, route involves the reaction of 4-bromoaniline with a mixture of diethyl malonate and triethyl orthoformate.[3][4] In this case, DEEMM or a similar reactive intermediate is formed in situ.
Below is a diagram illustrating the primary synthetic pathway.
Caption: Primary synthesis route via nucleophilic vinyl substitution.
Q2: What are the most common by-products I might encounter during this synthesis?
Several by-products can arise depending on the purity of your starting materials, reaction conditions (temperature, time), and work-up procedure. Being able to identify these impurities is the first step in eliminating them.
| By-product ID | By-product Name | Common Cause | Analytical Signature (Relative to Product) |
| BP-1 | Unreacted Starting Materials | Incomplete reaction (insufficient time or temperature). | Lower molecular weight peaks in MS; distinct spots on TLC. |
| BP-2 | Diethyl 2,2-bis((4-bromophenylamino)methyl)malonate | Reaction with formaldehyde impurity. | Significantly higher molecular weight in MS. |
| BP-3 | Hydrolysis Products | Presence of water during reaction or acidic/basic work-up. | Carboxylic acid peaks in IR/NMR; different polarity on TLC. |
| BP-4 | Transesterification Products | Using an alcohol solvent different from the ester (e.g., methanol).[5] | Mixture of ethyl/methyl esters visible in 1H NMR; very close spots on TLC. |
| BP-5 | 4-Bromo-7-ethoxy-4H-quinolone-3-carboxylate | High reaction temperatures causing intramolecular cyclization (Gould-Jacobs reaction). | Isomeric with product but different spectroscopic data (NMR/IR). |
Troubleshooting Guide: By-product Formation & Control
This section addresses specific issues related to by-product formation and provides actionable protocols to mitigate them.
Problem 1: My reaction is incomplete, leaving significant amounts of 4-bromoaniline and/or DEEMM.
Causality: The activation energy for the reaction has not been sufficiently overcome, or the reaction has not reached equilibrium. This is common when reaction times are too short or the temperature is too low.
Troubleshooting Protocol:
-
Monitor the Reaction: Use Thin Layer Chromatography (TLC) to track the consumption of the starting materials. A common mobile phase is a mixture of hexane and ethyl acetate (e.g., 7:3 v/v).[1] The product is typically more polar than DEEMM but less polar than 4-bromoaniline.
-
Increase Temperature: Gradually increase the reaction temperature in 10 °C increments. For solvent-free reactions, temperatures around 120-150 °C are often effective.[1] Be cautious, as excessively high temperatures can lead to by-product BP-5.
-
Extend Reaction Time: If increasing the temperature is not desirable, extend the reaction time. Continue monitoring by TLC until one of the starting materials is completely consumed.
-
Use Stoichiometry to Your Advantage: If purification is challenging, consider using a slight excess (1.05 to 1.1 equivalents) of the more volatile or easily removed reactant (in this case, DEEMM) to drive the consumption of 4-bromoaniline.
Problem 2: I'm observing a high molecular weight by-product that I can't identify.
Causality: This is often due to impurities in the starting materials or unexpected side reactions. A likely candidate is BP-2 , which can arise if your diethyl malonate or DEEMM is contaminated with formaldehyde or if the reaction is performed with diethyl malonate and formaldehyde/methylamine under certain conditions.[6] While less common in the direct DEEMM reaction, contamination is always a possibility. Another possibility, especially in malonic ester synthesis variations, is dialkylation, though this is less probable for the enamine synthesis itself.[5]
Troubleshooting Protocol:
-
Verify Starting Material Purity: Before starting the reaction, run an NMR or GC-MS on your diethyl malonate or DEEMM to check for impurities like formaldehyde or other reactive species.
-
Control Reaction Conditions: Avoid conditions known to promote side reactions of malonates, such as the presence of strong bases and alternative electrophiles.[7]
-
Purification: This by-product will likely have a significantly different polarity from your desired product. Flash column chromatography is the most effective method for separation.[8] Start with a low polarity eluent (e.g., 9:1 hexane:ethyl acetate) and gradually increase the polarity.
Caption: Factors leading to common by-products BP-3 and BP-5.
Problem 3: My product appears to be hydrolyzing during aqueous work-up or purification.
Causality: The enamine linkage is susceptible to hydrolysis under acidic conditions, which can revert the product back to 4-bromoaniline and a diethyl malonate derivative.[9][10] Additionally, the ester functional groups can be hydrolyzed under either strongly acidic or basic conditions, especially with heating.
Troubleshooting & Purification Protocol:
-
Minimize Contact with Acid: During the work-up, use a saturated solution of a mild base like sodium bicarbonate (NaHCO3) for washes instead of strong acids, unless you are specifically trying to protonate and extract an amine impurity.
-
Use Brine Washes: Wash the organic layer with saturated sodium chloride (brine) to remove bulk water before drying.
-
Thorough Drying: Dry the organic extract thoroughly with an anhydrous salt like sodium sulfate (Na2SO4) or magnesium sulfate (MgSO4) before solvent evaporation.
-
Purification via Recrystallization (If Applicable):
-
Step 1: Solvent Screening: Dissolve a small amount of the crude product in various solvents (e.g., ethanol, isopropanol, ethyl acetate, hexane mixtures) at an elevated temperature and allow it to cool slowly. An ideal solvent will dissolve the product when hot but result in poor solubility at room or cold temperatures.
-
Step 2: Recrystallization: Dissolve the crude solid in a minimum amount of the chosen hot solvent.
-
Step 3: Cooling: Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.
-
Step 4: Isolation: Collect the purified crystals by vacuum filtration and wash with a small amount of cold solvent.
-
Step 5: Drying: Dry the crystals under vacuum. This method is highly effective at removing small amounts of impurities with different solubility profiles.
-
References
- Benchchem. (n.d.). Troubleshooting common issues in the synthesis of Ethanamine, N-methylene-.
-
MDPI. (2021). Diethyl 2-((aryl(alkyl)amino)methylene)malonates: Unreported Mycelial Growth Inhibitors against Fusarium oxysporum. Retrieved from [Link]
-
PubChem. (n.d.). This compound. Retrieved from [Link]
-
Wikipedia. (n.d.). 4-Bromoaniline. Retrieved from [Link]
-
YouTube. (2019). synthesis of enamines from secondary amines and carbonyl compounds. Retrieved from [Link]
- Google Patents. (n.d.). US7161024B2 - Process for the preparation and purification of 2-(alkoxyalkylidene)-3-ketoalkanoic acid esters from 3-ketoalkanoic acid esters.
-
Ningbo Inno Pharmchem Co., Ltd. (n.d.). Exploring the Applications of 4-Bromoaniline in Organic Synthesis and Beyond. Retrieved from [Link]
- Kolesińska, J., & Urbański, T. (1968). Products of the Reaction of Diethylmalonate with Formaldehyde and Methylamine. Bulletin de l'Academie Polonaise des Sciences, Serie des sciences chimiques, 16(5).
-
MDPI. (2023). One-Pot Reactions of Triethyl Orthoformate with Amines. Retrieved from [Link]
-
Royal Society of Chemistry. (2012). General Procedures. Organic & Biomolecular Chemistry. Retrieved from [Link]
-
Master Organic Chemistry. (2024). Enamines – formation, properties, reactions, and mechanisms. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). Enamine Reactions. Retrieved from [Link]
-
University of Calgary. (n.d.). Ch21: Malonic esters. Retrieved from [Link]
-
Wikipedia. (n.d.). Malonic ester synthesis. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). β-enamino ester synthesis by amination. Retrieved from [Link]
-
ResearchGate. (2018). Rapid room temperature liquid phase synthesis of diethyl 2-((4-nitroanilino) methylene)malonate. Retrieved from [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. US7161024B2 - Process for the preparation and purification of 2-(alkoxyalkylidene)-3-ketoalkanoic acid esters from 3-ketoalkanoic acid esters - Google Patents [patents.google.com]
- 4. mdpi.com [mdpi.com]
- 5. Malonic ester synthesis - Wikipedia [en.wikipedia.org]
- 6. bcpw.bg.pw.edu.pl [bcpw.bg.pw.edu.pl]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. rsc.org [rsc.org]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. chem.libretexts.org [chem.libretexts.org]
Enaminone Synthesis Technical Support Center
Welcome to the Technical Support Center for Enaminone Synthesis. This guide is designed for researchers, scientists, and professionals in drug development who are actively engaged in the synthesis of enaminones. As a versatile and highly reactive scaffold, the enaminone unit is a cornerstone in the synthesis of numerous pharmaceuticals and complex organic molecules.[1][2][3] However, its synthesis is not without challenges.
This document provides in-depth troubleshooting guides and frequently asked questions to address common issues encountered during experimental work. The advice herein is grounded in established chemical principles and field-proven insights to help you navigate the complexities of enaminone synthesis, optimize your reaction outcomes, and ensure the integrity of your results.
Troubleshooting Guide: Common Experimental Issues
This section addresses specific problems you might encounter during the synthesis of enaminones, providing potential causes and actionable solutions in a question-and-answer format.
Q1: My reaction yield is consistently low. What are the likely causes and how can I improve it?
Low yields in enaminone synthesis are a frequent issue stemming from several factors, primarily related to reaction equilibrium, substrate reactivity, and reaction conditions.
Potential Cause 1: Unfavorable Reaction Equilibrium
The most common method for enaminone synthesis is the condensation of a β-dicarbonyl compound with a primary or secondary amine.[3][4] This is a reversible reaction that produces water as a byproduct.[5] If water is not removed from the reaction mixture, the equilibrium will not favor product formation, leading to low conversion rates.
-
Solution: Water Removal. To drive the reaction to completion, active removal of water is crucial.
-
Azeotropic Distillation: Employing a Dean-Stark trap with a suitable solvent that forms an azeotrope with water (e.g., toluene, benzene) is a highly effective method.[6][7][8] As the reaction is heated to reflux, the water-solvent azeotrope distills over and is collected in the trap, physically removing it from the reaction equilibrium.[7][8]
-
Dehydrating Agents: The use of desiccants like molecular sieves or anhydrous salts (e.g., Na₂SO₄, MgSO₄) can also be effective, particularly in solvent-free systems or at lower temperatures.
-
Potential Cause 2: Poor Substrate Reactivity
The electronic and steric properties of both the dicarbonyl compound and the amine play a significant role.
-
Sterically Hindered Substrates: Bulky groups on either the amine or the dicarbonyl compound can significantly slow down the reaction rate, making the formation of the tetrahedral intermediate difficult.[9][10][11]
-
Electronically Deactivated Amines: Aromatic amines with electron-withdrawing groups are less nucleophilic and will react more slowly than aliphatic amines or electron-rich aromatic amines.[4]
-
Solutions:
-
Increase Reaction Temperature and Time: For sterically hindered or electronically deactivated substrates, prolonged reaction times at higher temperatures may be necessary.
-
Catalysis: The use of a catalyst can significantly improve yields. Lewis acids (e.g., Sc(OTf)₃, Bi(OTf)₃, Au(I)/Ag(I)) or protic acids (e.g., p-toluenesulfonic acid, PPA-SiO₂) can activate the carbonyl group, making it more electrophilic.[3][12]
-
Alternative Synthetic Routes: For particularly challenging substrates, consider alternative methods such as those involving the addition of amines to acetylenic ketones or the cleavage of isoxazole rings.[13]
-
Potential Cause 3: Inappropriate Solvent or Catalyst Choice
The reaction medium can have a profound effect on the outcome.
-
Solvent Effects: The choice of solvent can influence reaction rates and equilibrium. While aprotic solvents like toluene are common for azeotropic water removal, polar protic solvents like methanol or ethanol can sometimes facilitate the reaction, though they may not be suitable for driving the equilibrium via water removal.[12] In some cases, solvent-free conditions at elevated temperatures can provide excellent yields and shorter reaction times.[12][14]
-
Catalyst Issues: If using a catalyst, issues such as catalyst deactivation by poisoning (e.g., by sulfur-containing impurities) or thermal degradation can lead to low yields.[15] The choice of catalyst is also critical; for instance, some metal catalysts may be sensitive to air or moisture.
-
Solutions:
-
Solvent Screening: Perform small-scale experiments to screen a variety of solvents (e.g., toluene, methanol, THF, or solvent-free) to identify the optimal conditions for your specific substrates.[2]
-
Catalyst Optimization: Ensure the catalyst is of high purity and handled under appropriate conditions (e.g., inert atmosphere if required). Varying the catalyst loading can also impact the yield.
-
Below is a decision-making workflow to troubleshoot low yields:
Caption: Troubleshooting workflow for low enaminone yields.
Q2: I am observing multiple spots on my TLC plate, indicating side products. What are they and how can I minimize them?
The formation of side products is often related to the nature of the starting materials, particularly when using unsymmetrical β-dicarbonyl compounds or primary amines.
Potential Cause 1: Formation of Constitutional Isomers
When an unsymmetrical 1,3-dicarbonyl compound (e.g., a β-ketoester) is reacted with an amine, the amine can attack either of the two carbonyl groups. While the ketone is generally more electrophilic than the ester, a mixture of constitutional isomers can still be formed.[3]
-
Solution: Chemoselective Synthesis.
-
Catalyst Control: Certain catalysts can enhance the selectivity of the reaction. For example, gold(I)/silver(I) catalyst systems have been shown to provide high chemoselectivity and regioselectivity in the reaction of amines with β-ketoesters.[3]
-
Protecting Groups: Although more synthetically demanding, temporarily protecting one of the carbonyl groups can ensure the reaction occurs at the desired position.
-
Potential Cause 2: Formation of Bis-adducts or Schiff Bases
With primary amines, there is a possibility of forming a Schiff base (imine) at the carbonyl group, especially if the reaction conditions are harsh.[5][16] In reactions involving diamines, the formation of bis-enaminones is a common outcome.
-
Solution: Stoichiometric Control and Milder Conditions.
-
Control Stoichiometry: Use a 1:1 molar ratio of the dicarbonyl compound to a monoamine to avoid bis-adducts. If a bis-enaminone is the desired product with a diamine, use at least two equivalents of the dicarbonyl.
-
Milder Reaction Conditions: Using milder conditions (lower temperature, shorter reaction time) can sometimes disfavor the formation of more thermodynamically stable but undesired side products.
-
Q3: My enaminone product seems to be degrading during purification. What is the best way to purify it?
Enaminones can be sensitive compounds, and standard purification techniques like silica gel chromatography can sometimes lead to decomposition.
Potential Cause: Acidity of Silica Gel
Silica gel is acidic and can cause the hydrolysis of the enaminone back to the starting dicarbonyl and amine, or catalyze other decomposition pathways.[17] This is especially true for more labile enaminones.
-
Solutions: Alternative Purification Methods.
-
Basic Alumina Chromatography: A common and effective solution is to use basic alumina instead of silica gel for column chromatography. The basic nature of the stationary phase prevents the acidic degradation of the enaminone.
-
Neutralized Silica Gel: If alumina is not available or suitable, you can neutralize the silica gel before use. This can be done by preparing a slurry of the silica gel in a solvent system containing a small amount of a volatile base, such as triethylamine (typically 1-2%), and then packing the column with this slurry.[17]
-
Recrystallization: If the enaminone is a solid, recrystallization from a suitable solvent system is an excellent method for purification that avoids chromatography altogether.
-
Distillation: For volatile and thermally stable enaminones, distillation under reduced pressure can be an effective purification method.
-
Table 1: Recommended Purification Techniques for Enaminones
| Issue | Recommended Technique | Key Considerations |
| Product degrades on silica gel | Basic Alumina Chromatography | Alumina has different separation characteristics than silica; TLC on alumina plates is recommended for method development. |
| Neutralized Silica Gel Chromatography | Add 1-2% triethylamine to the eluent. Ensure the base is volatile for easy removal after purification. | |
| Product is a solid | Recrystallization | Screen various solvents to find one in which the product is soluble when hot but sparingly soluble when cold. |
| Product is a volatile liquid | Distillation (under vacuum) | Ensure the product is thermally stable at the required distillation temperature to avoid decomposition. |
Frequently Asked Questions (FAQs)
Q1: How can I confirm the structure of my enaminone, especially with the possibility of tautomerism?
Enaminones can exist in several tautomeric forms (e.g., keto-enamine, enol-imine), which can complicate spectral analysis, particularly NMR.[18][19][20]
-
NMR Spectroscopy:
-
¹H NMR: The presence of a vinyl proton and an N-H proton (which may be broad and exchangeable with D₂O) is characteristic of the keto-enamine tautomer. The chemical shifts of these protons can provide information about the stereochemistry (E/Z isomers) and intramolecular hydrogen bonding.
-
¹³C NMR: The chemical shift of the carbonyl carbon is a key indicator. For the keto-enamine tautomer, the carbonyl carbon typically appears in the range of 179–191 ppm. This is distinct from the enolic carbon of an enol tautomer, which resonates further upfield (161–171 ppm).[18]
-
Variable Temperature NMR: In cases where multiple conformers or tautomers are in slow exchange on the NMR timescale, variable temperature NMR experiments can help to coalesce the signals and simplify the spectrum.[21]
-
-
Mass Spectrometry: Mass spectrometry can provide the molecular weight of the product, and the fragmentation pattern can sometimes offer clues to distinguish between different tautomers.[19]
-
Infrared (IR) Spectroscopy: A strong absorption band for the conjugated carbonyl group (typically around 1600-1650 cm⁻¹) and an N-H stretching band (for primary or secondary enaminones) are expected.
The general mechanism leading to the most common keto-enamine tautomer is depicted below:
Caption: Mechanism of enaminone formation via condensation.
Q2: What is the role of an acid catalyst in enaminone synthesis?
An acid catalyst serves to activate the carbonyl group of the β-dicarbonyl compound, making it more electrophilic and susceptible to nucleophilic attack by the amine.[5] It also facilitates the dehydration step by protonating the hydroxyl group of the hemiaminal intermediate, turning it into a better leaving group (water).[5]
Q3: Can I synthesize enaminones using secondary amines?
Yes, secondary amines react with β-dicarbonyl compounds to form tertiary enaminones. The mechanism is similar to that with primary amines. However, the resulting enaminone will not have an N-H proton. The reaction of a secondary amine with a simple ketone or aldehyde, which lacks the second activating carbonyl group, typically leads to the formation of an enamine, which is a related but distinct class of compounds.[5]
References
-
El-Gendy, B., Moody, C. J., & Rees, C. W. (1992). 1H and 13C NMR spectra of α-heterocyclic ketones and assignment of keto, enol and enaminone tautomeric structures. Journal of the Chemical Society, Perkin Transactions 2, (11), 1751–1758. [Link]
-
Dandia, A., Singh, R., & Khaturia, S. (2007). Efficient PPA-SiO2-catalyzed Synthesis of β-enaminones Under Solvent-Free Conditions. Chinese Journal of Chemistry, 25(10), 1509-1512. [Link]
-
Notz, W., List, B. (2005). Asymmetric Enamine Catalysis. Chemical Reviews, 107(12), 5473-5565. [Link]
-
ResearchGate. (n.d.). Main possible condensation products of dicarbonyl compounds with... [Link]
-
Díaz, D. D., Converso, A., Sharpless, K. B., & Finn, M. G. (2006). General method for the synthesis of enaminones via photocatalysis. Beilstein Journal of Organic Chemistry, 2(22). [Link]
-
Chen, W., et al. (2012). Efficient Synthesis of β-Enaminones and β-Enaminoesters Catalyzed by Gold (I)/Silver (I) under Solvent-Free Conditions. Molecules, 17(5), 5767-5778. [Link]
-
ResearchGate. (2012). Can anybody suggest the best process for the Stark Enamine condensation. [Link]
-
Organic Syntheses. (n.d.). Procedure for a reaction using a Dean-Stark trap. [Link]
-
Behbahani, F. K., Kafi, S., & Gholizadeh, H. (2018). Catalyst and solvent-free synthesis of β-enaminone derivatives. Asian Journal of Green Chemistry, 2(4), 299-306. [Link]
-
Reddit. (2021). What are some common causes of low reaction yields? r/Chempros. [Link]
-
University of York. (n.d.). Dean Stark Trap. Chemistry Teaching Labs. [Link]
-
AmmoniaKnowHow. (n.d.). Catalyst deactivation Common causes. [Link]
-
Benhaoua, C. (2022). Synthesis of some enaminone derivatives under solvent-free process. Journal of Nanomaterials & Molecular Nanotechnology. [Link]
-
Organic Syntheses. (n.d.). A 300-mL, three-necked, flame-dried, round-bottomed flask... [Link]
-
Organic Chemistry Portal. (n.d.). Enaminone synthesis by amination. [Link]
-
Chusov, D., et al. (2013). The synthesis of sterically hindered amines by a direct reductive amination of ketones. Chemical Communications, 49(72), 7991-7993. [Link]
-
Wikipedia. (n.d.). Carbonyl condensation. [Link]
-
Wang, D., et al. (2019). Underlying Mechanisms of Reductive Amination on Pd-Catalysts: The Unique Role of Hydroxyl Group in Generating Sterically Hindered Amine. Catalysts, 9(10), 829. [Link]
-
Chegg.com. (2022). Solved a Synthesis of an Imine using a Dean-Stark Trap. [Link]
-
Wang, Y., et al. (2015). A Facile One-Pot Process for the Formation of Hindered Tertiary Amines. Molecules, 20(8), 13857-13867. [Link]
-
Galloway, M. M., et al. (2011). Optical Properties of the Products of α-Dicarbonyl and Amine Reactions in Simulated Cloud Droplets. Environmental Science & Technology, 45(15), 6372-6378. [Link]
-
Structure Determination of Organic Compounds. (n.d.). Chromatographic Purification. [Link]
-
ACS Green Chemistry Institute Pharmaceutical Roundtable. (n.d.). Condensation. [Link]
-
ResearchGate. (n.d.). Different activation and annulation modes of NH-enaminone. [Link]
-
Elassar, A.-Z. A., & El-Khair, A. A. (2003). Recent Developments in the Chemistry of Enaminones. Tetrahedron, 59(44), 8463-8480. [Link]
-
Biotage. (2023). How do I purify ionizable organic amine compounds using flash column chromatography? [Link]
-
ResearchGate. (n.d.). Condensation of dicarbonyl compounds with amine. [Link]
-
Journal of the American Chemical Society. (1975). Imine-enamine tautomerism. [Link]
-
Elguero, J., et al. (2012). The Use of NMR Spectroscopy to Study Tautomerism. Advances in Heterocyclic Chemistry, 107, 1-62. [Link]
-
Claramunt, R. M., et al. (2015). Mass spectral study of the occurrence of tautomeric forms of selected enaminones. Journal of Molecular Structure, 1099, 324-331. [Link]
-
Nanalysis. (2019). What's the 'ism' of today? Keto-Enol Tautomerism. [Link]
Sources
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- 2. BJOC - General method for the synthesis of enaminones via photocatalysis [beilstein-journals.org]
- 3. Efficient Synthesis of β-Enaminones and β-Enaminoesters Catalyzed by Gold (I)/Silver (I) under Solvent-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]
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Technical Support Center: Synthesis of Diethyl 2-((4-bromophenylamino)methylene)malonate
Welcome to the technical support center for the synthesis of Diethyl 2-((4-bromophenylamino)methylene)malonate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to empower you with the scientific understanding to optimize your reaction conditions and overcome common experimental hurdles.
Introduction: The Gould-Jacobs Reaction
The synthesis of this compound is a classic example of the first step of the Gould-Jacobs reaction.[1][2] This reaction involves the nucleophilic substitution of an ethoxy group from diethyl ethoxymethylenemalonate (DEEMM) by an aniline, in this case, 4-bromoaniline. The resulting enaminone is a valuable intermediate in the synthesis of various heterocyclic compounds, including quinolines, which are of significant interest in medicinal chemistry.[3]
This guide will explore both conventional heating and microwave-assisted protocols, providing a comprehensive resource for improving your reaction outcomes.
Frequently Asked Questions (FAQs)
Q1: What are the typical starting materials and stoichiometry for this reaction?
The primary reactants are diethyl ethoxymethylenemalonate (DEEMM) and 4-bromoaniline. A 1:1 molar ratio is commonly employed.[4] Using a slight excess of either reactant is generally not necessary and can complicate purification.
Q2: What are the recommended solvents for this reaction?
This reaction can be performed under solvent-free conditions, particularly with microwave assistance.[1][5] For conventional heating, high-boiling point solvents like ethanol can be used to facilitate reflux conditions.[4] The choice of solvent can influence reaction time and temperature.
Q3: Is a catalyst required for this reaction?
The reaction between DEEMM and anilines is often carried out without a catalyst, especially under thermal or microwave conditions.[1] The inherent reactivity of the starting materials is typically sufficient to drive the reaction to completion.
Q4: What are the key differences between conventional heating and microwave-assisted synthesis?
Microwave-assisted synthesis offers several advantages, including significantly shorter reaction times, often higher yields, and the ability to perform the reaction under solvent-free conditions.[1][2] Conventional heating (reflux) is a more traditional method that is also effective but generally requires longer reaction times.[2][4]
Q5: How can I monitor the progress of the reaction?
Thin-layer chromatography (TLC) is an effective method for monitoring the reaction's progress.[4] By spotting the reaction mixture alongside the starting materials, you can observe the consumption of reactants and the formation of the product.
Troubleshooting Guide
This section addresses specific issues you may encounter during the synthesis of this compound, providing potential causes and actionable solutions.
| Issue | Potential Cause(s) | Troubleshooting Steps & Scientific Rationale |
| Low or No Product Yield | 1. Insufficient Reaction Temperature/Time: The reaction may not have reached the necessary activation energy or has not been allowed to proceed to completion. 2. Poor Quality Starting Materials: Impurities in DEEMM or 4-bromoaniline can inhibit the reaction. 3. Moisture in the Reaction: Water can hydrolyze DEEMM, reducing the amount available to react with the aniline. | 1. Optimize Reaction Conditions: For conventional heating, ensure a consistent reflux temperature. For microwave synthesis, consider increasing the temperature (e.g., to 150°C) or extending the reaction time (e.g., to 30 minutes).[1] 2. Verify Starting Material Purity: Use freshly opened or purified reagents. The purity of DEEMM can be checked by refractive index.[6] 3. Ensure Anhydrous Conditions: Use dry solvents and glassware, especially if the reaction is sensitive to moisture. |
| Formation of Side Products/Impurities | 1. Side reactions of DEEMM: At elevated temperatures, DEEMM can undergo side reactions. 2. Reaction with Solvent: If using a reactive solvent, it may participate in side reactions. 3. Formation of Bis-adducts: While less common with a 1:1 stoichiometry, excess aniline could potentially lead to further reactions. | 1. Control Reaction Temperature: Avoid excessive heating. Microwave synthesis can offer better temperature control. 2. Use Inert Solvents: If a solvent is necessary, choose a non-reactive one like ethanol. 3. Maintain Stoichiometry: Use a 1:1 molar ratio of reactants to minimize the formation of undesired byproducts. |
| Difficult Product Isolation/Purification | 1. Product is an oil: The product may not crystallize easily. 2. Co-elution of impurities during chromatography: Impurities with similar polarity to the product can make separation challenging. | 1. Induce Crystallization: Try scratching the flask with a glass rod or adding a seed crystal. If it remains an oil, proceed with column chromatography. 2. Optimize Chromatography: Use a suitable solvent system for column chromatography, such as a mixture of n-hexane and ethyl acetate (e.g., 7:3 v/v), to achieve good separation.[1] |
| Reaction Stalls (Incomplete Conversion) | 1. Reversible Reaction: The reaction may be reaching equilibrium. 2. Decomposition of Reactants or Product: Prolonged heating can lead to degradation. | 1. Remove Byproducts: If possible, remove the ethanol byproduct to shift the equilibrium towards the product. This is more feasible in solvent-free systems. 2. Reduce Reaction Time/Temperature: Find the optimal balance where the reaction proceeds efficiently without significant decomposition. Microwave synthesis can be advantageous here due to shorter reaction times.[1] |
Experimental Protocols
Protocol 1: Microwave-Assisted Synthesis (Solvent-Free)
This protocol is adapted from a reported procedure for the synthesis of similar compounds.[1]
Materials:
-
Diethyl ethoxymethylenemalonate (DEEMM) (1.0 mmol)
-
4-bromoaniline (1.0 mmol)
-
5.0 mL high-pressure microwave reaction tube
Procedure:
-
Place diethyl ethoxymethylenemalonate (1.0 mmol) and 4-bromoaniline (1.0 mmol) into the microwave reaction tube.
-
Stir the mixture for 1 hour at room temperature to ensure thorough mixing.
-
Place the sealed tube into a microwave synthesizer.
-
Irradiate the mixture for 30 minutes at 150°C.[1]
-
After the reaction is complete, allow the tube to cool to room temperature.
-
The crude product can then be purified by column chromatography using a mobile phase of n-hexane/ethyl acetate (7:3).[1]
Protocol 2: Conventional Reflux in Ethanol
This protocol is a standard method for this type of reaction.[4]
Materials:
-
Diethyl ethoxymethylenemalonate (DEEMM) (1.0 mmol)
-
4-bromoaniline (1.0 mmol)
-
Ethanol (10 mL)
-
Round-bottom flask with reflux condenser
Procedure:
-
Dissolve diethyl ethoxymethylenemalonate (1.0 mmol) and 4-bromoaniline (1.0 mmol) in ethanol (10 mL) in a round-bottom flask.
-
Attach a reflux condenser and heat the mixture to reflux.
-
Maintain reflux for 2-4 hours, monitoring the reaction progress by TLC.[4]
-
Once the reaction is complete, cool the mixture to room temperature.
-
Remove the ethanol under reduced pressure.
-
Purify the resulting residue by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography.[4]
Visualizing the Reaction and Workflow
Reaction Mechanism
The reaction proceeds via a nucleophilic vinylic substitution mechanism. The lone pair of electrons on the nitrogen atom of 4-bromoaniline attacks the electron-deficient carbon of the double bond in DEEMM. This is followed by the elimination of an ethoxide group, which is subsequently protonated by the ammonium intermediate to yield the final enaminone product and ethanol.
Caption: Reaction mechanism for the synthesis.
Experimental Workflow
The following diagram illustrates the general workflow for the synthesis and purification of the target compound.
Caption: General experimental workflow.
References
-
Cely-Veloza, W. F., et al. (2023). Diethyl 2-((aryl(alkyl)amino)methylene)malonates: Unreported Mycelial Growth Inhibitors against Fusarium oxporum. Molecules, 28(8), 3535. [Link]
-
Philipp. (2012). Acid catalysed synthesis of ethyl ethoxymethylenemalonate. Chemistry Stack Exchange. [Link]
-
Palmer, C. S., & McWherter, P. W. (1941). Ethyl Bromomalonate. Organic Syntheses, Coll. Vol. 1, p.271. [Link]
-
Cely, W., et al. (2023). Synthetic versions for the synthesis of diethyl 2-((arylamino)methylene)malonates (DAMMs) using the first step of the Gould-Jacobs reaction. ResearchGate. [Link]
-
Feely, W., & Boekelheide, V. (1963). Diethyl Methylenemalonate. Organic Syntheses, Coll. Vol. 4, p.298. [Link]
- CN1237571A - Preparation method of diethyl malonate - Google P
-
PubChem. (n.d.). This compound. [Link]
-
Kumar, A., et al. (2011). Microwave-Assisted Synthesis of α-Aryl Malonates: Key Intermediates for the Preparation of Azaheterocycles. ResearchGate. [Link]
-
Weiner, N. (1955). Diethyl Methylmalonate. Organic Syntheses, Coll. Vol. 3, p.273. [Link]
-
Cely-Veloza, W. F., et al. (2023). (PDF) Diethyl 2-((aryl(alkyl)amino)methylene)malonates: Unreported Mycelial Growth Inhibitors against Fusarium oxysporum. ResearchGate. [Link]
-
Kappe, C. O. (2000). Malonates in Cyclocondensation Reactions. Molecules, 5(11), 1213-1236. [Link]
-
Black, D. StC., et al. (2013). Synthesis and Antimicrobial Activity of Novel Substituted Ethyl 2-(Quinolin-4-yl)-propanoates. Molecules, 18(3), 3294-3307. [Link]
-
Organic Chemistry Portal. (n.d.). Enaminone synthesis by amination. [Link]
-
Bakırcı Çetinkaya, İ. (2016). Enantioselective Michael Addition of Diethyl Malonate to Nitroolefins with Bifunctional 2-Aminodmap/Urea. [Link]
-
The Royal Society of Chemistry. (n.d.). General Procedures. [Link]
- CN1237572A - Preparation method of diethyl malonate - Google P
-
Thoreauchem. (n.d.). This compound-101937-44-4. [Link]
- WO2012054616A2 - Synthesis of methylene malonates substantially free of impurities - Google P
-
San-Torcuato, A., et al. (2018). Rapid room temperature liquid phase synthesis of diethyl 2-((4-nitroanilino) methylene)malonate. ResearchGate. [Link]
-
Parham, W. E., & Reed, L. J. (1955). Ethyl Ethoxymethylenemalonate. Organic Syntheses, Coll. Vol. 3, p.395. [Link]
-
Tkachova, T. A., et al. (2010). Reactions of diethyl 2-(ethoxymethylene)malonate with 2-cyanoacetanilides: Unexpected transfer of the ethoxymethylene moiety. ResearchGate. [Link]
-
Gondru, R., et al. (2012). A brief review on synthesis & applications of β-enamino carbonyl compounds. ACG Publications. [Link]
- EP0512211B1 - Process for the preparation of substituted malonic ester anilides and malonic acid monoanilides - Google P
-
Al-Awadhi, H., et al. (2001). Recent Developments in the Chemistry of Enaminones. ResearchGate. [Link]
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- 6. Organic Syntheses Procedure [orgsyn.org]
Technical Support Center: Synthesis of Diethyl 2-((4-bromophenylamino)methylene)malonate
Welcome to the technical support center for the synthesis of Diethyl 2-((4-bromophenylamino)methylene)malonate. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges and questions that arise during this important synthetic transformation. Here, we move beyond simple protocols to explain the underlying chemical principles, helping you troubleshoot effectively and optimize your reaction outcomes.
Troubleshooting Guide
This section addresses specific problems you may encounter during the synthesis. Each issue is analyzed by potential cause, followed by actionable solutions grounded in chemical principles.
Problem 1: Low or No Product Yield
You've run the reaction, but TLC analysis shows a faint product spot and significant unreacted 4-bromoaniline and/or diethyl ethoxymethylenemalonate (DEEMM).
| Potential Cause | Scientific Explanation & Solution |
| Incomplete Reaction | The reaction between the aniline and DEEMM is a nucleophilic substitution on the electron-deficient double bond, followed by the elimination of ethanol. While often performed neat (solvent-free), insufficient heating can stall the reaction. Solution: Ensure the reaction temperature is adequate. A common protocol involves heating the neat mixture of 4-bromoaniline and DEEMM at 130°C for 1-2 hours or at a lower temperature of 100°C for a longer duration.[1][2] The evolution of ethanol is a good indicator of reaction progress. |
| Incorrect Stoichiometry | Using a significant excess of one reactant can make purification difficult and may not drive the reaction to completion if the limiting reagent is consumed by side reactions. Solution: Use a near-equimolar ratio (1:1 to 1:1.1) of 4-bromoaniline to DEEMM.[1] Carefully measure both reagents, as DEEMM is a liquid and 4-bromoaniline is a solid. |
| Degraded Starting Materials | 4-bromoaniline can oxidize over time, appearing discolored (yellow to brown). DEEMM can slowly hydrolyze if exposed to atmospheric moisture. Solution: Use purified starting materials. If the 4-bromoaniline is discolored, consider recrystallizing it from a suitable solvent like ethanol/water. Ensure DEEMM is stored under an inert atmosphere and handled to minimize moisture exposure. |
Problem 2: Product is a Dark Oil or Discolored Solid and Difficult to Purify
The crude product is not the expected white or pale-yellow solid[1], but a dark, viscous oil or a deeply colored solid that resists crystallization.
| Potential Cause | Scientific Explanation & Solution |
| Oxidation of Aniline | Aniline derivatives are susceptible to aerial oxidation, especially at elevated temperatures, forming highly colored polymeric impurities. Solution: While not always necessary, running the reaction under an inert atmosphere (e.g., Nitrogen or Argon) can minimize this side reaction, especially during prolonged heating. |
| Thermal Decomposition | Excessive heating (e.g., >150-160°C) or prolonged reaction times can lead to decomposition of the product and starting materials, generating char and other colored byproducts. The Gould-Jacobs reaction, a related transformation, often uses very high temperatures (250°C) for a subsequent cyclization step, but this is not required for the initial condensation.[2][3] Solution: Adhere to recommended temperature ranges (100-130°C).[2] Monitor the reaction by TLC and stop heating once the starting material is consumed to avoid product degradation. |
| Purification Issues | The product may have a relatively low melting point, and impurities can act as a eutectic mixture, depressing the melting point further and causing it to "oil out." Solution: If direct crystallization from the crude mixture fails, purification by column chromatography is recommended. A common eluent system is a gradient of ethyl acetate in hexane (e.g., 10% to 30% EtOAc in hexane).[4] After chromatography, the purified fractions can be combined, the solvent evaporated, and the resulting solid recrystallized from a solvent like diethyl ether or ethanol/water.[1] |
Problem 3: Unexpected Spots on TLC Plate
Your TLC plate shows the desired product spot but also one or more significant, unidentified spots.
| Potential Cause | Scientific Explanation & Solution |
| Hydrolysis of Esters | If there is water present in the reaction (e.g., from wet solvent or starting materials), the diethyl ester groups can hydrolyze to the corresponding carboxylic acid, particularly if the reaction is run under acidic or basic conditions. This would result in a more polar spot on the TLC plate. Solution: Use anhydrous conditions and dry solvents if a solvent is used. Standard procedures for this reaction are often neat, which minimizes this risk.[1] Avoid acidic or strong basic conditions unless a specific protocol requires it. |
| Decarboxylation | Malonic esters, after hydrolysis to the corresponding malonic acid, can undergo decarboxylation upon heating to yield a mono-acid.[5][6][7] This is a common subsequent step in the malonic ester synthesis but would be an unwanted side reaction here.[8] Solution: Maintain the reaction temperature within the recommended range. Decarboxylation typically requires the presence of the di-acid and heat, so preventing hydrolysis is the primary way to avoid this. |
| Formation of Bis-Adduct | It is sterically and electronically possible, though less common, for a second molecule of 4-bromoaniline to react, potentially leading to more complex side products. Solution: Maintaining a 1:1 stoichiometry helps to minimize such side reactions. |
Frequently Asked Questions (FAQs)
Q1: What is the reaction mechanism for the formation of this compound?
The reaction is a vinylogous nucleophilic substitution. The nitrogen of 4-bromoaniline acts as a nucleophile, attacking the electron-poor β-carbon of the α,β-unsaturated ester system in DEEMM. This is followed by the elimination of ethanol to yield the stable enamine product. The reaction is driven forward by the removal of the volatile ethanol byproduct.
Caption: High-level overview of the reaction pathway.
Q2: Why is a catalyst often not required for this reaction?
The reaction proceeds efficiently without an external catalyst because DEEMM is a highly activated electrophile. The electron-withdrawing effects of the two ester groups make the double bond very susceptible to nucleophilic attack by the aniline. The reaction is typically driven to completion by heating, which provides the necessary activation energy and facilitates the removal of the ethanol byproduct.[1] Some procedures may use mild acid or base catalysts to accelerate similar reactions, but for this specific transformation, thermal conditions are usually sufficient.[9]
Q3: What is the best way to monitor the reaction's progress?
Thin-Layer Chromatography (TLC) is the most effective method.
-
Stationary Phase: Silica gel 60 F254 plates.
-
Mobile Phase: A mixture of ethyl acetate and hexane (e.g., 20-30% ethyl acetate in hexane) is a good starting point.
-
Visualization: UV light (254 nm). The starting aniline and the conjugated product are both UV-active.
-
Analysis: Spot the starting materials (4-bromoaniline and DEEMM) and the reaction mixture on the same plate. The product will be a new spot, typically with an Rf value between that of the two starting materials. The reaction is complete when the spot corresponding to the limiting reagent (usually the aniline) has disappeared.
Caption: Visualizing reaction progress with TLC.
Q4: Can I use a solvent for this reaction?
Yes, although it is frequently performed neat. Using a high-boiling, inert solvent like diphenyl ether, Dowtherm A, or N,N-dimethylformamide (DMF) can be advantageous for temperature control and ensuring a homogeneous mixture. However, this complicates the workup, as the solvent must be removed, often by vacuum distillation or precipitation of the product by adding an anti-solvent like hexane.[2][3] For lab-scale preparations, the solvent-free method is often simpler and effective.[1]
Experimental Protocol: Standard Synthesis
This protocol is a representative example based on common literature procedures.[1]
Materials:
-
4-bromoaniline (1.0 eq)
-
Diethyl ethoxymethylenemalonate (DEEMM) (1.0 eq)
-
Round-bottom flask
-
Stir bar or mechanical stirrer
-
Heating mantle and temperature controller
-
Condenser (optional, for monitoring ethanol evolution)
Procedure:
-
To a clean, dry round-bottom flask, add 4-bromoaniline (1.0 eq) and diethyl ethoxymethylenemalonate (1.0 eq).
-
Add a magnetic stir bar to the flask.
-
Heat the mixture with stirring to 130°C. The solid 4-bromoaniline will melt, and the mixture will become a homogeneous liquid.
-
Maintain the temperature and continue stirring for 1-2 hours. The reaction can be monitored by TLC.
-
After the reaction is complete (as determined by TLC), allow the mixture to cool to room temperature. The product will often solidify upon cooling.
-
The crude solid can be purified by recrystallization. Add a minimal amount of hot diethyl ether or ethanol to dissolve the solid, then allow it to cool slowly to room temperature, and finally in an ice bath to maximize crystal formation.
-
Collect the white, crystalline product by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.
Caption: Step-by-step experimental and purification workflow.
References
-
Ye, L., Wu, J., He, L., & Chun, Y. (2010). Diethyl 2-[(4-bromoanilino)methylidene]malonate. Acta Crystallographica Section E: Structure Reports Online, 66(12), o3119. [Link]
-
Zubenko, A. A., et al. (2020). On the hydrolysis of diethyl 2-(perfluorophenyl)malonate. Journal of Fluorine Chemistry. This source discusses the challenges of malonate ester hydrolysis, a potential side reaction. [Link]
-
Shivaji College, University of Delhi. Active Methylene Compounds. Provides background on hydrolysis and decarboxylation of malonic esters. [Link]
-
Wikipedia. Diethyl malonate. General information on the reactivity of malonate esters. [Link]
-
Ashenhurst, J. (2023). The Malonic Ester Synthesis. Master Organic Chemistry. Details the hydrolysis and decarboxylation steps relevant to potential side reactions. [Link]
-
Ashenhurst, J. (2022). Decarboxylation. Master Organic Chemistry. Explains the mechanism of decarboxylation, a potential side reaction after hydrolysis. [Link]
- U.S. Patent 2,373,011. (1945). Production of malonic acid.
-
Organic Chemistry Tutor. (Video). Malonic Ester Synthetic Strategies. Explains the multi-step process involving malonic esters. [Link]
-
Cárdenas-González, C., et al. (2022). Diethyl 2-((aryl(alkyl)amino)methylene)malonates: Unreported Mycelial Growth Inhibitors against Fusarium oxysporum. Molecules, 27(21), 7248. Provides examples of purification by column chromatography. [Link]
-
Chemistry LibreTexts. (2020). 23.11: Decarboxylation Reactions. Describes the malonic ester synthesis pathway. [Link]
-
Chemistry Stack Exchange. (2024). Decarboxylation of malonic esters. User discussion on the mechanism of decarboxylation. [Link]
-
PubChem. This compound. Compound summary database. [Link]
-
Tkachova, T. A., et al. (2016). Reactions of diethyl 2-(ethoxymethylene)malonate with 2-cyanoacetanilides: Unexpected transfer of the ethoxymethylene moiety. ResearchGate. Shows related reactivity of DEEMM. [Link]
-
Organic Syntheses. Diethyl methylenemalonate. Details on handling related malonate compounds. [Link]
-
Kumar, A., et al. (2013). Synthesis and Antimicrobial Activity of Novel Substituted Ethyl 2-(Quinolin-4-yl)-propanoates. Molecules, 18(3), 3247-3263. Describes the Gould-Jacobs reaction, which begins with the same condensation step. [Link]
-
Ashenhurst, J. (2024). Enamines. Master Organic Chemistry. Provides a detailed explanation of enamine formation and reactivity. [Link]
-
da Silva, A. B., et al. (2018). Rapid room temperature liquid phase synthesis of diethyl 2-((4-nitroanilino) methylene)malonate. ResearchGate. Describes a base-catalyzed alternative for a similar substrate. [Link]
-
Royal Society of Chemistry. (2012). General Procedures. Supplementary information providing examples of Michael additions with malonates. [Link]
Sources
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- 9. researchgate.net [researchgate.net]
Troubleshooting guide for the synthesis of substituted malonates
Welcome to the technical support guide for the synthesis of substituted malonates. This resource is designed for researchers, scientists, and professionals in drug development who utilize the malonic ester synthesis for creating mono- and di-substituted acetic acids. As a cornerstone of C-C bond formation, this synthesis is powerful but not without its challenges.[1][2] This guide provides in-depth, field-proven insights in a direct question-and-answer format to help you troubleshoot common issues and optimize your reaction outcomes.
Frequently Asked Questions (FAQs) & Troubleshooting
Section 1: Low Yields and Incomplete Reactions
Q1: My reaction is not going to completion, and I'm recovering a significant amount of starting malonate. What are the likely causes?
A1: Incomplete conversion is a frequent issue that can typically be traced back to four key areas: the base, the alkylating agent, reaction conditions, or solubility.
-
Insufficient or Inactive Base: The first step, the deprotonation of the malonate, is critical.[3] Ensure you are using at least one full stoichiometric equivalent of a sufficiently strong base relative to the malonic ester.[4][5][6] Bases like sodium ethoxide (NaOEt) or potassium tert-butoxide (KOtBu) are common, but stronger, non-nucleophilic bases like sodium hydride (NaH) in an aprotic solvent (e.g., THF, DMF) can ensure irreversible and complete enolate formation.[4][7] Always use freshly prepared alkoxide solutions or a fresh bottle of NaH, as these reagents can degrade upon storage.
-
Inactive Alkylating Agent: Alkyl halides can degrade over time. It is recommended to use a fresh bottle or purify the reagent before use.[7]
-
Steric Hindrance: The malonic ester synthesis is an SN2 reaction, which is highly sensitive to steric bulk.[3] The reaction works best with primary alkyl halides. Secondary alkyl halides are acceptable but may react slower, requiring longer reaction times or higher temperatures. Tertiary alkyl halides are unsuitable as they will primarily undergo an E2 elimination side reaction.[3]
-
Poor Solubility: Ensure all reactants are soluble in the chosen solvent system at the reaction temperature. If a reactant is not fully dissolved, the reaction rate will be significantly hampered.[7]
Caption: Competing pathways for mono- vs. di-alkylation.
Q3: My product is contaminated with an elimination byproduct. How can I prevent this?
A3: This typically occurs when using sterically hindered alkyl halides. The malonate enolate is not only a good nucleophile but also a reasonably strong base. When reacting with secondary, and especially tertiary, alkyl halides, the enolate can act as a base to promote an E2 elimination reaction instead of the desired SN2 substitution. To avoid this, use primary or less hindered secondary alkyl halides whenever possible. [3]
Q4: I suspect transesterification is occurring as a side reaction. How can I avoid it?
A4: Transesterification can occur if the alkoxide base does not match the alkyl groups of the malonic ester (e.g., using sodium methoxide with diethyl malonate). The alkoxide can act as a nucleophile and attack the ester carbonyl, leading to a mixture of ester products. The solution is to always match the base to the ester. For diethyl malonate, use sodium ethoxide (NaOEt). For dimethyl malonate, use sodium methoxide (NaOMe). [3][8]This ensures that even if the alkoxide attacks the ester, the starting material is simply regenerated. [3]
Section 3: Hydrolysis and Decarboxylation
Q5: My decarboxylation step is sluggish or incomplete, resulting in low yields of the final substituted acetic acid. What should I do?
A5: Successful decarboxylation is contingent on two preceding factors: complete hydrolysis of the diester and sufficient thermal energy.
-
Ensure Complete Hydrolysis: The diester must first be fully hydrolyzed to the corresponding substituted malonic acid. This is a prerequisite for decarboxylation. Saponification with a base (e.g., NaOH or KOH) followed by careful acidification is common. Alternatively, heating with a strong aqueous acid (e.g., H₂SO₄, HBr) accomplishes both hydrolysis and decarboxylation in one pot. [1][3][9]If you suspect incomplete hydrolysis, increase the heating time or use more forcing conditions. 2. Provide Sufficient Heat: The decarboxylation of the β-dicarboxylic acid intermediate requires heat, typically above 150 °C. [10]The reaction proceeds through a cyclic transition state to release CO₂. [10][11]Ensure your reaction temperature is high enough and maintained for a sufficient period until gas evolution ceases. [1]3. Consider Milder Methods: For sensitive substrates, the classical high-temperature decarboxylation can be harsh. The Krapcho decarboxylation, which uses salts like LiCl in a polar aprotic solvent (e.g., DMSO) often with water, can effect decarboxylation under much milder conditions. [12]
Q6: I am trying to isolate the substituted malonic acid, but it decarboxylates during acidic workup. How can I prevent this?
A6: Substituted malonic acids are β-dicarboxylic acids, which are inherently prone to decarboxylation upon heating or under acidic conditions. [11]Isolating them requires careful, mild conditions. After saponification, cool the reaction mixture in an ice bath (0-5 °C) before and during acidification. Add the cold acid slowly and maintain a low temperature throughout the workup. Immediately extract the product into an organic solvent and concentrate it under reduced pressure at a low temperature (e.g., rotary evaporator water bath ≤ 30 °C). [11]Electron-withdrawing substituents on the alpha-carbon can increase the rate of decarboxylation, requiring even greater care. [11]
Key Experimental Protocols
Protocol 1: General Procedure for Mono-alkylation of Diethyl Malonate
This protocol describes a standard procedure for achieving selective mono-alkylation.
-
Preparation: In a flame-dried, three-necked flask under an inert atmosphere (N₂ or Ar), prepare a solution of sodium ethoxide by dissolving sodium metal (1.0 eq) in anhydrous ethanol.
-
Enolate Formation: To the stirred ethoxide solution, add diethyl malonate (1.1 eq) dropwise at room temperature. Stir for 30-60 minutes to ensure complete formation of the enolate. [6][13]3. Alkylation: Cool the reaction mixture to 0 °C in an ice bath. Add the primary alkyl halide (1.0 eq) dropwise, maintaining the low temperature. After addition, allow the reaction to warm to room temperature and then heat to reflux for 2-6 hours, monitoring progress by TLC. [4]4. Work-up and Isolation: Cool the mixture to room temperature and remove the ethanol under reduced pressure. Add water to the residue and extract the product with an organic solvent (e.g., diethyl ether, 3x). [13]5. Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. The crude product can be purified by vacuum distillation or column chromatography on silica gel. [7][13]
Protocol 2: Hydrolysis and Decarboxylation to Substituted Acetic Acid
This protocol converts the alkylated malonate into the final carboxylic acid product.
-
Hydrolysis (Acidic): Place the crude alkylated diethyl malonate (1.0 eq) in a round-bottom flask. Add 6 M aqueous H₂SO₄ or HBr. Heat the mixture to reflux.
-
Decarboxylation: Continue heating at reflux. The substituted malonic acid intermediate will decarboxylate, evidenced by the evolution of CO₂ gas. The reaction is typically complete when gas evolution ceases (usually 4-12 hours). [1]3. Isolation: Cool the reaction mixture to room temperature. Extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate, 3x).
-
Purification: Wash the combined organic extracts with brine, dry over anhydrous Na₂SO₄, and remove the solvent by rotary evaporation. The final substituted acetic acid can be purified by recrystallization or distillation. [1]
Data Summary
The control of mono- vs. di-alkylation is primarily managed by reaction stoichiometry and conditions. The following table provides a guide for optimizing selectivity.
| Parameter | To Favor Mono-alkylation | To Favor Di-alkylation | Rationale |
| Stoichiometry (Malonate : Alkyl Halide) | Slight excess of malonate (e.g., 1.1 : 1) [4] | 1 : >2 (stepwise addition of alkyl halide) [4] | Excess malonate increases the probability of the initial enolate reacting over the product enolate. |
| Stoichiometry (Base : Malonate) | ~1 : 1 [4] | 2 : 1 (stepwise addition of base) [14] | A 1:1 ratio limits the amount of base available to deprotonate the mono-alkylated product. |
| Base | NaOEt in Ethanol; or K₂CO₃ with PTC [4] | NaOEt or NaH [4] | Milder bases or PTC conditions can improve selectivity for the first alkylation. |
| Alkyl Halide Addition | Slow, dropwise addition at low temp (0 °C) [4] | Stepwise addition for each alkylation step | Slow addition maintains a low concentration of the electrophile, reducing the chance of a second reaction. |
Visualized Workflow
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. uobabylon.edu.iq [uobabylon.edu.iq]
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- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Malonic ester synthesis - Wikipedia [en.wikipedia.org]
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- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Decarboxylation [organic-chemistry.org]
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- 14. reddit.com [reddit.com]
Minimizing dimer formation in enaminone synthesis
A Guide to Minimizing Dimer Formation and Other Side Reactions
Welcome to the Technical Support Center for Enaminone Synthesis. This guide is designed for researchers, scientists, and professionals in drug development who utilize enaminones as key synthetic intermediates. Dimer formation and other side reactions can significantly impact yield and purity, posing challenges in synthetic workflows. This document provides in-depth troubleshooting advice, frequently asked questions, and detailed protocols to help you navigate these complexities and optimize your enaminone synthesis.
Frequently Asked Questions (FAQs)
Q1: What is "dimer formation" in the context of enaminone synthesis?
A1: In enaminone synthesis, "dimer formation" typically refers to unwanted side reactions where two molecules of a reactant or intermediate combine. This can occur through several pathways, with two of the most common being:
-
Self-condensation: Two molecules of the starting β-dicarbonyl compound react with each other in an aldol-type condensation. This is more prevalent under basic conditions or at elevated temperatures before the amine has a chance to react.
-
Michael Addition: The enaminone product, which is nucleophilic at the α-carbon, can act as a Michael donor and add to an unreacted molecule of the β-dicarbonyl compound (if it's α,β-unsaturated) or another electrophilic species in the reaction mixture.[1][2][3]
Q2: What are the primary factors that promote dimer formation?
A2: Several factors can contribute to the formation of dimeric and other byproducts:
-
High Temperatures: Elevated temperatures can accelerate the rate of side reactions, including self-condensation of the starting materials.[4]
-
Incorrect Stoichiometry: An excess of the β-dicarbonyl compound can increase the likelihood of self-condensation or Michael addition of the enaminone product to the unreacted starting material.
-
Prolonged Reaction Times: Longer reaction times can provide more opportunity for side reactions to occur, potentially leading to a darker reaction mixture and a higher prevalence of byproducts.
-
Strongly Basic or Acidic Conditions: While acid or base catalysis is often necessary, harsh conditions can promote undesired aldol-type reactions or other side reactions.[2]
-
Presence of Water: The formation of water as a byproduct in the condensation reaction can, in some cases, lead to reversible reactions and the formation of undesired intermediates.
Q3: How can I detect the presence of dimers in my reaction mixture?
A3: Dimer formation can be detected using standard analytical techniques:
-
Thin Layer Chromatography (TLC): Dimeric byproducts will typically appear as distinct spots with different Rf values compared to your starting materials and the desired enaminone product. They are generally less polar than the starting dicarbonyl but may have varying polarity compared to the enaminone.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR will show a more complex spectrum than expected for the pure enaminone. The presence of unexpected signals, particularly in the aliphatic or olefinic regions, can indicate the presence of dimers.
-
Mass Spectrometry (MS): The mass spectrum of the crude product will show peaks corresponding to the molecular weight of the dimer, which will be approximately double that of the starting material or a combination of the starting material and the product.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you may encounter during enaminone synthesis and provides actionable solutions based on established chemical principles.
Issue 1: Low Yield of Enaminone with Significant Dimer Formation
Primary Suspected Cause: The rate of self-condensation of the β-dicarbonyl compound is competing with or exceeding the rate of enaminone formation.
Underlying Chemistry: The enolizable protons of the β-dicarbonyl compound are susceptible to deprotonation, leading to an enolate that can then attack another molecule of the dicarbonyl compound in an aldol-type condensation. This is particularly problematic with highly reactive dicarbonyls or under reaction conditions that favor enolate formation.
Solutions:
-
Optimize Reactant Stoichiometry and Addition Order:
-
Protocol 1: Amine as the Limiting Reagent (with slow addition of dicarbonyl): This strategy keeps the concentration of the self-condensing partner low at any given time.
-
Dissolve the amine (1.0 equivalent) in a suitable solvent (e.g., toluene, ethanol).
-
Slowly add the β-dicarbonyl compound (1.05-1.1 equivalents) dropwise or via a syringe pump over a period of 30-60 minutes at room temperature or slightly elevated temperature.
-
Monitor the reaction progress by TLC.
-
-
Rationale: By maintaining a low concentration of the β-dicarbonyl, the probability of it reacting with itself is reduced, favoring the reaction with the amine.
-
-
Control Reaction Temperature:
-
Protocol 2: Low-Temperature Synthesis:
-
Combine the amine and β-dicarbonyl compound in the reaction vessel at 0 °C.
-
Allow the reaction to slowly warm to room temperature and stir until completion.
-
For less reactive substrates, gentle heating (40-60 °C) may be necessary after the initial low-temperature mixing.
-
-
Rationale: Lower temperatures decrease the rate of all reactions, but often have a more pronounced effect on the activation energy of the undesired self-condensation reaction compared to the desired enaminone formation.
-
-
Effective Water Removal:
-
Protocol 3: Dean-Stark Azeotropic Removal of Water:
-
Set up the reaction in a flask equipped with a Dean-Stark apparatus and a reflux condenser.
-
Use a solvent that forms an azeotrope with water, such as toluene or benzene.
-
Charge the flask with the β-dicarbonyl compound and the amine.
-
Heat the mixture to reflux. Water will be removed as an azeotrope and collected in the Dean-Stark trap, driving the equilibrium towards the enaminone product.
-
-
Rationale: The condensation of a β-dicarbonyl and an amine produces water. Removing this water as it is formed shifts the reaction equilibrium towards the product, often increasing the yield and minimizing side reactions that may be catalyzed by water.
-
Visualizing the Competing Pathways:
Caption: Competing reaction pathways in enaminone synthesis.
Issue 2: Formation of a Michael Adduct Dimer
Primary Suspected Cause: The enaminone product is acting as a nucleophile and attacking an electrophilic species in the reaction, most commonly an unreacted α,β-unsaturated carbonyl starting material.
Underlying Chemistry: Enaminones are electron-rich and can exhibit nucleophilic character at the α-carbon, similar to enamines.[1][2] If the reaction contains a suitable Michael acceptor (an electrophilic alkene), a conjugate addition can occur, leading to a dimeric byproduct.
Solutions:
-
Strict Stoichiometric Control:
-
Protocol 4: Using a Slight Excess of the Amine:
-
Use the α,β-unsaturated carbonyl compound as the limiting reagent.
-
Add a slight excess of the amine (1.1-1.2 equivalents).
-
This ensures that the electrophilic starting material is consumed rapidly, minimizing the opportunity for the enaminone product to react with it.
-
-
Rationale: By ensuring the Michael acceptor is consumed quickly, the concentration available to react with the nucleophilic enaminone product is minimized.
-
-
Use of a Catalyst to Promote the Desired Reaction:
-
Protocol 5: Catalytic Lewis or Brønsted Acid:
-
Add a catalytic amount of a mild Lewis acid (e.g., ZnCl₂, MgBr₂) or a Brønsted acid (e.g., p-toluenesulfonic acid, acetic acid) to the reaction mixture.
-
The catalyst can activate the carbonyl group of the starting material, accelerating the initial condensation with the amine.
-
-
Rationale: Catalysts can selectively lower the activation energy of the desired reaction pathway, making it kinetically more favorable than the competing Michael addition.[5]
-
Visualizing the Michael Addition Side Reaction:
Caption: Formation of a dimer via Michael addition.
Quantitative Data Summary: Reaction Condition Optimization
The following table summarizes typical starting points for optimizing your enaminone synthesis to minimize dimer formation.
| Parameter | Recommended Condition | Rationale |
| Temperature | 0 °C to Room Temperature | Minimizes the rate of side reactions. |
| Stoichiometry | 1.05-1.1 eq. of Amine | Ensures complete consumption of the dicarbonyl. |
| Reactant Addition | Slow, dropwise addition of the dicarbonyl | Maintains a low concentration of the self-condensing species. |
| Solvent | Toluene (with Dean-Stark) or Ethanol | Toluene for azeotropic water removal; Ethanol is a common protic solvent. |
| Catalyst | Catalytic p-TSA or Acetic Acid | Accelerates the desired condensation reaction. |
| Water Removal | Dean-Stark trap or molecular sieves | Drives the reaction equilibrium towards the product. |
Experimental Protocols
Protocol A: General Procedure for Minimizing Dimer Formation via Slow Addition
-
To a round-bottom flask equipped with a magnetic stir bar and a dropping funnel, add the amine (10 mmol) and the solvent (50 mL, e.g., ethanol).
-
Dissolve the β-dicarbonyl compound (10.5 mmol) in the same solvent (20 mL) and load it into the dropping funnel.
-
With vigorous stirring, add the β-dicarbonyl solution dropwise to the amine solution over 30 minutes at room temperature.
-
After the addition is complete, allow the reaction to stir for an additional 2-4 hours, monitoring by TLC.
-
Upon completion, remove the solvent under reduced pressure. The crude product can then be purified by recrystallization or column chromatography.
Protocol B: Enaminone Synthesis with Azeotropic Water Removal
-
Set up a round-bottom flask with a Dean-Stark trap and a reflux condenser.
-
To the flask, add the β-dicarbonyl compound (10 mmol), the amine (11 mmol), a catalytic amount of p-toluenesulfonic acid (0.1 mmol), and toluene (100 mL).
-
Heat the mixture to reflux and collect the water in the Dean-Stark trap.
-
Continue refluxing until no more water is collected (typically 2-6 hours).
-
Cool the reaction mixture to room temperature and wash with a saturated aqueous solution of sodium bicarbonate (2 x 20 mL) and then brine (20 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
References
-
Enamine Reactions. (2023, January 22). Chemistry LibreTexts. [Link]
-
Enamines. (2025, April 16). Master Organic Chemistry. [Link]
-
Synthesis of Deuterated Enaminones with High Isotopic Fidelity. (n.d.). PMC. [Link]
-
Synthesis of b-enaminones 3 form 1,3-diketone 1 and primary amines 2. (n.d.). ResearchGate. [Link]
-
Enaminone synthesis by amination. (n.d.). Organic Chemistry Portal. [Link]
-
23.11: Carbonyl Condensations with Enamines - The Stork Reaction. (2025, January 19). Chemistry LibreTexts. [Link]
-
23.11: Carbonyl Condensations with Enamines - The Stork Enamine Reaction. (2024, September 30). Chemistry LibreTexts. [Link]
-
Mechanism of Enamine Formation Organic Chemistry. (2017, February 28). YouTube. [Link]
-
Scheme 2. Self condensation products of enaminones and enaminonitriles in AcOH. (n.d.). ResearchGate. [Link]
-
The Michael Addition Reaction and Conjugate Addition. (2023, May 24). Master Organic Chemistry. [Link]
-
General method for the synthesis of enaminones via photocatalysis. (2025, July 29). Beilstein Journals. [Link]
-
Syntheses of Enaminone-Based Heterocyclic Compounds and Study their Biological Activity. (n.d.). TSI Journals. [Link]
-
Michael addition reaction. (n.d.). Wikipedia. [Link]
-
Selectfluor-mediated tandem cyclization of enaminones with diselenides toward the synthesis of 3-selenylated chromones. (n.d.). PubMed Central. [Link]
-
Protecting Group Strategies for Complex Molecule Synthesis in Medicinal Chemistry. (n.d.). Journal of Chemical and Pharmaceutical Research. [Link]
-
19.8: Nucleophilic Addition of Amines - Imine and Enamine Formation. (2025, February 24). Chemistry LibreTexts. [Link]
-
Catalytic asymmetric synthesis of 1,2-diamines. (n.d.). Universidad de Alicante. [Link]
-
Asymmetric Enamine Catalysis. (n.d.). ACS Publications. [Link]
-
Recent Developments in the Chemistry of Enaminones. (2025, August 6). ResearchGate. [Link]
-
Synthesis of Enaminones-Based Benzo[d]imidazole Scaffold: Characterization and Molecular Insight Structure. (2020, October 21). MDPI. [Link]
-
23.13: Protection of Amino Groups in Synthesis. (2021, July 31). Chemistry LibreTexts. [Link]
-
Recent Advances in Site Selective Transformations of β-Enaminones via C-H Functionalization/Annulation. (n.d.). ResearchGate. [Link]
-
Syntheses of Enaminone-Based Heterocyclic Compounds and Study their Biological Activity. (n.d.). SciTechnol. [Link]
-
Chemo- and Stereoselective Reduction of Enaminones for the Preparation of Biologically Active Compounds. (2025, November 4). ResearchGate. [Link]
-
Co(III)-Catalyzed Enaminone-Directed C-H Amidation for Quinolone Synthesis. (2017, May 5). PubMed. [Link]
-
Studies on enaminones. (n.d.). TSI Journals. [Link]
-
Amino Acid-Derived Enaminones: A Study in Ring Formation Providing Valuable Asymmetric Synthons. (2025, August 6). ResearchGate. [Link]
Sources
Effect of temperature on the synthesis of Diethyl 2-((4-bromophenylamino)methylene)malonate
Technical Support Center: Synthesis of Diethyl 2-((4-bromophenylamino)methylene)malonate
Welcome to the technical support guide for the synthesis of this compound. This document provides in-depth troubleshooting advice and frequently asked questions (FAQs) designed for researchers and professionals in drug development and chemical synthesis. Our focus is to elucidate the critical role of temperature in this reaction, moving beyond simple procedural steps to explain the underlying chemical principles that govern success.
The synthesis, a reaction between 4-bromoaniline and Diethyl ethoxymethylenemalonate (DEEMM), is a foundational step in the creation of various heterocyclic compounds, including pyrazoloquinolinones.[1] While appearing straightforward, precise temperature control is paramount to achieving high yield and purity. This guide is structured to address the common challenges and questions that arise during this process.
Section 1: Frequently Asked Questions (FAQs)
This section addresses the most common inquiries regarding the synthesis, providing concise, scientifically grounded answers.
Q1: What is the fundamental mechanism of this reaction? A: The formation of this compound is a nucleophilic addition-elimination reaction. The nitrogen atom of 4-bromoaniline acts as a nucleophile, attacking the electron-deficient double bond of DEEMM. This is followed by the elimination of an ethanol molecule to yield the final enamine product.[2][3] This reaction is a classic example of the first step in the Gould-Jacobs reaction pathway.[2]
Q2: Why is heating required for this synthesis? A: Heating is crucial for two primary reasons. First, it provides the necessary activation energy for the reaction to proceed at a practical rate. Second, and most importantly, this is a condensation reaction where ethanol is a byproduct.[4] Heating facilitates the removal of ethanol from the reaction mixture, which, according to Le Châtelier's principle, drives the equilibrium towards the formation of the desired product.[5][6]
Q3: What is the optimal temperature range for this reaction? A: Based on established protocols, the recommended temperature range for a conventional thermal synthesis is between 100°C and 130°C .[1][2] A specific literature method reports a 73% yield after heating the neat mixture of reactants at 130°C (403 K) for two hours.[1] Another procedure suggests heating on a steam bath (approx. 100°C) for a similar duration.[6] Operating within this window typically balances a robust reaction rate with minimal side product formation. Microwave-assisted syntheses may use higher temperatures (e.g., 150°C) for significantly shorter reaction times.[3]
Q4: Can the synthesis be performed effectively at room temperature? A: While some Knoevenagel-type condensations can proceed at room temperature, often requiring a catalyst, this specific solvent-free reaction is highly inefficient without heating.[7] The endothermic nature of byproduct elimination (ethanol evaporation) means that thermal input is necessary to drive the reaction to completion. At room temperature, the reaction would be impractically slow, resulting in a very low conversion rate.
Section 2: Troubleshooting Guide: Temperature-Related Issues
This guide provides a systematic approach to diagnosing and resolving common problems encountered during the synthesis where temperature is a likely root cause.
Problem: Low or No Product Yield
| Possible Cause | Scientific Explanation | Recommended Solution |
| Insufficient Temperature | The reaction rate is exponentially dependent on temperature. If the temperature is below the optimal range (<100°C), the activation energy barrier is not sufficiently overcome, and the elimination of ethanol is inefficient. This results in an incomplete reaction, with significant amounts of starting material remaining. | Action: Increase the reaction temperature to the recommended 100-130°C range. Use a calibrated thermometer and an oil bath for precise and uniform heating. Monitor the reaction progress using Thin Layer Chromatography (TLC) to confirm the consumption of 4-bromoaniline. |
| Inadequate Reaction Time | Even at the correct temperature, the reaction requires sufficient time to reach completion. The literature suggests 1-2 hours is typically adequate.[1][2] | Action: Ensure the reaction is maintained at the target temperature for at least 2 hours. If TLC analysis shows remaining starting material after this period, consider extending the reaction time by 30-60 minute intervals. |
| Inefficient Ethanol Removal | The presence of the ethanol byproduct can shift the reaction equilibrium back towards the reactants.[8] In a neat (solvent-free) reaction, heating is the primary method for its removal. | Action: Ensure the reaction vessel is not sealed, allowing ethanol vapor to escape. For larger-scale reactions, applying a gentle vacuum during the final stages of heating can effectively remove the last traces of ethanol and drive the reaction to completion.[6] |
Problem: Dark Brown/Black Reaction Mixture & Low Purity
| Possible Cause | Scientific Explanation | Recommended Solution |
| Excessive Temperature | Temperatures exceeding 140-150°C can lead to the thermal decomposition of the reactants or the enamine product. Aromatic amines like 4-bromoaniline are particularly susceptible to oxidation and degradation at high temperatures, forming colored, often tarry, impurities that are difficult to remove. | Action: Immediately reduce the temperature. The optimal approach is to maintain the temperature at the lower end of the effective range (100-110°C) to minimize degradation risk. Precise temperature control with an oil bath is strongly advised over less-regulated methods like a heating mantle. |
| "Hot Spots" in the Reaction | In a solvent-free reaction, especially if unstirred, localized overheating can occur even if the external heat source is set correctly. This leads to decomposition in specific areas of the mixture. | Action: If the scale of the reaction allows, introduce magnetic stirring to ensure homogenous heat distribution throughout the reaction mixture. This prevents localized overheating and promotes a cleaner reaction profile. |
Section 3: Protocols and Quantitative Data
Optimized Protocol for Standard Thermal Synthesis
This protocol is designed to be a self-validating system, incorporating in-process checks to ensure a successful outcome.
Reagents:
-
4-Bromoaniline (1.2 mmol, 206.5 mg)
-
Diethyl ethoxymethylenemalonate (DEEMM) (1.2 mmol, 259.4 mg, 245 µL)
Procedure:
-
Preparation: To a 10 mL round-bottom flask equipped with a small magnetic stir bar, add 4-bromoaniline and diethyl ethoxymethylenemalonate.
-
Scientist's Note: Using reactants in a 1:1 molar ratio is crucial. Ensure reagents are of high purity to avoid temperature-sensitive side reactions.[8]
-
-
Reaction Setup: Place the flask in an oil bath preheated to 110°C. Insert a condenser (without water flow, acting as an air condenser) or a drying tube to prevent atmospheric moisture from entering while allowing ethanol to escape.
-
Heating & Monitoring: Stir the mixture and heat at 110°C for 2 hours. The mixture will become a homogenous liquid. The reaction can be monitored by TLC (e.g., using a 7:3 Hexane:Ethyl Acetate eluent), observing the disappearance of the 4-bromoaniline spot.
-
Work-up: After 2 hours, remove the flask from the oil bath. While the mixture is still warm, apply a low pressure (vacuum) for 10-15 minutes to evaporate any remaining low-boiling components, primarily ethanol.[1]
-
Purification: Allow the crude product to cool to room temperature, at which point it should solidify. Purify the solid by recrystallization from diethyl ether or a methanol/water mixture to yield the title compound as a white solid.[1]
-
Scientist's Note: Recrystallization is a critical step to remove any colored impurities formed due to minor thermal degradation, resulting in a high-purity final product.
-
Data Summary: Temperature vs. Expected Outcome
The following table summarizes the expected results based on varying temperature parameters for a standard 2-hour reaction time.
| Temperature (°C) | Expected Yield (%) | Key Observations & Scientific Rationale |
| < 90°C | < 20% | Incomplete conversion. Insufficient thermal energy to efficiently drive the elimination of ethanol. |
| 100 - 110°C | 75 - 85% | Optimal Range. Provides a clean and efficient reaction with minimal decomposition. |
| 130°C | ~73%[1] | Effective Upper Limit. Reaction proceeds well, but the risk of slight discoloration increases. Careful monitoring is advised. |
| > 140°C | < 60% | Decomposition Zone. Significant darkening of the reaction mixture is likely. Yield of the desired product decreases due to the formation of thermal side products. |
Section 4: Visualization of Mechanism and Workflow
Reaction Mechanism
The following diagram illustrates the key steps in the formation of the enamine product.
Caption: Mechanism of enamine formation.
Experimental Workflow
This flowchart outlines the logical progression from starting materials to the final, purified product.
Caption: Step-by-step experimental workflow.
References
-
Li, Y., Wang, L., & Pan, Y. (2011). Diethyl 2-[(4-bromoanilino)methylidene]malonate. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 1), o118. [Link]
-
Master Organic Chemistry. (2025). Enamines. Retrieved January 4, 2026, from [Link]
-
Making Molecules. (2024). Enamines. Retrieved January 4, 2026, from [Link]
-
ACS Publications. (2017). Mechanism of the Piperidine-Catalyzed Knoevenagel Condensation Reaction in Methanol: The Role of Iminium and Enolate Ions. The Journal of Physical Chemistry B. [Link]
-
Organic Chemistry Portal. (n.d.). Knoevenagel Condensation Doebner Modification. Retrieved January 4, 2026, from [Link]
-
Wikipedia. (n.d.). Knoevenagel condensation. Retrieved January 4, 2026, from [Link]
-
Sammakia, T., Abramite, J. A., & Sammons, M. F. (n.d.). The synthesis and chemistry of enamines has been an active area of research ever. Science of Synthesis. [Link]
-
ResearchGate. (2025). The Knoevenagel condensation at room temperature. Retrieved January 4, 2026, from [Link]
-
MDPI. (2022). Diethyl 2-((aryl(alkyl)amino)methylene)malonates: Unreported Mycelial Growth Inhibitors against Fusarium oxysporum. Molecules, 27(15), 4987. [Link]
-
Organic Syntheses. (n.d.). diethyl methylenemalonate. Retrieved January 4, 2026, from [Link]
-
YouTube. (2019). synthesis of enamines from secondary amines and carbonyl compounds. Retrieved January 4, 2026, from [Link]
-
Chemistry LibreTexts. (2025). 19.8: Nucleophilic Addition of Amines - Imine and Enamine Formation. Retrieved January 4, 2026, from [Link]
-
PrepChem.com. (n.d.). Synthesis of diethyl (anilinomethylene)malonate. Retrieved January 4, 2026, from [Link]
Sources
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- 4. Thieme E-Books & E-Journals [thieme-connect.de]
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- 8. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Catalyst Selection for Optimizing Enaminone Synthesis
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for enaminone synthesis. This guide is designed for researchers, chemists, and drug development professionals to navigate the critical process of catalyst selection. Enaminones are versatile and powerful intermediates in organic synthesis, and their efficient preparation is paramount.[1][2] The choice of catalyst is often the most influential factor determining the success of the reaction, impacting yield, purity, stereoselectivity, and reaction time.
This document provides a structured approach to catalyst selection, troubleshooting common issues, and implementing effective protocols based on field-proven insights and authoritative literature.
Section 1: Frequently Asked Questions - The Fundamentals of Catalyst Selection
This section addresses foundational questions regarding the role and choice of catalysts in enaminone synthesis.
Q1: What are the primary classes of catalysts used for enaminone synthesis?
A1: The synthesis of enaminones, typically via the condensation of a β-dicarbonyl compound and an amine, can be catalyzed by several classes of compounds, each with distinct advantages:
-
Lewis Acids: Catalysts like BF₃·Et₂O, AlCl₃, and various metal triflates activate the carbonyl group of the dicarbonyl compound, making it more electrophilic and susceptible to nucleophilic attack by the amine.[3][4][5] They are highly effective but can be sensitive to moisture.
-
Brønsted Acids: Protic acids such as p-toluenesulfonic acid (TsOH), trifluoroacetic acid (TFA), and methanesulfonic acid (MeSO₃H) catalyze the reaction by protonating the carbonyl oxygen, thereby activating the carbonyl group.[6] They are also crucial in facilitating the dehydration of the hemiaminal intermediate.[7] The choice of Brønsted acid can significantly influence the stereochemical outcome (E/Z isomerism) of the final product.[8][9]
-
Metal Catalysts: A wide range of transition metals, including gold, nickel, copper, and iron salts, have been shown to be effective catalysts.[2][10][11] Gold(I) catalysts, for example, can be highly efficient even at low loadings under solvent-free conditions.[2] Nickel-based systems, sometimes paired with photocatalysis, can activate α,β-unsaturated systems for amination.[1][12]
-
Metal-Free & Organocatalytic Systems: In line with green chemistry principles, metal-free approaches have gained traction. These can involve using organocatalysts or even catalyst-free conditions under specific circumstances, such as sequential multicomponent reactions.[13][14][15][16] Some reactions proceed simply with heat or mechanochemical grinding in the presence of solid supports like SiO₂.[17]
Q2: How does the reaction mechanism guide my catalyst choice?
A2: Understanding the mechanism is key to rational catalyst selection. The synthesis generally proceeds through two main stages, both of which can be catalyzed:
-
Hemiaminal Formation: The amine nucleophilically attacks one of the carbonyl carbons of the β-dicarbonyl compound to form a hemiaminal intermediate. Both Lewis and Brønsted acids accelerate this step by activating the carbonyl group.
-
Dehydration: The hemiaminal eliminates a molecule of water to form the final, stable enaminone. This step is strongly catalyzed by Brønsted acids, which protonate the hydroxyl group, turning it into a good leaving group (H₂O).[7]
Therefore, if your substrates are robust, a Brønsted acid is often a straightforward and effective choice as it catalyzes both key stages. If your substrates are sensitive to strong acids, a milder Lewis acid or a metal-based catalyst might be preferable to activate the carbonyl without causing degradation.
Q3: What critical factors should I consider when selecting a catalyst for my specific reaction?
A3: The "best" catalyst is system-dependent. Consider these factors:
-
Substrate Scope & Sensitivity: Are your amine or dicarbonyl compounds sensitive to strong acids or high temperatures? If so, milder conditions using catalysts like [(PPh₃)AuCl]/AgOTf at room temperature or specific Lewis acids may be necessary.[2]
-
Desired Stereoselectivity (E/Z Isomers): The geometry of the enaminone double bond can often be controlled. Brønsted acids have been shown to provide tunable stereoselectivity; for instance, benzoic acid might favor the E isomer, while TsOH can favor the Z isomer under certain conditions, a phenomenon attributed to intramolecular hydrogen bonding in the protonated intermediate.[8][9]
-
Reaction Conditions: The choice of solvent, temperature, and even the possibility of running the reaction under solvent-free conditions can dramatically affect catalyst performance.[2][18] Solvent-free reactions are often faster and produce higher yields.[18]
-
Cost and Environmental Impact: For large-scale synthesis, catalyst cost, toxicity, and the ease of removal are critical. Metal-free options or highly efficient metal catalysts with very low loading (e.g., <1 mol%) are advantageous.[13][14]
Section 2: Troubleshooting Guide for Enaminone Synthesis
This section provides solutions to common problems encountered during enaminone synthesis experiments.
Q: My reaction shows low or no yield. What are the likely causes and solutions?
A: This is a common issue with several potential root causes.
-
Causality 1: Inappropriate Catalyst Choice. The chosen catalyst may not be sufficiently active for your specific substrates. Aromatic amines, for example, are less nucleophilic than aliphatic amines and often require a more active catalyst.
-
Causality 2: Catalyst Deactivation. Lewis acids are particularly sensitive to water. Any moisture in your reagents or solvent can hydrolyze and deactivate the catalyst.
-
Solution: Ensure all reagents and solvents are rigorously dried. Perform the reaction under an inert atmosphere (e.g., Nitrogen or Argon).
-
-
Causality 3: Inefficient Water Removal. The formation of enaminones is a condensation reaction that produces water as a byproduct. According to Le Châtelier's principle, the presence of water can inhibit the reaction from proceeding to completion.
-
Solution: While catalysts facilitate the reaction, physical removal of water is often necessary. Use a Dean-Stark apparatus for azeotropic removal of water, or add a desiccant like molecular sieves. Alternatively, performing the reaction under solvent-free conditions at elevated temperatures can effectively drive off water and push the equilibrium towards the product.[18]
-
-
Causality 4: Non-Optimal Reaction Conditions. Temperature and solvent play a crucial role.
Q: I'm observing significant side product formation. How can I improve the selectivity?
A: Side products often arise from the high reactivity of the starting materials or intermediates under the reaction conditions.
-
Causality 1: Self-Condensation of the Dicarbonyl. Under strongly acidic or basic conditions, β-dicarbonyl compounds can undergo self-condensation (e.g., aldol reactions).
-
Solution: Reduce the reaction temperature or switch to a milder catalyst. Using a catalyst that selectively activates the carbonyl for amination without promoting self-condensation is key.
-
-
Causality 2: Reaction at the Wrong Carbonyl Group. For unsymmetrical β-dicarbonyls, the reaction can occur at either carbonyl, leading to a mixture of constitutional isomers.
Q: My product is a mixture of E/Z isomers. How can I control the stereoselectivity?
A: Controlling the double bond geometry is a common goal, especially in drug development.
-
Causality: Catalyst and Solvent Effects. The stereochemical outcome is often dictated by the transition state geometry, which is influenced by the catalyst and solvent.
-
Solution: The choice of Brønsted acid is a powerful tool for tuning E/Z selectivity. As demonstrated by Hong et al., weaker acids can favor the formation of E isomers, while stronger acids with weakly coordinating counter-anions (like TsOH) can promote intramolecular hydrogen bonding that leads to the Z isomer.[8][9] Experimenting with different Brønsted acids (e.g., benzoic acid, acetic acid, TsOH, TfOH) is a primary strategy. Additionally, solvent polarity can influence these interactions, so screening solvents is also recommended.
-
Section 3: Catalyst Performance Comparison & Experimental Protocols
To provide a practical framework, this section compares different catalytic systems for a model reaction and provides detailed experimental protocols.
Catalyst Performance Comparison
The following table summarizes the performance of various catalysts for the synthesis of (Z)-4-(phenylamino)pent-3-en-2-one from acetylacetone and aniline. This allows for a direct comparison of their efficiency under optimized conditions.
| Catalyst Type | Catalyst | Catalyst Loading (mol%) | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Metal | [(PPh₃)AuCl]/AgOTf | 1 | Solvent-free | Room Temp | 0.17 | 98 | [2][10] |
| Metal | CuCl₂ | 5 | THF | Room Temp | 2 | 95 | [10] |
| Metal | NiBr₂/Photocatalyst | 5 / 1 | DMF | 20 | 2 | 70 | [1][10] |
| Metal | Ceric Ammonium Nitrate | 10 | Acetonitrile | Room Temp | 0.5 | 93 | [11][17] |
| Lewis Acid | AlCl₃ | 100 | Dichloroethane | 100 | 4 | ~70 | [4] |
| Brønsted Acid | PPA-SiO₂ | 110 mg/mmol | Solvent-free | 70 | 0.25 | 90 | [18] |
| No Catalyst | None | N/A | Solvent-free | Room Temp | 2 | 25 | [2] |
Experimental Workflow Visualization
The following diagram illustrates a general workflow for selecting and optimizing a catalyst for enaminone synthesis.
Sources
- 1. BJOC - General method for the synthesis of enaminones via photocatalysis [beilstein-journals.org]
- 2. Efficient Synthesis of β-Enaminones and β-Enaminoesters Catalyzed by Gold (I)/Silver (I) under Solvent-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Reactions of β-diketone compounds with nitriles catalyzed by Lewis acids: a simple approach to β-enaminone synthesis - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Brønsted Acid Mediated Cyclization of Enaminones. Rapid and Efficient Access to the Tetracyclic Framework of the Strychnos Alkaloids - PMC [pmc.ncbi.nlm.nih.gov]
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- 8. pubs.acs.org [pubs.acs.org]
- 9. Tunable and Diastereoselective Brønsted Acid Catalyzed Synthesis of β-Enaminones - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 11. acgpubs.org [acgpubs.org]
- 12. beilstein-journals.org [beilstein-journals.org]
- 13. Metal-free hydrodifunctionalization of enaminones for the synthesis of ketomethylene-functionalized phosphoryl alcohols - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Unlock the C-N Bond Amidation of Enaminones: Metal-Free Synthesis of Enamides by Water-Assisted Transamidation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Enaminone synthesis by amination [organic-chemistry.org]
- 18. mdpi.com [mdpi.com]
Technical Support Center: Synthesis of Diethyl 2-((4-bromophenylamino)methylene)malonate
A Guide for Researchers and Drug Development Professionals
As a Senior Application Scientist, I've seen many promising syntheses encounter hurdles during the final, critical stages of work-up and purification. The synthesis of Diethyl 2-((4-bromophenylamino)methylene)malonate, a key intermediate for various bioactive compounds, is generally straightforward but requires careful attention to detail post-reaction to ensure high purity and yield. This guide is structured as a series of frequently asked questions to address the specific challenges you might face, providing not just the steps, but the scientific reasoning behind them.
Troubleshooting and Frequently Asked Questions (FAQs)
Q1: My reaction is complete. What is the immediate next step to isolate the crude product?
The initial work-up depends on your reaction conditions. The goal is to remove volatile components and obtain the crude solid product.
-
For Neat Reactions (Solvent-Free): If you have heated 4-bromoaniline and diethyl ethoxymethylenemalonate (DEEMM) together without a solvent, the primary volatile byproduct is ethanol. The first step is to evaporate these low-boiling components under reduced pressure, often using a rotary evaporator. A cold trap is recommended to capture the volatiles efficiently.[1] This process should yield the crude product as a solid or a thick oil that solidifies upon cooling.
-
For Solvent-Based Reactions (e.g., in Ethanol, Toluene): If the reaction was performed under reflux in a solvent, the procedure is similar. Remove the reaction solvent under reduced pressure.[2] Once the solvent is removed, you will be left with the crude product, which can then be further purified.
Q2: I have a solid crude product. What is the most effective purification strategy?
You have two primary options: recrystallization and column chromatography. The choice depends on the purity of your crude material, which should be assessed by Thin-Layer Chromatography (TLC).
-
Recrystallization (Recommended for relatively clean crude product): This is the most common and efficient method for this specific compound.[1][2] It is ideal when you have one major product spot on TLC with minor, less-polar or more-polar impurities. The product is reported as a white solid, making it well-suited for this technique.[1]
-
Column Chromatography (For complex mixtures): If your TLC shows multiple spots with similar polarities to your product, or if the crude product is an intractable oil, column chromatography is the better choice. It offers more precise separation but is more time and solvent-intensive. A typical solvent system is a gradient of n-hexane and ethyl acetate.[3]
Q3: I'm trying to recrystallize the product, but it's "oiling out" instead of forming crystals. What should I do?
"Oiling out" is a common issue where the compound separates as a liquid phase from the hot solvent instead of crystallizing upon cooling. This often happens if the boiling point of the solvent is higher than the melting point of the solute or if significant impurities are present.
Causality & Solution:
-
Re-heat and Add More Solvent: The most common cause is supersaturation. Re-heat the solution until the oil fully redissolves, then add more hot solvent until the solution is just shy of being completely clear.
-
Slow Cooling: Allow the flask to cool slowly to room temperature first, without disturbance. Rapid cooling in an ice bath can shock the solution, promoting oil formation over crystal lattice formation. Once at room temperature, you can proceed to cool it further.
-
Scratching: Use a glass rod to gently scratch the inside surface of the flask at the solvent line. The microscopic imperfections in the glass can provide nucleation sites for crystal growth.
-
Seed Crystals: If you have a small amount of pure, solid product, add a tiny crystal to the cooled, supersaturated solution to initiate crystallization.
-
Change Solvent System: If the issue persists, your chosen solvent may be unsuitable. If using a highly non-polar solvent like diethyl ether is causing issues, try a slightly more polar solvent system like ethanol/water or isopropanol.
Q4: My TLC plate of the crude product shows three spots. I know one is the product. What are the others likely to be?
Assuming your reaction went to partial completion, the most probable impurities are your starting materials:
-
Diethyl ethoxymethylenemalonate (DEEMM): This is a relatively non-polar liquid.[4] It will likely have a high Rf value on your TLC plate.
-
4-bromoaniline: This is a more polar solid. It will have a lower Rf value than DEEMM.
-
Product: Your product, the enamine, is of intermediate polarity and should appear between the two starting materials on the TLC plate.
To confirm, you can run a TLC with three lanes: one for your crude reaction mixture, and one for each of the starting materials. This co-spotting technique will definitively identify the impurity spots.
Q5: How do I confirm the purity and identity of my final, white solid product?
A self-validating protocol relies on multiple analytical checks:
-
Melting Point: A sharp melting point range (e.g., within 1-2 °C) is a strong indicator of purity. Literature values can be used for comparison, though they are not always reported consistently.
-
Spectroscopy:
-
¹H NMR: This is the most definitive method. You should see characteristic peaks for the aromatic protons, the vinyl proton, the N-H proton (which may be broad), and the two ethyl ester groups (a quartet and a triplet for each).
-
¹³C NMR: Confirms the carbon skeleton of the molecule.
-
IR Spectroscopy: Look for characteristic stretches for the N-H bond, C=O of the esters, and C=C of the enamine system.
-
-
Mass Spectrometry: Confirms the molecular weight of the compound (C₁₄H₁₆BrNO₄, M.W. = 342.19 g/mol ).[1][5]
Experimental Protocols
Protocol 1: Purification by Recrystallization
This protocol is based on commonly cited procedures for this class of compounds.[1][2]
-
Solvent Selection: Diethyl ether is a reported solvent and is a good starting point.[1] Ethanol is another excellent choice.[2]
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of the chosen solvent (e.g., diethyl ether).
-
Heating: Gently heat the mixture on a hot plate (in a well-ventilated fume hood, no open flames with ether!) while stirring until the solid dissolves completely. If it doesn't dissolve, add small portions of hot solvent until it does. The goal is to create a saturated solution at high temperature.
-
Cooling: Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature.
-
Crystallization: As the solution cools, the solubility of the product will decrease, and crystals should form. Once at room temperature, place the flask in an ice bath for 20-30 minutes to maximize crystal formation.
-
Isolation: Collect the white, solid crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any remaining soluble impurities.
-
Drying: Dry the crystals under vacuum to remove all traces of solvent.
Protocol 2: Purification by Flash Column Chromatography
This is an alternative for less pure crude products.[3]
-
Slurry Preparation: Prepare a silica gel slurry in a non-polar solvent (e.g., n-hexane).
-
Column Packing: Pack a glass column with the silica slurry.
-
Sample Loading: Dissolve a small amount of the crude product in a minimal volume of the eluent (or a slightly stronger solvent like dichloromethane if needed) and adsorb it onto a small amount of silica gel. Evaporate the solvent and carefully load the dry powder onto the top of the packed column.
-
Elution: Begin eluting with a non-polar solvent system (e.g., 9:1 n-hexane/ethyl acetate). Monitor the fractions by TLC.
-
Gradient Elution: Gradually increase the polarity of the eluent (e.g., to 7:3 n-hexane/ethyl acetate) to elute the product from the column.[3]
-
Fraction Collection: Collect the fractions containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified solid.
Workflow and Data Summary
Work-up and Purification Workflow
Caption: Decision workflow for the work-up and purification of this compound.
Key Parameters and Data Summary
| Parameter | Value / Recommendation | Source(s) |
| Molecular Formula | C₁₄H₁₆BrNO₄ | [1][5][6] |
| Molecular Weight | 342.19 g/mol | [1][5][6] |
| Appearance | White Solid | [1] |
| Typical Yield | 73% (after recrystallization) | [1] |
| Recrystallization Solvents | Diethyl ether, Methanol, Ethanol | [1][2] |
| Chromatography Eluent | n-hexane / Ethyl Acetate (e.g., 7:3 v/v) | [3] |
References
-
Wei, T., Chen, J., & Wang, H. (2011). Diethyl 2-[(4-bromoanilino)methylidene]malonate. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 1), o3119. [Link]
-
Reyes-González, D., et al. (2022). Diethyl 2-((aryl(alkyl)amino)methylene)malonates: Unreported Mycelial Growth Inhibitors against Fusarium oxysporum. Molecules, 27(21), 7248. [Link]
-
PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved January 4, 2026, from [Link]
-
Feely, W., & Boekelheide, V. (1963). Diethyl methylenemalonate. Organic Syntheses, Coll. Vol. 4, p.298; Vol. 33, p.22. [Link]
Sources
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- 3. mdpi.com [mdpi.com]
- 4. Diethyl ethoxymethylenemalonate CAS#: 87-13-8 [m.chemicalbook.com]
- 5. This compound | C14H16BrNO4 | CID 1591151 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Diethyl {[(4-bromophenyl)amino]methylene}malonate [cymitquimica.com]
Technical Support Center: Monitoring Diethyl 2-((4-bromophenylamino)methylene)malonate Synthesis by TLC
Welcome to the technical support center for the synthesis and TLC monitoring of Diethyl 2-((4-bromophenylamino)methylene)malonate. This guide is designed for researchers, scientists, and drug development professionals, offering practical, in-depth solutions to common challenges encountered during this specific synthesis. Our focus is on providing not just procedural steps, but the underlying scientific reasoning to empower you to make informed decisions in your laboratory work.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental reaction for synthesizing this compound?
A1: The synthesis is a condensation reaction between 4-bromoaniline and diethyl ethoxymethylenemalonate (DEEMM).[1][2] The ethoxy group of DEEMM is displaced by the amino group of 4-bromoaniline, forming the enamine product and releasing ethanol. This reaction is often performed neat (without solvent) and can be facilitated by heating.[1]
Q2: Why is Thin-Layer Chromatography (TLC) the preferred method for monitoring this reaction?
A2: TLC is a rapid, cost-effective, and highly efficient technique for monitoring the progress of many organic reactions.[3] It allows for the simultaneous visualization of the consumption of starting materials (4-bromoaniline and DEEMM) and the formation of the product, this compound, on a single plate.[3] This real-time analysis helps in determining the optimal reaction time and preventing the formation of byproducts due to prolonged heating or incomplete reaction.
Q3: What are the expected relative polarities and Rf values of the reactants and the product?
A3: Generally, 4-bromoaniline is a relatively polar compound due to its amino group and will have a lower Retention Factor (Rf) value. Diethyl ethoxymethylenemalonate is less polar than 4-bromoaniline. The product, this compound, is typically less polar than 4-bromoaniline but more polar than DEEMM, resulting in an intermediate Rf value. The exact Rf values are highly dependent on the chosen mobile phase.
Q4: How can I visualize the spots on the TLC plate?
A4: The starting material, 4-bromoaniline, and the product, this compound, are both aromatic and contain extended π systems, making them visible under short-wave UV light (254 nm) as dark spots on a fluorescent background.[4][5][6][7] For more robust visualization or if a compound is not UV-active, staining with potassium permanganate (KMnO4) can be effective as it reacts with the amine and enamine functionalities.[6]
Troubleshooting Guide
This section addresses specific issues you may encounter during the TLC monitoring of your synthesis.
Problem 1: No Spots are Visible on the TLC Plate
Possible Causes & Solutions
-
Insufficient Concentration: The sample spotted on the TLC plate may be too dilute.[8][9][10]
-
Inappropriate Visualization Technique: While the reactants and product are expected to be UV-active, this may not always be the case, or the concentration might be below the detection limit of the UV lamp.
-
Solution: After checking under a UV lamp, use a chemical stain. A potassium permanganate (KMnO4) stain is a good general-purpose choice for this reaction as it will react with the aniline and enamine moieties.[6]
-
-
Volatile Compounds: While not highly likely for the compounds in this synthesis, excessive heating of the TLC plate after development can cause volatile components to evaporate.
-
Solution: Avoid overheating the plate when drying. Air-dry the plate in a fume hood before visualization.
-
-
Solvent Level in Developing Chamber is Too High: If the solvent level is above the spotted origin line, the sample will dissolve into the solvent reservoir instead of moving up the plate.[8][9]
-
Solution: Ensure the solvent level in the developing chamber is always below the origin line on your TLC plate.
-
Problem 2: Streaking or Smearing of Spots
Possible Causes & Solutions
-
Sample Overloading: Applying too much sample to the origin is a common cause of streaking.[8][9]
-
Solution: Dilute your sample before spotting it on the TLC plate. A 1% solution is often a good starting point.[8]
-
-
Highly Polar Compounds: Acidic or basic compounds can interact strongly with the silica gel, leading to streaking.[11] 4-bromoaniline, being a base, can sometimes exhibit this behavior.
-
Decomposition on Silica Gel: Some compounds may be unstable on the acidic silica gel surface.[12]
-
Solution: While less common for this specific compound, if decomposition is suspected, consider using TLC plates with a different stationary phase, such as alumina, or neutralize the silica plate by running it in a solvent system containing triethylamine before use.
-
Problem 3: Reactant and Product Spots Have Very Similar Rf Values
Possible Causes & Solutions
-
Inappropriate Mobile Phase: The chosen solvent system may not have the optimal polarity to achieve good separation.
-
Solution: Systematically vary the polarity of your mobile phase. A common mobile phase for this type of compound is a mixture of a non-polar solvent like hexanes or petroleum ether and a more polar solvent like ethyl acetate.
-
If the spots are too close together and near the solvent front (high Rf), your mobile phase is too polar. Decrease the proportion of the polar solvent.[10]
-
If the spots are too close together and near the baseline (low Rf), your mobile phase is not polar enough. Increase the proportion of the polar solvent.[10]
-
-
Recommended Solvent Systems to Try (Hexane:Ethyl Acetate):
-
9:1 (Non-polar)
-
4:1
-
7:3[2]
-
1:1 (More polar)
-
-
| Mobile Phase Composition (Hexane:Ethyl Acetate) | Expected Outcome for Separation |
| 9:1 | Good separation if product is significantly less polar than starting amine. |
| 4:1 | A good starting point for many reactions of this type. |
| 7:3 | Reported to be effective for similar compounds.[2] |
| 1:1 | May be too polar, causing all spots to have high Rf values. |
Problem 4: Unexpected Spots Appear on the TLC Plate
Possible Causes & Solutions
-
Side Reactions: The appearance of new, unexpected spots can indicate the formation of byproducts.
-
Solution: Analyze the reaction conditions. Overheating can sometimes lead to decomposition or side reactions. Ensure the reaction temperature is appropriate.
-
-
Contamination: The unexpected spots could be from contaminated starting materials, solvents, or glassware. Accidental touching of the TLC plate surface can also introduce contaminants.[9]
-
Solution: Run a TLC of your starting materials individually to ensure their purity. Always use clean glassware and handle TLC plates by the edges.
-
Experimental Protocols
Protocol 1: General Procedure for TLC Monitoring
-
Prepare the Developing Chamber: Line the inside of a beaker or a dedicated TLC chamber with filter paper. Add the chosen mobile phase to a depth of about 0.5 cm, ensuring it is below the planned origin line of your TLC plate. Cover the chamber to allow the atmosphere inside to become saturated with solvent vapors.
-
Prepare the TLC Plate: Using a pencil, gently draw a faint origin line about 1 cm from the bottom of a silica gel TLC plate. Mark the lanes for your starting material (SM), co-spot (Co), and reaction mixture (Rxn).[3]
-
Spot the Plate:
-
SM Lane: Using a capillary tube, spot a dilute solution of your limiting reactant (e.g., 4-bromoaniline).
-
Rxn Lane: Spot a small aliquot of your reaction mixture.
-
Co-spot Lane: First spot the starting material, then, on the exact same spot, apply the reaction mixture. This lane is crucial for confirming the identity of the starting material spot in the reaction mixture.[3]
-
-
Develop the Plate: Carefully place the spotted TLC plate into the prepared chamber, ensuring the solvent level is below the origin line. Cover the chamber and allow the solvent to ascend the plate by capillary action.
-
Visualize and Analyze: When the solvent front is about 1 cm from the top of the plate, remove it from the chamber and immediately mark the solvent front with a pencil. Allow the plate to dry completely in a fume hood. Visualize the spots under a UV lamp and/or by staining. Calculate the Rf values for each spot.
Diagrams
TLC Monitoring Workflow
Caption: Workflow for monitoring reaction progress using TLC.
Synthesis of this compound
Caption: Synthesis of the target enamine from its precursors.
References
-
Lager, E., J. J. V. Eynde, and A. Mayence. "Diethyl 2-[(4-bromoanilino)methylidene]malonate." Acta Crystallographica Section E: Structure Reports Online, vol. 66, no. 12, 2010, pp. o3119. [Link]
-
University of Colorado Boulder. "Thin Layer Chromatography (TLC)." Organic Chemistry at CU Boulder. [Link]
-
Chemistry LibreTexts. "Thin Layer Chromatography." Chemistry LibreTexts, 23 Aug. 2022. [Link]
-
University of Rochester. "Troubleshooting Thin Layer Chromatography." Department of Chemistry. [Link]
-
University of California, Los Angeles. "TLC Visualization Methods." UCLA Chemistry and Biochemistry. [Link]
-
Bitesize Bio. "Troubleshooting Thin Layer Chromatography: Some TLC for Your TLC." Bitesize Bio, 3 June 2025. [Link]
-
Chemistry LibreTexts. "Visualizing TLC Plates." Chemistry LibreTexts, 21 Aug. 2025. [Link]
-
EPFL. "TLC Visualization Reagents." École Polytechnique Fédérale de Lausanne. [Link]
-
Sciforum. "Enamine Preparation Under Solvent-free Conditions, Using LiClO4 as a Catalyst." Sciforum. [Link]
-
Chemistry LibreTexts. "Visualizing TLC Plates." Chemistry LibreTexts, 7 Apr. 2022. [Link]
-
ResearchGate. "What is the TLC stain for imine formation?" ResearchGate, 27 Apr. 2022. [Link]
-
MDPI. "Diethyl 2-((aryl(alkyl)amino)methylene)malonates: Unreported Mycelial Growth Inhibitors against Fusarium oxysporum." MDPI, 15 July 2021. [Link]
-
Master Organic Chemistry. "Enamines – formation, properties, reactions, and mechanisms." Master Organic Chemistry, 16 Apr. 2025. [Link]
-
Reddit. "Synthesis and process control of enamine formation." r/OrganicChemistry, 25 Sept. 2024. [Link]
-
Chemistry LibreTexts. "Uses of TLC." Chemistry LibreTexts, 18 Apr. 2022. [Link]
Sources
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- 12. Chromatography [chem.rochester.edu]
Challenges in the scale-up of Diethyl 2-((4-bromophenylamino)methylene)malonate production
Prepared by the Office of the Senior Application Scientist
Welcome to the technical support guide for the synthesis and scale-up of Diethyl 2-((4-bromophenylamino)methylene)malonate. This resource is designed for researchers, chemists, and process development professionals to address common challenges encountered during its production. As an important intermediate in the synthesis of various bioactive compounds, including quinoline derivatives, mastering its synthesis is crucial.[1][2] This guide provides in-depth troubleshooting, FAQs, and validated protocols to ensure reproducible and scalable results.
Reaction Overview
The synthesis of this compound is typically achieved through the condensation of 4-bromoaniline and Diethyl ethoxymethylenemalonate (DEEMM). This reaction proceeds via a nucleophilic vinyl substitution mechanism, where the amino group of 4-bromoaniline attacks the electron-deficient double bond of DEEMM, followed by the elimination of ethanol to form the stable enamine product.
Reaction Scheme
Sources
Validation & Comparative
Unambiguous Structural Confirmation: A Comparative Guide to X-ray Crystallography and Spectroscopic Techniques for Diethyl 2-((4-bromophenylamino)methylene)malonate
In the landscape of drug discovery and materials science, the precise determination of a molecule's three-dimensional structure is paramount. This guide provides a comprehensive comparison of X-ray crystallography and other widely used spectroscopic methods for the structural confirmation of Diethyl 2-((4-bromophenylamino)methylene)malonate, a key intermediate in the synthesis of various bioactive compounds.[1][2] This analysis is designed to equip researchers, scientists, and drug development professionals with the insights needed to make informed decisions about the most appropriate analytical techniques for their specific research goals.
The Gold Standard: Single-Crystal X-ray Diffraction
For the definitive elucidation of molecular structure, single-crystal X-ray diffraction (SC-XRD) stands as the unequivocal gold standard.[3][4] This powerful technique provides a detailed atomic-level picture of the molecule in the solid state, revealing precise bond lengths, bond angles, and the overall molecular conformation.
The Crystallographic Portrait of this compound
The crystal structure of the title compound has been successfully determined, providing a wealth of structural information.[1] The analysis reveals a monoclinic crystal system with the space group P21/c.[1] Key crystallographic data are summarized in the table below.
| Parameter | Value |
| Chemical Formula | C₁₄H₁₆BrNO₄ |
| Molecular Weight | 342.19 g/mol [1][5][6] |
| Crystal System | Monoclinic[1] |
| Space Group | P21/c[1] |
| a (Å) | 9.2440 (18)[1] |
| b (Å) | 6.5000 (13)[1] |
| c (Å) | 13.448 (3)[1] |
| β (°) | 110.10 (3)[1] |
| Volume (ų) | 758.8 (3)[1] |
| Z | 2[1] |
| Calculated Density (g/cm³) | 1.501 |
| R-factor | 0.045 |
Table 1: Selected crystallographic data for this compound.[1]
The molecular structure reveals an almost planar conformation, stabilized by an intramolecular N—H···O hydrogen bond, which forms a six-membered ring.[1] Furthermore, intermolecular C—H···O hydrogen bonds link the molecules into a stable crystal lattice.[1] This detailed structural information is invaluable for understanding the compound's physicochemical properties and its potential interactions in a biological system.
Experimental Workflow for Single-Crystal X-ray Diffraction
The process of obtaining a crystal structure via SC-XRD involves a meticulous series of steps, each critical for a successful outcome.
Caption: A generalized workflow for single-crystal X-ray diffraction analysis.
Step-by-Step Protocol:
-
Synthesis and Purification: The title compound is synthesized by reacting 4-bromoaniline with diethyl ethoxymethylenemalonate.[1] The crude product is then purified by recrystallization to obtain high-purity crystals suitable for diffraction.[1]
-
Crystal Growth: Single crystals are grown by slow evaporation of a suitable solvent, such as methanol.[1] The choice of solvent and the rate of evaporation are critical parameters that influence crystal quality.
-
Crystal Selection and Mounting: A well-formed, single crystal of appropriate size (typically 0.1-0.3 mm) is selected under a microscope and mounted on a goniometer head.
-
Data Collection: The mounted crystal is placed in an X-ray diffractometer. A beam of monochromatic X-rays is directed at the crystal, and the resulting diffraction pattern is recorded on a detector.[3] The crystal is rotated to collect a complete dataset of diffraction intensities.
-
Structure Solution and Refinement: The collected diffraction data is processed to determine the unit cell dimensions and space group. The phase problem is then solved using computational methods to generate an initial electron density map.[3] The atomic positions are refined against the experimental data to obtain the final, high-resolution crystal structure.[1]
-
Validation and Analysis: The final structure is validated to ensure its chemical and geometric sensibility. Bond lengths, angles, and torsion angles are analyzed to understand the molecular conformation.
-
CIF Generation: The final structural information is deposited in a standardized format known as a Crystallographic Information File (CIF), which contains all the experimental and structural details.
Orthogonal Confirmation: A Comparison with Spectroscopic Techniques
While X-ray crystallography provides unparalleled detail in the solid state, other spectroscopic techniques offer complementary information and are often more readily accessible.[7][8] The choice of technique depends on the specific information required, the nature of the sample, and the available instrumentation.
| Technique | Information Provided | Advantages | Limitations |
| X-ray Crystallography | Precise 3D atomic arrangement in the solid state, bond lengths, bond angles, stereochemistry. | Unambiguous structure determination.[3] | Requires a single, well-diffracting crystal; structure may differ from solution state.[7] |
| NMR Spectroscopy | Connectivity of atoms (¹H, ¹³C), chemical environment of nuclei, 3D structure in solution (advanced techniques).[9][10] | Provides information about the structure in solution, non-destructive.[8] | Can be complex to interpret for large molecules, less precise than XRD for bond lengths/angles.[7] |
| Mass Spectrometry | Molecular weight, elemental composition (high-resolution MS). | High sensitivity, requires very small sample amounts. | Does not provide information on the 3D arrangement of atoms. |
| Infrared (IR) Spectroscopy | Presence of specific functional groups.[9] | Fast, simple, and provides a "fingerprint" of the molecule. | Provides limited information on the overall molecular structure. |
Table 2: Comparison of X-ray Crystallography with other common structural analysis techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Solution-State Perspective
NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules in solution.[9][10] For this compound, ¹H and ¹³C NMR would provide key information about the number and types of protons and carbons, as well as their connectivity.
Expected ¹H NMR Signatures:
-
Signals for the ethyl groups (triplet and quartet).
-
A singlet for the vinylic proton.
-
Signals in the aromatic region for the bromophenyl group.
-
A broad singlet for the N-H proton.
Expected ¹³C NMR Signatures:
-
Signals for the carbonyl carbons of the ester groups.
-
Signals for the carbons of the ethyl groups.
-
Signals for the vinylic carbons.
-
Signals for the aromatic carbons of the bromophenyl group.
While standard 1D NMR confirms the basic structure, advanced 2D NMR techniques like COSY, HSQC, and HMBC can be used to establish the complete bonding network.
Sources
- 1. Diethyl 2-[(4-bromoanilino)methylidene]malonate - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Comparison Of Structural Techniques: X-ray, NMR, Cryo-EM | Peak Proteins [peakproteins.com]
- 4. creative-biostructure.com [creative-biostructure.com]
- 5. This compound | C14H16BrNO4 | CID 1591151 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Diethyl 2-(((4-bromophenyl)amino)methylene)malonate , 95+% , 101937-44-4 - CookeChem [cookechem.com]
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- 10. azolifesciences.com [azolifesciences.com]
A Comparative Guide to the Analytical Characterization of Diethyl 2-((4-bromophenylamino)methylene)malonate
In the landscape of pharmaceutical research and development, the rigorous characterization of novel chemical entities is a cornerstone of scientific integrity and regulatory compliance. Diethyl 2-((4-bromophenylamino)methylene)malonate, a versatile intermediate in the synthesis of various heterocyclic compounds, demands a multi-faceted analytical approach to unequivocally determine its structure, purity, and physicochemical properties. This guide provides an in-depth comparison of essential analytical techniques, offering field-proven insights and detailed experimental protocols for researchers, scientists, and drug development professionals.
The Imperative of Comprehensive Characterization
The journey from a synthesized molecule to a potential drug candidate is paved with data. Each analytical technique offers a unique window into the molecular world of this compound. A combination of these methods provides a self-validating system, ensuring the identity, purity, and stability of the compound, which are critical parameters for its progression in the drug development pipeline.
Core Analytical Techniques: A Comparative Overview
A suite of analytical methods is indispensable for the comprehensive characterization of this compound. The primary techniques include Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), Fourier-Transform Infrared (FTIR) Spectroscopy, and High-Performance Liquid Chromatography (HPLC). Complementary methods such as Ultraviolet-Visible (UV-Vis) Spectroscopy, Thermal Analysis (Thermogravimetric Analysis/Differential Scanning Calorimetry - TGA/DSC), and single-crystal X-ray Diffraction provide additional layers of crucial information.
This guide will delve into the practical application and comparative strengths of these techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Blueprint of the Molecule
NMR spectroscopy stands as the most powerful technique for the structural elucidation of organic compounds in solution.[1][2] It provides detailed information about the carbon-hydrogen framework of a molecule.[3] For this compound, both ¹H and ¹³C NMR are fundamental.
Experimental Protocol: ¹H and ¹³C NMR
-
Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.
-
¹H NMR Acquisition:
-
Acquire a one-dimensional proton spectrum.
-
Typical parameters: 32 scans, relaxation delay of 1-2 seconds.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled carbon spectrum.
-
Typical parameters: 1024 scans, relaxation delay of 2-5 seconds.
-
-
Data Processing: Process the raw data (Fourier transform, phase correction, and baseline correction) to obtain the final spectra.
Expected Spectral Data and Interpretation
The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons, the vinyl proton, the NH proton, and the two ethyl groups of the malonate moiety. The integration of these signals confirms the number of protons in each environment. The ¹³C NMR spectrum will reveal the number of unique carbon atoms, including the carbonyl carbons of the ester groups and the carbons of the aromatic ring.
| Proton (¹H) | Expected Chemical Shift (ppm) | Multiplicity | Integration |
| Aromatic (ortho to Br) | ~7.4-7.6 | Doublet | 2H |
| Aromatic (ortho to NH) | ~7.0-7.2 | Doublet | 2H |
| Vinylic (=CH) | ~8.4-8.6 | Doublet | 1H |
| Amine (NH) | ~10.5-11.0 | Doublet | 1H |
| Methylene (-OCH₂CH₃) | ~4.1-4.3 | Quartet | 4H |
| Methyl (-OCH₂CH₃) | ~1.2-1.4 | Triplet | 6H |
| Carbon (¹³C) | Expected Chemical Shift (ppm) |
| Carbonyl (C=O) | ~165-170 |
| Aromatic (C-Br) | ~115-120 |
| Aromatic (C-NH) | ~140-145 |
| Aromatic (CH) | ~120-135 |
| Vinylic (=CH) | ~145-150 |
| Vinylic (C=) | ~90-95 |
| Methylene (-OCH₂) | ~60-65 |
| Methyl (-CH₃) | ~14-16 |
Note: Chemical shifts are approximate and can be influenced by solvent and concentration.
dot graphdiv { rankdir=LR; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];
} Workflow for NMR analysis.
Mass Spectrometry (MS): Unveiling the Molecular Weight and Formula
Mass spectrometry is a powerful technique that provides information about the molecular weight and fragmentation pattern of a compound.[1] This is particularly valuable for confirming the molecular formula.[3] For this compound, the presence of a bromine atom leads to a characteristic isotopic pattern.
Experimental Protocol: Electrospray Ionization Mass Spectrometry (ESI-MS)
-
Sample Preparation: Prepare a dilute solution of the compound (e.g., 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
-
Instrumentation: Use a mass spectrometer equipped with an electrospray ionization source.
-
Data Acquisition:
-
Infuse the sample solution into the ESI source.
-
Acquire the mass spectrum in positive or negative ion mode.
-
The presence of bromine with its two major isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 ratio, will result in two molecular ion peaks ([M]+ and [M+2]+) of nearly equal intensity, separated by 2 m/z units.[4][5]
-
-
High-Resolution Mass Spectrometry (HRMS): For an accurate mass measurement to confirm the elemental composition, HRMS is employed.
Expected Mass Spectrum Data
The mass spectrum will exhibit a characteristic pair of peaks for the molecular ion due to the bromine isotopes.
| Ion | m/z (⁷⁹Br) | m/z (⁸¹Br) | Relative Intensity |
| [M+H]⁺ | 342.03 | 344.03 | ~1:1 |
| [M+Na]⁺ | 364.01 | 366.01 | ~1:1 |
The fragmentation pattern can also provide structural information. For instance, a liquid chromatography-mass spectrometry (LC-MS) method with negative-ion electrospray ionization (NI-ESI) and induced in-source fragmentation can be used to detect the bromide ion at m/z 79 and 81.[6][7]
dot graphdiv { rankdir=LR; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];
} Workflow for Mass Spectrometry analysis.
Fourier-Transform Infrared (FTIR) Spectroscopy: Identifying Functional Groups
FTIR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.[2]
Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR
-
Sample Preparation: Place a small amount of the solid sample directly on the ATR crystal.
-
Instrumentation: Use an FTIR spectrometer with an ATR accessory.
-
Data Acquisition:
-
Collect a background spectrum of the clean ATR crystal.
-
Collect the sample spectrum.
-
The instrument records the infrared spectrum as a plot of transmittance or absorbance versus wavenumber (cm⁻¹).
-
Expected FTIR Data and Interpretation
The FTIR spectrum of this compound will show characteristic absorption bands for the N-H, C=O, C=C, and C-N functional groups.
| Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |
| N-H stretch (secondary amine) | 3200-3300 | Medium, sharp |
| C-H stretch (aromatic) | 3000-3100 | Medium |
| C-H stretch (aliphatic) | 2850-3000 | Medium |
| C=O stretch (ester, conjugated) | 1680-1700 | Strong |
| C=C stretch (alkene) | 1620-1640 | Medium |
| C=C stretch (aromatic) | 1500-1600 | Medium |
| C-N stretch (aromatic amine) | 1250-1335 | Strong |
| C-O stretch (ester) | 1150-1250 | Strong |
The presence of a sharp N-H stretching band for a secondary amine is a key diagnostic feature.[8] The conjugation of the carbonyl group with the enamine system results in a lower stretching frequency compared to a saturated ester.
High-Performance Liquid Chromatography (HPLC): Assessing Purity
HPLC is the workhorse for determining the purity of pharmaceutical compounds and for quantifying impurities.[3][9] A reverse-phase HPLC (RP-HPLC) method is typically suitable for a compound like this compound.
Experimental Protocol: RP-HPLC with UV Detection
-
Sample Preparation: Prepare a stock solution of the compound in a suitable solvent (e.g., acetonitrile or methanol) at a known concentration (e.g., 1 mg/mL). Further dilute to an appropriate working concentration.
-
Instrumentation: An HPLC system with a UV detector, a C18 reverse-phase column, and an autosampler.
-
Chromatographic Conditions:
-
Data Analysis: The purity is determined by the area percentage of the main peak in the chromatogram.
Expected Results
A pure sample will show a single major peak in the chromatogram. The presence of other peaks indicates impurities. The retention time is a characteristic property of the compound under the specific chromatographic conditions.
| Parameter | Expected Value |
| Retention Time | Dependent on specific conditions |
| Purity | >95% (for research grade) |
dot graphdiv { rankdir=LR; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];
} Workflow for HPLC purity analysis.
Complementary Analytical Techniques
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for conjugated systems.[2][12] The enaminone chromophore in this compound is expected to have a strong UV absorption.
-
Protocol: A dilute solution of the compound is prepared in a UV-transparent solvent (e.g., ethanol or acetonitrile), and the absorbance is measured over a range of wavelengths (typically 200-400 nm).
-
Expected Result: A maximum absorption wavelength (λmax) in the range of 290-320 nm is anticipated, which is characteristic of the conjugated enaminone system.[13]
Thermal Analysis (TGA/DSC)
Thermal analysis techniques like TGA and DSC are crucial for evaluating the thermal stability and physicochemical properties of solid materials.[14]
-
Thermogravimetric Analysis (TGA): Measures the change in mass of a sample as a function of temperature.[15] It is used to determine the decomposition temperature and the presence of residual solvents or water.
-
Differential Scanning Calorimetry (DSC): Measures the heat flow into or out of a sample as a function of temperature. It is used to determine the melting point and to study polymorphism.
| Technique | Information Provided | Expected Result for a Pure, Stable Compound |
| TGA | Thermal stability, decomposition temperature | No significant weight loss until a high decomposition temperature. |
| DSC | Melting point, purity, polymorphism | A sharp endothermic peak corresponding to the melting point. |
Single-Crystal X-ray Diffraction
For an unambiguous determination of the three-dimensional molecular structure in the solid state, single-crystal X-ray diffraction is the gold standard.[16][17] This technique provides precise bond lengths, bond angles, and conformational information.[18]
Comparison of Analytical Methods
| Technique | Primary Information | Advantages | Limitations |
| NMR | Detailed molecular structure, connectivity | Unambiguous structure elucidation | Requires soluble sample, relatively low sensitivity |
| MS | Molecular weight, elemental formula | High sensitivity, small sample size | Fragmentation can be complex, may not provide stereochemical information |
| FTIR | Functional groups | Fast, non-destructive, versatile | Provides limited structural information, complex spectra can be difficult to interpret |
| HPLC | Purity, quantification of impurities | High resolution, quantitative | Requires method development, may not identify all impurities |
| UV-Vis | Conjugated systems, λmax for HPLC | Simple, quantitative (with calibration) | Limited structural information, only for chromophoric compounds |
| TGA/DSC | Thermal stability, melting point | Provides key physicochemical properties | Destructive (TGA), requires solid sample |
| X-ray | Absolute 3D structure in solid state | Unambiguous structural determination | Requires a suitable single crystal, does not represent the solution-state structure |
Conclusion
The comprehensive characterization of this compound requires a synergistic application of multiple analytical techniques. While NMR and mass spectrometry are indispensable for primary structural confirmation, FTIR provides rapid functional group identification, and HPLC is essential for purity assessment. Complementary techniques like UV-Vis spectroscopy, thermal analysis, and single-crystal X-ray diffraction offer further critical insights into the compound's properties. By integrating the data from this array of methods, researchers can establish a robust and self-validating analytical profile, ensuring the quality and integrity of this important synthetic intermediate for its intended applications in drug discovery and development.
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Introduction: The Critical Role of Purity in Pharmaceutical Intermediates
An In-Depth Comparative Guide to Purity Analysis of Diethyl 2-((4-bromophenylamino)methylene)malonate
This compound is a key chemical intermediate, often utilized in the synthesis of more complex molecules, including pyrazoloquinolinones and other pharmacologically active compounds.[1] In the landscape of drug development and manufacturing, the purity of such intermediates is not merely a quality metric; it is a cornerstone of the safety and efficacy of the final Active Pharmaceutical Ingredient (API).[2] The presence of organic impurities, inorganic contaminants, or residual solvents can have a significant impact on the stability, therapeutic window, and toxicity of the resulting drug product.[3]
This guide, prepared from the perspective of a Senior Application Scientist, provides a comprehensive comparison of analytical methodologies for determining the purity of this compound. We will delve into the industry-standard High-Performance Liquid Chromatography (HPLC) method, explaining the scientific rationale behind its parameters. Furthermore, we will objectively compare its performance against powerful alternatives like Quantitative Nuclear Magnetic Resonance (qNMR) and Gas Chromatography-Mass Spectrometry (GC-MS), providing the experimental data and logical frameworks necessary for researchers to make informed decisions for their specific analytical needs.
Primary Method: High-Performance Liquid Chromatography (HPLC)
HPLC is widely regarded as the gold standard for purity analysis in the pharmaceutical industry due to its high resolution, sensitivity, and precision.[4] It excels at separating the main compound from closely related impurities, making it indispensable for quality control.[4]
The Causality Behind Method Design
The development of a robust HPLC method is a science of controlled interactions. For a molecule like this compound, which possesses a bromophenyl group and ester functionalities, a reversed-phase HPLC (RP-HPLC) approach is the logical choice. Here’s why:
-
Stationary Phase: A C18 (octadecylsilyl) column is selected. The non-polar C18 chains interact with the non-polar regions of the analyte (the bromophenyl ring) via hydrophobic interactions. This provides the primary mechanism for retention and separation.
-
Mobile Phase: A gradient elution using a polar mobile phase, typically a mixture of water and a more non-polar organic solvent like acetonitrile (ACN), is employed. Starting with a higher water concentration allows polar impurities to elute first. Gradually increasing the ACN concentration then decreases the mobile phase polarity, causing the main, moderately non-polar analyte and any non-polar impurities to elute from the C18 column. This gradient approach ensures that compounds with a wide range of polarities can be separated and quantified in a single run.
-
Detection: The conjugated system present in the molecule, involving the phenyl ring and the enamine moiety, makes it an excellent chromophore. Therefore, a UV-Vis detector, set to a wavelength of maximum absorbance (typically determined via a photodiode array detector scan), provides high sensitivity for both the parent compound and related impurities.
Visualizing the HPLC Workflow
Caption: Standard workflow for HPLC purity analysis.
Self-Validating Experimental Protocol: HPLC Purity Determination
This protocol is designed to be self-validating by incorporating system suitability tests, as mandated by regulatory guidelines like the ICH.[5][6]
1. Materials and Reagents:
-
This compound reference standard and sample lot.
-
HPLC-grade Acetonitrile (ACN).[7]
-
HPLC-grade water.
-
Trifluoroacetic Acid (TFA) or Formic Acid (reagent grade).
2. Chromatographic Conditions:
-
Column: C18, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase A: 0.1% TFA in Water.
-
Mobile Phase B: 0.1% TFA in Acetonitrile.
-
Gradient:
-
0-20 min: 50% B to 95% B
-
20-25 min: Hold at 95% B
-
25-26 min: 95% B to 50% B
-
26-30 min: Hold at 50% B (re-equilibration).
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
3. Standard and Sample Preparation:
-
Diluent: 50:50 (v/v) Acetonitrile:Water.
-
Standard Solution (0.5 mg/mL): Accurately weigh ~25 mg of the reference standard into a 50 mL volumetric flask. Dissolve and dilute to volume with the diluent.
-
Sample Solution (0.5 mg/mL): Prepare in the same manner as the Standard Solution.
4. System Suitability Test (SST):
-
Inject the Standard Solution six times consecutively.
-
Acceptance Criteria:
-
Tailing Factor: ≤ 2.0.
-
Theoretical Plates: ≥ 2000.
-
Relative Standard Deviation (RSD) of Peak Area: ≤ 2.0%.[6]
-
-
Rationale: The SST ensures the chromatographic system is performing adequately for the analysis, guaranteeing the trustworthiness of the results.[8]
5. Analysis Procedure:
-
Once the SST passes, inject the diluent (as a blank), followed by the sample solution in duplicate.
6. Calculation:
-
Purity is typically reported as area percent.
-
Purity (%) = (Area of Main Peak / Sum of All Peak Areas) * 100
-
Comparative Analytical Techniques
While HPLC is a powerful tool, it is not the only method for purity determination. Alternative techniques can offer unique advantages, such as providing structural information or delivering a more direct measure of purity.
Quantitative NMR (qNMR)
Quantitative NMR has emerged as a primary analytical method capable of determining the purity of organic compounds with high accuracy, often without the need for a specific reference standard of the analyte.[9][10]
-
Principle of Operation: The fundamental principle of qNMR is that the integrated area of an NMR signal is directly proportional to the number of nuclei responsible for that signal.[11][12] By adding a certified internal standard of known purity and concentration to the sample, the purity of the analyte can be calculated by comparing the integral of a specific analyte proton signal to the integral of a known proton signal from the internal standard.
-
Causality in Practice: This method is exceptionally powerful because it is not dependent on the response factor of the analyte or its impurities, which is a limitation in chromatography. It provides a direct mass-to-mass or mole-to-mole comparison. qNMR is fast, non-destructive, and provides structural confirmation simultaneously with quantification.[13]
Caption: Workflow for absolute purity determination by qNMR.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful hyphenated technique ideal for analyzing volatile and thermally stable compounds.[4] It is particularly useful for identifying and quantifying residual solvents and certain types of organic impurities.[14]
-
Principle of Operation: In GC, the sample is vaporized and separated based on its boiling point and interaction with a stationary phase inside a long capillary column. As each component elutes, it enters the mass spectrometer, where it is ionized (typically by electron impact). The resulting fragments are separated by their mass-to-charge ratio, creating a unique mass spectrum or "fingerprint" for that component.
-
Causality in Practice: The strength of GC-MS lies in its dual output. The gas chromatogram provides quantitative data similar to HPLC, while the mass spectrum for each peak provides definitive structural information. This allows for not just the quantification of an impurity but also its identification, which is invaluable for process chemistry and regulatory submissions. For this compound, this method would be suitable for detecting starting materials or volatile by-products, provided the main compound itself is thermally stable enough not to degrade in the GC inlet.
Performance Comparison Guide
The choice of an analytical method depends on the specific requirements of the analysis, such as the need for structural information, the required level of accuracy, and available resources.
| Parameter | HPLC-UV | Quantitative NMR (qNMR) | GC-MS |
| Primary Measurement | Relative Purity (% Area) | Absolute Purity (% w/w) | Relative Purity (% Area) |
| Precision | Excellent | Excellent | Very Good |
| Accuracy | Good (dependent on response factors) | Excellent (Primary Method) | Good (dependent on response factors) |
| Sensitivity | High (ppb-ppm) | Moderate (low ppm) | Excellent (ppb-ppt) |
| Impurity Identification | No (requires MS detector) | Yes (structural data) | Yes (via mass spectra) |
| Reference Standards | Required for analyte and impurities | Internal standard only | Required for analyte and impurities |
| Speed | Moderate (20-40 min/run) | Fast (5-15 min/run) | Moderate (20-40 min/run) |
| Sample Throughput | High (with autosampler) | Moderate | High (with autosampler) |
| Cost (Instrument) | Moderate | High | High |
| Best For | Routine QC, stability testing, known impurity quantification.[5] | Purity assignment of reference standards, complex mixtures, absolute quantification.[9][13] | Volatile impurities, residual solvents, unknown impurity identification.[4][14] |
Conclusion and Authoritative Recommendation
For the routine quality control and purity assessment of This compound , HPLC with UV detection remains the recommended frontline technique. Its robustness, high precision, and widespread availability make it ideal for manufacturing environments. The method is well-understood by regulatory agencies and, when properly validated, provides trustworthy data for batch release and stability studies.[6][8]
However, a comprehensive analytical strategy should leverage the strengths of multiple techniques. Quantitative NMR should be employed to certify the primary reference standard used for HPLC analysis. Its ability to provide an accurate, absolute purity value without reliance on identical standards makes it an indispensable tool for establishing the foundational truth of your analysis.[12]
Finally, GC-MS serves as a vital complementary technique, particularly during process development and for troubleshooting. It should be used to investigate potential volatile impurities and to identify unknown peaks that may appear in the HPLC chromatogram, thereby providing a more complete impurity profile of the intermediate.
By integrating these methods, researchers and drug development professionals can build a self-validating and comprehensive analytical system that ensures the highest quality and safety for their pharmaceutical intermediates.
References
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Mahajan, S., & Singh, I. P. (2013). Determining and reporting purity of organic molecules: why qNMR. Magnetic Resonance in Chemistry, 51(2), 76-81. [Link]
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ResearchGate. (n.d.). Determining and reporting purity of organic molecules: Why qNMR. [Link]
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Reading Scientific Services Ltd. (n.d.). The use of quantitative proton nuclear magnetic resonance (1H qNMR) in the purity determination of established and novel ingredients. [Link]
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Altabrisa Group. (2023). 3 Key Steps for HPLC Impurities Methods Validation. [Link]
-
National Metrology Institute of Japan. (n.d.). Quantitative NMR | Organic Primary Standards Group. [Link]
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Pharmaguideline. (n.d.). Steps for HPLC Method Validation. [Link]
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LCGC. (2004). HPLC Method Development and Validation for Pharmaceutical Analysis. [Link]
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International Journal of Pharmaceutical and Biological Science Archive. (2023). Analytical Method Validation in HPLC: A Regulatory Perspective Based on ICH Guidelines. [Link]
-
qNMR Exchange. (2020). Collaborative Study to Validate Purity Determination by 1H Quantitative NMR Spectroscopy by Using Internal Calibration Methodology. [Link]
-
National Institutes of Health (NIH). (2021). Validation of the HPLC Analytical Method for the Determination of Chemical and Radiochemical Purity of Ga-68-DOTATATE. [Link]
-
Alwsci. (2024). Drug Purity Analysis: A Comprehensive Guide For Biopharmaceutical Professionals. [Link]
-
Research and Reviews in Pharmacy and Pharmaceutical Sciences. (2021). Identifying the Impurity Profiling for Pharmaceutical Product by Using Different Analytical Techniques: A Overview. [Link]
-
NETZSCH Analyzing & Testing. (2020). The Importance of Purity Determination of Pharmaceuticals. [Link]
-
National Institutes of Health (NIH). (2011). Diethyl 2-[(4-bromoanilino)methylidene]malonate. [Link]
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A Comparative Guide to Diethyl 2-((4-bromophenylamino)methylene)malonate and Other Enaminones for Researchers and Drug Development Professionals
Enaminones are a fascinating and highly versatile class of organic compounds, characterized by a conjugated system of an amino group, a carbon-carbon double bond, and a carbonyl group. This unique structural motif imbues them with a rich and varied reactivity, making them invaluable building blocks in synthetic organic chemistry. Their applications span the synthesis of a wide array of heterocyclic compounds, natural product analogs, and medicinally important molecules. Among the vast family of enaminones, Diethyl 2-((4-bromophenylamino)methylene)malonate stands out as a particularly useful intermediate, primarily due to the influence of the bromo-substituent on its reactivity and biological profile.
This guide provides an in-depth comparison of this compound with other structurally related enaminones. We will delve into their synthesis, comparative reactivity in key transformations, and explore their differential performance in biological assays, supported by experimental data from the literature. This objective analysis aims to equip researchers, scientists, and drug development professionals with the necessary insights to make informed decisions when selecting the most appropriate enaminone for their specific synthetic or medicinal chemistry endeavors.
This compound: A Detailed Profile
This compound is a crystalline solid that serves as a key precursor in the synthesis of various heterocyclic systems, most notably quinolones via the Gould-Jacobs reaction.[1] The presence of the bromine atom at the para-position of the phenyl ring significantly influences its electronic properties and, consequently, its reactivity and biological activity.
Synthesis
The most common and efficient method for the synthesis of this compound and its analogs is the reaction of a substituted aniline with diethyl ethoxymethylenemalonate (DEEMM).[2] This reaction is a cornerstone of the Gould-Jacobs quinoline synthesis.[3][4] The reaction proceeds via a nucleophilic attack of the aniline on the electron-deficient double bond of DEEMM, followed by the elimination of ethanol.
Caption: General synthesis of this compound.
Modern synthetic approaches often employ microwave irradiation to accelerate this reaction, leading to higher yields and shorter reaction times compared to conventional heating methods.[2][5]
Comparison with Other Enaminones
The true value of this compound is best understood through a comparative analysis with its analogs. The nature and position of the substituent on the phenyl ring can dramatically alter the compound's properties. For this guide, we will compare it with the unsubstituted, chloro-, and methoxy-substituted analogs:
-
Diethyl 2-((phenylamino)methylene)malonate: The parent compound, providing a baseline for comparison.
-
Diethyl 2-((4-chlorophenylamino)methylene)malonate: A halogenated analog for direct comparison of halogen effects.
-
Diethyl 2-((4-methoxyphenylamino)methylene)malonate: An analog with an electron-donating group to contrast with the electron-withdrawing halogens.
Comparative Synthesis
The synthesis of these analogs follows the same general procedure as for the bromo-derivative, by reacting the corresponding substituted aniline with DEEMM. The yields are generally high for all analogs, often exceeding 70%, particularly with microwave-assisted synthesis.[2]
| Compound | Substituent | Typical Yield (Microwave) | Reference |
| Diethyl 2-((phenylamino)methylene)malonate | -H | ~96% | [2] |
| This compound | -Br | Not explicitly reported, but expected to be high | |
| Diethyl 2-((4-chlorophenylamino)methylene)malonate | -Cl | ~80% | [2] |
| Diethyl 2-((4-methoxyphenylamino)methylene)malonate | -OCH₃ | Not explicitly reported, but expected to be high |
Comparative Reactivity
The primary utility of these enaminones is as intermediates in the synthesis of quinolones through the Gould-Jacobs reaction. This reaction involves a thermal cyclization of the enaminone. The electronic nature of the substituent on the aniline ring plays a crucial role in this step. Electron-withdrawing groups, such as halogens, can influence the electron density of the aromatic ring, thereby affecting the ease of electrophilic aromatic substitution that occurs during cyclization. While detailed kinetic studies are scarce, it is generally understood that electron-donating groups can facilitate the cyclization, while electron-withdrawing groups might require more forcing conditions.
Caption: Comparative reactivity of enaminone analogs in key synthetic transformations.
Enaminones also participate in cycloaddition reactions, acting as versatile synthons for the construction of various heterocyclic rings.[6] The electron density of the enamine double bond, which is modulated by the substituent on the phenyl ring, is a key determinant of their reactivity in these transformations.
Comparative Biological Activity
Enaminones have garnered significant interest in medicinal chemistry due to their broad spectrum of biological activities, including anticonvulsant, antimicrobial, and antifungal properties.[2][7][8] The nature of the substituent on the phenyl ring is a critical determinant of their potency and spectrum of activity.
Anticonvulsant Activity
Several studies have evaluated the anticonvulsant properties of substituted enaminones, often using the maximal electroshock (MES) seizure test in rodents. The data suggests that halogen substitution at the para-position of the phenyl ring is beneficial for activity.
| Compound | Substituent | ED₅₀ (mg/kg, MES test, rat) | Protective Index (PI) | Reference |
| Methyl 4-[(p-bromophenyl)amino]-6-methyl-2-oxocyclohex-3-en-1-oate | -Br | 4 | >67 | [9] |
| Methyl 4-[(p-chlorophenyl)amino]-6-methyl-2-oxocyclohex-3-en-1-oate | -Cl | 5.8 | >65.5 | [7] |
| Ethyl 4-[(4-chlorophenyl)amino]-6-methyl-2-oxocyclohex-3-ene-1-carboxylate | -Cl | 3.0 (rat), 16.7 (mice) | >83.3 (rat), 6.6 (mice) | [8] |
Note: The core structure of the enaminones in the anticonvulsant studies differs slightly from the diethyl malonate derivatives, but the trend in substituent effects is still highly relevant.
The high protective index (a ratio of neurotoxicity to anticonvulsant potency) for the bromo- and chloro-substituted analogs indicates a favorable therapeutic window.
Antifungal Activity
Recent studies have explored the antifungal potential of diethyl 2-((arylamino)methylene)malonates against plant pathogens like Fusarium oxysporum.[2] The results highlight the significant impact of the phenyl substituent on antifungal potency.
| Compound | Substituent | IC₅₀ (µM) against F. oxysporum | Reference |
| Diethyl 2-((phenylamino)methylene)malonate | -H | 0.025 | [2][10] |
| This compound | -Br | Not explicitly reported, but expected to be active | |
| Diethyl 2-((4-chlorophenylamino)methylene)malonate | -Cl | 0.013 | [2][10] |
| Diethyl 2-((2-nitrophenylamino)methylene)malonate | 2-NO₂ | 0.013 | [2][10] |
Interestingly, in this particular assay, the unsubstituted analog showed potent activity, and the chloro- and nitro-substituted analogs were even more potent. This suggests that for antifungal activity against F. oxysporum, both electron-withdrawing and unsubstituted phenyl rings can be effective.
Experimental Protocols
To facilitate the practical application of the information presented in this guide, we provide detailed, step-by-step methodologies for key experiments.
General Procedure for the Microwave-Assisted Synthesis of Diethyl 2-((aryl(alkyl)amino)methylene)malonates
This protocol is adapted from a reported procedure and can be used for the synthesis of this compound and its analogs.[2]
-
In a 5.0 mL high-pressure reaction tube, combine diethyl ethoxymethylenemalonate (1.0 mmol) and the desired primary amine (e.g., 4-bromoaniline, 1.0 mmol).
-
Close the tube and stir the mixture for 1 hour at room temperature to ensure thorough mixing.
-
Place the reaction mixture in a microwave synthesizer and irradiate for 30 minutes at 150 °C.
-
After cooling, purify the resulting crude product by column chromatography (n-hexane/ethyl acetate 7:3) to obtain the pure enaminone.
In Vitro Antifungal Susceptibility Testing Protocol (Disk Diffusion Method)
This is a general protocol for assessing the antifungal activity of the synthesized enaminones.[11]
-
Prepare potato dextrose agar (PDA) plates.
-
Inoculate the entire surface of the agar plates with a suspension of the test fungus (e.g., Fusarium oxysporum).
-
Dissolve the test compounds in a suitable solvent (e.g., DMSO) to a known concentration.
-
Impregnate sterile paper disks (6 mm diameter) with a defined volume of the test compound solution.
-
Place the impregnated disks on the surface of the inoculated agar plates.
-
Use a disk impregnated with the solvent alone as a negative control and a disk with a known antifungal agent as a positive control.
-
Incubate the plates at an appropriate temperature (e.g., 28 °C) for 48-72 hours.
-
Measure the diameter of the zone of inhibition (the area around the disk where fungal growth is prevented) to determine the antifungal activity.
Caption: Workflow for the in vitro antifungal susceptibility disk diffusion assay.
Conclusion
This compound is a valuable and versatile enaminone with a well-established role in organic synthesis and promising potential in medicinal chemistry. Its reactivity and biological activity are significantly influenced by the presence of the bromine substituent. When compared to its analogs, the bromo- and chloro-substituted derivatives often exhibit enhanced anticonvulsant activity with a favorable therapeutic window. In the context of antifungal activity against Fusarium oxysporum, both halogenated and even the unsubstituted analogs demonstrate high potency.
The choice of which enaminone to use will ultimately depend on the specific application. For the synthesis of quinolones, the electronic effects of the substituent on the Gould-Jacobs reaction must be considered. For drug discovery, the comparative biological data presented here provides a strong rationale for further investigation into halogenated enaminones as anticonvulsant agents and a broader range of substituted analogs for antifungal applications. The synthetic protocols provided herein offer a practical starting point for researchers to explore the rich chemistry and biology of these fascinating compounds.
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Gould, R. G.; Jacobs, W. A. The Synthesis of Certain Substituted Quinolines and 5,6-Benzoquinolines. J. Am. Chem. Soc.1939 , 61 (10), 2890–2895. [Link]
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Scott, K. R.; et al. Synthesis and anticonvulsant activity of enaminones. J. Med. Chem.1992 , 35 (15), 2798–2808. [Link]
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Eddington, N. D.; et al. Synthesis and anticonvulsant activity of enaminones. Part 7. Synthesis and anticonvulsant evaluation of ethyl 4-[(substituted phenyl)amino]-6-methyl-2-oxocyclohex-3-ene-1-carboxylates and their corresponding 5-methylcyclohex-2-enone derivatives. Eur. J. Med. Chem.2003 , 38 (3), 249-258. [Link]
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Coy-Barrera, E.; et al. Diethyl 2-((aryl(alkyl)amino)methylene)malonates: Unreported Mycelial Growth Inhibitors against Fusarium oxysporum. Molecules2023 , 28 (8), 3465. [Link]
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Scott, K. R.; et al. Synthesis and anticonvulsant activity of enaminones. 2. Further structure-activity correlations. J. Med. Chem.1993 , 36 (14), 1947–1955. [Link]
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Biotage. Gould-Jacobs Quinoline-forming Reaction: A Comparison of Heating using Microwave Irradiation to 250 oC and 300 oC. Application Note AN056. [Link]
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Scott, K. R.; et al. Synthesis and Anticonvulsant Activity of Enaminones. 3. Investigations on 4'-, 3'-, and 2'-substituted and Polysubstituted Anilino Compounds, Sodium Channel Binding Studies, and Toxicity Evaluations. J. Med. Chem.1995 , 38 (20), 4033-4043. [Link]
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UHSP Collections. Synthesis and anticonvulsant activity of enaminones - Part 7. Synthesis and anticonvulsant evaluation of ethyl 4-[(substituted phenyl)amino]-6-methyl-2-oxocyclohex-3-ene-1-carboxylates and their corresponding 5-methylcyclohex-2-enone derivatives. [Link]
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ResearchGate. Synthetic versions for the synthesis of diethyl 2-((arylamino)methylene)malonates (DAMMs) using the first step of the Gould-Jacobs reaction. (a) reflux-based protocol. [Link]
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ResearchGate. Structures of the two enaminone derivatives BrE and HE. [Link]
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A Comparative Guide to the Reactivity of Substituted Anilinomethylenemalonates in Cyclization Reactions
Introduction: The Central Role of Anilinomethylenemalonates in Heterocyclic Synthesis
Substituted anilinomethylenemalonates are versatile intermediates in organic synthesis, prized for their unique electronic structure which combines the characteristics of an enamine and a malonic ester. This arrangement makes them pivotal precursors for the synthesis of a wide array of heterocyclic compounds, most notably quinolines and their derivatives, which are scaffolds of significant interest in medicinal chemistry and materials science.[1] The reactivity of these intermediates is predominantly dictated by the nature and position of substituents on the aniline ring, which directly influences the kinetics and regioselectivity of subsequent transformations.
This guide provides an in-depth comparison of the reactivity of various substituted anilinomethylenemalonates, focusing on their propensity to undergo thermal intramolecular cyclization—the key step in the widely-used Gould-Jacobs reaction.[2][3] We will explore the underlying electronic and steric principles, present a validated experimental workflow for quantifying these differences, and provide the data necessary for researchers to anticipate reactivity trends and optimize reaction conditions.
Core Mechanism: The Gould-Jacobs Reaction as a Model System
The Gould-Jacobs reaction serves as an excellent framework for studying the reactivity of anilinomethylenemalonates. It typically proceeds in two distinct stages:
-
Formation: A substituted aniline is condensed with an alkoxymethylenemalonate, such as diethyl ethoxymethylenemalonate (DEMM), to form the corresponding anilinomethylenemalonate intermediate. This is a nucleophilic substitution reaction where the aniline nitrogen attacks the electrophilic carbon of the DEMM, followed by the elimination of ethanol.[2][4]
-
Cyclization: The anilinomethylenemalonate intermediate undergoes a thermally induced intramolecular cyclization, followed by tautomerization, to yield a 4-hydroxyquinoline-3-carboxylate.[5][6]
The critical, rate-determining step for our comparison is the thermal cyclization. This step is essentially an intramolecular electrophilic aromatic substitution, where the electron-rich enamine system attacks an ortho-position of the aniline ring. The facility of this attack is profoundly influenced by the electronic landscape of the aromatic ring.
Figure 1: General two-step scheme of the Gould-Jacobs reaction.
Dissecting Reactivity: The Impact of Aromatic Substituents
The rate of the thermal cyclization step is governed by the nucleophilicity of the enamine and the electrophilicity of the aniline ring. Substituents on the aniline ring modulate this balance through inductive and resonance effects.
Electronic Effects: A Tale of Two Classes
-
Electron-Donating Groups (EDGs): Substituents such as alkyl (-R), alkoxy (-OR), and amino (-NR₂) groups increase the electron density of the aromatic ring through resonance and/or induction. This heightened electron density makes the ortho and para positions more nucleophilic and thus more susceptible to the intramolecular electrophilic attack by the enamine moiety. Consequently, anilines bearing EDGs undergo cyclization more readily, often at lower temperatures or in shorter reaction times.[2]
-
Electron-Withdrawing Groups (EWGs): Conversely, groups like nitro (-NO₂), cyano (-CN), and halides (-X) pull electron density away from the aromatic ring. This deactivation makes the ring less nucleophilic, retarding the rate of intramolecular attack. Anilinomethylenemalonates with EWGs require significantly more forcing conditions (i.e., higher temperatures and longer reaction times) to achieve cyclization, and often result in lower yields.[7][8]
Figure 2: Logical relationship between substituent type and cyclization rate.
Steric and Regiochemical Considerations
Beyond pure electronics, the position of the substituent plays a critical role.
-
Steric Hindrance: A bulky substituent at an ortho-position can sterically impede the approach of the side chain, hindering the formation of the required transition state for cyclization. This can dramatically decrease the reaction rate, even if the group is electronically activating.
-
Regioselectivity: When an asymmetrically substituted aniline is used (e.g., 3-methylaniline), cyclization can occur at either of the two non-equivalent ortho positions. The final product distribution is a complex interplay between steric and electronic factors, often leading to a mixture of isomers.[6]
Experimental Protocol: A Framework for Quantitative Comparison
To objectively compare the reactivity of different substituted anilinomethylenemalonates, a standardized experimental procedure with kinetic monitoring is essential.
Part 1: Synthesis of Anilinomethylenemalonate Intermediates
Objective: To synthesize a series of intermediates from commercially available anilines.
Materials:
-
Aniline (and substituted derivatives: 4-methoxyaniline, 4-methylaniline, 4-chloroaniline, 4-nitroaniline)
-
Diethyl ethoxymethylenemalonate (DEMM)
-
Ethanol (for recrystallization, if necessary)
-
Round-bottom flask, condenser, heating mantle/steam bath
Procedure:
-
In a round-bottom flask, combine one equivalent of the substituted aniline with a slight excess (1.1 equivalents) of diethyl ethoxymethylenemalonate.
-
Heat the mixture on a steam bath or in an oil bath at 100-120°C for 1-2 hours.[4][5] The reaction progress can be monitored by TLC.
-
After the reaction is complete, remove the ethanol byproduct under reduced pressure.
-
The resulting crude anilinomethylenemalonate, which is often a solid or a viscous oil, can be purified by recrystallization from ethanol or used directly in the next step if sufficiently pure.
Part 2: Kinetic Monitoring of Thermal Cyclization
Objective: To measure the rate of conversion of the intermediate to the quinoline product at a fixed temperature.
Materials:
-
Synthesized anilinomethylenemalonate intermediates
-
High-boiling solvent (e.g., Diphenyl ether, b.p. 259°C)
-
High-temperature reaction vessel with sampling port
-
HPLC-MS system for analysis[9]
-
Internal standard (e.g., a stable compound with a distinct retention time)
Procedure:
-
Prepare a stock solution of the anilinomethylenemalonate intermediate in diphenyl ether at a known concentration (e.g., 0.1 M). Add a known concentration of an internal standard.
-
Heat a reaction vessel containing diphenyl ether to a constant temperature of 250°C.
-
Inject a precise volume of the stock solution into the hot solvent to initiate the reaction (this is t=0).
-
At timed intervals (e.g., 5, 15, 30, 60, 120 minutes), withdraw a small aliquot of the reaction mixture and immediately quench it in a vial containing a cold solvent (e.g., acetonitrile) to stop the reaction.
-
Analyze each quenched sample by HPLC-MS to determine the relative concentrations of the starting material and the cyclized quinoline product by comparing their peak areas relative to the internal standard.
-
Plot the concentration of the starting material versus time to determine the reaction rate.
Figure 3: Workflow for synthesis and kinetic analysis of cyclization.
Comparative Data Summary
The following table summarizes the expected outcomes from the kinetic experiments, illustrating the correlation between substituent electronic properties and reactivity in the thermal cyclization.
| Substituent (para-) | Hammett Parameter (σₚ) | Relative Reactivity | Expected Time for >95% Conversion (at 250°C) | Expected Yield |
| -OCH₃ | -0.27 | Very High | < 15 min | > 90% |
| -CH₃ | -0.17 | High | ~ 30 min | > 90% |
| -H | 0.00 | Medium | ~ 60 min | ~ 85% |
| -Cl | +0.23 | Low | > 120 min | ~ 60-70% |
| -NO₂ | +0.78 | Very Low | Several hours; may require >250°C | < 50% |
Conclusion and Outlook
The reactivity of substituted anilinomethylenemalonates in thermal cyclizations is a predictable and quantifiable phenomenon, primarily governed by the electronic nature of the substituents on the aniline ring. Electron-donating groups significantly accelerate the reaction by enriching the electron density of the aromatic ring, thereby facilitating the key intramolecular electrophilic substitution step. Conversely, electron-withdrawing groups deactivate the ring and necessitate more stringent reaction conditions.
For researchers and professionals in drug development, understanding these structure-activity relationships is paramount. It allows for the rational design of synthetic routes, the optimization of reaction conditions to maximize yield and minimize side products, and the strategic selection of starting materials to achieve desired heterocyclic scaffolds efficiently. The experimental framework provided herein offers a robust method for validating these principles and for expanding the comparative analysis to novel or more complex substitution patterns.
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Gould–Jacobs reaction - Wikipedia. Wikipedia. [Link]
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Gould–Jacobs reaction | Request PDF. ResearchGate. [Link]
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Synthesis of diethyl (anilinomethylene)malonate. PrepChem.com. [Link]
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CGS-9896 - Pharmaceutical Synthesis Database. Mol-Instincts. [Link]
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Effects of 2-and 3-substituents on the reactivity of enamines 1b,c. ResearchGate. [Link]
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Quinolin-4-ones: Methods of Synthesis and Application in Medicine. MDPI. [Link]
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Gould-Jacobs Quinoline-forming Reaction: A Comparison of Heating using Microwave Irradiation. Biotage. [Link]
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Malonates in Cyclocondensation Reactions. Molecules. [Link]
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Effect of Imine N-Substitution on Reactivity. ResearchGate. [Link]
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A Comparative Guide to the Synthesis of Diethyl 2-((4-bromophenylamino)methylene)malonate: Classical, Microwave, and Multicomponent Approaches
Introduction
Diethyl 2-((4-bromophenylamino)methylene)malonate is a valuable and versatile chemical intermediate. As a substituted enaminone, its unique electronic and structural features make it a crucial building block for the synthesis of a variety of heterocyclic compounds, most notably quinoline-based structures with significant biological activity.[1] The efficiency, scalability, and environmental impact of its synthesis are therefore critical considerations for researchers in medicinal chemistry and materials science.
This guide provides an in-depth comparison of the primary synthetic routes to this key intermediate. We will move beyond simple procedural lists to explore the underlying principles of each method, offering a critical evaluation of their respective strengths and weaknesses. The objective is to equip researchers, scientists, and drug development professionals with the necessary insights to select the most appropriate synthetic strategy based on their specific laboratory capabilities, production scale, and green chemistry objectives. We will compare the classical thermal condensation, a modern microwave-assisted approach, and a one-pot multicomponent strategy, supported by detailed protocols and comparative data.
Route 1: The Classical Thermal Condensation
The most established and widely cited method for synthesizing this compound involves the direct condensation of 4-bromoaniline with diethyl 2-(ethoxymethylidene)malonate (DEEMM). This reaction is a cornerstone of enaminone synthesis and represents the first step of the Gould-Jacobs reaction for quinoline synthesis.
Principle and Mechanism
The reaction proceeds via a nucleophilic vinylic substitution mechanism. The lone pair of electrons on the nitrogen atom of 4-bromoaniline attacks the electron-deficient β-carbon of the double bond in DEEMM. This addition is favored due to the strong electron-withdrawing effect of the two adjacent ester groups. The resulting zwitterionic intermediate then undergoes proton transfer and subsequent elimination of ethanol to yield the stable, conjugated enaminone product. Thermal energy is required to overcome the activation barrier and drive the elimination of ethanol, pushing the equilibrium towards the final product.
Caption: General mechanism for the condensation of an aniline with DEEMM.
Detailed Experimental Protocol
Materials:
-
4-bromoaniline (1.2 mmol, 206 mg)
-
Diethyl 2-(ethoxymethylidene)malonate (DEEMM) (1.2 mmol, 259 mg, 0.24 mL)
Procedure:
-
Combine 4-bromoaniline and diethyl 2-(ethoxymethylidene)malonate in a round-bottom flask equipped with a reflux condenser.
-
Heat the reaction mixture at 130°C (403 K) for 2 hours with stirring.[1] The reaction is typically performed neat, without a solvent.
-
After 2 hours, allow the mixture to cool to room temperature.
-
Remove the low-boiling components (primarily ethanol) by evaporation under reduced pressure. A cold trap is recommended to capture the volatiles.
-
The resulting crude solid is purified by recrystallization. Dissolve the solid in a minimal amount of hot diethyl ether and allow it to cool slowly to form crystals.
-
Filter the purified white solid, wash with a small amount of cold diethyl ether, and dry under vacuum.
Discussion
This method is robust and requires no specialized equipment beyond standard laboratory glassware, making it highly accessible. The choice to run the reaction neat is deliberate; it maximizes the concentration of reactants, thereby increasing the reaction rate according to collision theory. The 73% yield reported in the literature is respectable for this type of transformation.[1] The primary drawbacks are the high temperature and relatively long reaction time (2 hours), which are energy-intensive and may not be ideal for thermally sensitive substrates.
Route 2: Microwave-Assisted Solvent-Free Synthesis
Leveraging microwave irradiation offers a significant improvement in terms of reaction speed and energy efficiency. This approach follows the same chemical pathway as the classical method but utilizes a different mode of energy transfer.
Principle and Mechanism
The underlying mechanism remains a nucleophilic vinylic substitution. However, instead of relying on slow conductive heating, microwave energy directly interacts with the polar molecules in the reaction mixture (both 4-bromoaniline and DEEMM are polar). This interaction causes rapid, efficient, and uniform heating throughout the bulk of the sample, dramatically accelerating the rate of reaction. This often leads to cleaner reactions and higher yields by minimizing the time available for side-product formation.[2][3]
Caption: Workflow for the microwave-assisted synthesis route.
Detailed Experimental Protocol
Materials:
-
4-bromoaniline (0.5 mmol, 86 mg)
-
Diethyl 2-(ethoxymethylidene)malonate (DEEMM) (1.0 mmol, 216 mg, 0.20 mL)
-
High-pressure microwave reaction tube (5 mL) with a stir bar
Procedure:
-
Place 4-bromoaniline and diethyl 2-(ethoxymethylidene)malonate into the microwave reaction tube. Note: Some procedures use a slight excess of DEEMM.[2]
-
Seal the tube and stir the mixture for 1 hour at room temperature to ensure homogeneity.
-
Place the reaction tube into a dedicated microwave synthesizer.
-
Irradiate the mixture for 30 minutes at a constant temperature of 150°C.[2]
-
After the irradiation is complete, allow the tube to cool to a safe handling temperature.
-
The crude product can be purified by column chromatography on silica gel (eluting with a mixture of n-hexane/ethyl acetate, e.g., 7:3) or by recrystallization as described in Route 1.
Discussion
The microwave-assisted route is a prime example of process intensification in organic synthesis. The dramatic reduction in reaction time from 2 hours to 30 minutes is a significant advantage, enabling higher throughput for library synthesis or rapid optimization.[2] Yields are typically very high, often exceeding 80%. Furthermore, the solvent-free nature of this protocol aligns perfectly with the principles of green chemistry by eliminating solvent waste. The primary limitation is the requirement for a specialized microwave reactor, which may not be available in all laboratories.
Route 3: One-Pot Three-Component Synthesis
An alternative strategy circumvents the use of DEEMM, which can be expensive, by generating a similar reactive intermediate in situ. This involves a three-component reaction between the aniline, a malonate ester, and an orthoformate.
Principle and Mechanism
This approach combines two sequential reactions in a single pot. First, diethyl malonate reacts with an orthoformate, such as triethyl orthoformate, typically under acidic catalysis, to form DEEMM in situ. As this intermediate is formed, it is immediately consumed by the 4-bromoaniline present in the mixture, following the same nucleophilic substitution pathway described previously. Driving the initial condensation requires the removal of ethanol as it is formed, often by distillation.
Detailed Experimental Protocol (General Procedure)
Materials:
-
4-bromoaniline (1.0 equiv)
-
Diethyl malonate (1.0 equiv)
-
Triethyl orthoformate (1.1-1.5 equiv)
-
Acetic anhydride (catalytic or as a water scavenger)
Procedure:
-
Combine 4-bromoaniline, diethyl malonate, and triethyl orthoformate in a round-bottom flask fitted with a distillation head.
-
Add a catalytic amount of acetic anhydride.
-
Heat the mixture to a temperature sufficient to distill off the ethanol formed during the reaction (typically >120°C).
-
Continue heating for several hours until the theoretical amount of ethanol has been collected, indicating the reaction is complete.
-
Cool the reaction mixture and purify the product by vacuum distillation or recrystallization.
Discussion
The main advantage of the multicomponent approach is economic; diethyl malonate and triethyl orthoformate are generally less expensive commodity chemicals than the pre-formed DEEMM.[2] This can be a deciding factor for large-scale industrial production. However, this route often requires longer reaction times and careful control of distillation to drive the reaction to completion. Yields can be more variable and may require significant optimization of reaction conditions (catalyst, temperature, and time) to match the efficiency of the other two routes.
Comparative Analysis
To provide a clear, objective comparison, the key performance indicators for each synthetic route are summarized below.
| Parameter | Route 1: Classical Thermal | Route 2: Microwave-Assisted | Route 3: Three-Component |
| Starting Materials | 4-Bromoaniline, DEEMM | 4-Bromoaniline, DEEMM | 4-Bromoaniline, Diethyl Malonate, Triethyl Orthoformate |
| Reaction Time | ~2 hours | ~30 minutes | 2-6 hours (or more) |
| Temperature | ~130°C | ~150°C | >120°C (with distillation) |
| Typical Yield | ~73%[1] | >80%[2] | Variable, requires optimization |
| Energy Input | High (prolonged heating) | Low (short duration) | Very High (prolonged heating & distillation) |
| Solvent/Catalyst | None (Solvent-free) | None (Solvent-free) | Acetic Anhydride (catalyst/scavenger) |
| Key Advantage | Simple, no special equipment | Extremely fast, high yield | Lower starting material cost |
| Key Disadvantage | Slow, energy-intensive | Requires microwave reactor | Long reaction time, requires optimization |
| Green Chemistry | Good (solvent-free) | Excellent (fast, energy-efficient) | Fair (atom economy issues with orthoformate) |
Conclusion and Recommendations
The synthesis of this compound can be successfully achieved through several distinct methodologies, each with a unique profile of advantages and disadvantages.
-
The Classical Thermal Condensation remains a viable and accessible method, particularly in settings without specialized equipment. Its simplicity and decent yields make it a reliable workhorse.
-
The Microwave-Assisted Synthesis is unequivocally superior for rapid synthesis, discovery chemistry, and situations where high throughput is desired. Its combination of speed, high yield, and energy efficiency makes it the most modern and "green" of the three approaches.[2][3]
-
The One-Pot Three-Component Synthesis is primarily a consideration for large-scale, cost-sensitive applications where the price of starting materials is a dominant factor. It trades operational simplicity and speed for lower raw material costs.
Recommendation: For the majority of laboratory-scale research and development applications, the microwave-assisted route is the recommended method . It provides the highest yield in the shortest time, facilitating a more efficient research workflow. If a microwave reactor is unavailable, the classical thermal method provides a dependable alternative.
References
-
Fun, H. K., et al. (2010). Diethyl 2-[(4-bromoanilino)methylidene]malonate. Acta Crystallographica Section E: Structure Reports Online, 66(11), o3119. Available at: [Link]
-
Purechemistry. (2023). Knoevenagel condensation mechanism and applications. Purechemistry.net. Available at: [Link]
-
Royal Society of Chemistry. (2021). Green Chemistry. RSC Publishing. (Note: This is a general reference to green chemistry principles, specific synthesis not detailed). Available at: [Link]
-
Orozco-Castañeda, H. J., et al. (2022). Diethyl 2-((aryl(alkyl)amino)methylene)malonates: Unreported Mycelial Growth Inhibitors against Fusarium oxysporum. Molecules, 27(21), 7201. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Knoevenagel Condensation Doebner Modification. Organic-chemistry.org. Available at: [Link]
-
Wikipedia. (n.d.). Knoevenagel condensation. Wikipedia.org. Available at: [Link]
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Jones, G. (Ed.). (2004). The Knoevenagel Condensation. Organic Reactions. Available at: [Link]
-
Kumar, A., & Akanksha. (2019). Novel Methods of Knoevenagel Condensation. International Journal of Research and Analytical Reviews, 6(1). Available at: [Link]
- Yadav, J. S., et al. (2004). Phosphane-Catalyzed Knoevenagel Condensation: a Facile Synthesis of α-Cyanoacrylates and α-Cyanoacrylonitriles. European Journal of Organic Chemistry, 2004(3), 546-551.
-
Ahmed, N., et al. (2023). Recent developments on microwave-assisted organic synthesis of nitrogen- and oxygen-containing preferred heterocyclic scaffolds. Beilstein Journal of Organic Chemistry, 19, 1788-1856. Available at: [Link]
Sources
A Comparative Guide to Catalytic Strategies for the Synthesis of Diethyl 2-((4-bromophenylamino)methylene)malonate
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of Diethyl 2-((4-bromophenylamino)methylene)malonate
This compound is a key chemical intermediate, belonging to the broader class of enaminones. These compounds are highly valuable building blocks in organic synthesis due to their versatile reactivity, stemming from the conjugated electron system encompassing the amine, alkene, and malonate ester groups. The presence of the bromine atom on the phenyl ring provides a strategic handle for further functionalization, for instance, through cross-coupling reactions, making this molecule particularly attractive for the synthesis of pharmaceutical compounds and other complex molecular architectures. The efficiency of the synthesis of this intermediate is paramount, and the choice of catalyst plays a pivotal role in determining reaction rates, yields, and overall process sustainability. This guide provides a comparative analysis of various catalytic and non-catalytic methods for the synthesis of this compound, supported by experimental data to inform your selection of the most appropriate synthetic strategy.
Comparative Analysis of Synthetic Methodologies
The synthesis of this compound is typically achieved through the condensation reaction between 4-bromoaniline and diethyl ethoxymethylenemalonate (DEEMM). This reaction can be performed under various conditions, with the choice of catalyst being a critical factor influencing the outcome. Here, we compare three distinct approaches: a catalyst-free thermal method, a microwave-assisted solvent-free synthesis, and a Lewis acid-catalyzed reaction.
| Methodology | Catalyst | Catalyst Loading | Solvent | Temperature (°C) | Time | Yield (%) | Reference |
| Catalyst-Free Thermal Synthesis | None | N/A | None | 130 | 2 h | 73 | [1] |
| Microwave-Assisted Synthesis | None | N/A | None | 150 | 30 min | >78 | [2] |
| Lewis Acid Catalysis | Scandium Triflate (Sc(OTf)₃) | 5 mol% | None | Room Temp. - 80 | Variable | 70-95 | [3] |
In-Depth Analysis of Catalytic Systems
Catalyst-Free Thermal Synthesis: The Baseline
The most straightforward approach to synthesizing this compound is through the direct thermal reaction of 4-bromoaniline and diethyl ethoxymethylenemalonate. This method, often considered the baseline, relies on heat to drive the condensation reaction.
Reaction Mechanism: The reaction proceeds via a nucleophilic attack of the amino group of 4-bromoaniline on the electron-deficient double bond of diethyl ethoxymethylenemalonate, followed by the elimination of ethanol.
Experimental Protocol:
-
Combine equimolar amounts of 4-bromoaniline (1.2 mmol) and diethyl ethoxymethylenemalonate (1.2 mmol) in a reaction vessel.
-
Heat the mixture at 130°C (403 K) for 2 hours.[1]
-
After the reaction is complete, evaporate the low-boiling components under reduced pressure.
-
Purify the crude product by recrystallization from a suitable solvent like diethyl ether to obtain the final product.[1]
Discussion: While simple and avoiding the cost and potential contamination of a catalyst, this method requires a relatively high temperature and longer reaction time. The yield of 73% is respectable but may be improved upon with catalytic methods.[1] This approach is suitable for small-scale synthesis where simplicity is prioritized over reaction efficiency and energy consumption.
Microwave-Assisted Synthesis: An Energy-Efficient Alternative
Microwave irradiation has emerged as a powerful tool in organic synthesis, often leading to dramatic reductions in reaction times and improved yields. For the synthesis of diethyl 2-((arylamino)methylene)malonates, a microwave-assisted, solvent-free approach offers a greener and more efficient alternative to conventional heating.[2]
Underlying Principle: Microwave energy directly interacts with polar molecules in the reaction mixture, leading to rapid and uniform heating. This can accelerate reaction rates and often leads to cleaner reactions with fewer side products.
Experimental Protocol (Adapted for the target molecule):
-
Place 4-bromoaniline (0.5 mmol) and diethyl ethoxymethylenemalonate (1.0 mmol) into a high-pressure microwave reaction tube.[2]
-
Stir the mixture for 1 hour at room temperature to ensure homogeneity.
-
Place the sealed reaction tube in a microwave synthesizer and irradiate for 30 minutes at 150°C.[2]
-
After cooling, purify the crude product by column chromatography (e.g., n-hexane/ethyl acetate) to isolate the desired product.[2]
Discussion: This method significantly reduces the reaction time from 2 hours to 30 minutes compared to the thermal approach.[1][2] The reported yields for similar substrates are high (>78%), suggesting this is a highly efficient method.[2] The absence of a solvent makes this a particularly environmentally friendly option.
Lewis Acid Catalysis: The Scandium Triflate Approach
Lewis acids are known to catalyze the synthesis of enaminones by activating the β-dicarbonyl compound, making it more susceptible to nucleophilic attack. Scandium triflate (Sc(OTf)₃) is a particularly effective and reusable Lewis acid catalyst for this transformation, often providing high yields under mild, solvent-free conditions.[3]
Reaction Mechanism: Scandium triflate coordinates to one of the carbonyl oxygen atoms of diethyl ethoxymethylenemalonate, increasing its electrophilicity. This activation facilitates the nucleophilic attack by the aniline, leading to a more rapid reaction rate.
Experimental Protocol (Generalized):
-
To a mixture of 4-bromoaniline (1 mmol) and diethyl ethoxymethylenemalonate (1 mmol), add scandium triflate (5 mol%).[3]
-
Stir the reaction mixture at room temperature or gently heat (e.g., to 80°C) for the required time to complete the reaction (monitoring by TLC is recommended).
-
Upon completion, the product can be extracted, and the catalyst can often be recovered and reused.[3]
Discussion: The use of scandium triflate offers the potential for high yields (70-95%) under mild conditions, including at room temperature.[3] A key advantage is the reusability of the catalyst, which improves the overall economy and sustainability of the process. This method represents a significant improvement over the catalyst-free thermal approach in terms of both yield and reaction conditions.
Heterogeneous Catalysis: The Potential of Montmorillonite K-10
Anticipated Advantages:
-
Easy Separation: The solid catalyst can be removed by simple filtration.
-
Reusability: The catalyst can often be washed, dried, and reused for multiple reaction cycles.
-
Environmental Friendliness: Clays are generally non-toxic and environmentally benign.
Proposed Experimental Protocol:
-
In a round-bottom flask, combine 4-bromoaniline (1 mmol), diethyl ethoxymethylenemalonate (1 mmol), and Montmorillonite K-10 (e.g., 10-20 wt%) in a suitable solvent (or under solvent-free conditions).
-
Stir the mixture at room temperature or with gentle heating, monitoring the reaction progress by TLC.
-
Upon completion, filter off the catalyst.
-
Wash the catalyst with a suitable solvent, and concentrate the filtrate to obtain the crude product, which can then be purified.
Visualizing the Synthesis
To better understand the process, the following diagrams illustrate the general reaction and the experimental workflow.
Caption: General reaction for the synthesis of the target compound.
Caption: Comparative experimental workflows for the synthesis.
Conclusion and Future Outlook
The synthesis of this compound can be achieved through several effective methods.
-
Catalyst-free thermal synthesis is simple but requires high temperatures and longer reaction times.
-
Microwave-assisted synthesis offers a rapid and energy-efficient alternative, making it an excellent choice for high-throughput synthesis and green chemistry applications.[2]
-
Lewis acid catalysis with Scandium Triflate provides high yields under mild conditions and offers the benefit of catalyst reusability, making it a strong candidate for scalable and cost-effective production.[3]
-
Heterogeneous catalysts like Montmorillonite K-10 represent a promising area for future investigation, with the potential for highly sustainable and easily manageable synthetic processes.
The choice of the optimal method will depend on the specific requirements of the researcher, including scale, available equipment, cost considerations, and environmental impact. For rapid synthesis and high efficiency, the microwave-assisted approach is highly recommended. For larger-scale production where catalyst cost and reusability are important factors, the Scandium Triflate catalyzed method presents a compelling option. Further research into solid acid catalysts like zeolites and clays could unlock even more sustainable and efficient pathways to this valuable synthetic intermediate.
References
-
Yadav, J. S., et al. (2012). A brief review on synthesis & applications of β-enamino carbonyl compounds. ACG Publications. [Link]
- Deshmukh, A. R. A. S., et al. (1999). A Clay Catalyzed Method for Diethyl 2,2,2-Trichloroethylidenepropanedioate, an Efficient Intermediate for the Synthesis of Enamino Esters.
- Bartoli, G., & Sambri, L., et al. (2001). A Novel and Efficient Synthesis of N-Substituted β-Amino Esters Catalyzed by Zn(ClO4)2·6H2O. The Journal of Organic Chemistry, 66(18), 6211-6214.
- Khodaei, M. M., et al. (2006). Bismuth(III) trifluoroacetate: a mild and efficient catalyst for the synthesis of β-enaminones in water. Tetrahedron Letters, 47(22), 3729-3732.
- Lenin, R., et al. (2007). Lanthanum trichloride: an efficient Lewis acid catalyst for chemo and regioselective enamination of β-dicarbonyl compounds. Arkivoc, 2007(13), 204-209.
- Paira, M., et al. (2008). Ceric(IV) ammonium nitrate catalyzed synthesis of β-enaminones. Indian Journal of Chemistry, 47B, 966-969.
- Hideo, I., et al. (1990). Intramolecular cyclization of enaminones containing a 2-bromoaryl group with a catalytic amount of a palladium(0) complex. Journal of the Chemical Society, Perkin Transactions 1, (1), 11-15.
- Murthy, S. N., et al. (2005). Ferric(III) ammonium nitrate: a novel catalyst for the synthesis of β-enaminones. Tetrahedron Letters, 46(42), 7247-7249.
- Arcadi, A., et al. (2003). Gold(III)-Catalyzed Condensation of 1,3-Dicarbonyl Compounds with Amines.
- Stefani, H. A., et al. (2003). A simple and efficient procedure for the synthesis of β-enaminones in water. Tetrahedron Letters, 44(8), 1667-1669.
-
Muñoz-Becerra, G. E., et al. (2023). Diethyl 2-((aryl(alkyl)amino)methylene)malonates: Unreported Mycelial Growth Inhibitors against Fusarium oxysporum. Molbank, 2023(2), M1630. [Link]
-
Wang, Y.-G., et al. (2011). Diethyl 2-[(4-bromoanilino)methylidene]malonate. Acta Crystallographica Section E: Structure Reports Online, 67(1), o103. [Link]
Sources
- 1. Scandium(III) Triflate as an Efficient and Recyclable Catalyst for Chemoselective Conversion of Carbonyl Compounds to 1,3-Oxathiolanes [organic-chemistry.org]
- 2. K10 montmorillonite clays as environmentally benign catalysts for organic reactions - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 3. acgpubs.org [acgpubs.org]
DFT studies on the electronic structure of Diethyl 2-((4-bromophenylamino)methylene)malonate
An In-Depth Guide to the Electronic Structure of Diethyl 2-((4-bromophenylamino)methylene)malonate: A DFT-Based Comparative Analysis
For researchers, scientists, and professionals in drug development, a profound understanding of a molecule's electronic structure is paramount for predicting its reactivity, stability, and potential biological activity. This compound is a significant intermediate in the synthesis of various heterocyclic compounds, including pyrazoloquinolinones[1]. This guide provides a comprehensive, DFT-based theoretical analysis of its electronic properties, offering a comparative perspective against simpler malonate derivatives.
The Significance of Understanding Electronic Structure
The arrangement and energy of electrons within a molecule dictate its chemical behavior. Key parameters derived from Density Functional Theory (DFT) studies, such as the Highest Occupied Molecular Orbital (HOMO), the Lowest Unoccupied Molecular Orbital (LUMO), and the Molecular Electrostatic Potential (MEP), provide invaluable insights. The HOMO-LUMO energy gap, for instance, is a critical indicator of a molecule's kinetic stability and chemical reactivity[2][3]. A smaller gap suggests that the molecule is more polarizable and reactive, as less energy is required to excite an electron to a higher energy state. The MEP map reveals the charge distribution and helps identify sites susceptible to electrophilic and nucleophilic attack.
Computational Methodology: A DFT-Based Approach
While experimental data provides a tangible characterization of a molecule, computational methods like DFT offer a deeper, atomic-level understanding. For a molecule like this compound, a robust computational protocol is essential for accurate predictions.
Experimental Protocol: Synthesis of this compound
The title compound can be synthesized according to established literature methods[1].
-
Reactants: 4-bromoaniline (1.2 mmol) and diethyl ethoxymethylenemalate (1.2 mmol).
-
Procedure:
-
Mix the reactants and heat at 403 K for 2 hours.
-
Evaporate low boiling point components under low pressure using a cold trap.
-
The crude product is then purified by recrystallization from diethyl ether.
-
-
Yield: Approximately 73%[1].
-
Crystallization for X-ray Analysis: Crystals suitable for X-ray diffraction can be obtained by the slow evaporation of a methanol solution[1].
DFT Calculation Workflow
The following workflow, based on common practices for similar organic molecules, is proposed for the DFT analysis of this compound[2][4][5].
Sources
- 1. Diethyl 2-[(4-bromoanilino)methylidene]malonate - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis, structural characterization, and DFT studies of anti-cancer drug N-(2-Aminophenyl)-2-(4-bromophenoxy)acetamide - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Assessing Reactivity with LUMO and HOMO Energy Gap-Magical Power of Quantum Mechanics-Chemistry [chemistry.wuxiapptec.com]
- 4. researchgate.net [researchgate.net]
- 5. d-nb.info [d-nb.info]
Benchmarking the synthesis of Diethyl 2-((4-bromophenylamino)methylene)malonate against other methods
An In-Depth Guide to the Synthesis of Diethyl 2-((4-bromophenylamino)methylene)malonate: A Comparative Benchmarking Study
In the landscape of pharmaceutical and materials science, the enaminone scaffold, and specifically this compound (DBM), serves as a critical structural motif and a versatile synthetic intermediate.[1] Its utility in the synthesis of bioactive heterocycles, such as pyrazoloquinolinones, and its potential applications as an HIV integrase inhibitor underscore the importance of efficient and scalable synthetic routes.[2]
This guide provides a comprehensive benchmark of prevalent synthetic methodologies for DBM. Moving beyond a simple recitation of protocols, we will dissect the underlying chemical principles, evaluate the practical advantages and limitations of each approach, and present comparative data to inform your selection of the optimal method for your research and development needs.
The synthesis of DBM and its analogs fundamentally relies on the reaction between an amine (4-bromoaniline) and a β-dicarbonyl compound. The most common and direct precursor for this transformation is diethyl ethoxymethylenemalonate (DEEMM). The reaction proceeds via a nucleophilic attack of the amine on the enol ether of DEEMM, followed by the elimination of ethanol.
Sources
A Guide to the Structural Validation of Diethyl 2-((4-bromophenylamino)methylene)malonate using 2D NMR Spectroscopy
Introduction: The Imperative of Unambiguous Structural Confirmation
In the realm of drug discovery and chemical synthesis, the precise characterization of molecular structure is a foundational requirement. Diethyl 2-((4-bromophenylamino)methylene)malonate is a key synthetic intermediate, notably used in the preparation of pyrazoloquinolinones and other bioactive compounds.[1][2] Its molecular framework, containing aromatic, vinylic, and ester functionalities, presents a moderate level of complexity where one-dimensional (1D) Nuclear Magnetic Resonance (NMR) spectroscopy, while essential, may not suffice for complete, unambiguous assignment. For regulatory approval, patent protection, and ensuring reproducible biological activity, a higher level of structural proof is necessary.[3][4][5]
This guide provides an in-depth, practical comparison of a proposed molecular structure with experimental data, leveraging the power of two-dimensional (2D) NMR techniques. We will focus on Correlation Spectroscopy (COSY) and Heteronuclear Multiple Quantum Coherence (HMQC) to definitively validate the structure of this compound. As a senior application scientist, the rationale behind each step is explained, demonstrating how these techniques form a self-validating system for structural elucidation, a critical process in pharmaceutical research and development.[4][6][7]
Pillar 1: The Principle – Moving Beyond 1D NMR
While ¹H and ¹³C NMR provide essential information on the chemical environment and number of different nuclei, their 1D spectra can suffer from signal overlap and ambiguity in assigning which proton is attached to which carbon. 2D NMR overcomes these limitations by spreading the information across two frequency axes, revealing correlations between nuclei.[6][8]
Correlation Spectroscopy (COSY): Mapping the Proton Framework
COSY is a homonuclear 2D NMR experiment that identifies protons coupled to each other, typically through two or three chemical bonds (²J or ³J coupling).[9][10] The resulting spectrum displays the ¹H NMR spectrum on both axes. The standard signals appear on the diagonal, while the crucial information comes from the off-diagonal "cross-peaks."[11][12][13] A cross-peak at the coordinates of two different proton signals (δ₁, δ₂) indicates that these protons are scalar-coupled.[14] This allows us to trace the connectivity of proton spin systems within the molecule, effectively building a map of the proton framework.
Heteronuclear Multiple Quantum Coherence (HMQC): Linking Protons to their Carbons
HMQC is a heteronuclear 2D NMR experiment that reveals one-bond correlations between a proton and the carbon to which it is directly attached (¹J coupling).[15][16][17] The spectrum displays the ¹H spectrum on one axis and the ¹³C spectrum on the other. Each cross-peak in an HMQC spectrum provides a direct link between a specific proton and its carbon atom.[18] This technique is exceptionally powerful for unequivocally assigning carbon signals based on the less ambiguous proton signals. Its high sensitivity, derived from detecting the signal on the more sensitive ¹H nucleus, makes it a preferred method.[18] Note that the Heteronuclear Single Quantum Coherence (HSQC) experiment provides the same information and the terms are often used interchangeably.[18]
Pillar 2: The Protocol – A Self-Validating Experimental Workflow
The trustworthiness of a structural validation rests on a robust experimental protocol. The combination of COSY and HMQC experiments creates a self-validating system where the proton-proton connectivity from COSY must be consistent with the proton-carbon attachments identified by HMQC.
Step-by-Step Experimental Protocol
-
Sample Preparation:
-
Dissolve ~10-20 mg of the synthesized this compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent is critical to avoid obscuring sample signals.
-
Filter the solution into a standard 5 mm NMR tube to remove any particulate matter.
-
Add a small amount of Tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm).
-
-
Initial 1D NMR Acquisition:
-
Acquire a standard ¹H NMR spectrum to verify sample concentration and purity, and to optimize spectral parameters like the spectral width and receiver gain.
-
Acquire a proton-decoupled ¹³C NMR spectrum to identify the number of unique carbon signals.
-
-
2D NMR Acquisition:
-
COSY Experiment: Load a standard COSY pulse program (e.g., COSY-90 or a gradient-enhanced version like gCOSY for cleaner spectra).[8][19] Acquire the data with sufficient scans to achieve a good signal-to-noise ratio. The number of increments in the indirect dimension (t₁) will determine the resolution of that axis.
-
HMQC/HSQC Experiment: Load a standard HMQC or HSQC pulse program. These sequences are optimized for a one-bond coupling constant (¹J_CH) of approximately 145 Hz, which is typical for sp² and sp³ carbons. Acquire the data until the signals for all protonated carbons are clearly visible.
-
Experimental Workflow Diagram
Caption: Experimental workflow for 2D NMR structural validation.
Pillar 3: Data Analysis & Structural Confirmation
Here, we will analyze hypothetical but realistic spectral data for this compound to demonstrate the validation process.
Proposed Structure and Atom Numbering:
(Note: A real image of the numbered structure would be inserted here. For this text-based generation, please refer to the numbering in the tables below.)
Expected NMR Data Summary
The following table summarizes the expected chemical shifts for the proposed structure.
| Atom Label | Atom Type | Expected ¹H Shift (δ, ppm) | Multiplicity | Expected ¹³C Shift (δ, ppm) |
| 1 | -CH₃ | ~1.3 | Triplet (t) | ~14 |
| 2 | -CH₂- | ~4.2 | Quartet (q) | ~60 |
| 3 | -CH₃ | ~1.4 | Triplet (t) | ~15 |
| 4 | -CH₂- | ~4.3 | Quartet (q) | ~61 |
| 5 | =CH- | ~8.5 | Doublet (d) | ~100 |
| 6 | -NH- | ~11.0 | Doublet (d) | - |
| 7, 11 | Ar-CH | ~7.1 | Doublet (d) | ~118 |
| 8, 10 | Ar-CH | ~7.5 | Doublet (d) | ~132 |
| 9 | Ar-C-Br | - | - | ~117 |
| 12 | Ar-C-N | - | - | ~139 |
| 13 | =C< | - | - | ~150 |
| 14 | C=O | - | - | ~165 |
| 15 | C=O | - | - | ~168 |
COSY Analysis: Establishing the Proton Network
The COSY spectrum reveals correlations between coupled protons. We expect to see the following key cross-peaks:
-
Ethyl Group 1: A cross-peak between the triplet at ~1.3 ppm (H1) and the quartet at ~4.2 ppm (H2). This confirms the -CH₂-CH₃ connectivity of one ethyl ester.
-
Ethyl Group 2: A cross-peak between the triplet at ~1.4 ppm (H3) and the quartet at ~4.3 ppm (H4), confirming the second ethyl ester.
-
Aromatic System: A cross-peak between the aromatic doublets at ~7.1 ppm (H7/11) and ~7.5 ppm (H8/10), confirming their adjacency on the bromophenyl ring.
-
Enamine System: A crucial cross-peak between the NH proton at ~11.0 ppm (H6) and the vinylic proton at ~8.5 ppm (H5). This confirms their three-bond coupling through the N-C=C linkage and is a key signature of this molecular fragment.
HMQC Analysis: Attaching the Carbon Skeleton
The HMQC spectrum provides the definitive link between the proton and carbon frameworks.
| ¹H Signal (δ, ppm) | Correlated ¹³C Signal (δ, ppm) | Assignment (H-C) | Interpretation |
| ~1.3 | ~14 | H1 - C1 | Assigns the upfield methyl carbon. |
| ~4.2 | ~60 | H2 - C2 | Assigns the methylene carbon of the first ethyl group. |
| ~1.4 | ~15 | H3 - C3 | Assigns the second methyl carbon. |
| ~4.3 | ~61 | H4 - C4 | Assigns the second methylene carbon. |
| ~8.5 | ~100 | H5 - C5 | Unambiguously assigns the vinylic carbon. |
| ~7.1 | ~118 | H7/11 - C7/11 | Assigns the aromatic carbons ortho to the amino group. |
| ~7.5 | ~132 | H8/10 - C8/10 | Assigns the aromatic carbons meta to the amino group. |
The carbons without attached protons (C9, C12, C13, C14, C15) will not show signals in the HMQC spectrum, which is also a key piece of confirmatory data.
Visualizing the Correlations
This diagram illustrates how the key correlations from COSY and HMQC experiments map onto the molecular structure, providing a comprehensive and validated picture.
Caption: Key COSY and HMQC correlations for structure validation.
Comparison with Alternative Techniques
While COSY and HMQC provide a robust validation, other 2D NMR experiments can offer complementary data. The Heteronuclear Multiple Bond Correlation (HMBC) experiment, for instance, shows correlations between protons and carbons over two to three bonds.[20] An HMBC spectrum of this compound would show a correlation from the NH proton (H6) to the aromatic carbons C7/11 and the vinylic carbon C5, further cementing the connectivity around the nitrogen atom. This makes HMBC an excellent alternative or supplementary experiment for confirming the assembly of different spin systems.
Conclusion
The structural validation of a synthetic compound like this compound is not merely an academic exercise; it is a critical step in ensuring the quality, safety, and efficacy of potential pharmaceutical agents. By systematically applying a combination of COSY and HMQC spectroscopy, we move beyond the limitations of 1D NMR. The COSY experiment elucidates the proton-proton framework, while the HMQC experiment anchors this framework to the underlying carbon skeleton. The perfect congruence of these two datasets provides an unambiguous, self-validating confirmation of the molecular structure, fulfilling the stringent requirements of modern chemical and pharmaceutical research.
References
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Comparative Analysis of the Antifungal Activity of Diethyl 2-((aryl(alkyl)amino)methylene)malonates
A Technical Guide for Researchers and Drug Development Professionals
The emergence of drug-resistant fungal pathogens poses a significant and growing threat to public health. This has intensified the search for novel antifungal agents with unique mechanisms of action. Among the promising candidates are Diethyl 2-((aryl(alkyl)amino)methylene)malonates (DAMMs), a class of organic compounds that have demonstrated notable antifungal properties. This guide provides a comprehensive comparative analysis of the antifungal activity of DAMMs, supported by experimental data, to assist researchers in the fields of mycology and medicinal chemistry.
Introduction to Diethyl 2-((aryl(alkyl)amino)methylene)malonates
Diethyl 2-((aryl(alkyl)amino)methylene)malonates, also known as enaminones, are versatile synthons in organic chemistry.[1][2] Their synthesis is often straightforward, for example, through a microwave-assisted, solvent-free reaction of anilines with diethyl ethoxymethylenemalonate (DEEMM).[1][3] While traditionally used as intermediates in the synthesis of more complex heterocyclic compounds, recent studies have highlighted their intrinsic bioactivities, including antifungal potential.[1][2] This has opened a new avenue for the development of antifungal drugs based on the DAMM scaffold.
The general structure of DAMMs features a core malonate group attached to an enamine moiety, which can be substituted with various aryl and alkyl groups. This structural flexibility allows for the generation of a diverse library of compounds, enabling the exploration of structure-activity relationships (SAR) to optimize antifungal potency.
Experimental Protocols for Antifungal Susceptibility Testing
To ensure the reliability and reproducibility of antifungal activity data, standardized testing methodologies are crucial. The Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST) provide widely accepted guidelines for this purpose.[4][5] The broth microdilution method is a commonly employed technique for determining the Minimum Inhibitory Concentration (MIC) of an antifungal agent.[6][7][8]
Broth Microdilution Assay Protocol (Adapted from CLSI M27/M38)
This protocol outlines the fundamental steps for assessing the in vitro antifungal activity of DAMM compounds.
Objective: To determine the Minimum Inhibitory Concentration (MIC) of DAMM compounds against pathogenic fungal strains.
Materials:
-
Test compounds (DAMMs)
-
Standard antifungal drugs (e.g., Fluconazole, Amphotericin B) for positive control
-
Fungal strains (e.g., Candida albicans, Aspergillus fumigatus, Fusarium oxysporum)
-
RPMI-1640 medium with L-glutamine, without bicarbonate, buffered with MOPS
-
96-well microtiter plates
-
Spectrophotometer or microplate reader
-
Sterile saline or phosphate-buffered saline (PBS)
-
Dimethyl sulfoxide (DMSO) for dissolving compounds
Workflow:
Figure 2: Influence of aryl substituents on the antifungal activity of DAMMs.
The observed SAR suggests that both electronic and steric factors of the substituents play a crucial role in the antifungal potency. For instance, the high activity of the 2-nitro derivative compared to the 4-nitro isomer suggests that the position of the electron-withdrawing group is critical. [1]
Mechanism of Action
While the precise mechanism of action for DAMMs is still under investigation, enaminones, in general, are known to be Michael acceptors. This reactivity could allow them to interact with biological nucleophiles, such as cysteine residues in essential fungal enzymes, leading to their inactivation.
Potential mechanisms of antifungal action for DAMMs and other antifungal agents include:
-
Inhibition of Ergosterol Biosynthesis: A common target for antifungal drugs like azoles and allylamines. [9]These drugs interfere with enzymes involved in the synthesis of ergosterol, a vital component of the fungal cell membrane. [9][10]* Cell Membrane Disruption: Polyenes, such as Amphotericin B, bind directly to ergosterol, creating pores in the cell membrane and leading to cell death. [9][10]* Inhibition of Cell Wall Synthesis: Echinocandins target the synthesis of β-(1,3)-glucan, a key component of the fungal cell wall. [9]* Disruption of Protein and Nucleic Acid Synthesis: Some antifungals act as antimetabolites, interfering with the synthesis of essential macromolecules. [9] Further research is needed to elucidate the specific molecular targets of DAMMs and to determine if their mechanism is novel compared to existing antifungal drug classes.
Conclusion and Future Directions
Diethyl 2-((aryl(alkyl)amino)methylene)malonates represent a promising class of compounds with tunable antifungal activity. The straightforward synthesis and the ability to readily modify their structure make them attractive candidates for the development of new antifungal agents.
Future research should focus on:
-
Expanding the chemical diversity of DAMM libraries to further explore the structure-activity relationship.
-
Elucidating the precise mechanism of action to identify their molecular targets within the fungal cell.
-
Evaluating the in vivo efficacy and toxicity of the most potent DAMM derivatives in animal models of fungal infections.
-
Investigating their activity against a broader range of clinically relevant fungal pathogens , including drug-resistant strains.
By addressing these key areas, the full potential of Diethyl 2-((aryl(alkyl)amino)methylene)malonates as a new generation of antifungal therapeutics can be realized.
References
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Cely, W. F., et al. (2023). Diethyl 2-((aryl(alkyl)amino)methylene)malonates: Unreported Mycelial Growth Inhibitors against Fusarium oxysporum. Molbank, 2023(2), M1633. [Link]
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Pfaller, M. A., & Diekema, D. J. (2020). Antifungal Susceptibility Testing: Current Approaches. Clinical Microbiology Reviews, 33(3), e00069-19. [Link]
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Serena, C., et al. (2006). Quality Control and Reference Guidelines for CLSI Broth Microdilution Method (M38-A Document) for Susceptibility Testing of Anidulafungin against Molds. Journal of Clinical Microbiology, 44(11), 4058-4061. [Link]
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A Comparative Guide to Stereochemical Assessment of Diethyl 2-((4-bromophenylamino)methylene)malonate Derivatives
For Researchers, Scientists, and Drug Development Professionals
The precise three-dimensional arrangement of atoms within a molecule, its stereochemistry, is a critical determinant of its biological activity. In the realm of drug development, where enantiomers of the same compound can exhibit vastly different therapeutic and toxicological profiles, the rigorous assessment of stereochemistry is paramount. This guide provides a comparative analysis of key analytical techniques for characterizing the stereochemistry of Diethyl 2-((4-bromophenylamino)methylene)malonate and its derivatives, a class of compounds with significant potential in medicinal chemistry.
The core structure, this compound, is an important intermediate in the synthesis of various heterocyclic compounds, including pyrazoloquinolinones.[1] While the parent compound itself is achiral, derivatization can introduce chiral centers, necessitating robust methods for stereochemical assignment. This guide will delve into the principles, protocols, and comparative advantages of X-ray Crystallography, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Chiral High-Performance Liquid Chromatography (HPLC).
The Gold Standard: Single-Crystal X-ray Crystallography
For an unambiguous determination of a molecule's three-dimensional structure, including its absolute configuration, single-crystal X-ray crystallography remains the definitive technique.[2] This method provides precise data on bond lengths, bond angles, and the spatial arrangement of atoms within a crystal lattice.
The crystal structure of the parent compound, this compound, has been reported.[1] The molecule is nearly planar, a conformation stabilized by an intramolecular N-H···O hydrogen bond that forms a six-membered ring.[1] Intermolecular C-H···O hydrogen bonds further stabilize the crystal structure.[1] When a derivative of this compound is synthesized to be chiral, X-ray crystallography can be the most powerful tool for determining its absolute stereochemistry.
Experimental Protocol: X-ray Crystallography
A typical workflow for X-ray crystallographic analysis involves the following steps:
-
Crystal Growth: High-quality single crystals of the derivative are grown, often by slow evaporation of a suitable solvent.[1][3]
-
Data Collection: A selected crystal is mounted on a diffractometer, and X-ray diffraction data are collected.[3][4]
-
Structure Solution and Refinement: The diffraction data are processed to solve the crystal structure and refine the atomic positions.[3]
Data Presentation
| Feature | X-ray Crystallography |
| Information Provided | Precise 3D atomic coordinates, bond lengths, bond angles, absolute configuration, crystal packing.[2] |
| Sample Requirements | High-quality single crystals (typically >0.1 mm).[2] |
| Advantages | Unambiguous determination of absolute stereochemistry. |
| Limitations | Requires the ability to grow suitable single crystals, which can be challenging. |
Elucidating Structure in Solution: NMR Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the structure of molecules in solution. For stereochemical analysis, specific NMR techniques can provide crucial information about the relative and, in some cases, absolute configuration of chiral centers.
Key NMR Techniques for Stereochemical Assessment:
-
Nuclear Overhauser Effect (NOE): NOE experiments, such as NOESY and ROESY, detect through-space interactions between protons that are close to each other, typically within 5 Å.[5] This information is invaluable for determining the relative stereochemistry of substituents in a molecule.[5] For these techniques to be effective, the molecule should ideally have a rigid conformation.[5]
-
Chiral Derivatizing Agents (CDAs): When dealing with enantiomers, which have identical NMR spectra, CDAs can be employed. A chiral derivatizing agent reacts with both enantiomers of a racemic mixture to form a pair of diastereomers. Since diastereomers have different physical properties, their NMR spectra will also be different, allowing for the determination of the enantiomeric ratio.[6][7] For amines, reagents like Mosher's acid or chiral α-fluorinated phenylacetic phenylselenoester can be used.[8]
-
Chiral Solvating Agents (CSAs): CSAs are chiral compounds that form transient diastereomeric complexes with the enantiomers in solution. This interaction can induce small chemical shift differences between the enantiomeric signals in the NMR spectrum, enabling their quantification.
Experimental Protocol: NMR Analysis with Chiral Derivatizing Agents
-
Derivatization: The chiral amine derivative is reacted with a suitable chiral derivatizing agent in an NMR tube.[8]
-
NMR Data Acquisition: ¹H or ¹⁹F NMR spectra of the resulting diastereomeric mixture are acquired.[6][8]
-
Data Analysis: The signals corresponding to the two diastereomers are integrated to determine the enantiomeric excess (ee).[6]
Data Presentation
| Feature | NMR Spectroscopy |
| Information Provided | Connectivity, chemical environment of atoms, conformational dynamics in solution, relative stereochemistry (NOE), enantiomeric ratio (with CDAs/CSAs).[2] |
| Sample Requirements | Soluble sample in a suitable deuterated solvent. |
| Advantages | Provides detailed structural information in solution, non-destructive, can determine enantiomeric excess. |
| Limitations | Absolute configuration determination is often indirect and requires comparison to known standards or complex analysis. Symmetrical molecules can present challenges in analysis.[9] |
High-Throughput Screening: Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is a cornerstone technique for separating enantiomers and determining enantiomeric excess, particularly in a high-throughput setting.[6] The separation is achieved by using a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to different retention times.
For primary amine derivatives, several types of CSPs have proven effective, including:
-
Polysaccharide-based CSPs: These are broadly selective and can separate a wide range of racemates.[10]
-
Crown ether-based CSPs: These are particularly effective for the separation of primary amines.[11]
-
Cyclofructan-based CSPs: These have also shown high success rates in resolving primary amines.[10]
The choice of mobile phase is also critical for achieving good separation and can be either in the normal-phase or polar organic mode.[10] Supercritical fluid chromatography (SFC) has also emerged as a powerful alternative to HPLC for the chiral separation of primary amines, often showing comparable selectivities and improved peak symmetries.[12]
Experimental Protocol: Chiral HPLC Method Development
-
Column Screening: A set of chiral columns (e.g., polysaccharide, cyclofructan-based) are screened with the racemic amine derivative.[10]
-
Mobile Phase Optimization: Different mobile phase compositions (e.g., heptane/alcohol for normal phase, acetonitrile/alcohol for polar organic) and additives are tested to achieve optimal separation.[10][12]
-
Analysis: The optimized method is used to determine the retention times of the enantiomers and calculate the enantiomeric excess.
Data Presentation
| Feature | Chiral HPLC |
| Information Provided | Enantiomeric ratio (enantiomeric excess), retention times of enantiomers. |
| Sample Requirements | Soluble sample in the mobile phase. |
| Advantages | High-throughput, accurate quantification of enantiomers, well-established for a wide range of compounds. |
| Limitations | Does not directly provide structural information about the absolute configuration without a known standard. |
Conclusion: An Integrated Approach
The comprehensive stereochemical assessment of this compound derivatives relies on the judicious application of complementary analytical techniques. While X-ray crystallography provides the definitive answer for absolute configuration, its requirement for single crystals can be a bottleneck. NMR spectroscopy offers a wealth of structural information in solution and, with the aid of chiral auxiliaries, can determine enantiomeric ratios. Chiral HPLC stands out for its high-throughput capabilities in quantifying enantiomeric purity.
For researchers and drug development professionals, an integrated approach is often the most effective. Initial screening for enantiomeric separation can be efficiently performed using chiral HPLC or SFC. Subsequently, NMR techniques can be employed to gain deeper structural insights and confirm enantiomeric ratios. Finally, when a definitive assignment of absolute configuration is required, the effort to obtain single crystals for X-ray crystallographic analysis is well-justified. This multi-faceted strategy ensures a thorough and accurate understanding of the stereochemistry, a critical step in the journey from a promising molecule to a safe and effective therapeutic agent.
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Bull, J. A., et al. (2016). Rapid Determination of Enantiomeric Excess via NMR Spectroscopy: A Research-Informed Experiment. Journal of Chemical Education, 93(4), 748-753. [Link]
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Lima, F., et al. (2016). Mechanism of the Stereoselective α-Alkylation of Aldehydes Driven by the Photochemical Activity of Enamines. Journal of the American Chemical Society, 138(27), 8378-8381. [Link]
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Lee, W., et al. (2015). Chromatographic Separation of Enantiomers of Chiral Amines or Amino Alcohols as 9-Anthraldimine Derivatives Using Polysaccharide-Derived Chiral Columns. Chirality, 27(11), 816-821. [Link]
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Chen, S. & Wu, J. (2010). Diethyl 2-[(4-bromoanilino)methylidene]malonate. Acta Crystallographica Section E: Structure Reports Online, 66(12), o3131. [Link]
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Zhang, Y., et al. (2019). Assigning the Absolute Configurations of Chiral Primary Amines Based on Experimental and DFT-Calculated 19F Nuclear Magnetic Resonance. Frontiers in Chemistry, 7, 345. [Link]
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El-Faham, A., et al. (2021). Synthesis of C2-Symmetrical Bis-(β-Enamino-Pyran-2,4-dione) Derivative Linked via 1,6-Hexylene Spacer: X-ray Crystal Structures, Hishfeld Studies and DFT Calculations of Mono. Symmetry, 13(9), 1646. [Link]
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De Vooght-Johnson, R. (2023). Chiral column takes the crown for supercritical enantioseparation of primary amines. Wiley Analytical Science. [Link]
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Zhang, T., et al. (2012). Screening primary racemic amines for enantioseparation by derivatized polysaccharide and cyclofructan columns. Journal of Chromatography A, 1269, 238-245. [Link]
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Regalado, E. L., et al. (2014). Comparison of Enantiomeric Separations and Screening Protocols for Chiral Primary Amines by SFC and HPLC. LCGC North America, 32(9), 696-705. [Link]
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A Senior Scientist's Guide to the Isomeric Purity Determination of Diethyl 2-((4-bromophenylamino)methylene)malonate
Abstract
For researchers, scientists, and drug development professionals, establishing the precise isomeric composition of active pharmaceutical ingredients (APIs) and synthetic intermediates is a non-negotiable aspect of quality control and regulatory compliance. Diethyl 2-((4-bromophenylamino)methylene)malonate, a versatile β-enaminone building block, presents a classic case of potential geometric isomerism. This guide provides an in-depth, objective comparison of modern analytical methodologies for determining its isomeric purity. We move beyond simple protocols to explain the underlying chemical principles that dictate its structural preference and detail the causality behind our recommended experimental choices. This document synthesizes data from nuclear magnetic resonance (NMR) spectroscopy and high-performance liquid chromatography (HPLC), providing validated, step-by-step protocols and comparative data to ensure trustworthy and reproducible results.
The Isomeric Landscape: Why One Form Dominates
This compound belongs to the β-enaminone class of compounds. Structurally, it possesses a C=C double bond, creating the potential for E/Z geometric isomerism. Furthermore, the molecule contains a labile N-H proton, which could theoretically lead to tautomeric forms.
However, the molecule almost exclusively adopts the Z-isomeric form in solution and solid states. This profound stereochemical preference is not accidental; it is dictated by a powerful stabilizing force known as Resonance-Assisted Hydrogen Bonding (RAHB).[1][2][3]
The Role of Resonance-Assisted Hydrogen Bonding (RAHB):
The Z-isomer facilitates the formation of a highly stable, planar, six-membered pseudo-ring through a strong intramolecular hydrogen bond between the amine proton (N-H) and the oxygen of one of the proximal ester carbonyl groups (C=O).[4] This is not a simple hydrogen bond; the π-conjugation within the enaminone backbone (O=C-C=C-N) enhances electron delocalization, which in turn strengthens the hydrogen bond.[3] This synergistic effect, or RAHB, significantly lowers the ground-state energy of the Z-isomer, making the formation of the E-isomer, which cannot form this bond, thermodynamically unfavorable.[5]
The expected dominant Z-isomer and its unfavored E-counterpart are shown below:
-
Z-Isomer (Favored): Stabilized by a strong N-H···O intramolecular hydrogen bond.
-
E-Isomer (Disfavored): Lacks intramolecular hydrogen bonding, resulting in higher energy.
The primary goal of our analytical work is therefore not just to identify the isomer, but to quantify the purity of the dominant Z-isomer and detect any potential trace amounts of the E-isomer or other related impurities.
Comparative Analysis of Analytical Methodologies
A multi-pronged approach combining NMR for structural confirmation and HPLC for precise quantification provides the most robust and reliable assessment of isomeric purity.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Structural Gold Standard
NMR is the most powerful technique for unambiguous structure elucidation and conformational analysis. For this molecule, both 1D (¹H NMR) and 2D (NOESY) experiments are invaluable.
The ¹H NMR spectrum provides the first and most telling piece of evidence for the Z-configuration. The intramolecular hydrogen bond deshields the N-H proton significantly, pushing its chemical shift far downfield, typically into the δ 10.5-12.5 ppm range.[6] The presence of a single, sharp set of signals for the vinyl proton (=CH) and the N-H proton is a strong indicator of a single dominant isomer.
Key Diagnostic Signals for the Z-Isomer:
-
N-H Proton: A broad singlet around δ 11.01 ppm.[6] Its downfield position is characteristic of a strong intramolecular hydrogen bond.
-
Vinyl Proton (=CH): A doublet around δ 8.55 ppm, coupled to the N-H proton.
-
Aromatic Protons: Two doublets for the AA'BB' system of the 4-bromophenyl group.
-
Ethyl Ester Protons: Two sets of quartets and triplets.
While ¹H NMR strongly suggests the Z-isomer, a 2D Nuclear Overhauser Effect Spectroscopy (NOESY) experiment provides irrefutable proof.[7] The NOESY technique detects protons that are close in space (< 5 Å), regardless of their through-bond connectivity.
-
Expected NOESY Correlation: For the Z-isomer, the N-H proton and the vinyl (=CH) proton are held in close proximity on the same side of the C=C double bond. This will result in a clear cross-peak in the 2D NOESY spectrum, definitively confirming the Z-geometry.[8][9]
-
Self-Validation: The absence of this correlation would immediately flag the sample as the E-isomer or a different compound altogether, making the protocol self-validating.
Experimental Protocol: NMR Analysis
-
Sample Preparation: Accurately weigh ~15 mg of the compound and dissolve it in 0.7 mL of deuterated chloroform (CDCl₃). CDCl₃ is an ideal solvent as it is aprotic and effectively solubilizes the analyte.
-
¹H NMR Acquisition:
-
Acquire a standard 1D proton spectrum on a 400 MHz or higher spectrometer.
-
Ensure a sufficient relaxation delay (d1) of at least 5 seconds to allow for quantitative integration if minor isomers are detected.
-
-
NOESY Acquisition:
-
Run a standard 2D NOESY (noesygpph) pulse sequence.
-
Use a mixing time of 500-800 ms, which is optimal for detecting key intramolecular correlations in medium-sized molecules.
-
Process the data and look for the critical N-H / =CH cross-peak.
-
High-Performance Liquid Chromatography (HPLC): The Quantitative Workhorse
HPLC excels at separating components in a mixture and providing precise quantification of their relative abundance.[10] For isomeric purity, a reversed-phase HPLC (RP-HPLC) method is the industry standard, capable of detecting trace impurities that may not be quantifiable by NMR.[11] The Z and potential E isomers will have different polarities, leading to different retention times.
Method Causality:
-
Stationary Phase: A C18 column is chosen for its hydrophobic properties, which provides excellent retention and resolution for moderately polar organic molecules like our target compound.
-
Mobile Phase: A gradient of water (often with a modifier like 0.1% formic acid to ensure sharp peak shape) and a polar organic solvent like acetonitrile or methanol is used. The gradient elution ensures that both the main compound and any potential impurities with different polarities are eluted efficiently within a reasonable run time.
-
Detection: UV detection at a wavelength where the analyte has strong absorbance (e.g., 254 nm or 320 nm) ensures high sensitivity.
Experimental Protocol: RP-HPLC Analysis
-
System: An HPLC system with a quaternary pump, autosampler, column oven, and UV/Vis detector.
-
Column: C18, 4.6 mm x 150 mm, 5 µm particle size.
-
Mobile Phase A: Water + 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
-
Gradient Program:
-
0-2 min: 50% B
-
2-15 min: 50% to 95% B
-
15-18 min: Hold at 95% B
-
18-20 min: 95% to 50% B
-
20-25 min: Hold at 50% B (re-equilibration)
-
-
Sample Preparation: Prepare a stock solution of the compound in acetonitrile at 1.0 mg/mL. Dilute to 0.1 mg/mL with a 50:50 mixture of acetonitrile and water.
-
System Suitability: Before analysis, inject a standard solution six times. The relative standard deviation (RSD) for the peak area of the main component should be ≤ 2.0%. This validates the precision of the system.[12]
Data Presentation and Workflow
Summary of Expected Analytical Data
The following table summarizes the expected results from the described analytical methods for a high-purity sample of the target compound.
| Parameter | Method | Expected Result | Interpretation |
| N-H Chemical Shift | ¹H NMR | δ ~11.01 ppm (broad singlet)[6] | Confirms strong intramolecular hydrogen bond, characteristic of the Z-isomer.[1][3] |
| Vinyl H Chemical Shift | ¹H NMR | δ ~8.55 ppm (doublet)[6] | Indicates a single vinylic environment. |
| Spatial Correlation | 2D NOESY | Strong cross-peak between the N-H proton (~11.01 ppm) and the vinyl proton (~8.55 ppm). | Irrefutably confirms the Z-geometry, as these protons are spatially proximate only in this configuration.[7][8][13] |
| Isomeric Purity | HPLC | Single major peak with a retention time of ~12-14 minutes (under specified conditions). Purity ≥ 99.5% by peak area. | Demonstrates high purity. The absence of a secondary peak with a different retention time indicates no detectable E-isomer. |
| Melting Point | Physical | 98–99 °C[6] | A sharp melting point range is indicative of a pure substance. |
Analytical Workflow Diagram
The logical flow for a complete and robust determination of isomeric purity is outlined below. This workflow ensures that structural identity is confirmed before precise quantification is performed.
Caption: Workflow for Isomeric Purity Determination.
Conclusion and Authoritative Recommendation
The isomeric identity of this compound is overwhelmingly dominated by the Z-isomer , a preference robustly enforced by a Resonance-Assisted Intramolecular Hydrogen Bond.
For any rigorous scientific or developmental application, a dual-methodology approach is strongly recommended:
-
Definitive Identification: Utilize NMR spectroscopy (both ¹H and 2D NOESY) as the primary method to unambiguously confirm the Z-isomeric structure. The NOESY experiment is particularly critical as it provides direct, incontrovertible evidence of the molecular geometry.
-
Precise Quantification: Employ a validated reversed-phase HPLC method for the routine and precise quantification of isomeric purity. This method offers superior sensitivity for detecting trace-level impurities and is the industry standard for generating the quantitative data required for quality assurance and regulatory filings.
By combining the structural certainty of NMR with the quantitative power of HPLC, researchers can establish the isomeric purity of this compound with the highest degree of scientific confidence.
References
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Gilli, P., Ferretti, V., Bertolasi, V., & Gilli, G. (2000). Evidence for Intramolecular N−H···O Resonance-Assisted Hydrogen Bonding in β-Enaminones and Related Heterodienes. A Combined Crystal-Structural, IR and NMR Spectroscopic, and Quantum-Mechanical Investigation. Journal of the American Chemical Society, 122(42), 10405–10417. [Link]
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Neupane, R., & Ghorai, M. K. (2020). Application of NMR Spectroscopy for the Detection of Equilibrating E–Z Diastereomers. ACS Omega, 5(38), 24881–24886. [Link]
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Bertolasi, V., Gilli, P., Ferretti, V., & Gilli, G. (1991). The nature of the hydrogen bond. A comprehensive thermochemical, structural, and spectroscopic study on the O-H...O intramolecular hydrogen bond of the ...O=C-C=C-OH... beta-enolone fragment. Journal of the American Chemical Society, 113(13), 4917-4925. [Link]
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Gilli, P., Ferretti, V., Bertolasi, V., & Gilli, G. (2000). Evidence for Intramolecular N−H···O Resonance-Assisted Hydrogen Bonding in β-Enaminones and Related Heterodienes. ResearchGate. [Link]
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Hansen, P. E. (2011). A Spectroscopic Overview of Intramolecular Hydrogen Bonds of NH…O,S,N Type. Molecules, 16(9), 7533-7561. [Link]
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Nawar, F. A., et al. (2025). Synthesis of Enaminothiones and Computational Investigation of Intramolecular Hydrogen Bonding Strength and Substituent Effects. Samarra Journal of Pure and Applied Science. [Link]
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Neupane, R., & Ghorai, M. K. (2020). Application of NMR Spectroscopy for the Detection of Equilibrating E–Z Diastereomers. ACS Omega. [Link]
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Organic Chemistry Portal. (n.d.). β-enamino ester synthesis by amination. [Link]
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Mansour, T. S., et al. (2021). NOESY ¹H–¹H 2D NMR interactions of the E/Z-diastereomers of 5c. ResearchGate. [Link]
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NotDijkstra. (2017). Determining geometry of trisubstituted alkene. Chemistry Stack Exchange. [Link]
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Reddit User. (2024). HNMR of E/Z mixtures. r/Chempros. [Link]
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Feely, W., & Boekelheide, V. (n.d.). Diethyl methylenemalonate. Organic Syntheses Procedure. [Link]
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Ayala, A., et al. (2007). Synthesis of Enaminones with Stationary Stereochemistry. Journal of the Chilean Chemical Society. [Link]
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Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 300 MHz, CDCl3, experimental) (HMDB0029573). [Link]
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Jain, R., et al. (2007). HPLC Method for Determination of Enantiomeric Purity of a Novel Respiratory Fluoroquinolone: WCK 1152. Indian Journal of Pharmaceutical Sciences. [Link]
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Perjesi, P., et al. (2012). Preparation and NMR properties of derivatives of arylamino-methylidene malonic acid and pentane-2,4-dione. Acta Chimica Slovaca, 5(1), 22-29. [Link]
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Navarrete-Vázquez, G., et al. (2015). Convenient Gould–Jacobs Synthesis of 4-Quinolone Core Using Eaton's Reagent. Molecules, 20(11), 20564-20574. [Link]
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Jain, R., et al. (2007). HPLC Method for Determination of Enantiomeric Purity of a Novel Respiratory Fluoroquinolone: WCK 1152. ResearchGate. [Link]
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Anderson, K. (2022). Determining Enantiomeric or Isomeric Purity of Active Pharmaceutical Ingredients. LibreTexts Chemistry. [Link]
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Fall, S. A. K., et al. (2021). Synthesis and Characterization of the Structure of Diethyl [(4-{(1H-Benzo[d]Imidazol-1-yl)Methyl}-1H-1,2,3-Triazol-1-yl)(Benzamido)Methyl]Phosphonate Using 1D and 2D NMR Experiments. European Journal of Chemistry. [Link]
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Fall, S. A. K., et al. (2021). Synthesis and Characterization of the Structure of Diethyl [(4-{(1H-Benzo[d]Imidazol-1-yl)Methyl}-1H-1,2,3-Triazol-1-yl)(Benzamido)Methyl]Phosphonate Using 1D and 2D NMR Experiments. European Open Science. [Link]
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Study Mind. (n.d.). E/Z Isomerism (A-Level Chemistry). [Link]
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Structure of β‐enaminones and β‐enaminoesters. (n.d.). ResearchGate. [Link]
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De Zanger, R., et al. (2003). An efficient HPLC method for the analysis of isomeric purity of technetium-99m-exametazime and identity confirmation using LC-MS. Journal of Pharmaceutical and Biomedical Analysis. [Link]
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Clark, J. (n.d.). E-Z notation for geometric isomerism. Chemguide. [Link]
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Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of Diethyl 2-((4-bromophenylamino)methylene)malonate
This guide provides essential, step-by-step procedures for the safe and compliant disposal of Diethyl 2-((4-bromophenylamino)methylene)malonate (CAS No. 101937-44-4). As a brominated aromatic amine derivative, this compound requires careful handling and adherence to specific hazardous waste protocols. This document is intended for researchers, scientists, and drug development professionals who handle this or structurally similar compounds. The causality behind each procedural step is explained to ensure a deep understanding of the safety and regulatory requirements.
Hazard Identification and Risk Assessment
Understanding the chemical nature of this compound is the foundation of its safe disposal. It is a halogenated organic compound and an aromatic amine.[1][2] Halogenated organic compounds are regulated as hazardous waste and are typically destined for specific treatment methods like incineration at high temperatures.[3][4] Aromatic amines as a class can be toxic, readily absorbed through the skin, and may pose long-term health risks.[2][5]
While a specific, comprehensive Safety Data Sheet (SDS) for this exact compound is not widely available, its hazards can be inferred from its structural components: the diethyl malonate backbone and the 4-bromoaniline group. The disposal protocol is therefore built upon the stringent requirements for halogenated organic waste.[1][6]
Table 1: Chemical Properties and Hazard Summary
| Property | Value/Information | Source(s) |
| Chemical Name | This compound | [7][8] |
| CAS Number | 101937-44-4 | [7][9] |
| Molecular Formula | C₁₄H₁₆BrNO₄ | [8][10] |
| Molecular Weight | 342.19 g/mol | [7][8] |
| Waste Category | Halogenated Organic Waste | [1][11] |
| Primary Hazards | Likely skin, eye, and respiratory tract irritant. Potential toxicity associated with aromatic amines and brominated compounds. | [2][5] |
| Incompatibilities | Strong acids, bases, reducing agents, and oxidizing agents. | [12][13] |
Personal Protective Equipment (PPE) - Your First Line of Defense
Before handling the compound or its waste, ensuring adequate personal protection is paramount. The potential for skin absorption of aromatic amines necessitates a robust PPE protocol.[5]
Step-by-Step PPE Protocol:
-
Hand Protection : Wear nitrile or neoprene gloves. Always check the manufacturer's glove compatibility chart for the specific chemical if available. Dispose of contaminated gloves immediately after use in accordance with applicable laws.[14]
-
Eye and Face Protection : Use chemical safety goggles as a minimum. For tasks with a higher risk of splashing, such as spill cleanup or bulk transfers, a full face shield is recommended over safety goggles.[12][15] This complies with OSHA's eye and face protection regulations.[13]
-
Body Protection : A fully buttoned, long-sleeved lab coat is required. For larger quantities or spill response, a chemically resistant apron should be worn.[14][15]
-
Work Area : All handling and preparation of waste should be conducted inside a properly functioning, certified laboratory chemical fume hood to minimize inhalation exposure.[16]
Step-by-Step Disposal and Decontamination Procedures
The core principle for disposing of this compound is strict waste segregation. This compound must be treated as halogenated organic waste .[1]
Routine Disposal of Unused Product and Contaminated Materials
-
Waste Segregation : Designate a specific, clearly labeled waste container for "Halogenated Organic Waste."[1][6] This is the most critical step. Mixing halogenated compounds with non-halogenated solvents makes the entire mixture unsuitable for solvent recovery, dramatically increasing disposal costs and environmental impact.[6]
-
Containerization :
-
Use a sealable, airtight, and compatible waste container. Glass or other appropriate chemically resistant containers are suitable.[16]
-
Attach a "Hazardous Waste" label to the container before adding the first drop of waste.[16] The label must include the full chemical name: "this compound" and any other components of the waste stream.
-
-
Waste Transfer : Carefully transfer the chemical waste into the designated container inside a chemical fume hood.
-
Disposal of Contaminated Solids : Any materials that have come into direct contact with the compound (e.g., used gloves, weigh boats, absorbent pads) are also considered hazardous waste.
-
Collect these items in a separate, sealed plastic bag or container.
-
Label the container clearly as "Solid Halogenated Waste" and list the chemical contaminant.
-
-
Storage : Keep the sealed waste container in a designated satellite accumulation area. This area should be away from incompatible materials like strong oxidizers, acids, and bases.[12][16]
-
Final Disposal : Once the container is full or is no longer being used, arrange for pickup through your institution's Environmental Health & Safety (EHS) office or a licensed hazardous waste disposal company.[3][12]
Small Spill Cleanup Protocol
-
Alert Personnel : Immediately alert others in the vicinity.
-
Ensure PPE : Don the appropriate PPE as described in Section 2, including a face shield.
-
Containment : Prevent the spill from spreading. For liquid spills, surround the area with an inert absorbent material like vermiculite, sand, or earth.[17][18] Do not use combustible materials like paper towels to absorb the bulk of the spill.
-
Absorption and Collection : Once contained, cover the spill with the inert absorbent material. Allow it to be fully absorbed.[16]
-
Collection : Carefully sweep or scoop the absorbed material into a designated, sealable, and properly labeled hazardous waste container.[14]
-
Decontamination : Clean the spill area with a suitable solvent (e.g., ethanol), followed by soap and water. All cleaning materials must be disposed of as hazardous waste.
-
Reporting : Report the spill to your laboratory supervisor or EHS office as per your institution's policy.
Decontamination of Glassware
-
Initial Rinse : Rinse the contaminated glassware with a small amount of a suitable organic solvent (e.g., acetone or ethanol) inside a fume hood.
-
Collect Rinsate : This initial rinsate is considered hazardous waste. It must be collected and added to the designated "Halogenated Organic Waste" container.
-
Secondary Cleaning : After the initial rinse, the glassware can be washed thoroughly with soap and water.
Disposal Workflow Visualization
The following diagram outlines the decision-making process for the proper disposal of this compound.
Caption: Disposal Workflow for this compound.
References
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Personal protective equipment for handling Diethyl 2-((4-bromophenylamino)methylene)malonate
Operational Safety Guide: Handling Diethyl 2-((4-bromophenylamino)methylene)malonate
This guide provides essential safety protocols and operational procedures for researchers, scientists, and drug development professionals working with this compound (CAS No: 101937-44-4). As a Senior Application Scientist, my objective is to synthesize technical data with field-proven insights to ensure your work is not only innovative but, above all, safe. This document moves beyond a simple checklist, explaining the causality behind each recommendation to build a self-validating system of safety and trust in your laboratory.
Core Hazard Assessment and Risk Mitigation
While this compound is a valuable research chemical, comprehensive toxicological data is not fully available.[1][2] Therefore, we must adopt a precautionary principle, assessing risk by analogy to structurally similar compounds like diethyl malonate and diethyl bromomalonate. This approach mandates treating the compound with a high degree of caution, assuming potential for irritation and harm upon exposure.
Chemical and Physical Properties Summary
| Property | Value | Source |
| Molecular Formula | C₁₄H₁₆BrNO₄ | [3][4][5] |
| Molecular Weight | ~342.19 g/mol | [3][4] |
| CAS Number | 101937-44-4 | [2][6][7] |
| Appearance | White solid | [5] |
The primary risks are associated with inadvertent contact. The workflow below illustrates the potential pathways of exposure and the resulting health effects, which form the basis for our PPE and handling recommendations.
Caption: Primary hazard exposure pathways and potential health effects.
Personal Protective Equipment (PPE) Protocol
A multi-layered PPE approach is non-negotiable. The selection of PPE must be deliberately matched to the experimental procedure to mitigate the specific risks involved. All PPE must be inspected for integrity before each use.[8]
| Task / Operation | Risk Level | Required PPE | Rationale |
| Weighing/Aliquotting Solid | High | Respirator: NIOSH-approved respirator for particulates.Gloves: Double-gloving with compatible chemical-resistant gloves (e.g., Nitrile).Eye/Face: Chemical safety goggles and a full-face shield.Body: Fully-buttoned lab coat and an apron. | The highest risk of generating airborne particulates and direct contact with the concentrated solid. A face shield protects against accidental splashes during manipulation. |
| Preparing Solutions | Medium | Ventilation: Chemical fume hood.Gloves: Compatible chemical-resistant gloves.Eye/Face: Chemical safety goggles.Body: Fully-buttoned lab coat. | The primary risk is from splashes of the liquid solvent and dissolved compound. A fume hood mitigates inhalation risk from solvent vapors. |
| General Handling (Post-Dilution) | Low | Gloves: Compatible chemical-resistant gloves.Eye/Face: Chemical safety goggles.Body: Lab coat. | Standard laboratory practice to protect against minimal, incidental contact with diluted solutions. |
Core PPE Components Explained:
-
Eye and Face Protection : Chemical safety goggles are mandatory at all times.[9] In case of contact, flush eyes for at least 15 minutes, holding the eyelids open, and seek immediate medical attention.[8]
-
Skin Protection : Wear compatible chemical-resistant gloves.[8] Since specific compatibility data is unavailable, nitrile gloves are a reasonable starting point, but they should be changed immediately if contamination is suspected. Always use proper glove removal technique to avoid skin contact.[8] A lab coat must be worn and kept fastened.
-
Respiratory Protection : All handling of the solid compound or any procedure that could generate aerosols should be performed in a well-ventilated area, preferably a certified chemical fume hood, to keep airborne concentrations low.[8][10] If a fume hood is not available or ventilation is inadequate, a government-approved respirator is required.[8]
Standard Operating Procedure: Safe Handling and Preparation
This procedure outlines a trusted, step-by-step workflow for safely handling the compound, from initial setup to final disposal. Following this sequence minimizes risk at every stage.
Caption: Step-by-step workflow for safe handling of the compound.
Procedural Steps:
-
Pre-Operation Safety Check :
-
Ensure a safety shower and eyewash station are accessible and functional.[8][10]
-
Confirm the chemical fume hood has a valid certification and is operating correctly.
-
Assemble all necessary PPE and inspect for damage.
-
Keep a spill kit with appropriate absorbent material (e.g., vermiculite, sand) readily available.[10]
-
-
Handling and Weighing :
-
Storage :
Emergency Response and Disposal
Rapid and correct response to an emergency can significantly reduce potential harm.
Spill Management:
-
Minor Spills :
-
Ensure adequate ventilation and wear appropriate PPE.[8]
-
Prevent the spill from entering drains.[8]
-
Absorb the spill with an inert, non-combustible material like sand or vermiculite.[10][13]
-
Scoop the material into a suitable, labeled container for hazardous waste disposal.[13]
-
Clean the spill area thoroughly and ventilate.[8]
-
-
Major Spills :
First Aid Measures:
-
Inhalation : Move the person to fresh air immediately. If breathing is difficult or has stopped, provide artificial respiration and seek immediate medical attention.[9][10]
-
Skin Contact : Immediately remove all contaminated clothing and wash the affected skin with plenty of soap and water for at least 15 minutes.[8][10] Seek medical attention if irritation occurs.
-
Eye Contact : Immediately flush the eyes with copious amounts of water for at least 15 minutes, making sure to lift the upper and lower eyelids.[8] Seek immediate medical attention.
-
Ingestion : If the person is conscious, wash their mouth out with water. Do NOT induce vomiting.[8][9] Seek immediate medical attention.
Waste Disposal: All waste, including the compound itself, contaminated absorbents, and disposable PPE, must be treated as hazardous.
-
Collect all waste in a suitable, closed, and clearly labeled container.[13]
-
Dispose of the waste through a licensed professional waste disposal service, adhering to all federal, state, and local environmental regulations.[1][9][11]
-
Do not allow the product or contaminated materials to enter drains or the sewer system.[8]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
